Theophylline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
ZFXYFBGIUFBOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Record name | THEOPHYLLINE | |
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| Record name | THEOPHYLLINE | |
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| Record name | theophylline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Theophylline | |
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DSSTOX Substance ID |
DTXSID5021336 | |
| Record name | Theophylline | |
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Molecular Weight |
180.16 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | THEOPHYLLINE | |
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| Record name | Theophylline | |
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Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate | |
| Record name | SID855679 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | THEOPHYLLINE | |
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| Record name | Theophylline | |
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| Record name | Theophylline | |
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Density |
g/cm³ | |
| Record name | THEOPHYLLINE | |
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Vapor Pressure |
negligible | |
| Record name | THEOPHYLLINE | |
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Color/Form |
White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1) | |
CAS No. |
58-55-9, 5967-84-0 | |
| Record name | THEOPHYLLINE | |
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| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl- | |
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| Record name | Theophylline | |
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| Record name | THEOPHYLLINE ANHYDROUS | |
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Melting Point |
522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C | |
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Foundational & Exploratory
Theophylline's Mechanism of Action in Asthma: A Technical Guide for Researchers
Abstract
For over eight decades, theophylline has been a component in the therapeutic arsenal against asthma.[1] Initially valued for its bronchodilator properties, the clinical perspective on this compound has evolved significantly. Higher doses required for bronchodilation are often associated with adverse effects, which led to a decline in its use as primary therapy.[1][2] However, extensive research has illuminated its potent anti-inflammatory and immunomodulatory effects, which are achievable at lower, better-tolerated plasma concentrations (5-10 mg/L).[3] This guide provides an in-depth exploration of the multifaceted molecular mechanisms underpinning this compound's therapeutic efficacy in asthma. We will dissect its classical actions—non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism—and delve into the contemporary understanding of its role in activating histone deacetylase-2 (HDAC2), a key mechanism for suppressing inflammatory gene expression and reversing corticosteroid resistance.[1][2] This document is designed for researchers, offering a synthesis of established knowledge and detailed experimental protocols to investigate these pathways, thereby facilitating further discovery in respiratory pharmacology.
Introduction: Reappraising a Classic Drug
This compound, a methylxanthine compound, was once a cornerstone of asthma management, primarily for its ability to relax airway smooth muscle.[1][4] While effective, the narrow therapeutic index and the advent of safer, more potent inhaled β2-agonists and corticosteroids relegated it to an add-on therapy.[1][5] Despite this, clinical observations consistently demonstrated benefits beyond simple bronchodilation, such as the inhibition of the late asthmatic reaction to allergen challenges, even at low plasma concentrations.[3] This spurred a deeper investigation into its molecular activities, revealing a complex pharmacology that positions this compound as a broad-spectrum anti-inflammatory agent.[6] Current evidence suggests its therapeutic value lies significantly in these non-bronchodilator actions, which include modulating inflammatory cell activation, reducing cytokine synthesis, and preventing airway hyperresponsiveness.[3][6] This guide will explore these mechanisms, providing the scientific rationale and methodologies to empower further research.
Core Mechanisms of Action: A Dual Classical and Contemporary View
This compound's effects are not mediated by a single pathway but rather a confluence of molecular interactions. These can be broadly categorized into two areas: the classical, concentration-dependent mechanisms and the more recently elucidated, low-dose anti-inflammatory pathways.
Classical Mechanisms (Higher Therapeutic Concentrations)
This compound is a weak, non-selective inhibitor of phosphodiesterase (PDE) isoenzymes, which are responsible for the degradation of intracellular cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][7] By inhibiting PDEs, this compound increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects.
-
Bronchodilation: The relaxation of airway smooth muscle is primarily attributed to the inhibition of PDE3 and PDE4.[1][5][7] Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates target proteins that promote smooth muscle relaxation.[4] However, significant bronchodilation requires relatively high plasma concentrations (>10 mg/L), which are associated with a greater risk of side effects.[1]
-
Anti-inflammatory Effects: Inhibition of PDE4, which is predominantly found in immune and inflammatory cells, is thought to contribute to this compound's anti-inflammatory properties.[6][7] This leads to the suppression of inflammatory cell activation (T-lymphocytes, eosinophils, mast cells, macrophages) and a reduction in mediator release.[1][6]
This compound acts as a non-selective competitive antagonist at A1, A2A, and A2B adenosine receptors at therapeutic concentrations.[1][2][4] In asthmatic airways, adenosine is a pro-inflammatory mediator that can induce bronchoconstriction by triggering the release of histamine and leukotrienes from mast cells.[1][7][8]
-
Clinical Relevance: By blocking these receptors, this compound can prevent adenosine-induced bronchoconstriction.[2][8] This mechanism contributes to its overall therapeutic effect in asthma.
-
Adverse Effects: Importantly, this antagonism is also responsible for many of this compound's undesirable side effects.[2] Blockade of A1 receptors in the central nervous system and heart can lead to seizures and cardiac arrhythmias, respectively, particularly at high plasma concentrations.[1][2]
Contemporary View: Low-Dose Anti-Inflammatory Mechanisms
More recent research has uncovered potent anti-inflammatory effects of this compound at low plasma concentrations (around 5 mg/L), which are distinct from PDE inhibition and adenosine antagonism.[3][5]
Perhaps the most significant modern discovery is this compound's ability to activate Histone Deacetylase-2 (HDAC2).[1][9] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.
-
Mechanism of Inflammation: In asthma, inflammation is driven by the activation of pro-inflammatory transcription factors like Nuclear Factor-κB (NF-κB).[5][10] These factors recruit histone acetyltransferases (HATs), which acetylate histones, opening up the chromatin structure and allowing for the transcription of inflammatory genes (e.g., for cytokines like IL-4, IL-5, and TNF-α).[1][11][12]
-
This compound's Role: this compound, at low concentrations, directly enhances HDAC2 activity.[5][9] This increased HDAC2 activity counteracts the effects of HATs, deacetylating the histones and switching off the expression of inflammatory genes.[1][12] This effect is proposed to occur via inhibition of phosphoinositide 3-kinase-delta (PI3K-δ), which is activated by oxidative stress and normally inactivates HDAC2.[1][12]
-
Reversing Corticosteroid Resistance: Corticosteroids exert their anti-inflammatory effects in part by recruiting HDAC2 to the site of inflammation.[9][13] In severe asthma and in patients who smoke, HDAC2 activity is reduced, leading to corticosteroid resistance.[1][14] By restoring HDAC2 activity, low-dose this compound can synergize with corticosteroids, restoring their anti-inflammatory efficacy.[1][9][14]
-
NF-κB Inhibition: At higher concentrations, likely through PDE inhibition, this compound can prevent the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus.[1][4][10] This action reduces the expression of multiple inflammatory genes.[1]
-
Increased Interleukin-10 (IL-10): this compound has been shown to increase the production of IL-10, an anti-inflammatory cytokine, although this effect may require higher concentrations.[4][15]
-
Apoptosis of Inflammatory Cells: this compound can promote the apoptosis (programmed cell death) of inflammatory cells such as T cells and neutrophils, further contributing to its anti-inflammatory profile.[4]
Visualization of Core Mechanisms
To clarify these complex interactions, the following diagrams illustrate the key signaling pathways.
Diagram 1: this compound's Multifaceted Signaling Pathways
Caption: this compound's core mechanisms in an airway cell.
Experimental Methodologies for Mechanistic Investigation
To dissect the multifaceted actions of this compound, a combination of biochemical and cell-based assays is required. The following protocols provide a framework for investigating the key pathways.
Phosphodiesterase (PDE) Activity Assay
This protocol quantifies the ability of this compound to inhibit PDE-mediated cAMP hydrolysis. It is a self-validating system using controls to ensure data integrity.
Principle: The assay measures the activity of a purified PDE enzyme (e.g., PDE3 or PDE4) or PDE activity in cell lysates.[16] A radiolabeled substrate, [³H]-cAMP, is incubated with the enzyme. The PDE converts [³H]-cAMP to [³H]-5'AMP. A snake venom nucleotidase is then added to convert [³H]-5'AMP to [³H]-adenosine.[17] The unreacted [³H]-cAMP is separated from the [³H]-adenosine product using an ion-exchange resin column, and the radioactivity of the product is quantified by liquid scintillation.[17] Alternatively, commercial luminescence-based kits are available which measure the depletion of cAMP.[18][19]
Step-by-Step Protocol (Radiometric Method):
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 1 mM DTT.
-
Substrate Mix: Assay buffer containing [³H]-cAMP (approx. 100,000 cpm per reaction) and unlabeled cAMP to achieve the desired final concentration (e.g., 1 µM).
-
Enzyme Preparation: Purified recombinant human PDE4B or cell lysate containing PDE activity, diluted in Assay Buffer.
-
Test Compound: this compound, serially diluted in Assay Buffer. A known selective PDE4 inhibitor (e.g., Rolipram) should be used as a positive control.
-
Stop Solution: 0.1 M HCl.
-
Nucleotidase: Snake venom (e.g., from Crotalus atrox), 10 mg/mL in water.
-
Resin: Anion exchange resin slurry (e.g., DEAE-Sephadex A-25).[17]
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 50 µL of Substrate Mix.
-
Add 25 µL of this compound dilution, positive control, or vehicle (Assay Buffer for 100% activity control).
-
Pre-incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of diluted PDE enzyme. For the blank (0% activity), add enzyme to a tube already containing Stop Solution.
-
Incubate at 30°C for 15 minutes (ensure reaction is in the linear range).
-
Terminate the reaction by adding 25 µL of Stop Solution, then boil for 2 minutes.
-
Cool on ice. Add 25 µL of snake venom nucleotidase and incubate for a further 10 minutes at 30°C.
-
Add 1 mL of the anion exchange resin slurry to each tube and vortex. The resin binds the negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer a 500 µL aliquot of the supernatant to a scintillation vial, add 5 mL of scintillation fluid, and count radioactivity using a liquid scintillation counter.
-
-
Data Analysis & Causality:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control after subtracting the blank value.
-
Plot percent inhibition versus log[this compound concentration] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality Check: The positive control (Rolipram) should yield a potent IC₅₀ value consistent with literature, validating the assay's sensitivity and specificity for PDE4.
-
Adenosine Receptor Binding Assay
This protocol determines the affinity of this compound for a specific adenosine receptor subtype (e.g., A1 or A2A) using a competitive radioligand binding assay.
Principle: This assay measures the ability of unlabeled this compound to compete with a high-affinity radiolabeled ligand for binding to adenosine receptors in a membrane preparation from cells overexpressing the receptor of interest.[20][21] The amount of radioligand bound is inversely proportional to the affinity and concentration of the competing unlabeled ligand (this compound).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Membrane Preparation: Prepare membranes from HEK293 or CHO cells stably expressing the human adenosine A1 or A2A receptor.[22][23] Store aliquots at -80°C.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Radioligand: e.g., [³H]-DPCPX for A1 receptors or [³H]-CGS 21680 for A2A receptors, diluted in Assay Buffer to a final concentration near its Kd value.[23]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, non-radiolabeled standard antagonist (e.g., XAC) to saturate all specific binding sites.[20]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, combine in the following order:
-
25 µL Assay Buffer (for Total Binding) OR 25 µL Non-specific Binding Control OR 25 µL this compound dilution.
-
25 µL of radioligand dilution.
-
50 µL of thawed membrane preparation (protein concentration optimized beforehand).
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the binding by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B), pre-soaked in wash buffer.
-
Wash the filters rapidly three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[23]
-
Dry the filter mat, place it in a scintillation vial (or use a filter plate with scintillant), and measure radioactivity.
-
-
Data Analysis & Causality:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding for each this compound concentration.
-
Plot percent specific binding versus log[this compound concentration] to determine the IC₅₀.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Causality Check: The non-specific binding control should displace >90% of the total bound radioligand, confirming that the assay is measuring specific receptor interactions.
-
Histone Deacetylase (HDAC) Activity Assay
This protocol measures the direct effect of this compound on HDAC activity in nuclear extracts or whole cells.
Principle: A fluorogenic HDAC substrate, which is cell-permeable for whole-cell assays, is deacetylated by HDAC enzymes. A developer solution is then added, which cleaves the deacetylated substrate to produce a fluorescent product.[24] The fluorescence intensity is directly proportional to the HDAC activity and can be measured with a fluorescence plate reader.[25]
Step-by-Step Protocol (Cell-Based Assay):
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 human lung epithelial cells or U937 monocytes) in a 96-well black, clear-bottom plate and culture overnight.[26]
-
Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 1-4 hours).
-
Include a "no treatment" control and a positive control for inhibition (e.g., 1 µM Trichostatin A, TSA), a potent HDAC inhibitor.[14][25]
-
-
Assay Procedure (using a commercial kit, e.g., Cayman Item No. 10011563 or similar):
-
Remove the culture medium from the wells.
-
Add 10 µL of the cell-permeable fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 2 hours.
-
Add 50 µL of Lysis/Developer solution containing TSA to stop the reaction and lyse the cells.[25]
-
Shake the plate for 1 minute and incubate for 15 minutes at 37°C.
-
Read fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[25]
-
-
Data Analysis & Causality:
-
Subtract the background fluorescence from the TSA-treated wells.
-
Express the HDAC activity in this compound-treated cells as a percentage of the "no treatment" control.
-
Causality Check: The fluorescence in the TSA-treated wells should be near background levels, confirming that the measured signal is specific to HDAC activity.[24] An increase in fluorescence in this compound-treated wells indicates a direct activating effect on cellular HDACs. This protocol directly validates the key low-dose mechanism of this compound.
-
Diagram 2: Experimental Workflow for HDAC Activity Assay
Caption: Workflow for cell-based HDAC activity measurement.
Data Synthesis and Future Directions
The evidence compellingly reframes this compound from a simple bronchodilator to a multifaceted anti-inflammatory drug. Its ability to non-selectively inhibit PDEs, antagonize adenosine receptors, and, most critically at low doses, activate HDAC2 provides a robust explanation for its clinical efficacy in asthma management. The synergy with corticosteroids via HDAC2 activation is particularly noteworthy, offering a therapeutic strategy for patients with severe or steroid-resistant asthma.[1][4]
Quantitative Summary of this compound's Actions:
| Molecular Target | This compound Action | Typical Concentration | Primary Outcome in Asthma |
| PDE3, PDE4 | Weak, Non-selective Inhibition | >10 mg/L (55 µM) | Bronchodilation, Anti-inflammation[1][7] |
| Adenosine Receptors | Non-selective Antagonism | 5-20 mg/L (28-110 µM) | Prevents bronchoconstriction[2] |
| HDAC2 | Activation (via PI3K-δ inhibition) | <10 mg/L (55 µM) | Suppression of inflammatory genes[1][5][9] |
| NF-κB | Inhibition of translocation | High Concentrations | Reduced inflammatory gene expression[1][4] |
Future Research Directions: Future investigations should focus on developing more selective this compound analogues. The ideal compound would retain the HDAC2-activating properties while minimizing PDE inhibition and adenosine receptor antagonism to improve the safety profile. Further research into the precise protein-protein interactions between this compound, PI3K-δ, and the HDAC2 complex could unveil novel drug targets. Elucidating the full spectrum of genes regulated by this compound-HDAC2 activation in different airway cell types will also be critical to understanding its complete therapeutic potential.
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Ilarraza-Bonilla, R., & John, J. (2000). Asthma, adenosine, mast cells and this compound. Journal of Clinical Pharmacy and Therapeutics. [Link]
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McPate, O. A., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol. [Link]
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Matera, M. G., et al. (2021). New Avenues for Phosphodiesterase Inhibitors in Asthma. Journal of Experimental Pharmacology. [Link]
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Barnes, P. J. (2006). This compound: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Proceedings of the American Thoracic Society. [Link]
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The Pharmacokinetic and Metabolic Landscape of Theophylline: An In-depth Guide for Preclinical Research
This guide provides a comprehensive technical overview of the pharmacokinetic and metabolic profile of theophylline in key laboratory models. Designed for researchers, scientists, and drug development professionals, this document delves into the enzymatic pathways governing this compound biotransformation, its pharmacokinetic behavior in various preclinical species, and the practical methodologies employed for its characterization. Our focus is on the causality behind experimental choices, ensuring a robust and validated approach to preclinical study design.
Executive Summary: The Enduring Relevance of this compound in Preclinical Research
This compound, a methylxanthine derivative, has a long history in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its narrow therapeutic index necessitates a thorough understanding of its pharmacokinetic and metabolic properties.[2] In preclinical drug development, this compound often serves as a model compound, particularly as a probe substrate for cytochrome P450 (CYP) 1A2 activity. A comprehensive grasp of its behavior in laboratory models is therefore crucial for the accurate interpretation of drug-drug interaction studies and for the extrapolation of metabolic data to human scenarios. This guide will navigate the core principles of this compound's disposition, from in vitro metabolic profiling to in vivo pharmacokinetic assessments in relevant animal models.
The Metabolic Fate of this compound: A Cytochrome P450-Driven Pathway
The liver is the primary site of this compound metabolism, with approximately 90% of a dose being hepatically cleared.[1][2] The biotransformation of this compound is predominantly mediated by the cytochrome P450 superfamily of enzymes, with CYP1A2 playing a major role and CYP2E1 contributing to a lesser extent.[2][3]
Primary Metabolic Pathways
The metabolism of this compound proceeds via two main pathways:
-
8-Hydroxylation: This is the principal metabolic route, leading to the formation of 1,3-dimethyluric acid (1,3-DMU).[1] While CYP1A2 is a key enzyme in this reaction, CYP2E1 also contributes, particularly at higher this compound concentrations.[3][4]
-
N-Demethylation: This pathway results in the formation of two primary metabolites: 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX).[1][2] CYP1A2 is the primary enzyme responsible for these N-demethylation reactions.[1][3] 3-methylxanthine is an active metabolite, although its potency is significantly lower than that of the parent drug.[1]
A minor pathway involving N-methylation to caffeine can also occur.[1] It is noteworthy that the N-demethylation pathways are less developed in neonates, which can increase the risk of caffeine accumulation and toxicity.[1]
Caption: A typical workflow for an in vivo pharmacokinetic study.
Analytical Methodologies for this compound Quantification
Accurate and reliable analytical methods are paramount for pharmacokinetic and metabolism studies. [5][6][7][8]High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of this compound in biological matrices. [9][10][11][12][13]
HPLC-UV Method for this compound in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the clear supernatant to a clean tube or an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used. [9][11] * Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of acetic acid) and an organic modifier (e.g., methanol or acetonitrile) is typical. [9][11][12] * Flow Rate: A flow rate of around 1 mL/min is generally employed. [11] * Detection: UV detection at a wavelength of approximately 270-280 nm provides good sensitivity for this compound. [9]
-
Method Validation
Any analytical method used for pharmacokinetic studies must be rigorously validated to ensure its accuracy, precision, selectivity, sensitivity, and stability. [5][6][7][8][14]Key validation parameters include:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion: A Framework for Robust Preclinical Evaluation
A thorough understanding of this compound's pharmacokinetics and metabolism in laboratory models provides a critical foundation for its use as a research tool and for the broader field of drug metabolism and pharmacokinetics. By employing well-validated in vitro and in vivo methodologies, researchers can generate reliable data that informs our understanding of drug disposition and aids in the prediction of human pharmacokinetic profiles. The principles and protocols outlined in this guide offer a framework for designing and executing robust preclinical studies, ultimately contributing to the development of safer and more effective medicines.
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Theophylline as a Multifunctional Tool in Cellular Biology
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Re-evaluating a Classic Drug for Modern Research
For decades, theophylline (1,3-dimethylxanthine) has been a cornerstone in the clinical management of respiratory diseases like asthma and COPD.[1][2] Its primary utility was attributed to its bronchodilatory effects. However, for the cellular biologist, pharmacologist, and drug development professional, this compound's value extends far beyond the clinic. It is a powerful, multifaceted research tool capable of probing some of the most fundamental signaling pathways in a cell.
This guide moves past the clinical narrative to provide an in-depth, technical exploration of this compound's core mechanisms and its practical application as a laboratory tool. We will delve into the causality behind its effects, offering field-proven insights and detailed protocols to empower researchers to leverage this compound with precision and confidence. This compound's ability to simultaneously interact with multiple, distinct cellular targets makes it a uniquely complex and insightful probe for dissecting intricate biological systems.
PART 1: The Core Mechanisms of Action: A Triad of Cellular Influence
This compound's utility as a research tool stems from its ability to modulate at least three major, distinct signaling pathways. Understanding these mechanisms is critical for designing robust experiments and accurately interpreting results. At therapeutic concentrations, these effects can be concentration-dependent, allowing for nuanced experimental design.[3]
Non-Selective Phosphodiesterase (PDE) Inhibition
One of the most well-characterized actions of this compound is its role as a competitive non-selective phosphodiesterase (PDE) inhibitor.[4][5] PDEs are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers. By inhibiting PDEs (with a notable effect on PDE3 and PDE4), this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[1][4]
This elevation in cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, altering processes such as smooth muscle relaxation, inflammation, and gene transcription.[6][7] This mechanism is most prominent at higher concentrations of this compound (>50 µM).[8][9]
Caption: this compound inhibits PDE, preventing cAMP breakdown and increasing PKA activation.
Non-Selective Adenosine Receptor Antagonism
This compound is a structural analog of adenosine and acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[2][6] Adenosine is a ubiquitous purine nucleoside that signals under conditions of cellular stress or metabolic activity, often producing inhibitory or anti-inflammatory effects. By blocking these receptors, this compound prevents adenosine from exerting its biological functions.[4][10]
This antagonism can lead to a variety of effects, including central nervous system stimulation and altered immune cell function.[11][12] For example, blocking A2A receptors on neutrophils has been shown to promote apoptosis, a key anti-inflammatory mechanism.[12] It is crucial for researchers to recognize that some of this compound's observed effects may be attributable to this pathway, which can sometimes oppose the effects of cAMP elevation.[13]
Caption: this compound competitively blocks adenosine receptors, preventing downstream signaling.
Histone Deacetylase (HDAC) Activation
Perhaps the most compelling mechanism for modern research is the ability of this compound, at low, therapeutically relevant concentrations (1-10 µM), to activate histone deacetylases, particularly HDAC2.[1][8][14] HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.
Many inflammatory genes are activated by the acetylation of histones by histone acetyltransferases (HATs). By enhancing HDAC activity, this compound promotes the deacetylation of these histones, effectively "switching off" inflammatory gene expression.[8][15] This mechanism is independent of both PDE inhibition and adenosine antagonism and is central to this compound's anti-inflammatory effects.[8][9] It also explains the synergistic relationship observed between this compound and corticosteroids, which recruit HDAC2 to sites of inflammation.[1][16]
Caption: Low-dose this compound activates HDAC2, promoting deacetylation and silencing of inflammatory genes.
PART 2: Experimental Design & Protocols
Leveraging this compound effectively requires careful consideration of experimental parameters, particularly concentration and controls. The compound's multiple mechanisms necessitate a self-validating experimental design.
General Considerations & Stock Preparation
-
Concentration is Key: The biological effect of this compound is highly concentration-dependent.
-
Stock Solution: this compound is sparingly soluble in water but solubility increases in basic solutions or organic solvents.[19]
-
Primary Stock (e.g., 100 mM): Dissolve this compound powder (MW: 180.17 g/mol , anhydrous) in DMSO to create a high-concentration stock.[19][20] For example, dissolve 18.02 mg in 1 mL of DMSO. Store at -20°C.
-
Working Solutions: Dilute the primary stock in your cell culture medium or assay buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced artifacts.
-
| Parameter | Recommendation | Source |
| Primary Solvent | DMSO, 0.1 M NaOH | [19] |
| Storage | -20°C (stock), 4°C (solid) | [19][20] |
| HDAC Effects | 1-10 µM | [3] |
| PDE Inhibition | > 50 µM | [9] |
| Cytotoxicity | > 500 µM (cell-type dependent) | [18] |
Protocol 1: Measuring Intracellular cAMP Accumulation
This protocol uses a competitive ELISA-based assay to quantify changes in intracellular cAMP levels following this compound treatment, a direct measure of its PDE inhibitory effect.
Principle: Cells are treated with this compound, often in combination with an adenylyl cyclase activator like forskolin to amplify the signal.[21] The cells are then lysed, and the cAMP in the lysate competes with a known amount of labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HEK293) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.[9][22]
-
Pre-treatment: Aspirate the culture medium. Wash cells once with serum-free medium or PBS. Add 90 µL of medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.
-
Stimulation: Add 10 µL of an adenylyl cyclase activator (e.g., Forskolin, final concentration 10 µM) to stimulate cAMP production. Incubate for 15-30 minutes at room temperature.[21]
-
Cell Lysis: Aspirate the medium. Add 100 µL of 0.1 M HCl lysis buffer per well. Incubate for 10-20 minutes at room temperature to lyse cells and inactivate endogenous PDEs.[21]
-
cAMP Quantification: Proceed with a commercial cAMP ELISA kit (e.g., from Cayman Chemical, R&D Systems, Promega) according to the manufacturer's instructions.[23][24] This typically involves:
-
Preparing a standard curve using the provided cAMP standards.
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding an enzyme-linked cAMP conjugate (e.g., HRP-linked).
-
Washing the plate to remove unbound reagents.
-
Adding a substrate and measuring the absorbance or luminescence on a plate reader.
-
-
Data Analysis: Calculate the cAMP concentration in each sample by interpolating from the standard curve. Normalize data to protein concentration if significant variations in cell number are expected.
Protocol 2: Assessing Anti-inflammatory Effects via Cytokine Measurement
This protocol measures this compound's ability to suppress the production of pro-inflammatory cytokines, such as IL-6 or IL-8, from cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS). This assesses the functional outcome of HDAC activation.
Principle: Cells are co-incubated with an inflammatory stimulus and this compound. The supernatant is then collected and the concentration of a specific cytokine is measured using a sandwich ELISA.
Methodology:
-
Cell Seeding: Plate cells (e.g., primary lung fibroblasts, macrophages) in a 24-well or 96-well plate and grow to ~80% confluency.[25]
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 5 µg/mL, which is ~27.7 µM) or vehicle control.[25] Some experimental designs may require pre-incubation with this compound for several hours before adding the stimulus.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the appropriate wells.[25] Include controls for unstimulated cells and cells with stimulus alone.
-
Incubation: Incubate the cells for a period sufficient for cytokine production and secretion (typically 24-48 hours).[25]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells or debris.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6, IL-8) in the supernatant using a commercial sandwich ELISA kit following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in your samples. Compare the levels of cytokine secretion between different treatment groups. A significant reduction in the LPS-induced cytokine level in the presence of this compound indicates an anti-inflammatory effect.
PART 3: Data Interpretation & Troubleshooting
The primary challenge in using this compound is attributing an observed effect to a specific mechanism.
-
Observed Effect: Increased Apoptosis. Is it due to PDE inhibition, which can induce apoptosis in T-lymphocytes, or adenosine A2A receptor antagonism, which promotes apoptosis in neutrophils?[1][12]
-
Self-Validation: To dissect this, run parallel experiments. Use a selective PDE4 inhibitor (e.g., Rolipram) and a selective A2A antagonist (e.g., istradefylline). If the effect is replicated by the PDE4 inhibitor but not the A2A antagonist, the mechanism is likely cAMP-mediated.[26]
-
-
Observed Effect: Reduced Inflammatory Gene Expression. Is it due to HDAC activation or cAMP elevation (which can also be anti-inflammatory)?
-
Self-Validation: Compare a low dose of this compound (e.g., 5 µM) with a high dose (e.g., 200 µM). Also, test a direct adenylyl cyclase activator like forskolin. If the effect is potent at the low dose but not fully mimicked by forskolin, it points towards an HDAC-dependent mechanism.[8][14] Co-treatment with an HDAC inhibitor like Trichostatin A should reverse the effect if it is HDAC-mediated.[3]
-
Conclusion & Future Perspectives
This compound is more than a historical drug; it is a versatile and economical probe for fundamental cell biology. Its ability to modulate cAMP signaling, purinergic pathways, and epigenetic regulation makes it invaluable for hypothesis testing and pathway elucidation. The key to unlocking its potential lies in a thorough understanding of its concentration-dependent, multifaceted mechanisms and the implementation of carefully controlled, self-validating experimental designs. Future research may focus on developing more selective this compound analogs that can isolate one of its mechanisms, further refining its utility as a precision tool for the modern cell biologist.
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Souness, J. E., & Scott, L. C. (1993). Inhibitory effect of this compound, this compound-7-acetic acid, ambroxol and ambroxol-theophylline-7-acetate on rat lung cAMP phosphodiesterase isoenzymes. Biochemical pharmacology, 46(6), 1087-1095. [Link]
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Theophylline: A Scientific Review of its Historical Journey and Pharmacological Evolution
For decades, the methylxanthine theophylline has been a cornerstone in the management of respiratory diseases. This in-depth technical guide provides a comprehensive overview of its discovery, the elucidation of its multifaceted mechanism of action, and the scientific methodologies that have defined its therapeutic use. This review is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this enduring therapeutic agent.
The Dawn of a new Therapeutic: Isolation and Synthesis
The story of this compound begins in the late 19th century with the pioneering work of German biochemist Albrecht Kossel. In 1888, Kossel first isolated this compound from tea leaves, identifying it as a new member of the xanthine family of compounds.[1][2] This initial discovery laid the groundwork for future investigations into its chemical properties and potential therapeutic applications.
Seven years after its initial isolation, the first chemical synthesis of this compound was achieved by Emil Fischer and Lorenz Ach.[2] Their method, starting from 1,3-dimethyluric acid, was a significant milestone, paving the way for larger-scale production and more extensive research.
A more versatile and widely adopted method for synthesizing purine derivatives, including this compound, was introduced in 1900 by Wilhelm Traube.[2][3] The Traube purine synthesis remains a fundamental process in heterocyclic chemistry.
Experimental Protocol: The Traube Purine Synthesis of this compound
The Traube synthesis is a multi-step process for creating the purine ring system from a pyrimidine precursor. The following is a generalized protocol for the synthesis of this compound via this method:
-
Condensation: React N,N'-dimethylurea with cyanoacetic acid to form cyanoacetyl-dimethylurea.
-
Cyclization: Treat the cyanoacetyl-dimethylurea with a base to induce intramolecular cyclization, forming 6-amino-1,3-dimethyluracil.
-
Nitrosation: Introduce a nitroso group at the 5-position of the pyrimidine ring by reacting with nitrous acid (generated in situ from sodium nitrite and an acid). This yields 6-amino-5-nitroso-1,3-dimethyluracil.
-
Reduction: Reduce the nitroso group to an amino group using a reducing agent such as ammonium sulfide or sodium hydrosulfite, resulting in the formation of 4,5-diamino-1,3-dimethyluracil.
-
Ring Closure: Finally, react the diamino derivative with a one-carbon source, such as formic acid or formamide, to close the imidazole ring and form this compound (1,3-dimethylxanthine).[4]
Caption: Generalized workflow of the Traube purine synthesis for this compound.
From the Bench to the Bedside: Early Clinical Applications
This compound's journey into clinical practice began in 1902, where it was first employed for its diuretic properties.[2] However, its most significant therapeutic impact would be realized two decades later. In 1922, the bronchodilatory effects of this compound were first reported, marking its entry into the treatment of asthma.[1][5]
The early clinical use of this compound was not without its challenges. The drug has a narrow therapeutic index, meaning the range between effective and toxic doses is small.[6] This necessitated careful dose titration and monitoring to avoid adverse effects. The development of sustained-release formulations in the 1970s was a major advancement, allowing for more stable serum concentrations and improved patient tolerance.[1]
Unraveling the Mechanism of Action: A Dual-Pronged Approach
For many years, the precise mechanism by which this compound exerted its therapeutic effects remained a subject of investigation. It is now understood that this compound's pharmacological actions are primarily mediated through two key mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.
Phosphodiesterase Inhibition: Modulating Intracellular Signaling
The discovery that methylxanthines, including this compound, could inhibit cyclic nucleotide phosphodiesterases (PDEs) was a pivotal moment in understanding their mechanism of action. PDEs are a superfamily of enzymes responsible for the breakdown of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7]
By inhibiting PDEs, this compound leads to an increase in intracellular levels of cAMP and cGMP.[8] In the airways, elevated cAMP levels in smooth muscle cells promote relaxation, leading to bronchodilation.[7] This effect is considered a major contributor to this compound's efficacy in asthma. Furthermore, the anti-inflammatory properties of this compound are also linked to PDE inhibition, as increased cAMP can suppress the activity of various inflammatory cells.[9]
Early studies investigating the effect of this compound on PDE activity often utilized tissue homogenates and measured the breakdown of radiolabeled cAMP. A generalized protocol is as follows:
-
Tissue Preparation: Homogenize a relevant tissue source (e.g., lung tissue) to obtain a crude enzyme extract containing PDEs.
-
Incubation: Incubate the tissue homogenate with a known concentration of radiolabeled cAMP (e.g., [³H]-cAMP) in the presence and absence of varying concentrations of this compound.
-
Separation: After a defined incubation period, terminate the reaction and separate the remaining [³H]-cAMP from its breakdown product, [³H]-5'-AMP, using techniques such as column chromatography or thin-layer chromatography.
-
Quantification: Quantify the amount of [³H]-5'-AMP formed in each reaction to determine the rate of PDE activity.
-
Analysis: Compare the PDE activity in the presence of this compound to the control (no this compound) to determine the inhibitory effect and calculate parameters such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: A simplified workflow for a phosphodiesterase inhibition assay.
Adenosine Receptor Antagonism: A Second Key to Efficacy
In 1970, a landmark study by Sattin and Rall provided the first evidence that this compound and other methylxanthines act as antagonists at adenosine receptors.[10] Adenosine is a ubiquitous signaling molecule that can induce bronchoconstriction and promote inflammation. By blocking adenosine receptors, this compound can counteract these effects, contributing to its therapeutic benefit in respiratory diseases.[11][12]
This compound is a non-selective adenosine receptor antagonist, meaning it blocks multiple subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃). This broad activity is thought to be responsible for both some of its therapeutic effects and some of its side effects.
Radioligand binding assays are a powerful tool for characterizing the interaction of a drug with its receptor. A typical protocol to assess this compound's antagonism at adenosine receptors would involve:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the adenosine receptor subtype of interest.
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand (agonist or antagonist) that specifically binds to the target adenosine receptor subtype.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Bound Radioactivity: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. From this competition curve, the inhibitory constant (Ki) of this compound for the receptor can be calculated, which is a measure of its binding affinity.
Caption: this compound's antagonism of the adenosine receptor signaling pathway.
Analytical Methodologies: Ensuring Therapeutic Efficacy and Safety
The narrow therapeutic window of this compound has driven the development of robust and accurate analytical methods for its quantification in biological fluids.[6] Early methods relied on techniques such as ultraviolet (UV) spectrophotometry. However, the advent of high-performance liquid chromatography (HPLC) and various immunoassays revolutionized the therapeutic drug monitoring of this compound, providing greater sensitivity and specificity.[13][14][15][16]
These advancements in analytical chemistry have been crucial for optimizing this compound therapy, allowing clinicians to individualize dosages and minimize the risk of toxicity.
| Analytical Method | Principle | Advantages | Disadvantages |
| UV Spectrophotometry | Measures the absorbance of UV light by this compound at a specific wavelength. | Simple, inexpensive. | Lacks specificity, prone to interference. |
| High-Performance Liquid Chromatography (HPLC) | Separates this compound from other components in a sample based on its physicochemical properties, followed by detection. | High specificity, sensitivity, and accuracy. | Requires specialized equipment and expertise. |
| Immunoassays (e.g., EMIT, FPIA) | Utilizes antibodies that specifically bind to this compound, with a detectable signal generated. | Rapid, can be automated. | Can be subject to cross-reactivity with metabolites. |
The Modern Era and Future Directions
While newer classes of drugs, such as β₂-agonists and inhaled corticosteroids, have become first-line therapies for asthma, this compound continues to hold a place in the management of respiratory diseases, particularly in certain patient populations and as an add-on therapy.[17] Ongoing research continues to explore the full spectrum of this compound's pharmacological effects, including its anti-inflammatory and immunomodulatory properties.[9][18][19]
The long and storied history of this compound, from its isolation from tea leaves to the detailed elucidation of its molecular mechanisms of action, serves as a testament to the enduring value of natural product discovery and the continuous evolution of pharmacological science. Its journey provides valuable lessons for the development of new therapeutics and highlights the importance of a deep understanding of a drug's history and scientific underpinnings for its optimal clinical use.
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Theophylline Re-examined: A Technical Guide to its Molecular Targets Beyond Phosphodiesterase Inhibition
Abstract: For over seven decades, theophylline has been a cornerstone in the management of respiratory diseases, with its mechanism of action traditionally attributed to non-selective phosphodiesterase (PDE) inhibition.[1][2] However, this explanation fails to fully account for the significant anti-inflammatory and immunomodulatory effects observed at lower therapeutic concentrations—levels at which PDE inhibition is minimal.[1][3][4] This technical guide provides an in-depth exploration of this compound's molecular targets beyond PDEs, synthesizing current research for scientists and drug development professionals. We will dissect the evidence supporting three primary non-PDE mechanisms: the activation of histone deacetylases (HDACs), antagonism of adenosine receptors, and the direct inhibition of pro-inflammatory transcription factors like NF-κB. By elucidating these pathways, we aim to provide a more nuanced understanding of this compound's therapeutic efficacy and a framework for the development of next-generation therapies with improved specificity and safety profiles.
Part 1: Introduction
This compound, a methylxanthine compound, was historically valued for its bronchodilator properties, an effect linked to the inhibition of phosphodiesterases (PDEs) and subsequent increases in intracellular cyclic AMP (cAMP).[1] This mechanism, however, requires relatively high plasma concentrations (>50 μM), which are often associated with a narrow therapeutic index and a significant side-effect profile, including nausea, headaches, and cardiac arrhythmias.[1][3]
In recent years, a paradigm shift has occurred. Clinical and preclinical evidence has robustly demonstrated that low-dose this compound (achieving plasma concentrations of <5 mg/L or ~28 μM) exerts potent anti-inflammatory effects, which are now considered central to its therapeutic benefit in chronic conditions like asthma and COPD.[3][4][5][6] These effects occur at concentrations too low to significantly inhibit PDEs, compelling the scientific community to look elsewhere for its primary mechanism of action.[3][7] This guide delves into the key molecular pathways that define this compound's modern pharmacological profile, moving beyond the classical PDE narrative to explore its role as a modulator of epigenetic enzymes, a receptor antagonist, and an inhibitor of inflammatory signaling cascades.
Part 2: Histone Deacetylase (HDAC) Activation: The Anti-Inflammatory Nexus
One of the most significant discoveries in this compound pharmacology is its ability to activate histone deacetylases (HDACs), particularly HDAC2.[1][2][8] HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In inflammatory states, transcription factors like NF-κB recruit histone acetyltransferases (HATs) to target gene promoters, leading to histone acetylation and the expression of pro-inflammatory genes (e.g., IL-8, GM-CSF).[9]
Mechanism of Action & Synergy with Corticosteroids
Low-concentration this compound enhances the activity of HDACs.[3][10] This increased HDAC activity counteracts the effects of HATs, leading to the deacetylation of histones at inflammatory gene promoters and subsequent suppression of their expression.[3][9] This mechanism is entirely independent of PDE inhibition or adenosine antagonism.[1]
Crucially, this action explains the well-documented synergistic relationship between this compound and corticosteroids.[1][3] Corticosteroids exert their anti-inflammatory effects in part by recruiting HDAC2 to the site of active inflammation, but their efficacy can be diminished in severe inflammatory conditions like COPD or in smoking asthmatics, where HDAC2 activity is reduced by factors such as oxidative stress.[1][4][11] this compound restores the activity of this compromised HDAC2, thereby reversing corticosteroid resistance and enhancing their anti-inflammatory power.[1][4][12]
The Phosphoinositide 3-Kinase (PI3K)-δ Connection
The precise mechanism by which this compound activates HDAC2 is an area of active investigation, but a key pathway involves the inhibition of the delta isoform of phosphoinositide 3-kinase (PI3K-δ).[12] Oxidative stress, a key feature of chronic airway inflammation, activates PI3K-δ, which in turn phosphorylates and inactivates HDAC2.[9][12] By inhibiting oxidant-activated PI3K-δ, this compound prevents this inactivation, thus preserving and enhancing HDAC2 function.[6][9][12] This discovery provides a direct causal link between this compound and the restoration of HDAC activity in oxidant-stressed cells.[12]
Data Presentation: this compound's Effect on HDAC Activity
| Parameter | This compound Concentration | Observed Effect | Cell Type | Reference |
| HDAC Activity | 10⁻⁵ M (Maximum Effect) | Concentration-dependent increase in total HDAC activity. | A549 (Lung Epithelial) | [5] |
| HDAC Activity | 10⁻⁴ to 10⁻³ M | Inhibition of HDAC activity. | A549 (Lung Epithelial) | [5] |
| HDAC Activity | 10⁻⁶ to 10⁻⁵ M | ~Six-fold increase in HDAC activity in nuclear extracts. | Alveolar Macrophages (COPD) | [13] |
| IL-8 Release | 10⁻⁶ M (with Dexamethasone) | Restored sensitivity to dexamethasone, significantly suppressing LPS-induced IL-8 release. | Alveolar Macrophages (COPD) | [13] |
Experimental Protocol: In Vitro HDAC Activity Assay
This protocol describes a method to measure the direct effect of this compound on HDAC activity in nuclear extracts, adapted from methodologies described in the literature.[3][14][15]
1. Preparation of Nuclear Extracts:
- Culture cells (e.g., A549 epithelial cells or primary macrophages) to ~80% confluency.
- Harvest cells and wash with ice-cold PBS.
- Lyse the cell membrane using a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT) with a protease inhibitor cocktail.
- Centrifuge to pellet the nuclei.
- Extract nuclear proteins using a high-salt buffer (e.g., 20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol) with protease inhibitors.
- Clarify the extract by centrifugation and determine protein concentration using a Bradford or BCA assay.
2. HDAC Activity Measurement:
- Use a commercially available colorimetric or fluorometric HDAC activity assay kit, which typically uses a substrate containing an acetylated lysine residue.
- In a 96-well plate, add nuclear extract (e.g., 10-20 µg of protein) to each well.
- Add varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻³ M) or vehicle control. Include a known HDAC inhibitor like Trichostatin A (TSA) as a negative control.
- Incubate for a short period (e.g., 20-30 minutes) at 37°C to allow the drug to interact with the enzymes.
- Initiate the reaction by adding the acetylated substrate.
- Incubate for the time specified by the kit manufacturer (e.g., 45-60 minutes) at 37°C.
- Stop the reaction and measure the signal (absorbance or fluorescence) using a plate reader.
3. Data Analysis:
- Calculate HDAC activity relative to the vehicle control.
- Plot the concentration-response curve for this compound to determine the effective concentration range for HDAC activation.
Visualization of Signaling and Workflow
Caption: this compound activates HDAC2 by inhibiting oxidant-activated PI3K-δ.
Caption: Experimental workflow for an in vitro HDAC activity assay.
Part 3: Adenosine Receptor Antagonism
This compound is a non-selective antagonist of adenosine receptors, a property it shares with other methylxanthines like caffeine.[16][17] Adenosine is an endogenous purine nucleoside that signals through four G-protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. These receptors are widely distributed and mediate various physiological effects, including bronchoconstriction (via A₁), inhibition of inflammatory cell function, and vasodilation (via A₂).[3]
Mechanism and Clinical Implications
By competitively blocking these receptors, this compound prevents adenosine from exerting its effects. This mechanism is thought to be responsible for many of the drug's side effects at higher concentrations.[1][3] For instance, antagonism of A₁ receptors in the heart and central nervous system can lead to cardiac arrhythmias and seizures, respectively.[1][2]
However, this antagonism is not solely detrimental. There is evidence that some therapeutic actions may be linked to this pathway. For example, this compound has been shown to induce apoptosis (programmed cell death) in neutrophils, a process that may be mediated by the antagonism of A₂ₐ receptors.[18][19] This pro-apoptotic effect on inflammatory cells could contribute to its overall anti-inflammatory profile.[19] Interestingly, studies suggest that this compound's antagonism can be differential; in the heart, it completely antagonizes A₁-mediated effects while having only a minimal effect on A₂-mediated coronary vasodilation at high adenosine concentrations.[20][21]
Data Presentation: this compound Binding Affinities
While specific Kᵢ values for this compound across all human receptor subtypes are varied in the literature, it is consistently characterized as a non-selective antagonist with micromolar affinity. For comparison, highly potent and selective antagonists have been developed with picomolar affinities.
| Receptor Subtype | Ligand | Affinity (Kᵢ) | Species/Tissue | Reference |
| Adenosine A₁ | This compound | ~10-25 µM | Brain Membranes | [17][22] |
| Adenosine A₂ | This compound | ~25-85 µM | Brain Membranes | [20][22] |
| Adenosine A₁ | 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine | 22 pM | Bovine Brain | [22] |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific adenosine receptor subtype (e.g., A₁), adapted from established methodologies.[22][23]
1. Membrane Preparation:
- Homogenize tissue known to express the target receptor (e.g., rat brain cortex for A₁ receptors) in an ice-cold buffer.
- Centrifuge the homogenate at low speed to remove debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspension and re-centrifugation.
- Resuspend the final pellet in an assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
- In assay tubes, combine the membrane preparation, a specific radioligand for the target receptor (e.g., ³H-Cyclohexyladenosine ([³H]CHA) for A₁ receptors) at a fixed concentration near its Kₔ value.
- Add increasing concentrations of unlabeled this compound (the competitor).
- To determine non-specific binding, include tubes with an excess of a potent, unlabeled antagonist.
- Incubate the mixture (e.g., 60-120 minutes at 25°C) to allow binding to reach equilibrium.
3. Separation and Counting:
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes but allow unbound radioligand to pass through.
- Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
- Place the filters in scintillation vials with a scintillation cocktail.
- Quantify the amount of bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Subtract non-specific binding from all measurements.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
- Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualization of Signaling and Workflow
Caption: this compound non-selectively blocks adenosine receptors.
Caption: Workflow for a competitive radioligand binding assay.
Part 4: Inhibition of Pro-Inflammatory Transcription Factors: The NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Mechanism of Action
Several studies have demonstrated that this compound can inhibit the activation of NF-κB.[24][25] It achieves this by preventing the degradation of the IκBα protein.[24][25] By preserving IκBα, this compound effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent activation of inflammatory genes.[24][25] This mechanism has been observed in various cell types, including monocytes, T cells, and pulmonary epithelial cells, and results in the suppression of pro-inflammatory cytokine production.[24][25][26] While some reports suggest this effect occurs at high concentrations and may be linked to PDE inhibition, others indicate it is a distinct anti-inflammatory action.[1][2][27]
Experimental Protocol: Western Blotting for NF-κB Translocation
This protocol details a method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
1. Cell Culture and Treatment:
- Grow cells (e.g., A549 or U-937) in appropriate media.
- Pre-treat cells with this compound at desired concentrations for 1-2 hours.
- Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS, for a short period (e.g., 15-30 minutes) to induce translocation. Include untreated and vehicle-treated controls.
2. Subcellular Fractionation:
- Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a dounce homogenization protocol to separate the two compartments.
- Determine the protein concentration of both the cytoplasmic and nuclear fractions for each sample.
3. SDS-PAGE and Electrotransfer:
- Load equal amounts of protein (e.g., 20 µg) from both cytoplasmic and nuclear fractions onto an SDS-polyacrylamide gel.
- Include a loading control for each fraction: β-actin or α-tubulin for the cytoplasm, and Lamin B1 or Histone H3 for the nucleus.
- Separate proteins by electrophoresis.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
- Wash the membrane thoroughly with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane again.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Re-probe the blots with antibodies for the loading controls to ensure equal loading and purity of the fractions.
5. Data Analysis:
- Compare the intensity of the p65 band in the nuclear fraction of this compound-treated cells to the stimulated control. A decrease in the nuclear p65 signal indicates inhibition of translocation.
Visualization of Signaling and Workflow
Caption: this compound inhibits NF-κB by preventing IκBα degradation.
Caption: Workflow for Western Blot analysis of NF-κB translocation.
Part 5: Conclusion and Future Directions
The pharmacological profile of this compound is far more complex and nuanced than its original classification as a simple bronchodilator would suggest. The compelling evidence for its roles in HDAC activation, adenosine receptor antagonism, and NF-κB inhibition solidifies its position as a multifaceted anti-inflammatory and immunomodulatory agent. The activation of HDACs, in particular, represents a potent mechanism that not only suppresses inflammatory gene expression but also critically restores corticosteroid sensitivity in therapy-resistant patients.[1][12]
This deeper mechanistic understanding provides a logical roadmap for future drug development. The therapeutic challenge and opportunity lie in dissecting the beneficial actions of this compound from its detrimental side effects. For example, designing novel molecules that selectively activate HDAC2 or inhibit PI3K-δ, without antagonizing adenosine A₁ receptors, could yield drugs with the anti-inflammatory power of this compound but with a significantly wider therapeutic window.[11][28] As research continues to unravel these intricate pathways, the legacy of this compound will extend beyond its historical use, serving as a foundational blueprint for a new generation of targeted therapies for chronic inflammatory diseases.
Part 6: References
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Theophylline's Role in Adenosine Receptor Antagonism: A Technical Guide
This guide provides an in-depth technical exploration of theophylline's function as an antagonist of adenosine receptors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms, pharmacological effects, and experimental methodologies associated with this classic methylxanthine drug.
Introduction: The Adenosine System and this compound's Place Within It
Adenosine is a ubiquitous endogenous purine nucleoside that functions as a critical signaling molecule, regulating a vast array of physiological processes.[1][2] Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][3][4] These receptors are broadly distributed throughout the body and are involved in functions ranging from cardiovascular regulation and neurotransmission to inflammation and immune responses.[2][3][5]
This compound (1,3-dimethylxanthine), a methylxanthine found naturally in tea and cocoa beans, has been utilized for decades in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[6][7] While its mechanisms of action are multifaceted, a primary and well-established role is its function as a non-selective competitive antagonist of adenosine receptors.[6][8] This guide will dissect this crucial interaction, providing the foundational science and practical methodologies to investigate it.
Molecular Mechanism of Action: Competitive Antagonism
This compound exerts its effects by directly competing with endogenous adenosine for the binding sites on A1, A2A, and A2B receptors.[6][7] As a competitive antagonist, this compound occupies the receptor's active site without initiating the intracellular signaling cascade that adenosine would normally trigger. This blockade effectively prevents or attenuates the physiological responses mediated by adenosine.[7][9]
The antagonism of A1 and A2 receptors is considered a key contributor to both the therapeutic and adverse effects of this compound.[10][11] For instance, its bronchodilatory effect is partly attributed to the blockade of adenosine-induced bronchoconstriction, a phenomenon mediated by the release of histamine and leukotrienes from mast cells.[11][12]
Receptor Subtype Selectivity and Binding Affinity
A critical aspect of this compound's pharmacology is its lack of selectivity among the high-affinity adenosine receptor subtypes. It acts on A1, A2A, and A2B receptors with roughly similar affinity.[6][13] This non-selectivity is responsible for its broad range of effects and contributes significantly to its narrow therapeutic index.[6]
The binding affinity of a ligand for a receptor is quantified by the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity. This compound's affinity for adenosine receptors is in the micromolar range.
| Receptor Subtype | This compound Ki (μM) | Primary G-Protein Coupling | Downstream Effect of Agonist |
| A1 | ~10-30 | Gi/o | ↓ cAMP, PLC activation |
| A2A | ~14-20 | Gs | ↑ cAMP |
| A2B | Variable | Gs / Gq | ↑ cAMP |
| A3 | Weak / Inactive | Gi/o | ↓ cAMP, PLC activation |
| (Note: Ki values are approximate and can vary based on experimental conditions and tissue type. This compound is generally considered weak or inactive at the A3 receptor subtype, particularly in rodents.)[14][15] |
This lack of selectivity has driven the development of newer, more selective adenosine receptor antagonists for various therapeutic targets, aiming to isolate desired effects and minimize side effects.[1][4][16]
Downstream Signaling Consequences of Receptor Blockade
This compound's antagonism of adenosine receptors directly impacts intracellular second messenger systems, most notably the cyclic adenosine monophosphate (cAMP) pathway.
-
Antagonism at A2A and A2B Receptors: These receptors are primarily coupled to the stimulatory G-protein, Gs.[17][18][19] Activation by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[17][20] this compound blocks this action, preventing the adenosine-mediated rise in cAMP. This is particularly relevant in airway smooth muscle and inflammatory cells, contributing to its therapeutic effects.[6][7]
-
Antagonism at A1 Receptors: The A1 receptor is coupled to the inhibitory G-protein, Gi.[5][21][22] Adenosine binding to A1 receptors inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[5][21][22] this compound's blockade of A1 receptors can therefore lead to an increase in cAMP by removing this inhibitory tone. This action is thought to be responsible for some of the major side effects of this compound, including seizures and cardiac arrhythmias.[10][11]
Caption: this compound's antagonistic effect on Gs- and Gi-coupled adenosine receptor signaling pathways.
Pharmacological Effects and Clinical Implications
The non-selective antagonism of adenosine receptors by this compound results in a wide range of physiological effects:
-
Respiratory System: Bronchodilation and reduced airway responsiveness.[6]
-
Central Nervous System: CNS stimulation, increased alertness, and at high doses, seizures.[6][23]
-
Cardiovascular System: Increased heart rate and force of contraction; arrhythmias at toxic concentrations.[6][8]
-
Renal System: Diuresis.[6]
-
Inflammatory Cells: Modulation of immune cell function, including inhibition of mediator release.[2][7]
The clinical utility of this compound is limited by its narrow therapeutic window (typically 10-20 mg/L in serum) and the potential for serious toxicity at concentrations exceeding this range.[6][24][25] Adverse effects are directly related to its mechanism of action, particularly A1 receptor antagonism.[10][11]
Experimental Protocols for Characterization
To quantitatively assess the interaction of this compound or novel compounds with adenosine receptors, two primary types of in vitro assays are indispensable: radioligand binding assays and functional cAMP assays.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a known high-affinity radioligand for binding to the receptor.[22]
Objective: To determine the Ki of this compound for a specific adenosine receptor subtype (e.g., A1).
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the target adenosine receptor (e.g., rat brain for A1).[22]
-
Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]DPCPX for A1).[22]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled standard ligand to saturate all specific binding sites.[22]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[22][26]
-
Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.[26]
-
Scintillation Counter and cocktail.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup (in 96-well plate):
-
Total Binding Wells: Add receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.[22]
-
Non-specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a saturating concentration of the unlabeled standard.[22]
-
Competition Wells: Add receptor membranes, radioligand, and increasing concentrations of this compound.[22]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[26]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound.[22]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[22]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[22]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Functional cAMP Accumulation Assay
This assay measures the functional consequence of receptor antagonism by quantifying changes in intracellular cAMP levels.[27][28]
Objective: To determine the functional potency (IC50) of this compound in antagonizing an agonist-induced cAMP response at a Gs-coupled receptor (e.g., A2A).
Materials:
-
Cell Line: A cell line expressing the target receptor (e.g., HEK293 cells transfected with the human A2A receptor).
-
Agonist: A potent adenosine receptor agonist (e.g., NECA).
-
Antagonist: this compound.
-
cAMP Detection Kit: A commercially available kit, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™.[29][30]
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.
-
Cell Culture reagents and multi-well plates.
Methodology:
-
Cell Plating: Seed the cells into 96- or 384-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound (and a PDE inhibitor) for a defined period.
-
Stimulation: Add a fixed concentration of the agonist (typically the EC50 concentration, which elicits a half-maximal response) to all wells except the basal control.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.[29] This typically involves adding detection reagents that generate a signal (e.g., fluorescence) proportional to the amount of cAMP present.
-
Measurement: Read the plate using a suitable plate reader.
-
Data Analysis:
-
Normalize the data to the basal (no agonist) and maximal (agonist only) responses.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response.
-
Conclusion and Future Directions
This compound's role as a non-selective adenosine receptor antagonist is a cornerstone of its pharmacology, responsible for both its therapeutic efficacy in respiratory diseases and its significant side-effect profile.[6][8] While its clinical use has declined with the advent of more selective medications, it remains a valuable tool for research and a benchmark for understanding the adenosine system.
The methodologies described herein—radioligand binding and functional cAMP assays—are fundamental tools for any drug development professional working on GPCRs. They provide the quantitative data necessary to characterize ligand-receptor interactions, determine potency and affinity, and guide the development of next-generation therapeutics with improved selectivity and safety profiles. The future of adenosine receptor modulation lies in the design of highly selective agonists and antagonists that can target specific receptor subtypes to achieve desired therapeutic outcomes while minimizing off-target effects.[1][4]
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The In Vitro Anti-inflammatory Mechanisms of Theophylline: A Technical Guide for Researchers
Introduction: Re-examining a Classic Drug Through a Modern Mechanistic Lens
For over seven decades, theophylline has been a cornerstone in the management of respiratory diseases, primarily valued for its bronchodilatory effects.[1][2] However, a growing body of evidence has repositioned this methylxanthine as a potent anti-inflammatory agent, with clinically significant effects observed at concentrations lower than those required for bronchodilation.[2][3][4] This guide provides an in-depth technical exploration of the in vitro anti-inflammatory properties of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the core molecular mechanisms, provide detailed experimental protocols for their investigation, and present a framework for data interpretation, moving beyond a simple recitation of facts to explain the causality behind experimental choices.
The anti-inflammatory actions of this compound are multifaceted, primarily revolving around three key mechanisms: the activation of histone deacetylase-2 (HDAC2), the non-selective inhibition of phosphodiesterases (PDEs), and the antagonism of adenosine receptors.[1][2][5] Understanding these pathways is crucial for designing robust in vitro studies to explore the full therapeutic potential of this compound and its derivatives.
Part 1: Core Molecular Mechanisms of this compound's Anti-inflammatory Action
Histone Deacetylase-2 (HDAC2) Activation: Reversing Corticosteroid Resistance
A pivotal discovery in understanding this compound's anti-inflammatory effects is its ability to enhance the activity of HDAC2.[1][6][7] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of inflammatory gene transcription.[1] In chronic inflammatory conditions like COPD and severe asthma, HDAC2 activity is often reduced, contributing to persistent inflammation and corticosteroid resistance.[8][9]
This compound, at low, therapeutically relevant concentrations (typically 1-10 µM), can directly activate HDAC2.[1][10] This is a crucial point, as this effect is dissociated from its PDE inhibitory and adenosine receptor antagonist activities, which occur at higher concentrations.[1][7][11] The activation of HDAC2 by this compound is thought to involve the inhibition of phosphoinositide 3-kinase-delta (PI3Kδ), which is activated by oxidative stress and subsequently phosphorylates and inactivates HDAC2.[4][9] By restoring HDAC2 function, this compound can enhance the anti-inflammatory effects of corticosteroids, which recruit HDAC2 to the site of active inflammatory gene transcription to switch off pro-inflammatory genes.[1][9]
Key Experimental Insight: When investigating this mechanism, it is essential to use low-dose this compound in combination with a corticosteroid like dexamethasone to observe the synergistic effect on the suppression of inflammatory markers.
Signaling Pathway: this compound and HDAC2 Activation
Caption: this compound enhances HDAC2 activity, leading to suppression of inflammatory genes.
Phosphodiesterase (PDE) Inhibition: A Broader Anti-inflammatory Effect
This compound is a non-selective PDE inhibitor, and while its bronchodilatory effects are primarily attributed to PDE3 inhibition, its anti-inflammatory properties are linked to the inhibition of PDE4.[2][5] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound increases intracellular levels of these second messengers, which have broad anti-inflammatory and immunomodulatory effects.[8][12]
In vitro, PDE inhibition by this compound has been shown to:
-
Inhibit the release of inflammatory mediators: this compound can suppress the release of cytokines like TNF-α, IL-13, and leukotrienes from various immune cells, including macrophages, T-lymphocytes, and mast cells.[13][14][15]
-
Reduce immune cell activation and proliferation: At higher concentrations, this compound inhibits the proliferation of CD4+ and CD8+ T-cells.[8]
-
Decrease oxidative stress: this compound has been demonstrated to inhibit the production of superoxide and other reactive oxygen species (ROS) from neutrophils.[16][17]
It's important to note that the concentrations of this compound required for significant PDE inhibition are generally higher than those needed for HDAC activation and are often associated with side effects in a clinical setting.[1]
Adenosine Receptor Antagonism: A Complex and Context-Dependent Role
This compound is also a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[18] The role of adenosine in inflammation is complex. While adenosine can have pro-inflammatory effects in some contexts, activation of A2A and A3 receptors can also be anti-inflammatory. This compound's antagonism of these receptors can therefore have varied and sometimes conflicting effects on inflammatory processes.
For instance, some studies suggest that this compound's ability to induce neutrophil apoptosis (a process that helps resolve inflammation) is mediated through the antagonism of A2A receptors.[8][19] Conversely, other research indicates that the anti-proliferative effects of this compound on mononuclear cells are unlikely to be due to adenosine receptor antagonism.[18] The net effect of this compound's interaction with adenosine receptors in vitro is highly dependent on the cell type and the specific inflammatory stimulus being investigated.
Part 2: In Vitro Experimental Models and Protocols
The choice of in vitro model is critical for accurately assessing the anti-inflammatory properties of this compound. Below are detailed protocols for commonly used cell lines and primary cells.
Cellular Models for Studying this compound's Effects
| Cell Type | Rationale for Use | Key Inflammatory Markers to Measure |
| Human Lung Fibroblasts (Primary) | Key structural cells in the lung that contribute to chronic inflammation in diseases like COPD by producing pro-inflammatory cytokines.[3] | IL-6, IL-8 |
| THP-1 Monocytes/Macrophages | A human monocytic cell line that can be differentiated into macrophages, which are central players in the inflammatory response.[12][13] | TNF-α, IL-1β, IL-13, LTC4 |
| Human Neutrophils (Primary) | Abundant immune cells that are recruited to sites of inflammation and release ROS and cytotoxic enzymes.[16][17][20] | Superoxide (O2-), IL-8, Myeloperoxidase |
| A549 Human Lung Epithelial Cells | A commonly used cell line representing the airway epithelium, which acts as a barrier and produces inflammatory mediators in response to stimuli.[21][22] | IL-6, IL-8, GM-CSF, NF-κB activation |
Detailed Experimental Protocol: Assessing this compound's Effect on LPS-Induced Cytokine Release in Human Lung Fibroblasts
This protocol is adapted from studies investigating this compound's impact on fibroblasts in the context of COPD.[3]
Objective: To determine if this compound can inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines IL-6 and IL-8 from primary human lung fibroblasts.
Materials:
-
Primary human lung fibroblasts (Passage 3-5 recommended)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound solution (stock solution in sterile water or DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human IL-6 and IL-8
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Step-by-Step Methodology:
-
Cell Seeding: Seed primary human lung fibroblasts into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µg/mL to 20 µg/mL (approximately 5.5 µM to 110 µM). A common effective concentration is 5 µg/mL.[3] Remove the old medium from the cells and add 100 µL of the this compound-containing medium or medium alone (vehicle control). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Prepare an LPS solution in complete culture medium at a concentration of 2 µg/mL. Add 100 µL of this solution to the appropriate wells to achieve a final LPS concentration of 1 µg/mL. For control wells, add 100 µL of medium without LPS.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Cytokine Quantification (ELISA): Quantify the concentrations of IL-6 and IL-8 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
Experimental Workflow: Cytokine Release Assay
Caption: Workflow for assessing this compound's effect on cytokine release.
Protocol for Measuring HDAC Activity
Objective: To measure the effect of low-dose this compound on total HDAC activity in cell lysates.
Materials:
-
A549 cells or alveolar macrophages
-
This compound and Dexamethasone
-
HDAC activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture A549 cells or macrophages to ~80% confluency. Treat cells with low-dose this compound (e.g., 10 µM) with or without a low concentration of dexamethasone (e.g., 10 nM) for 12-24 hours.[1]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates according to the instructions provided with the HDAC activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
HDAC Activity Assay: Perform the HDAC activity assay using a commercial kit, following the manufacturer's protocol. This typically involves incubating the cell lysate with a substrate that becomes fluorescent or colored upon deacetylation by HDACs.
-
Data Analysis: Measure the fluorescence or absorbance and calculate the HDAC activity, normalizing to the protein concentration of the lysate.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
The following table summarizes typical effective concentrations of this compound and its observed effects on various inflammatory parameters from in vitro studies.
| Cell Type | Stimulus | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| Human Lung Fibroblasts (COPD) | Basal | 5 µg/mL (~28 µM) | IL-6 Secretion | ~35% decrease | [3] |
| Human Lung Fibroblasts (COPD) | Basal | 5 µg/mL (~28 µM) | IL-8 Secretion | ~30% decrease | [3] |
| Human Lung Fibroblasts | LPS (1 µg/mL) | 5 µg/mL (~28 µM) | IL-6 & IL-8 Secretion | Partial blockade of LPS-induced increase | [3] |
| THP-1 Cells & Neutrophils | LPS | 10 µg/mL (~55 µM) | IL-8 Secretion | Significant reduction | [3] |
| Alveolar Macrophages | LPS (10 ng/mL) | 10 µM | HDAC Activity | Concentration-dependent increase, reversing LPS-induced suppression | [1] |
| A549 Epithelial Cells | IL-1β | 10 µM this compound + 10 nM Dexamethasone | GM-CSF Release | Synergistic inhibition | [1] |
| Human Neutrophils | FMLP (1 µM) | 37.5 - 300 µM | Superoxide Production | Inhibition | [16] |
| THP-1 Macrophages | Basal | 2.5 - 20 µg/mL | IL-13 mRNA Expression | Dose-dependent suppression | [12] |
Interpreting the Data: A Holistic View
When interpreting in vitro data on this compound, it is crucial to consider the concentration-dependent nature of its mechanisms.
-
At low concentrations (1-10 µM): The primary anti-inflammatory effects are likely mediated through HDAC2 activation. Experiments in this range should ideally explore synergy with corticosteroids.
-
At higher concentrations (>50 µM): PDE inhibition becomes a more dominant mechanism.[1] It is important to distinguish these effects from those observed at lower, more clinically relevant anti-inflammatory doses.
-
Adenosine receptor antagonism: The contribution of this mechanism can be dissected by using selective adenosine receptor agonists and antagonists in parallel with this compound treatment.[18][19]
A self-validating experimental design should always include appropriate controls, such as vehicle controls, positive controls for inflammation (e.g., LPS, TNF-α), and viability assays to rule out cytotoxicity.
Conclusion
The in vitro anti-inflammatory properties of this compound are well-documented and mechanistically diverse. By activating HDAC2, inhibiting PDEs, and modulating adenosine receptor signaling, this compound exerts a broad spectrum of effects on key inflammatory cells and pathways. The protocols and data presented in this guide offer a robust framework for researchers to further explore and harness the therapeutic potential of this venerable drug. A thorough understanding of its concentration-dependent mechanisms is paramount for designing insightful experiments and accurately interpreting their outcomes, ultimately paving the way for novel therapeutic strategies in chronic inflammatory diseases.
References
-
Title: Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD Source: BioMed Research International URL: [Link]
-
Title: A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: this compound Source: Molecules (MDPI) URL: [Link]
-
Title: Anti-oxidative effects of this compound on human neutrophils involve cyclic nucleotides and protein kinase A Source: PubMed URL: [Link]
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investigating the bronchodilator effects of theophylline at a cellular level
An In-depth Technical Guide for Cellular Investigation of Theophylline's Bronchodilator Effects
Introduction: Re-examining a Classic Bronchodilator at the Cellular Level
For over 80 years, this compound has been a cornerstone in the management of airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD)[1][2]. Initially valued for its bronchodilator properties, its use has seen fluctuations due to a narrow therapeutic index and the advent of more targeted therapies like β2-agonists[1][3]. However, a resurgence of interest is driven by a deeper understanding of its multifaceted mechanisms, including anti-inflammatory effects at lower, better-tolerated concentrations[1][2][4]. This guide moves beyond the clinical overview to provide researchers and drug development professionals with a detailed technical framework for investigating the cellular and molecular underpinnings of this compound's action on airway smooth muscle. We will explore the primary signaling pathways, provide validated experimental protocols to dissect these mechanisms, and offer insights into data interpretation, grounding our discussion in the established principles of cellular pharmacology.
Core Cellular Mechanisms of this compound-Induced Bronchodilation
This compound's ability to relax airway smooth muscle is not attributed to a single, discrete action but rather to a combination of effects on key intracellular signaling pathways. The two most well-characterized mechanisms are the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors.
Phosphodiesterase (PDE) Inhibition: The Canonical Pathway
The most widely accepted mechanism for this compound's bronchodilator effect is its role as a non-selective inhibitor of phosphodiesterase (PDE) enzymes[5][6].
-
Causality: Airway smooth muscle tone is critically regulated by the intracellular concentration of cyclic adenosine monophosphate (cAMP). Activation of Gs-protein coupled receptors (like the β2-adrenergic receptor) stimulates adenylyl cyclase to produce cAMP. This second messenger activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively promote muscle relaxation. This includes reducing intracellular calcium levels and decreasing the sensitivity of the contractile apparatus to calcium[7][8]. PDEs, particularly the PDE3 and PDE4 isozymes in airway smooth muscle, hydrolyze and thus terminate the cAMP signal[1][9]. By inhibiting these enzymes, this compound prevents the breakdown of cAMP, leading to its accumulation, sustained PKA activation, and ultimately, smooth muscle relaxation and bronchodilation[5][6][10].
Adenosine Receptor Antagonism
This compound also functions as a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B receptors[4][6].
-
Causality: Adenosine is a nucleoside that can accumulate in the airways, especially under inflammatory or hypoxic conditions. In asthmatic patients, inhaled adenosine acts as a potent bronchoconstrictor, primarily by stimulating mast cells (via A2B receptors) to release histamine and leukotrienes[1][4]. By blocking these receptors on mast cells and potentially on the smooth muscle itself, this compound can prevent this adenosine-induced bronchoconstriction[1][5][11]. It is important to note that this mechanism is likely more significant in the inflamed asthmatic airway than in healthy tissue[1]. However, adenosine antagonism is also responsible for many of this compound's undesirable side effects, such as seizures and cardiac arrhythmias, which are linked to A1 receptor blockade[2][9].
Emerging Mechanisms: Histone Deacetylase (HDAC) Activation
While primarily linked to its anti-inflammatory properties, the activation of histone deacetylase 2 (HDAC2) by this compound is a critical aspect of its pharmacology, particularly in inflammatory airway diseases[1][12][13].
-
Causality: Inflammation in asthma and COPD is driven by the increased expression of inflammatory genes, a process regulated by the acetylation of histones[14]. Corticosteroids, a primary anti-inflammatory treatment, work by recruiting HDAC2 to suppress these genes[12][15]. In severe asthma and COPD, HDAC2 activity can be reduced by oxidative stress, leading to corticosteroid resistance[14][16]. This compound, at low concentrations, can restore HDAC2 activity, thereby reducing the expression of inflammatory genes and reversing corticosteroid resistance[1][12][16][17]. While not a direct bronchodilator mechanism, this anti-inflammatory action reduces the underlying airway hyperresponsiveness and edema that contribute to airway narrowing.
// Connections Beta2Receptor -> AdenylylCyclase [label="Activates"]; AdenylylCyclase -> cAMP [label="Converts"]; ATP -> AdenylylCyclase;
cAMP -> PKA [label="Activates"]; PKA -> Relaxation [label="Promotes"];
cAMP -> PDE [style=dashed]; PDE -> AMP [label="Hydrolyzes"];
This compound -> PDE [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
Adenosine -> AdenosineReceptor [label="Activates"]; AdenosineReceptor -> Relaxation [label="Inhibits\n(via Bronchoconstriction)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; this compound -> AdenosineReceptor [label="Antagonizes", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
This compound -> HDAC2 [label="Activates", color="#4285F4", fontcolor="#4285F4"]; HDAC2 -> InflammatoryGenes [label="Suppresses", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; InflammatoryGenes -> Inflammation [style=dashed]; } Caption: Core signaling pathways of this compound in airway cells.
Experimental Framework for Cellular Investigation
A robust investigation into this compound's effects requires a multi-assay approach performed on a physiologically relevant cell model. Human Airway Smooth Muscle Cells (HASMCs) are the gold standard.
// Workflow Edges Isolate -> Culture -> Seed -> Treat; Treat -> {PDE_Assay, cAMP_Assay, Adenosine_Assay, HDAC_Assay, Ca_Assay} [arrowhead=vee]; {PDE_Assay, cAMP_Assay, Adenosine_Assay, HDAC_Assay, Ca_Assay} -> Analyze; Analyze -> Correlate -> Conclude; } Caption: A validated workflow for investigating this compound's cellular effects.
Protocol 1: Isolation and Culture of Human Airway Smooth Muscle Cells (HASMCs)
-
Rationale: Primary HASMCs retain the physiological and phenotypic characteristics of native cells, making them an ideal model to study contractile and synthetic functions in response to stimuli[18]. This protocol is adapted from established methods[18][19][20].
-
Step-by-Step Methodology:
-
Tissue Procurement: Obtain human bronchial tissue from surgical resection (e.g., lobectomy) under ethical approval. Transport tissue immediately in ice-cold Dulbecco's Modified Eagle's Medium (DMEM).
-
Dissection: In a sterile dissection plate on ice, carefully remove the epithelium and any surrounding connective tissue to isolate the smooth muscle layer.
-
Mincing: Finely mince the isolated smooth muscle tissue into approximately 0.5 mm x 0.5 mm pieces.
-
Enzymatic Digestion: Transfer the tissue pieces into DMEM containing 0.4 mg/mL Type IV collagenase. Incubate overnight at 37°C in a humidified incubator.
-
Cell Dissociation: Gently triturate the digested tissue suspension by pipetting up and down to release the cells.
-
Filtration: Pass the cell suspension through a 70-μm sterile cell strainer to remove any undigested tissue clumps[20][21].
-
Centrifugation: Centrifuge the filtered cell suspension at 900 rpm for 4 minutes. Discard the supernatant[21].
-
Plating: Resuspend the cell pellet in complete growth medium (DMEM with 10% Fetal Bovine Serum and antibiotics) and plate into a T-75 flask.
-
Culture: Maintain cells at 37°C, 5% CO2. Change the medium the following day and every 2-3 days thereafter. Cells are typically used between passages 2 and 5 to ensure phenotypic stability[22].
-
Protocol 2: Phosphodiesterase (PDE) Activity Assay
-
Rationale: To directly quantify the inhibitory effect of this compound on PDE activity in HASMC lysates. This protocol outlines a common two-step radioassay but can be adapted for colorimetric or luminescent kits[23][24][25].
-
Step-by-Step Methodology:
-
Lysate Preparation: Culture HASMCs to confluence, wash with PBS, and lyse the cells in a suitable lysis buffer. Determine protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In a microcentrifuge tube, add the cell lysate (containing PDE enzymes) to an assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.4)[26]. Include a vehicle control and multiple concentrations of this compound.
-
Step 1 (Hydrolysis): Initiate the reaction by adding a cAMP substrate solution containing a known amount of 'cold' cAMP and a tracer amount of radiolabeled [3H]-cAMP[26]. Incubate at 30°C for 10 minutes to allow PDE to hydrolyze [3H]-cAMP to [3H]-5'-AMP.
-
Termination: Stop the reaction by boiling the samples at 100°C for 2 minutes to inactivate the PDE enzymes[26].
-
Step 2 (Conversion): Cool the samples and add snake venom (from Crotalus atrox), which is rich in 5'-nucleotidase[26][27]. This enzyme converts the [3H]-5'-AMP product into [3H]-adenosine. It does not act on the unreacted [3H]-cAMP.
-
Separation: Apply the reaction mixture to a Dowex anion-exchange resin column. The negatively charged unreacted [3H]-cAMP and [3H]-5'-AMP will bind to the resin, while the uncharged [3H]-adenosine product will pass through.
-
Quantification: Collect the eluate and measure the radioactivity using a scintillation counter. The amount of [3H]-adenosine is directly proportional to the PDE activity in the sample.
-
Data Analysis: Calculate PDE activity as picomoles of cAMP hydrolyzed per minute per milligram of protein. Plot the activity against this compound concentration to determine the IC50 value.
-
Protocol 3: Intracellular cAMP Quantification
-
Rationale: To measure the downstream consequence of PDE inhibition—the accumulation of intracellular cAMP. Competitive enzyme-linked immunoassays (ELISAs) or luminescence-based assays are common, highly sensitive methods[28][29][30].
-
Step-by-Step Methodology (Competitive ELISA Principle):
-
Cell Seeding and Treatment: Seed HASMCs in a 96-well plate. Once adherent, replace the medium with a stimulation buffer containing a PDE inhibitor like IBMX (to prevent cAMP degradation during the assay) and treat with various concentrations of this compound.
-
Cell Lysis: After the desired incubation period (e.g., 15-30 minutes), lyse the cells using the lysis buffer provided in the assay kit (e.g., Cell Signaling Technology, #4339)[30].
-
Assay Plate Preparation: The assay plate is pre-coated with an anti-cAMP antibody.
-
Competitive Binding: Add the cell lysates (containing unknown amounts of cAMP) and a fixed amount of HRP-linked cAMP to the wells. The sample cAMP and the HRP-linked cAMP will compete for binding to the immobilized antibody[30].
-
Washing: Wash the plate to remove unbound sample cAMP and HRP-linked cAMP.
-
Signal Development: Add a TMB substrate. The HRP enzyme on the bound HRP-cAMP will catalyze a color change.
-
Measurement: Read the absorbance on a microplate reader. The signal intensity is inversely proportional to the amount of cAMP in the original cell lysate[30].
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to calculate the cAMP concentration in the samples and determine the EC50 for this compound-induced cAMP accumulation.
-
Protocol 4: Adenosine Receptor Binding Assay
-
Rationale: To determine the affinity of this compound for adenosine receptors using a competitive radioligand binding assay. This requires cell membranes expressing the receptor of interest (e.g., A1 or A2B) and a specific radioligand.
-
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the human adenosine receptor subtype of interest (e.g., A2A in HEK293 cells) or from HASMCs[31][32][33]. This involves cell homogenization followed by differential centrifugation to pellet the membranes[31][32].
-
Assay Setup: In a 96-well plate or microfuge tubes, combine the membrane preparation (e.g., 20 µg protein/tube), a fixed concentration of a suitable radioligand (e.g., [3H]CGS21680 for A2A receptors), and serial dilutions of unlabeled this compound[33].
-
Control Wells:
-
Total Binding: Membrane + radioligand only.
-
Non-specific Binding: Membrane + radioligand + a high concentration of a known unlabeled adenosine agonist/antagonist (e.g., 10 µM NECA) to saturate all specific binding sites[33].
-
-
Incubation: Incubate the mixture at 25°C for 60-120 minutes to allow binding to reach equilibrium[33][34].
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with the bound radioligand. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand[31][33].
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Data Summary and Interpretation
Effective analysis requires synthesizing data from multiple assays to build a coherent mechanistic picture.
| Parameter | Assay | Expected Outcome with this compound | Typical Literature Value |
| PDE Inhibition | PDE Activity Assay | Dose-dependent inhibition of cAMP hydrolysis | IC50: ~100-1000 µM (non-selective)[9] |
| cAMP Accumulation | Intracellular cAMP Assay | Dose-dependent increase in intracellular cAMP | EC50 for muscle relaxation: ~150 µM[1][9] |
| Adenosine Antagonism | Receptor Binding Assay | Competitive displacement of radioligand | Ki: ~10-30 µM for A1 and A2 receptors |
| HDAC Activation | HDAC Activity Assay | Increased HDAC enzyme activity | Effective at low concentrations (<10 µM)[12][35] |
Interpretation Insights:
-
Correlating PDE IC50 and cAMP EC50: The concentration of this compound required to inhibit PDE activity should correlate with the concentration that causes cAMP accumulation and, ultimately, smooth muscle relaxation. The EC50 for relaxation in vitro is approximately 1.5 x 10⁻⁴ M, which is well above the typical therapeutic range, suggesting that PDE inhibition alone may not fully account for its clinical efficacy at lower doses[1][9].
-
Dissociating Bronchodilator and Anti-inflammatory Effects: The concentrations at which this compound inhibits PDEs and antagonizes adenosine receptors (higher µM range) are generally higher than those required to activate HDACs (lower µM range)[12][36]. This provides a cellular basis for its anti-inflammatory effects being observed at lower clinical doses than its bronchodilator effects[2][12].
-
Self-Validation: A key aspect of trustworthiness is cross-validation between assays. For instance, if a specific this compound analog shows potent PDE4 inhibition, it should also demonstrate a significant increase in intracellular cAMP. If it fails to do so, it may suggest issues with cell permeability or off-target effects, prompting further investigation.
Conclusion and Future Directions
This compound, despite its age, remains a pharmacologically rich molecule. A systematic cellular investigation, employing the protocols outlined in this guide, allows for a detailed dissection of its bronchodilator and anti-inflammatory mechanisms. By combining assays for enzyme activity, second messenger levels, receptor binding, and downstream functional outcomes, researchers can precisely characterize the effects of this compound and its analogs. Future research should focus on developing more selective compounds—for example, drugs that target specific PDE isozymes or activate HDACs without the off-target effects associated with adenosine receptor antagonism—to harness the therapeutic benefits of this compound while improving its safety profile.
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The Xanthine Scaffold: A Comprehensive Guide to the Structure-Activity Relationship of Theophylline Analogs
Introduction: The Enduring Relevance of Theophylline in Modern Drug Discovery
For over seven decades, this compound, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Initially valued for its bronchodilatory effects, contemporary research has unveiled a more complex pharmacological profile, including significant anti-inflammatory and immunomodulatory activities.[3][4] This has reinvigorated interest in this compound and its analogs as valuable lead compounds in drug development.[5][6] The therapeutic efficacy of this compound is primarily attributed to its non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[7][8] However, this lack of selectivity is also responsible for its narrow therapeutic index and associated side effects, such as nausea, headaches, cardiac arrhythmias, and seizures.[7][9]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. By understanding how subtle modifications to the core xanthine structure influence pharmacological activity, researchers can rationally design novel compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. We will delve into the intricate interplay between chemical structure and biological function, offering field-proven insights for drug development professionals.
Core this compound Structure and Key Modification Sites
The pharmacological versatility of this compound stems from its bicyclic xanthine core. The key positions for chemical modification that significantly impact its biological activity are the N1, N3, and N7 positions of the purine ring system, and the C8 position of the imidazole ring.
Figure 1: Core structure of this compound highlighting the key positions for analog synthesis.
The Dichotomy of this compound's Mechanism of Action: PDE Inhibition and Adenosine Receptor Antagonism
The biological effects of this compound and its analogs are primarily mediated through two distinct, yet interconnected, signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: this compound is a non-selective inhibitor of PDEs, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] By inhibiting PDEs, particularly PDE3 and PDE4, this compound increases intracellular levels of these second messengers, leading to smooth muscle relaxation (bronchodilation) and reduced inflammation.[9][10] The anti-inflammatory effects are largely attributed to PDE4 inhibition in immune cells like T-lymphocytes, eosinophils, and macrophages.[3]
-
Adenosine Receptor Antagonism: this compound acts as a non-selective antagonist at adenosine A1, A2A, and A2B receptors.[9][11] Adenosine is a ubiquitous signaling molecule involved in various physiological processes, including bronchoconstriction and inflammation. By blocking adenosine receptors, this compound can counteract these effects.[8] However, antagonism of A1 receptors is also linked to some of the adverse effects of this compound, such as cardiac arrhythmias and seizures.[9]
Figure 2: Dual mechanism of action of this compound analogs.
Structure-Activity Relationship at Key Positions
N1 and N3 Positions: Modulating Potency and Selectivity
Substitutions at the N1 and N3 positions of the xanthine ring have a profound impact on both PDE inhibitory activity and adenosine receptor affinity.
-
Influence on PDE Inhibition: Increasing the alkyl chain length at the N3 position generally enhances PDE inhibitory potency.[12][13] For instance, butylxanthine is a more potent PDE inhibitor than this compound.[12] The introduction of larger alkyl groups, such as propyl or isobutyl, at both N1 and N3 positions can significantly increase affinity for adenosine receptors.[14]
-
Influence on Adenosine Receptor Affinity: Replacing the methyl groups at N1 and N3 with longer alkyl chains, such as n-propyl, can lead to a significant increase in affinity for both A1 and A2A adenosine receptors.[14][15] For example, 1,3-di-n-propylxanthine is approximately 20-fold more potent than this compound at the A1 receptor and 5-fold more potent at the A2 receptor.[15] This highlights the importance of these positions for achieving higher receptor affinity. Some analogs with substitutions at these positions, such as 1,3-dipropyl-8-phenylxanthine, have been developed as potent and selective adenosine receptor antagonists.[16]
N7 Position: A Handle for Pharmacokinetic Tuning
The N7 position is a common site for modification to improve the pharmacokinetic properties of this compound analogs, such as solubility and duration of action.
-
Improving Solubility and Bioavailability: Introduction of polar groups at the N7 position can enhance water solubility. For example, the salt form aminophylline is a combination of this compound and ethylenediamine, which improves its solubility for intravenous administration.[17]
-
Prolonging Duration of Action: Attaching various substituents at the N7 position can alter the metabolic profile of the drug, potentially leading to a longer half-life. However, the length of the carbon chain at N7 does not appear to significantly affect the neuroactivity of the analogs.[18]
C8 Position: The Key to Selectivity
The C8 position is arguably the most critical site for achieving selectivity between different adenosine receptor subtypes and for modulating PDE inhibitory activity.
-
Adenosine Receptor Selectivity: Introduction of bulky and aromatic substituents at the C8 position is a well-established strategy for developing selective adenosine receptor antagonists. For instance, the introduction of a styryl group at the C8 position of xanthines is crucial for achieving selective A2A receptor antagonism.[19] 8-phenylthis compound is approximately three times more potent than this compound as a presynaptic adenosine receptor antagonist.[20]
-
PDE Inhibition: Modifications at the C8 position can also influence PDE inhibitory activity. For example, some 8-substituted this compound derivatives have shown promising bronchodilator activity.[21] The introduction of a bromo or imidazolyl radical at the 8th position can significantly increase the bronchodilator effect compared to this compound.[6]
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the effects of various substitutions on the pharmacological activity of this compound analogs.
| Analog | Substitution | Target | Activity | Reference |
| Butylxanthine | N3-butyl | PDE | Potent inhibitor | [12] |
| 1,3-di-n-propylxanthine | N1, N3-dipropyl | A1 Adenosine Receptor | 20-fold > this compound | [15] |
| 1,3-di-n-propylxanthine | N1, N3-dipropyl | A2 Adenosine Receptor | 5-fold > this compound | [15] |
| 8-phenylthis compound | C8-phenyl | Presynaptic Adenosine Receptors | ~3-fold > this compound | [20] |
| 8-bromothis compound | C8-bromo | Bronchodilation | 6.5-fold > this compound | [6] |
| 8-imidazolylthis compound | C8-imidazolyl | Bronchodilation | 2.5-fold > this compound | [6] |
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of this compound analogs against various PDE isoforms.
Objective: To measure the IC50 value of a test compound against a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3, PDE4)
-
cAMP or cGMP substrate
-
5'-nucleotidase
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA).
-
Add the reaction buffer, diluted PDE enzyme, and the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction by adding a stop solution.
-
Add 5'-nucleotidase to the wells to convert the resulting AMP or GMP to adenosine or guanosine.
-
Incubate the plate at 30°C.
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay, with a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.
Figure 3: Workflow for a typical in vitro PDE inhibition assay.
Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogs for adenosine receptors.
Objective: To determine the Ki (inhibition constant) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the target adenosine receptor (e.g., A1, A2A)
-
Radioligand specific for the receptor (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A)
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Non-specific binding control (e.g., a high concentration of a known antagonist)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate or tubes, combine the cell membranes, radioligand, and either buffer, non-specific binding control, or the test compound.
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 4: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich and complex field that continues to offer opportunities for the development of novel therapeutics. By systematically modifying the xanthine scaffold, it is possible to fine-tune the pharmacological properties of these compounds to enhance their efficacy and reduce their side effects. The key to successful drug design lies in a deep understanding of how substitutions at the N1, N3, N7, and C8 positions influence interactions with PDE enzymes and adenosine receptors.
Future research in this area should focus on the development of highly selective analogs, particularly those targeting specific PDE isoforms (e.g., PDE4) or adenosine receptor subtypes (e.g., A2A). The use of computational modeling and structure-based drug design will be invaluable in predicting the binding affinities and selectivity of novel compounds. Furthermore, a greater emphasis on understanding the in vivo metabolism and pharmacokinetics of new analogs will be crucial for translating promising in vitro activity into clinical success. The enduring legacy of this compound serves as a powerful testament to the potential of natural products to inspire the development of life-changing medicines.
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An In-depth Technical Guide to Theophylline's Immunomodulatory Effects in Respiratory Diseases
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
For over 80 years, theophylline has been a component in the management of respiratory diseases, primarily recognized for its bronchodilator properties.[1] However, this classical view is incomplete. A substantial body of evidence now reveals that at lower, sub-bronchodilator plasma concentrations, this compound exerts potent and clinically significant immunomodulatory and anti-inflammatory effects.[2][3] This guide moves beyond the drug's historical application to provide a detailed technical exploration of the molecular mechanisms that underpin its role as an immune-modifying agent in chronic asthma and Chronic Obstructive Pulmonary Disease (COPD). We will dissect the core signaling pathways, cellular targets, and the profound clinical implication of this activity: the restoration of corticosteroid sensitivity in otherwise resistant disease states. This document is designed to serve as a comprehensive resource, synthesizing foundational research with actionable experimental protocols for professionals engaged in respiratory disease research and therapeutic development.
Introduction: A Paradigm Shift from Bronchodilation to Immunomodulation
This compound, a methylxanthine, was traditionally used at high doses (plasma concentrations of 10–20 mg/L) to achieve bronchodilation by inhibiting phosphodiesterase (PDE) enzymes in airway smooth muscle.[4][5] This therapeutic window was narrow, and the high concentrations were associated with frequent and sometimes severe side effects, including nausea, headaches, and cardiac arrhythmias.[1][2][4] Consequently, its use declined with the advent of more effective and safer inhaled β2-agonists and corticosteroids.[2]
However, clinical observations revealed that patients often derived significant benefit from this compound at doses too low to cause meaningful bronchodilation (plasma concentrations ~5-10 mg/L).[3][4][6] This paradox spurred investigation into alternative mechanisms of action, leading to the discovery of its distinct anti-inflammatory and immunomodulatory properties.[7][8][9] It is now understood that these low-dose effects are mediated by molecular pathways separate from those responsible for bronchodilation and most side effects, positioning this compound as a valuable add-on therapy, particularly in severe asthma and COPD.[2][10]
Core Immunomodulatory Mechanisms of this compound
This compound's immunomodulatory effects are not the result of a single action but a convergence of multiple molecular interactions that are highly concentration-dependent.
Histone Deacetylase (HDAC) Activation: The Key to Low-Dose Efficacy
The most significant modern insight into this compound's action is its ability to activate Histone Deacetylase-2 (HDAC2).[1][2] HDACs are critical enzymes that reverse histone acetylation, a key step in inflammatory gene transcription. By deacetylating histones, HDACs "switch off" the expression of inflammatory genes.[4]
In diseases like COPD, and in severe asthma, chronic oxidative stress (e.g., from cigarette smoke) impairs the function and expression of HDAC2.[11][12] This reduction in HDAC2 activity is a primary driver of the amplified inflammation and resistance to the anti-inflammatory effects of corticosteroids seen in these patients.[4][12][13]
Low-dose this compound directly counters this pathology. It restores HDAC2 activity, not by increasing its expression, but by inhibiting phosphoinositide-3-kinase-delta (PI3K-δ), an enzyme activated by oxidative stress that normally inactivates HDAC2.[1][13][14] By activating HDAC2, this compound enables corticosteroids to effectively recruit the enzyme to sites of inflammation, thereby suppressing inflammatory gene expression and restoring steroid sensitivity.[10][11][12] This synergistic relationship is the causal basis for using low-dose this compound as an add-on therapy to reverse corticosteroid resistance.[1][2][6][15]
Caption: this compound's restoration of corticosteroid sensitivity via HDAC2 activation.
Phosphodiesterase (PDE) Inhibition
While PDE inhibition is the classic mechanism, its role in immunomodulation is distinct from bronchodilation. This compound is a non-selective PDE inhibitor, but different isoenzymes are implicated in different effects.[1]
-
Anti-inflammatory Effects (PDE4): Inhibition of PDE4, prevalent in inflammatory cells like macrophages, T-cells, and eosinophils, leads to increased intracellular cyclic AMP (cAMP).[1][2][7] Elevated cAMP levels generally suppress inflammatory cell activation, including inhibiting mediator release and cytokine synthesis.[1][7] However, significant PDE4 inhibition typically requires higher this compound concentrations than those needed for HDAC activation.[2][10]
-
Bronchodilation (PDE3/PDE4): Relaxation of airway smooth muscle is primarily mediated by inhibition of PDE3 and PDE4.[1][2][16]
-
Side Effects (PDE Inhibition): Common side effects like nausea, vomiting, and headaches are also attributed to PDE inhibition, particularly PDE4.[4][10]
Adenosine Receptor Antagonism
This compound is a non-selective antagonist of adenosine A1 and A2 receptors.[1][2][5] This action contributes to both immunomodulatory effects and significant side effects.
-
Immunomodulatory Role: Adenosine receptor antagonism can induce apoptosis (programmed cell death) in inflammatory cells, notably neutrophils, via the A2A receptor.[3][17] This pro-apoptotic effect helps resolve inflammation. This compound has also been shown to inhibit the differentiation of monocytes into dendritic cells, a key process in initiating allergic immune responses, potentially through adenosine receptor antagonism.[18]
-
Side Effect Profile: At high concentrations, antagonism of adenosine receptors is responsible for the most severe side effects, including cardiac arrhythmias and seizures.[1][2][4]
Caption: Experimental workflow for assessing this compound's immunomodulatory effects.
Conclusion and Future Directions
This compound is a pharmacologically complex drug whose clinical utility in modern respiratory medicine is being redefined by a deeper understanding of its immunomodulatory actions. At low, well-tolerated doses, its ability to activate HDAC2 provides a unique mechanism to restore corticosteroid sensitivity, addressing a major unmet clinical need in severe asthma and COPD. [1][11][13]This action, complemented by effects on PDE4 and adenosine receptors, allows this compound to modulate the function of multiple key inflammatory cells and cytokines.
For drug development professionals, this compound serves as a crucial, albeit "dirty," lead compound. The challenge and opportunity lie in dissecting its beneficial actions from its detrimental side-effect profile. Future research should focus on:
-
Developing Selective HDAC2 Activators: Creating novel molecules that mimic this compound's ability to activate HDAC2 without interacting with PDEs or adenosine receptors could yield a new class of potent anti-inflammatory drugs with a much-improved safety profile.
-
Identifying Biomarkers of Response: Research is needed to identify which patient populations (e.g., those with specific levels of oxidative stress or HDAC2 impairment) are most likely to benefit from low-dose this compound therapy.
By leveraging the mechanistic insights detailed in this guide, the scientific community can continue to refine and innovate therapeutic strategies for chronic inflammatory respiratory diseases.
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Navigating the Preclinical Gauntlet: A Technical Guide to the Toxicological Evaluation of Novel Theophylline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for designing and executing a robust preclinical toxicology program for novel theophylline derivatives. Moving beyond a simple checklist of studies, we delve into the scientific rationale underpinning each stage of the evaluation, drawing from the known pharmacological and toxicological profile of the parent compound, this compound, to inform a more targeted and efficient development pathway. Our approach is rooted in the core principles of scientific integrity, ensuring that each experimental protocol is a self-validating system designed to meet and exceed global regulatory expectations.
Introduction: The Rationale for Innovation and the Imperative of Safety
This compound, a methylxanthine, has been a cornerstone in the management of respiratory diseases for decades. Its bronchodilator and anti-inflammatory effects are well-established. However, its clinical utility is often hampered by a narrow therapeutic index and a well-documented profile of adverse effects, primarily impacting the cardiovascular and central nervous systems.[1][2][3][4][5][6][7] The development of novel this compound derivatives is driven by the ambition to dissociate the desired therapeutic effects from these dose-limiting toxicities.
This guide is structured to walk you through the logical progression of preclinical safety studies, from initial acute assessments to more specialized investigations. The overarching philosophy is to build a comprehensive safety profile that not only satisfies regulatory requirements but also provides a deep mechanistic understanding of the novel derivative's behavior in biological systems.
Foundational Principles: Adherence to International Guidelines
The entire preclinical toxicology program must be conducted in compliance with internationally recognized guidelines to ensure data quality, reproducibility, and regulatory acceptance. The two primary sets of guidelines that will form the bedrock of our study designs are:
-
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) , particularly the M3(R2) guideline on Non-Clinical Safety Studies .[8] This guideline provides a framework for the timing and scope of nonclinical studies in relation to clinical development.
-
The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals . These provide detailed, internationally accepted protocols for a wide range of toxicology studies.[9][10][11]
Adherence to these guidelines is not merely a regulatory hurdle; it is a commitment to the "3Rs" principle (Replacement, Reduction, and Refinement of animal testing) and to the ethical and scientific rigor of drug development.
The Stepwise Approach to Toxicological Assessment: A Workflow
The preclinical evaluation of a novel this compound derivative should follow a logical, stepwise progression. The initial studies are designed to provide a broad overview of the compound's toxicity, while later studies offer a more in-depth investigation of specific organ systems and potential long-term effects.
Caption: A stepwise workflow for the preclinical toxicological assessment of novel this compound derivatives.
Acute Toxicity Studies: Establishing the Initial Safety Profile
The primary objective of acute toxicity studies is to determine the potential for adverse effects following a single, high dose of the novel this compound derivative. This information is critical for classifying the compound's toxicity and for guiding dose selection in subsequent, longer-term studies.
Causality Behind Experimental Choices: Given that the oral route is the most likely for a this compound-like drug, oral acute toxicity studies are paramount. The choice between the available OECD guidelines (420, 423, and 425) depends on the desired balance between obtaining a precise LD50 value and minimizing animal use.[9][12] For initial screening, the Acute Toxic Class Method (OECD 423) is often preferred for its efficiency.
Experimental Protocol: Acute Toxic Class Method (OECD TG 423)
-
Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).
-
Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and provide standard chow and water ad libitum. Allow for an acclimatization period of at least 5 days.
-
Dose Selection and Administration:
-
Based on in silico predictions or data from structurally related compounds, select a starting dose from the OECD-defined levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Administer the compound as a single oral dose via gavage.
-
-
Observation Period: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.
-
Endpoints:
-
Mortality: Record the number of animals that die within the 14-day period.
-
Clinical Signs: Observe for signs of toxicity, paying close attention to the known effects of this compound: tremors, convulsions, changes in activity level (CNS effects), and changes in respiration and heart rate (cardiovascular effects).
-
Body Weight: Measure body weight just before dosing and at regular intervals throughout the observation period.
-
Gross Necropsy: At the end of the 14-day period, perform a gross necropsy on all surviving animals to identify any macroscopic pathological changes.
-
| Parameter | Description | Rationale |
| Study Design | OECD TG 423 (Acute Toxic Class Method) | Efficiently classifies the compound's toxicity with minimal animal use. |
| Species/Strain | Rat (e.g., Sprague-Dawley), single sex (female) | Well-characterized species with historical data; females often more sensitive. |
| Dose Levels | Stepwise procedure with fixed doses (5, 50, 300, 2000 mg/kg) | Standardized approach for classification. |
| Observation Period | 14 days | Allows for the detection of both immediate and delayed acute toxic effects. |
| Key Endpoints | Mortality, clinical signs (especially CNS and cardiovascular), body weight, gross necropsy | Provides a comprehensive initial assessment of acute toxicity. |
Genetic Toxicology: Assessing the Potential for Mutagenicity
Genetic toxicology studies are designed to determine if the novel this compound derivative can cause damage to genetic material (DNA). This is a critical safety assessment, as genotoxic compounds have the potential to be carcinogenic or cause heritable defects.
Causality Behind Experimental Choices: A standard battery of in vitro genotoxicity tests is required to assess different types of genetic damage. The Ames test is a bacterial reverse mutation assay that detects gene mutations, while the in vitro micronucleus test assesses chromosomal damage.[13] Some studies have indicated that this compound may have weak mutagenic effects in vitro, making this a particularly important area of investigation for any new derivative.[8][14]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
-
Test System: Use multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Dose Range: Use a wide range of concentrations of the test compound, including a concentration that produces some level of toxicity to the bacteria.
-
Procedure:
-
Expose the bacterial strains to the test compound in the presence or absence of the S9 mix.
-
Plate the treated bacteria on a minimal medium that lacks the specific amino acid the bacteria need to grow.
-
Incubate the plates for 48-72 hours.
-
-
Endpoint: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
-
Test System: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).[15]
-
Metabolic Activation: As with the Ames test, perform the assay with and without an S9 fraction.
-
Procedure:
-
Treat the cells with the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 24 hours) without S9.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells and prepare slides for microscopic analysis.
-
-
Endpoint: Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells. A significant, dose-dependent increase in micronucleus frequency indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) activity.[16][17][18]
Repeated-Dose Toxicity Studies: Uncovering Target Organ Toxicity
Repeated-dose toxicity studies are essential for identifying the target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL) following repeated administration of the novel this compound derivative.
Causality Behind Experimental Choices: The duration of the initial repeated-dose study is typically 28 days (OECD TG 407) and is designed to support early-phase clinical trials.[5][10][19] Based on the known toxicity profile of this compound, these studies must include a thorough evaluation of the cardiovascular, central nervous, and gastrointestinal systems. The choice of animal species should include a rodent (e.g., rat) and a non-rodent (e.g., dog or minipig), with the non-rodent species often being more sensitive to the cardiovascular effects of xanthine derivatives.
Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (OECD TG 407)
-
Animal Selection: Use both male and female rats.
-
Dose Groups: Include a control group and at least three dose levels (low, mid, and high). The high dose should be selected to produce some evidence of toxicity but not mortality. The NOAEL should ideally be identified at the low or mid-dose.
-
Dosing: Administer the compound daily via oral gavage for 28 consecutive days.
-
In-Life Observations:
-
Clinical Signs: Conduct detailed clinical observations daily, with a focus on signs of CNS toxicity (e.g., tremors, changes in gait, convulsions) and general well-being.
-
Body Weight and Food Consumption: Measure weekly.
-
Ophthalmology: Perform an ophthalmological examination before the start of the study and at termination.
-
Functional Observational Battery (FOB) and Motor Activity: Conduct towards the end of the study to specifically assess neurobehavioral function.
-
-
Terminal Procedures:
-
Hematology and Clinical Chemistry: Collect blood samples for a comprehensive analysis of red and white blood cells, platelets, and various biochemical parameters indicative of organ function (e.g., liver and kidney function).
-
Urinalysis: Collect urine for analysis.
-
Gross Necropsy and Organ Weights: Perform a full necropsy and weigh key organs.
-
Histopathology: Preserve a comprehensive set of tissues from all animals for microscopic examination.
-
| Parameter | Description | Rationale for this compound Derivatives |
| Duration | 28 days | Supports early clinical trials and provides initial target organ data. |
| Species | Rodent (rat) and Non-rodent (e.g., dog) | Use of two species is a regulatory requirement; non-rodents can be more sensitive to cardiovascular effects. |
| Key Endpoints | Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology | Standard parameters for a comprehensive toxicity assessment. |
| Specialized Endpoints | Functional Observational Battery (FOB), detailed cardiovascular monitoring (in non-rodent), detailed CNS histopathology | To specifically investigate the known target organ toxicities of this compound. |
Safety Pharmacology: Assessing Effects on Vital Functions
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions. For a novel this compound derivative, the "core battery" of safety pharmacology studies, as defined by ICH S7A, is of paramount importance.[20]
Causality Behind Experimental Choices: Given the known cardiovascular and CNS effects of this compound, the safety pharmacology evaluation for a new derivative must be particularly rigorous in these areas.[6] The primary goal is to determine if the novel compound has an improved safety margin with respect to these critical functions.
Caption: Key components of the safety pharmacology core battery for a novel this compound derivative.
Cardiovascular Safety Pharmacology
-
In Vivo Assessment: The gold standard is the use of telemetry in a conscious, freely moving non-rodent species (e.g., dog or non-human primate). This allows for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) parameters without the confounding effects of anesthesia.[4] Key ECG intervals to assess include the PR, QRS, and QT intervals.
-
hERG Assay: An in vitro patch-clamp study to assess the potential of the compound to block the hERG potassium channel, which is a key mechanism for drug-induced QT prolongation and Torsades de Pointes.[21]
Central Nervous System Safety Pharmacology
-
A detailed Functional Observational Battery (FOB) should be conducted in rodents to assess behavioral and neurological changes. This includes observations of posture, gait, reactivity to stimuli, and autonomic signs.
-
Quantitative assessment of motor activity provides an objective measure of CNS stimulant or depressant effects.
Respiratory Safety Pharmacology
-
Assessment of respiratory rate, tidal volume, and minute volume in conscious animals (often using whole-body plethysmography) is necessary to detect any potential for respiratory depression or stimulation.
Reproductive and Developmental Toxicology: Protecting Future Generations
Reproductive toxicology studies are conducted to identify any potential adverse effects of the novel this compound derivative on fertility and embryonic and fetal development.
Causality Behind Experimental Choices: this compound has been shown to have some reproductive toxicity in animal studies, including effects on fertility and pup viability.[19][22] Therefore, a thorough evaluation of the reproductive safety of a novel derivative is essential. The study designs should follow the ICH S5(R3) guideline.[1][3][8][14][22]
The standard battery of studies includes:
-
Fertility and Early Embryonic Development Study: To assess effects on male and female fertility and early stages of development.
-
Embryo-Fetal Development Studies: Conducted in two species (a rodent and a non-rodent) to assess the potential for teratogenicity (birth defects).
-
Pre- and Postnatal Development Study: To evaluate the effects of the compound on late-stage fetal development, parturition, and the growth and development of the offspring.
Conclusion: Building a Comprehensive and Defensible Safety Profile
The preclinical toxicological evaluation of a novel this compound derivative is a complex but essential undertaking. By adopting a scientifically-driven, stepwise approach that is informed by the known properties of the parent compound, researchers can design a program that is both efficient and robust. The ultimate goal is to generate a comprehensive and defensible safety profile that will support the transition to clinical development and, ultimately, provide patients with a safer and more effective therapeutic option. This guide provides the foundational framework for this critical endeavor, emphasizing the importance of regulatory compliance, scientific rigor, and a deep understanding of the underlying biology.
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Theophylline's Potential Neuroprotective Mechanisms: A Technical Guide for Researchers
Introduction: Re-examining a Classic Drug in a Neurological Context
Theophylline, a methylxanthine derivative traditionally utilized for its bronchodilatory effects in respiratory diseases, is garnering renewed interest for its potential neuroprotective properties.[1][2] While its central nervous system stimulant effects are well-documented, emerging evidence suggests a more complex and potentially therapeutic role in the brain.[1] This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound may exert neuroprotection, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to investigate these pathways.
This compound's ability to permeate the blood-brain barrier is a critical prerequisite for its neurological effects.[3] Studies in rats have demonstrated that this compound can enter the cerebrospinal fluid (CSF), with its concentration in the CSF being proportional to its plasma concentration. This capacity for central nervous system penetration lays the groundwork for its direct interaction with neural and glial cells.
This guide will dissect three primary putative mechanisms of this compound-mediated neuroprotection:
-
Adenosine Receptor Antagonism: Modulating the "brakes" of the nervous system.
-
Phosphodiesterase (PDE) Inhibition: Amplifying crucial intracellular signaling cascades.
-
Anti-inflammatory Activity via Histone Deacetylase (HDAC) Activation: A novel epigenetic regulatory role.
Adenosine Receptor Antagonism: A Double-Edged Sword in Neuroprotection
Adenosine is a key neuromodulator in the central nervous system, primarily acting through the inhibitory A1 receptors (A1R) and the facilitatory A2A receptors (A2AR).[4][5] this compound acts as a non-selective antagonist at these receptors, a mechanism that has complex implications for neuroprotection.[6][7]
The A1 and A2A Receptor Dichotomy
-
A1 Receptors: Generally considered neuroprotective due to their inhibitory effects, which include reducing glutamate release and hyperpolarizing neurons.[1][4]
-
A2A Receptors: Their activation is often associated with enhanced neurotoxicity and neurodegeneration.[1][4]
This compound's blockade of A2A receptors is thought to be a significant contributor to its neuroprotective effects.[4] Antagonism of A2A receptors has been shown to protect against neuronal damage from toxins and reactive oxygen species.[8] In contrast, the consequence of A1 receptor blockade by this compound is less straightforward. While acute A1R activation can be neuroprotective, prolonged activation may promote neurodegeneration.[1][4] Therefore, this compound's effect may be context-dependent, influenced by the specific pathological condition and the relative expression and activation state of A1 and A2A receptors.
Signaling Pathways of Adenosine Receptor Antagonism
The antagonism of adenosine receptors by this compound directly impacts downstream signaling cascades. A2A receptor activation typically increases intracellular cyclic AMP (cAMP) levels, while A1 receptor activation has the opposite effect. By blocking these receptors, this compound can modulate cAMP-dependent pathways, which are crucial for neuronal survival and function.
Caption: this compound's dual antagonism of A1 and A2A adenosine receptors.
Experimental Workflow: Assessing Neuroprotection via Adenosine Receptor Antagonism
An effective method to investigate this mechanism is to use primary neuronal cultures subjected to an excitotoxic insult, such as glutamate or N-methyl-D-aspartate (NMDA).
1.3.1. Primary Cortical Neuron Culture
-
Tissue Dissociation: Isolate cortices from embryonic day 18 (E18) rat pups. Mince the tissue and incubate in a papain solution to dissociate the cells.
-
Cell Plating: Plate the dissociated neurons onto poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX.[9]
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2, changing half the media every 3-4 days.
1.3.2. Neurotoxicity Assay and this compound Treatment
-
Pre-treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound for 24 hours.
-
Excitotoxic Insult: Induce neurotoxicity by exposing the neurons to a sub-lethal concentration of glutamate (e.g., 50 µM) for a defined period (e.g., 15-30 minutes).
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium.
-
Viability Assessment: After 24 hours of recovery, assess cell viability using the MTT assay.
1.3.3. MTT Assay for Cell Viability
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Incubation: Add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Increased absorbance correlates with higher cell viability.
Phosphodiesterase (PDE) Inhibition: Amplifying Neuroprotective Signals
This compound is a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP.[6][7] By inhibiting PDEs, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways that can promote neuronal survival.[6][11]
The cAMP/PKA/CREB Signaling Pathway
Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[11][12] Phosphorylated CREB (pCREB) acts as a transcription factor, upregulating the expression of neuroprotective genes, including brain-derived neurotrophic factor (BDNF).[7][11]
Caption: this compound's role in the cAMP/PKA/CREB signaling cascade.
Experimental Workflow: Quantifying Changes in Key Signaling Proteins
To validate this mechanism, it is essential to measure the expression and phosphorylation status of key proteins in the cAMP/PKA/CREB pathway using Western blotting.
2.2.1. Organotypic Hippocampal Slice Cultures
Organotypic slice cultures provide a 3D model that preserves the cellular architecture of the brain, making them ideal for studying complex signaling pathways.[13][14]
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices from postnatal day 7-9 rat pups using a vibratome.[14]
-
Culture: Place the slices on semi-permeable membrane inserts in a 6-well plate with culture medium.[13][14]
-
Treatment: After a stabilization period, treat the slices with this compound and/or a neurotoxic agent.
2.2.2. Western Blotting for pCREB and BDNF
-
Protein Extraction: Homogenize the treated brain slices in RIPA lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate with primary antibodies against pCREB, total CREB, BDNF, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Anti-inflammatory Effects via Histone Deacetylase (HDAC) Activation
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties that may be independent of adenosine receptor antagonism and PDE inhibition.[2][16] A key mechanism underlying this effect is the activation of histone deacetylases (HDACs).[16]
HDACs and the Suppression of Inflammatory Gene Expression
HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[17][18] In the context of inflammation, the activation of transcription factors like NF-κB leads to histone acetylation and the expression of pro-inflammatory genes. This compound can enhance HDAC activity, which counteracts this process and suppresses the expression of inflammatory mediators.[19]
Caption: this compound's role in suppressing neuroinflammation through HDAC activation.
Experimental Workflow: Measuring Anti-inflammatory Effects in Glial Cells
Microglia and astrocytes are the primary immune cells of the brain and key players in neuroinflammation. Investigating this compound's effects on these cells is crucial.
3.2.1. Primary Microglia/Astrocyte Culture
-
Isolation: Isolate mixed glial cell cultures from the cortices of neonatal rat pups.
-
Purification: Separate microglia and astrocytes based on their differential adhesion properties.
-
Culture: Culture the purified cells in appropriate media until they reach confluence.
3.2.2. Inflammatory Challenge and this compound Treatment
-
Pre-treatment: Pre-treat the glial cell cultures with this compound for 24 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Supernatant Collection: After a specified time (e.g., 6-24 hours), collect the cell culture supernatants for cytokine analysis.
3.2.3. ELISA for Pro-inflammatory Cytokines
-
Sample Preparation: Prepare brain tissue homogenates in a buffer containing protease inhibitors.[20][21] Centrifuge to pellet debris and collect the supernatant.[21]
-
ELISA Procedure: Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the culture supernatants or brain tissue homogenates.[20] Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated plates.
-
Data Analysis: Measure the optical density at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.[20]
Data Summary
| Mechanism | Key Molecular Targets | Downstream Effects | Experimental Models | Key Assays |
| Adenosine Receptor Antagonism | A1 and A2A receptors | Modulation of cAMP levels, reduced excitotoxicity | Primary neuronal cultures | MTT assay, Immunocytochemistry |
| Phosphodiesterase Inhibition | PDEs | Increased cAMP, PKA activation, CREB phosphorylation, increased BDNF | Organotypic hippocampal slice cultures | Western blotting for pCREB and BDNF |
| HDAC Activation | HDACs | Deacetylation of histones, suppression of inflammatory gene transcription | Primary microglia/astrocyte cultures | ELISA for pro-inflammatory cytokines |
Conclusion and Future Directions
This compound presents a multifaceted pharmacological profile with significant potential for neuroprotection. Its ability to concurrently target adenosine receptors, phosphodiesterases, and histone deacetylases suggests that it may be effective against the complex and interconnected pathologies of neurodegenerative diseases. The experimental frameworks provided in this guide offer a robust starting point for researchers to further elucidate the precise contributions of each mechanism.
Future research should focus on:
-
Investigating the effects of this compound in more complex in vivo models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's or Parkinson's disease.
-
Exploring the potential synergistic effects of this compound with other neuroprotective agents.
-
Developing more selective this compound derivatives that target specific pathways to maximize therapeutic benefit while minimizing side effects.
By applying rigorous scientific methodology and leveraging the insights presented in this guide, the research community can continue to unravel the therapeutic potential of this venerable drug in the challenging field of neurodegeneration.
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Methodological & Application
Application Notes and Protocols for the Analytical Quantification of Theophylline in Biological Samples
Introduction: The Critical Need for Theophylline Quantification
This document provides a comprehensive guide to the most prevalent and robust analytical methods for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each technique, provide detailed, field-tested protocols, and discuss the rationale behind critical experimental choices.
Part 1: The Foundation—Robust Sample Preparation
The complexity of biological matrices—replete with proteins, lipids, salts, and endogenous metabolites—presents a significant challenge to accurate analysis. The primary goal of sample preparation is to isolate this compound from these interfering components, thereby preventing chromatographic column fouling, minimizing ion suppression in mass spectrometry, and ultimately ensuring the accuracy and reproducibility of the results. The choice of technique represents a trade-off between selectivity, recovery, speed, and cost.
Common Sample Preparation Techniques
-
Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the plasma or serum sample, which denatures and precipitates the proteins.
-
Causality: The high concentration of the organic solvent disrupts the hydration shell around protein molecules, leading to their aggregation and precipitation. While rapid, this method is the least clean, as many endogenous small molecules remain in the supernatant with the analyte. It is often sufficient for the highly selective LC-MS/MS analysis but may be inadequate for HPLC-UV.
-
-
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of selectivity by partitioning the analyte between the aqueous sample and an immiscible organic solvent.
-
Causality: this compound, being a moderately polar molecule, can be selectively extracted into an organic solvent (e.g., a chloroform-isopropanol mixture) after adjusting the pH of the aqueous sample to ensure the analyte is in its neutral, more lipophilic state.[6][7] This process leaves more polar and highly nonpolar interferences behind, resulting in a cleaner extract than PPT.
-
-
Solid-Phase Extraction (SPE): SPE is the most selective and powerful technique, yielding the cleanest extracts. It utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample.
-
Causality: The sample is loaded onto an SPE cartridge (e.g., a C18 reversed-phase sorbent). Interferences are washed away with a weak solvent, and the retained this compound is then eluted with a stronger organic solvent.[8] This multi-step process of conditioning, loading, washing, and eluting provides superior matrix component removal.
-
Workflow: General Sample Preparation
Caption: Overview of sample preparation choices.
Part 2: The Workhorse Method—HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique for routine therapeutic drug monitoring of this compound.[9][10] Its operational principle is based on the separation of compounds in a mixture as they pass through a column packed with a stationary phase, driven by a liquid mobile phase. Quantification is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column.
Protocol: this compound Quantification by Reversed-Phase HPLC-UV
This protocol is designed to be a self-validating system, incorporating an internal standard to control for variability in extraction and injection.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV/Vis detector.
-
Column: Waters® µBondapak™ C18, 5 µm, 150 x 3.9 mm, or equivalent.[10]
-
Mobile Phase: Water:Acetonitrile (96:4 v/v), pH adjusted to 4.2 with glacial acetic acid. The mobile phase should be filtered and degassed prior to use.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.[6]
-
Detection Wavelength: 272 nm.[11]
-
Internal Standard (IS): Hydroxyethyl this compound.[10]
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and hydroxyethyl this compound (IS) in methanol to create stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2.5, 5, 10, 20, 25 µg/mL) by spiking blank plasma with appropriate volumes of the this compound stock solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 18 µg/mL) in blank plasma.
-
Internal Standard Working Solution: Prepare a 10 µg/mL solution of hydroxyethyl this compound in methanol.
3. Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 200 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution (10 µg/mL) and vortex briefly.
-
Add 1.0 mL of extraction solvent (chloroform:isopropanol, 20:1 v/v).[6]
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
4. Data Analysis
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the this compound concentration for the calibration standards.
-
Determine the concentration of this compound in the QC and unknown samples using the linear regression equation from the calibration curve.
Workflow: HPLC-UV Analysis
Caption: Step-by-step workflow for HPLC-UV analysis.
Table 1: Typical Performance Characteristics of HPLC-UV Methods
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 25 µg/mL | [10][12] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL (0.1 µg/mL) | [10][11] |
| Accuracy (% Bias) | 94 - 98% | [11] |
| Precision (%RSD) | < 10% | [10][12] |
| Recovery | 63 - 70% | [10][12] |
Part 3: The Gold Standard—LC-MS/MS
For applications demanding the highest sensitivity and specificity, such as pharmacokinetic studies or analysis of low-volume samples, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[13] This technique couples the powerful separation of LC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS provides exceptional analytical certainty, virtually eliminating interferences.
Protocol: this compound Quantification by LC-MS/MS
This protocol leverages the selectivity of MS/MS, allowing for a simplified protein precipitation sample preparation.
1. Instrumentation and Conditions
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: HyPURITY ADVANCE™ C18, 3 x 50 mm, or equivalent.[14]
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.[14]
-
Mobile Phase B: Methanol.[14]
-
Gradient Program: A typical gradient might run from 20% B to 80% B over 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI, Positive Ion Mode.
-
MRM Transitions:
2. Preparation of Solutions
-
Stock and Working Solutions: Prepare as described in the HPLC-UV section, but extend the calibration curve to lower concentrations as needed (e.g., 5 - 5000 ng/mL).[14] Phenacetin can be used as the internal standard.
3. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. Data Analysis
-
The instrument software will integrate the peak areas for the specified MRM transitions.
-
Calculate the peak area ratio of the this compound to the internal standard.
-
Construct a calibration curve and quantify unknown samples as described for the HPLC-UV method.
Workflow: LC-MS/MS Analysis
Caption: The highly selective MRM workflow in LC-MS/MS.
Table 2: Typical Performance Characteristics of LC-MS/MS Methods
| Parameter | Typical Value | Reference |
| Linearity Range | 0.01 - 10 µg/mL (10 - 10,000 ng/mL) | [13] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.7 ng/mL | [13] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [15] |
| Precision (%RSD) | < 15% | [15] |
| Recovery | 86 - 111% | [13] |
Part 4: Method Validation—The Guarantee of Quality
A protocol is only as reliable as its validation. To ensure that an analytical procedure is fit for its intended purpose, it must undergo formal validation.[16] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidelines on the required validation parameters.[17][18][19]
Key validation characteristics include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components or other potential interferences.
-
Linearity & Range: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of the mean test results to the true concentration, often assessed by analyzing QC samples.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated as repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: Ensuring the analyte remains unchanged in the biological matrix during sample collection, storage (freeze-thaw cycles, long-term freezer storage), and processing.[14]
Conclusion
The quantification of this compound in biological samples is a critical component of safe and effective patient care. The choice between HPLC-UV and LC-MS/MS depends on the specific application. HPLC-UV offers a cost-effective, robust, and reliable solution for routine therapeutic drug monitoring where concentrations are expected to be within the therapeutic range. For research applications, pharmacokinetic studies, or situations requiring higher sensitivity and throughput, the superior performance of LC-MS/MS makes it the method of choice. Regardless of the platform, a thorough understanding of sample preparation principles and a commitment to rigorous method validation are paramount to generating data that is both accurate and trustworthy.
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- 19. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantitative Determination of Theophylline in Human Plasma
Introduction: The Critical Role of Theophylline Therapeutic Drug Monitoring
This compound, a methylxanthine derivative, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation. However, the clinical utility of this compound is tempered by its narrow therapeutic index, typically maintained between 10 and 20 mg/L in plasma.[1][3] Concentrations below this range may result in a suboptimal therapeutic effect, while levels exceeding it are associated with a significant risk of adverse effects, including headaches, nausea, and in severe cases, seizures and cardiac arrhythmias.[2][4]
Furthermore, this compound exhibits considerable inter-individual pharmacokinetic variability due to factors such as age, smoking status, and co-morbidities like hepatic disease.[1][5] This variability underscores the critical need for therapeutic drug monitoring (TDM) to ensure patient safety and optimize treatment efficacy.[2][4] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a reliable, cost-effective, and widely accessible method for the routine quantification of this compound in biological matrices.[6][7][8]
This application note provides a comprehensive and validated protocol for the determination of this compound in human plasma using a reversed-phase HPLC-UV method. The methodology detailed herein is designed for researchers, clinicians, and drug development professionals requiring a robust and reproducible assay for pharmacokinetic studies, bioequivalence trials, and routine therapeutic monitoring.
Principle of the Method: Chromatographic Separation and UV Detection
The method is based on the principle of reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is a more polar aqueous-organic mixture. Plasma samples, after a crucial protein precipitation step to remove interfering macromolecules, are injected into the HPLC system. This compound, being a moderately polar molecule, partitions between the stationary and mobile phases. Its retention time—the time it takes to travel from the injector to the detector—is a characteristic property under a given set of chromatographic conditions.
An internal standard (IS), a compound with similar physicochemical properties to this compound, is added to all samples, calibrators, and quality controls at a constant concentration.[9] The IS helps to correct for variations in sample preparation and injection volume, thereby enhancing the precision and accuracy of the method. Following separation on the C18 column, this compound and the IS elute at different times and pass through a UV detector. This compound has a strong UV absorbance at a specific wavelength, allowing for its sensitive and selective detection.[6][7] Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve constructed from samples with known this compound concentrations.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| This compound | ≥99% | Sigma-Aldrich |
| Hydroxyethyl this compound (Internal Standard) | ≥98% | Sigma-Aldrich |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade/Milli-Q | Millipore |
| Glacial Acetic Acid | Analytical Grade | VWR |
| Zinc Sulfate | Analytical Grade | Sigma-Aldrich |
| Human Plasma (drug-free) | Sourced from an accredited biobank |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this application. The specific conditions provided below have been validated to provide excellent resolution and peak shape for this compound and the internal standard.[6]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters µBondapak™ C18, 5 µm, 150 x 3.9 mm |
| Mobile Phase | Water:Acetonitrile (96:4 v/v), pH adjusted to 4.2 with glacial acetic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 25 µL |
| Column Temperature | Ambient (or controlled at 25 °C for enhanced reproducibility) |
| UV Detection Wavelength | 272 nm |
| Internal Standard | Hydroxyethyl this compound |
| Run Time | Approximately 10 minutes |
Experimental Workflow: From Sample to Result
The overall workflow for the analysis of this compound in plasma is depicted in the following diagram. This systematic process ensures that each sample is treated consistently, a cornerstone of reliable bioanalysis.
Figure 1. A comprehensive workflow diagram illustrating the key stages of this compound quantification in plasma, from sample preparation to final data analysis.
Detailed Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of hydroxyethyl this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare working solutions of this compound and the internal standard by diluting the stock solutions with a 50:50 methanol:water mixture to achieve the desired concentrations for spiking calibration standards and quality control samples.[6]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: To aliquots of drug-free human plasma, spike the appropriate this compound working solution to achieve final concentrations covering the therapeutic range (e.g., 1.0, 2.5, 5.0, 10.0, 15.0, and 20.0 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3.0 µg/mL for LQC, 8.0 µg/mL for MQC, and 16.0 µg/mL for HQC).[6]
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the chromatographic analysis and damage the HPLC column.[6][10]
-
Thaw and Vortex: Allow all plasma samples (unknowns, calibrators, and QCs) to thaw at room temperature. Vortex each tube for 30 seconds to ensure homogeneity.[6]
-
Aliquot: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the internal standard working solution (e.g., 250 µg/mL) to each tube.
-
Precipitate Proteins: Add 760 µL of a 2% zinc sulfate solution to each tube to precipitate the plasma proteins.[6]
-
Vortex and Centrifuge: Vortex the tubes gently for 1.5 minutes, then centrifuge at 2,500 x g for 10 minutes.[6]
-
Transfer Supernatant: Carefully transfer approximately 700 µL of the clear supernatant into an HPLC vial.
-
Inject: Inject 25 µL of the supernatant into the HPLC system for analysis.
Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)
For samples with a more complex matrix or when lower detection limits are required, liquid-liquid extraction can be employed. This technique offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.[11][12][13]
-
To 0.5 mL of plasma, add the internal standard.
-
Add a saturated ammonium sulfate solution to facilitate protein precipitation and phase separation.[11]
-
Add an extraction solvent (e.g., a mixture of chloroform and isopropanol) and vortex thoroughly.[11][14]
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase before injection.
Method Validation: Ensuring a Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17][18] The key validation parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required.[6] |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[15][16] |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[6][15] |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with that of a non-extracted standard. | Recovery should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7] |
Data Analysis and Quantification
The quantification of this compound in plasma samples relies on the relationship between the detector response and the concentration, as established by the calibration curve.
Figure 2. Logical flow for the quantification of this compound. The peak area ratio from an unknown sample is used to calculate its concentration by interpolation from the calibration curve.
-
Peak Integration: Following the chromatographic run, the data acquisition software is used to integrate the peaks corresponding to this compound and the internal standard, determining their respective areas.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (this compound Area / IS Area) versus the nominal concentration of this compound for the calibration standards.
-
Linear Regression: A linear regression analysis is performed on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification of Unknowns: The peak area ratio for each unknown sample is calculated and used to determine the concentration of this compound by interpolating from the calibration curve's regression equation.
Conclusion
The HPLC-UV method detailed in this application note provides a simple, precise, and accurate means for the quantification of this compound in human plasma. The use of a straightforward protein precipitation step allows for high throughput, making it suitable for routine therapeutic drug monitoring and large-scale clinical studies. The method is robust and has been validated according to international regulatory guidelines, ensuring the integrity and reliability of the generated data. This protocol serves as a valuable tool for any laboratory involved in the analysis of this compound, contributing to the safe and effective use of this important therapeutic agent.
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Alam, M. I., et al. (2015). Simple HPLC–UV Method for the Quantification of this compound in Rabbit Plasma and its Pharmacokinetic Application. Journal of Chromatographic Science, 53(10), 1765–1770. [Link]
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This compound. (2014). University Hospitals of Leicester NHS Trust. [Link]
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Sultana, N., et al. (2007). A simple and rapid HPLC/UV method for the simultaneous quantification of this compound and etofylline in human plasma. Journal of Chromatography B, 848(2), 271-276. [Link]
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Weinberger, M., & Hendeles, L. (1989). Therapeutic monitoring of this compound. Rationale and current status. Clinical Pharmacokinetics, 17(6), 377-384. [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Oztunc, A., et al. (2012). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples. Journal of the Chemical Society of Pakistan, 34(5), 1214-1222. [Link]
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Al-Salman, H. N. K., et al. (2021). This compound Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Systematic Reviews in Pharmacy, 12(1), 862-869. [Link]
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Hossain, M. D., et al. (2014). Buffer-Free High Performance Liquid Chromatography Method for the Determination of this compound in Pharmaceutical Dosage Forms. Tropical Journal of Pharmaceutical Research, 13(10), 1699-1704. [Link]
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Alam, M. I., et al. (2015). A simple HPLC-UV method for the quantification of this compound in rabbit plasma and its pharmacokinetic application. Journal of Chromatographic Science, 53(10), 1765-1770. [Link]
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Papadoyannis, I. N., et al. (1993). The Use of Theobromine As Internal Standard in the Rapid HPLC Analysis of this compound in Small Blood Serum Volume. Analytical Letters, 26(10), 2119-2133. [Link]
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Tariq, M. (2023). This compound. In: StatPearls. StatPearls Publishing. [Link]
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Nielsen, T. L., & Jørgensen, N. R. (1996). Determination of this compound and its metabolites in human urine and plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 685(2), 335-341. [Link]
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Bioanalytical method validation emea. (2014). SlideShare. [Link]
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Protulet, C., et al. (2013). Evaluation of this compound therapeutic drug monitoring service. Zdravniski Vestnik, 82(3), 190-198. [Link]
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A Simple HPLC-UV Method for the Quantification of this compound in Rabbit Plasma and its Pharmacokinetic Application. (2015). ResearchGate. [Link]
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Papadoyannis, I., et al. (1994). High-Performance Liquid Chromatographic Analysis of this compound in the Presence of Caffeine in Blood Serum and Pharmaceutical Formulations. Journal of Liquid Chromatography, 17(11), 2411-2426. [Link]
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Frings, C. S., & Saloom, J. M. (1981). This compound determination by 'high-pressure' liquid chromatography. Clinical Chemistry, 27(11), 1931-1933. [Link]
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Soini, H., et al. (1993). Determination of this compound in plasma using different capillary electrophoretic systems. Journal of Chromatography A, 652(2), 487-493. [Link]
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Rouini, M. R., et al. (2003). A quantitative thin layer chromatography method for determination of this compound in plasma. Iranian Journal of Pharmaceutical Research, 2(3), 147-151. [Link]
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Li, D., et al. (2023). Determination of this compound Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Molecules, 28(18), 6667. [Link]
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Pickard, C. E., et al. (1986). A rapid HPLC method for monitoring plasma levels of caffeine and this compound using solid phase extraction columns. Annals of Clinical Biochemistry, 23(4), 440-446. [Link]
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Title: A Sensitive, Robust, and Validated LC-MS/MS Assay for the High-Throughput Quantification of Theophylline and Its Major Metabolites in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of theophylline (TP) and its primary metabolites—1,3-dimethyluric acid (1,3-DMU), 1-methylxanthine (1-MX), and 3-methylxanthine (3-MX)—in human plasma. The described protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and toxicokinetic (TK) studies.
Introduction: The Clinical Imperative for this compound Monitoring
This compound, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades.[1][2] Its therapeutic action is primarily attributed to the relaxation of bronchial smooth muscle and anti-inflammatory effects.[2] However, this compound possesses a narrow therapeutic window (typically 10-20 µg/mL in plasma), and its metabolism is highly variable among individuals.[3] This variability is influenced by factors such as age, smoking status, liver function, and co-administered medications that can induce or inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2, which is the principal enzyme responsible for its metabolism.[1][2]
This compound is extensively metabolized in the liver to its major active and inactive metabolites: 1,3-dimethyluric acid (1,3-DMU), 1-methylxanthine (1-MX), and 3-methylxanthine (3-MX).[4] An overdose can lead to severe toxicity, including seizures and cardiac arrhythmias, while sub-therapeutic levels result in poor efficacy. Therefore, sensitive and accurate quantification of both the parent drug and its metabolites is crucial for optimizing therapy and ensuring patient safety. LC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity, specificity, and high-throughput capabilities compared to older techniques like immunoassays or HPLC-UV.[5][6][7]
This guide details a complete workflow, from sample preparation to final data analysis, providing researchers with a robust, field-tested protocol grounded in established scientific principles and regulatory standards.
This compound Metabolism Overview
Understanding the metabolic fate of this compound is fundamental to designing a comprehensive analytical assay. The primary metabolic pathways are N-demethylation and 8-hydroxylation, mediated predominantly by CYP1A2.[2][4]
Caption: Metabolic pathway of this compound.
Experimental Protocol
Materials and Reagents
-
Reference Standards: this compound, 1,3-Dimethyluric Acid, 1-Methylxanthine, 3-Methylxanthine (analytical standard grade, >98% purity).
-
Internal Standard (IS): this compound-d6 or a structurally similar, stable isotope-labeled compound is highly recommended. Phenacetin can also be used.[8]
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid (LC-MS grade), Ammonium Acetate (analytical grade).
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Intermediate Working Solutions: Prepare a combined working solution of all analytes by diluting the primary stocks with 50:50 (v/v) methanol:water. Similarly, prepare a working solution for the internal standard.[9]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the combined analyte working solution into drug-free human plasma. A typical calibration range is 50 ng/mL to 5000 ng/mL for this compound and its metabolites.[6][8] QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Protein Precipitation (PPT)
Scientist's Note: Protein precipitation is selected for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput environments. While matrix effects can be more pronounced than with more exhaustive techniques like solid-phase extraction (SPE), the specificity of MRM detection in tandem mass spectrometry typically mitigates these interferences effectively. Acetonitrile is a common and effective precipitating agent.
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
Liquid Chromatography (LC)
Scientist's Note: A C18 reversed-phase column is the standard choice for separating xanthine derivatives due to its ability to retain these moderately polar compounds.[6][10] A gradient elution is employed to ensure sharp peak shapes and adequate separation from endogenous plasma components within a short run time. The acidic mobile phase (0.1% formic acid) protonates the analytes, which is crucial for efficient ionization in positive ESI mode.
| Parameter | Recommended Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| Gradient Program | See Table 1 below. |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 0.5 | 98 | 2 |
| 3.0 | 20 | 80 |
| 3.5 | 20 | 80 |
| 3.6 | 98 | 2 |
| 5.0 | 98 | 2 |
Tandem Mass Spectrometry (MS/MS)
Scientist's Note: Electrospray ionization in positive mode (ESI+) is effective for protonating the nitrogen-rich xanthine core of this compound and its metabolites.[11] Multiple Reaction Monitoring (MRM) is used for quantification. For each analyte, a precursor ion (typically the protonated molecule [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process provides exceptional selectivity. At least two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure identity confirmation.[12][13]
Table 2: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier | Collision Energy (eV) |
| This compound (TP) | 181.1 | 124.2 | 96.1 | 25 |
| 1,3-Dimethyluric Acid | 197.1 | 140.1 | 169.1 | 22 |
| 1-Methylxanthine (1-MX) | 167.1 | 110.0 | 124.1 | 28 |
| 3-Methylxanthine (3-MX) | 167.1 | 124.1 | 96.1 | 27 |
| This compound-d6 (IS) | 187.1 | 128.2 | - | 25 |
Note: Collision energies are instrument-dependent and require optimization.
Bioanalytical Method Validation
The developed assay must be rigorously validated to ensure its reliability for analyzing biological samples. The validation should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[14][15][16]
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated:
-
Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no significant interfering peaks are present at the retention times of the analytes and IS.
-
Calibration Curve and Linearity: Construct a calibration curve over the desired concentration range using a weighted (1/x or 1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at LQC, MQC, and HQC levels in replicate (n=6) on at least three separate days.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).
-
Matrix Effect: Assessed by comparing the peak response of analytes in post-extraction spiked blank plasma to the response in a pure solution. This ensures that endogenous components do not suppress or enhance the ion signal.
-
Extraction Recovery: Determined by comparing the peak response of analytes from pre-extraction spiked samples to those from post-extraction spiked samples.
-
Stability: The stability of the analytes in plasma must be evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: Stored at -80°C for an extended period.
-
Autosampler Stability: In the processed samples held in the autosampler.
-
Table 3: Representative Method Validation Summary
| Parameter | Analyte | LQC (ng/mL) | MQC (ng/mL) | HQC (ng/mL) | Acceptance Criteria |
| Intra-day Accuracy (%) | This compound | 102.5 | 98.7 | 101.3 | 85-115% |
| 1,3-DMU | 99.8 | 103.1 | 100.5 | 85-115% | |
| Intra-day Precision (%CV) | This compound | 4.1 | 3.5 | 2.8 | ≤15% |
| 1,3-DMU | 5.6 | 4.2 | 3.1 | ≤15% | |
| Inter-day Accuracy (%) | This compound | 104.1 | 100.2 | 102.8 | 85-115% |
| 1,3-DMU | 101.5 | 105.0 | 101.9 | 85-115% | |
| Inter-day Precision (%CV) | This compound | 6.8 | 5.1 | 4.5 | ≤15% |
| 1,3-DMU | 7.2 | 6.3 | 5.0 | ≤15% | |
| Extraction Recovery (%) | All Analytes | - | >85% | - | Consistent & Reproducible |
| Matrix Effect (%) | All Analytes | - | 90-110% | - | Minimal Ion Suppression/Enhancement |
Data shown are for illustrative purposes for this compound and 1,3-DMU. Similar validation would be required for 1-MX and 3-MX.
Conclusion
This application note provides a detailed, validated, and high-throughput LC-MS/MS method for the simultaneous quantification of this compound and its major metabolites in human plasma. The simple protein precipitation sample preparation, combined with a rapid and selective LC-MS/MS analysis, allows for the processing of a large number of samples, making it highly suitable for clinical and research laboratories. The methodology is grounded in established analytical principles and adheres to international regulatory guidelines for bioanalytical method validation, ensuring the generation of accurate, reliable, and defensible data for pharmacokinetic studies and therapeutic drug monitoring.
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Nakajima, M., Yokoi, T., Mizutani, M., Kinoshita, M., & Kamataki, T. (2000). Determination of this compound and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A, 870(1-2), 87–96. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Song, M., Hang, T., & Hu, J. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of this compound and its metabolites in rat plasma. Journal of Chromatography B, 891-892, 58-64. [Link]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from resolvemass.ca. [Link]
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Turcant, A., Cailleux, P., & Allain, P. (1982). Separation of Xanthine Derivates by High Pressure Liquid Chromatography and Application to Plasma Analysis. Journal of Liquid Chromatography, 3(10), 1537-1549. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from ema.europa.eu. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from fda.gov. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Barnes, P. J. (2010). This compound. American journal of respiratory and critical care medicine, 182(11), 1350–1356*. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Caffeine, 3- Methylxanthine, 1- Methylxanthine, Xanthine. Retrieved from sielc.com. [Link]
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Sypniewski, S., & Szymański, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. [Link]
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Al-Salman, H. N. K., et al. (2011). Determination of this compound in rabbit plasma by triple quadrupole LC/MS. Pharmaceutical Methods, 2(4), 211-217. [Link]
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Application Notes and Protocols for Theophylline in Neuroscience Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of theophylline in neuroscience research. This document offers in-depth technical protocols, explains the rationale behind experimental choices, and is grounded in authoritative scientific literature.
Introduction: this compound as a Neuromodulatory Agent
This compound, a methylxanthine derivative, has a long history of clinical use as a bronchodilator.[1] However, its pharmacological profile extends to the central nervous system (CNS), making it a valuable tool for neuroscience research.[1][2] this compound's primary mechanisms of action in the CNS are twofold: it acts as a non-selective adenosine receptor antagonist and as a phosphodiesterase (PDE) inhibitor.[1][3][4]
Adenosine is a key inhibitory neuromodulator, and by blocking its A1 and A2A receptors, this compound can increase neuronal excitability and neurotransmitter release.[4][5][6] Its inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous neuronal signaling pathways.[1][3][4] These actions make this compound a valuable compound for investigating synaptic plasticity, neuroinflammation, and neurodegeneration.[5][7][8]
This guide provides detailed protocols for the preparation and administration of this compound for both in vitro and in vivo neuroscience research, as well as methods for assessing its effects on neuronal function and behavior.
I. Mechanistic Pathways of this compound in the CNS
This compound's influence on neuronal function is multifaceted. Understanding its primary signaling pathways is crucial for designing and interpreting experiments.
Caption: Signaling pathways of this compound in the central nervous system.
II. In Vitro Protocols: this compound in Neuronal Cell Culture
In vitro models are invaluable for dissecting the direct effects of this compound on specific neuronal cell types and molecular pathways.
A. Preparation of this compound Stock Solution for Cell Culture
The poor solubility of this compound in aqueous solutions at neutral pH necessitates the use of specific solvents for preparing a concentrated stock solution.
Materials:
-
This compound powder (anhydrous, ≥99% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Or 0.1 M Sodium Hydroxide (NaOH)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile-filtered pipette tips
Protocol:
-
Solvent Selection: DMSO is a common choice for dissolving this compound for in vitro use.[9] Alternatively, 0.1 M NaOH can be used, which may require warming and pH adjustment.[9]
-
Stock Solution Preparation (100 mM in DMSO):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 18.02 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture-grade DMSO.
-
Vortex or sonicate until the this compound is completely dissolved.[9]
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not required and can be difficult with small volumes of DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year.[1]
Important Considerations:
-
Final DMSO Concentration: When diluting the stock solution in cell culture media, ensure the final concentration of DMSO does not exceed a level toxic to your specific cell type (typically <0.1%).[10]
-
Solubility in Media: this compound has limited solubility in aqueous solutions. When preparing working concentrations, ensure it remains dissolved in the culture medium.
B. Neuronal Viability and Neurotoxicity Assay (MTT Assay)
This protocol assesses the impact of this compound on the metabolic activity of neuronal cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell culture (e.g., primary neurons or a neuronal cell line)
-
96-well cell culture plates
-
This compound stock solution (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization buffer to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
C. Patch-Clamp Electrophysiology
This protocol allows for the investigation of this compound's effects on ion channel activity and neuronal excitability.
Materials:
-
Neuronal cells cultured on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External (extracellular) and internal (intracellular) recording solutions
-
This compound stock solution
Protocol:
-
Solution Preparation: Prepare and filter-sterilize external and internal recording solutions with appropriate ionic compositions for the currents being studied.
-
Pipette Fabrication: Pull patch pipettes with a resistance of 3-5 MΩ.
-
Whole-Cell Recording:
-
Obtain a gigaohm seal on a neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ion channel activity (e.g., voltage-gated potassium or sodium currents) or membrane potential.
-
-
This compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in ion channel currents or membrane potential.
-
-
Washout: Perfuse with the drug-free external solution to assess the reversibility of the effects.
-
Data Analysis: Analyze changes in current amplitude, kinetics, and membrane potential before, during, and after this compound application.
III. In Vivo Protocols: this compound in Rodent Models
In vivo studies are essential for understanding the systemic effects of this compound on the CNS and behavior.
A. Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile water, saline, or a small amount of DMSO followed by saline)
Protocol (for Intraperitoneal Injection):
-
Vehicle Selection: this compound can be dissolved in sterile saline, although it may require sonication. For higher concentrations, a small amount of DMSO can be used to initially dissolve the powder, followed by dilution with sterile saline.
-
Solution Preparation (e.g., 5 mg/mL in Saline):
-
Weigh 50 mg of this compound powder.
-
Add to 10 mL of sterile saline in a sterile tube.
-
Vortex and/or sonicate until fully dissolved. Gentle warming may aid dissolution.
-
-
Sterilization: If not prepared from sterile components, the final solution should be sterile-filtered through a 0.22 µm syringe filter.
B. Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile.
| Administration Route | Vehicle | Needle/Tube Size (Mouse) | Volume (Mouse) | Notes |
| Intraperitoneal (IP) | Saline, Water | 25-27 G | < 10 mL/kg | Rapid absorption, common for systemic administration.[11] |
| Subcutaneous (SC) | Saline, Water | 26-27 G | 5-10 mL/kg | Slower, more sustained absorption.[12][13][14][15] |
| Oral Gavage (PO) | Water | 20-22 G | < 10 mL/kg | Mimics oral administration in humans.[6][16][17] |
| Intravenous (IV) | Saline | 27-30 G | < 5 mL/kg (bolus) | Direct and rapid entry into circulation.[18][19] |
General Procedure for Injections:
-
Accurately weigh the animal to determine the correct injection volume.
-
Restrain the animal appropriately for the chosen injection site.
-
Administer the this compound solution or vehicle control.
-
Monitor the animal for any adverse reactions post-injection.
C. Behavioral Assays
Behavioral tests are crucial for assessing the functional consequences of this compound's neuromodulatory effects.
The OFT is used to assess general locomotor activity and anxiety-like behavior.[3][8]
Apparatus: A square or circular arena with walls.[3][20]
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[3]
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes for IP injection).
-
Test Procedure:
-
Gently place the animal in the center of the open-field arena.
-
Record the animal's behavior for a set duration (typically 5-15 minutes) using a video tracking system.[20]
-
-
Data Analysis:
The EPM is a widely used test to assess anxiety-like behavior in rodents.[1][4][7][21][22]
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[4][22]
Protocol:
-
Habituation and Drug Administration: As described for the OFT.
-
Test Procedure:
-
Data Analysis:
IV. Safety and Toxicity Considerations
This compound has a narrow therapeutic index, and toxicity is a significant concern.[23]
In Vitro:
-
High concentrations of this compound can be cytotoxic. It is essential to perform dose-response curves to determine the optimal non-toxic concentration range for your specific cell type.
In Vivo:
-
Signs of Toxicity: CNS stimulation (hyperactivity, seizures), cardiovascular effects (tachycardia), and gastrointestinal issues.[15][17][23]
-
Dose Selection: Start with lower doses and carefully observe the animals for any signs of toxicity. The lethal dose can vary between species and even strains.
-
Monitoring: Closely monitor animals after administration, especially at higher doses or with chronic treatment.
V. Conclusion
This compound is a versatile and valuable pharmacological tool for neuroscience research. By understanding its mechanisms of action and employing carefully designed and executed protocols, researchers can effectively investigate its effects on neuronal function and behavior. The protocols outlined in these application notes provide a solid foundation for utilizing this compound to advance our understanding of the central nervous system in both health and disease.
VI. References
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Ananthalakshmi, K. V., et al. (2012). TH-9 (A this compound Derivative) Induces Long-Lasting Enhancement in Excitatory Synaptic Transmission in the Rat Hippocampus That Is Occluded by Frequency-Dependent Plasticity in Vitro. Neuroscience, 220, 70–84.
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BenchChem. (2025). Application Notes and Protocols for Studying Benzodiazepine Effects on Rodent Behavior Using the Open-Field Test.
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BenchChem. (2025). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice.
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BenchChem. (2025). Elevated plus maze protocol.
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BenchChem. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
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BenchChem. (2025). Oral Gavage In Mice and Rats.
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BenchChem. (2025). Subchronic toxicity of orally administered (gavage and dosed-feed) this compound in Fischer 344 rats and B6C3F1 mice.
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BenchChem. (2025). This compound anhydrous, = 99 , powder 58-55-9.
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BenchChem. (2025). This compound (1,3-Dimethylxanthine) | PDE Inhibitor.
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BenchChem. (2025). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
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BenchChem. (2025). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem.
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BenchChem. (2025). Intraperitoneal (IP) Injection in Rats and Mice SOP.
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BenchChem. (2025). Elevated Plus Maze for Mice.
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BenchChem. (2025). A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field | Request PDF.
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BenchChem. (2025). The neurophysiological effects of single-dose this compound in patients with chronic stroke: A double-blind, placebo-controlled, randomized cross-over study.
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BenchChem. (2025). This compound - Rat Guide.
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BenchChem. (2025). This compound action on primary human bronchial epithelial cells under.
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BenchChem. (2025). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
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BenchChem. (2025). Patch Clamp Protocol.
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BenchChem. (2025). This compound | MedChemExpress.
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BenchChem. (2025). Solvent Screening for Solubility Enhancement of this compound in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning.
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BenchChem. (2025). Salification Controls the In-Vitro Release of this compound.
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BenchChem. (2025). UBC ANIMAL CARE COMMITTEE TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP.
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BenchChem. (2025). Preparation and Characterization of this compound Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study.
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BenchChem. (2025). Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction.
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BenchChem. (2025). In vitro dissolution kinetic study of this compound from hydrophilic and hydrophobic matrices.
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BenchChem. (2025). Subcutaneous Injection in Mice | Animals in Science.
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BenchChem. (2025). MTT Cell Assay Protocol.
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BenchChem. (2025). Subcutaneous Injection in the Mouse.
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BenchChem. (2025). UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
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BenchChem. (2025). MTT assay protocol.
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BenchChem. (2025). This compound - USP-NF.
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BenchChem. (2025). This compound Toxicity - StatPearls - NCBI Bookshelf.
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Application Notes & Protocols: Theophylline-Modulated Synthetic Riboswitches
Audience: Researchers, scientists, and drug development professionals.
Abstract: Riboswitches are cis-acting RNA elements that regulate gene expression in response to a specific ligand. Their modular nature, comprising a ligand-sensing aptamer and an expression platform, makes them powerful tools for synthetic biology.[1][2][3] Theophylline, a non-endogenous and cell-permeable small molecule, has become a ligand of choice for designing synthetic riboswitches due to the high affinity and specificity of its corresponding aptamer.[4][5] This document provides a comprehensive guide to the principles, design, construction, and validation of this compound-responsive riboswitches for controlling gene expression in both prokaryotic and eukaryotic systems.
Core Concepts and Mechanisms of Action
Synthetic this compound riboswitches are engineered RNA sequences that modulate gene expression upon binding to this compound. They are typically integrated into the untranslated regions (UTRs) of a target gene. The core components are:
-
This compound Aptamer: This is a specific RNA sequence, originally identified through Systematic Evolution of Ligands by Exponential Enrichment (SELEX), that forms a precise binding pocket for this compound.[6] The binding event induces a significant conformational change in the RNA structure.
-
Expression Platform: This is the functional domain that translates the aptamer's conformational change into a regulatory action. Common platforms control either translation initiation, transcription termination, or mRNA stability.
-
Communication Module: This sequence forms a bridge between the aptamer and the expression platform. Its design is critical for efficiently coupling ligand binding to the regulatory output.[7]
The mechanism of action depends on the type of expression platform employed.
Translational Regulation
Translational riboswitches are typically located in the 5'-UTR. They function by controlling the accessibility of the ribosome binding site (RBS) or Shine-Dalgarno (SD) sequence.
-
"ON" Switches: In the absence of this compound, the RBS is sequestered within a stable stem-loop structure, preventing ribosome binding and translation. This compound binding to the aptamer induces a conformational change that exposes the RBS, switching gene expression ON.[8][9]
-
"OFF" Switches: Conversely, in an OFF-switch configuration, the RBS is accessible in the default state. This compound binding causes a structural rearrangement that masks the RBS, turning translation OFF.
Caption: Mechanism of a translational "ON" riboswitch.
Transcriptional Regulation
These riboswitches, also located in the 5'-UTR, control whether transcription proceeds through the coding sequence or terminates prematurely.
-
"OFF" Switches (Terminator-based): In the absence of this compound, the RNA folds into an anti-terminator structure, allowing RNA polymerase to transcribe the full mRNA. When this compound binds to the nascent transcript, it stabilizes a different conformation that includes an intrinsic terminator hairpin, causing premature dissociation of RNA polymerase and switching gene expression OFF.[10][11]
-
"ON" Switches (Anti-terminator-based): This mechanism works in reverse. The default state forms a terminator hairpin. This compound binding stabilizes an anti-terminator structure, permitting transcription.[4]
Caption: Mechanism of a transcriptional "OFF" riboswitch.
Ribozyme-Based Regulation (Aptazymes)
Aptazymes are allosteric ribozymes created by fusing a this compound aptamer to a self-cleaving ribozyme, such as the hammerhead ribozyme (HHR).[6][12] These are powerful tools, particularly in eukaryotes, where they are often placed in the 3'-UTR.
-
"OFF" Switch Mechanism: In this common configuration, the aptazyme is active in the presence of this compound. When this compound binds, it induces a conformational change that activates the ribozyme's self-cleavage activity.[6] This cleavage event, typically occurring in the 3'-UTR, separates the poly(A) tail from the mRNA, leading to rapid transcript degradation and turning gene expression OFF.[6][13][14] In the absence of this compound, the ribozyme is inactive, the mRNA remains intact, and the protein is expressed.
Caption: Mechanism of a 3'-UTR aptazyme "OFF" switch.
Design and Construction
The creation of a functional this compound riboswitch involves the rational design or library-based selection of a sequence that is then cloned into an appropriate expression vector.
Key Design Considerations
-
Host Organism: The choice of expression platform depends on the host. Transcriptional terminators are highly effective in bacteria, while aptazymes placed in the 3'-UTR are a robust choice for eukaryotic cells, including mammalian systems.[6][15]
-
Dynamic Range: The "fold-change" (ratio of ON state to OFF state expression) is a critical performance metric. This is influenced by the stability of the competing RNA structures and the efficiency of the communication module. Systematic comparisons have shown that performance can vary widely between different designs.[1][2][10][11]
-
Basal Expression ("Leakiness"): In the "OFF" state, some level of expression may still occur. Minimizing this leakiness is crucial for applications requiring tight regulation. Tandem riboswitches or combination with protein degradation tags can enhance repression.[2][10]
-
This compound Concentration: The optimal this compound concentration must be determined empirically. It should be high enough to saturate the aptamer but below levels that cause cellular toxicity. Typical concentrations range from 0.1 mM to 2 mM.[1][9][11]
Construction Strategy
The riboswitch sequence is typically synthesized as a DNA oligonucleotide or a gBlock™ Gene Fragment. This DNA insert is then cloned into an expression vector containing a reporter gene (e.g., GFP, LacZ, Luciferase) for characterization. The insertion site is critical:
-
For Translational/Transcriptional Control: Insert immediately downstream of the promoter and upstream of the ribosome binding site and start codon.
-
For Aptazyme Control: Insert into the 3'-UTR, between the stop codon and the polyadenylation signal.
Application Protocols
Protocol 1: In Vivo Characterization of a Translational "ON" Riboswitch in E. coli
This protocol describes the testing of a this compound-responsive riboswitch controlling the expression of a fluorescent reporter protein.
Workflow Overview
Caption: Workflow for in vivo riboswitch characterization.
Materials:
-
E. coli expression strain (e.g., DH5α, MG1655)
-
Expression vector with reporter (e.g., pET series, pBAD series)
-
LB medium and agar plates
-
Appropriate antibiotic
-
This compound stock solution (e.g., 100 mM in dH₂O, filter-sterilized)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader with fluorescence and absorbance capabilities
Procedure:
-
Vector Construction: a. Synthesize the DNA sequence for your riboswitch design. b. Using standard molecular cloning techniques (e.g., restriction digest/ligation or Gibson Assembly), clone the riboswitch sequence into your expression vector, placing it in the 5'-UTR of a reporter gene like gfp. c. Control Construct: Create a negative control plasmid. This can be a version where the aptamer is scrambled or contains a point mutation known to abolish this compound binding, or a construct lacking the riboswitch entirely.[6] d. Verify all constructs by Sanger sequencing.
-
Transformation: a. Transform the expression and control plasmids into a suitable E. coli strain. b. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Culture Preparation: a. Inoculate single colonies from each plate into 3-5 mL of LB medium with antibiotic. b. Grow overnight at 37°C with shaking.
-
Induction and Measurement: a. The next day, prepare a 96-well plate. b. Back-dilute the overnight cultures 1:100 into fresh LB medium with antibiotic. c. For each construct, prepare replicate wells for a range of this compound concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM). It is also wise to test for any growth inhibition caused by this compound.[1][11] d. Incubate the plate in a microplate reader at 37°C with shaking. e. Measure the optical density at 600 nm (OD₆₀₀) and reporter fluorescence (e.g., Ex: 485 nm, Em: 510 nm for GFP) every 15-30 minutes for 6-8 hours.
-
Data Analysis: a. For each time point, calculate the normalized fluorescence by dividing the raw fluorescence value by the OD₆₀₀ value. This accounts for differences in cell density. b. Plot the normalized fluorescence over time for each this compound concentration. c. Determine the activation or repression ratio (fold-change) at a specific time point (e.g., mid-exponential phase) using the following formula: Fold-Change = (Normalized Fluorescence with this compound) / (Normalized Fluorescence without this compound) d. Compare the performance of your riboswitch construct against the control construct to ensure the observed effect is specific to this compound-aptamer binding.
Protocol 2: In Vivo Characterization of an Aptazyme "OFF" Switch in Mammalian Cells
This protocol outlines the testing of a this compound-responsive aptazyme in the 3'-UTR of a secreted luciferase reporter gene in a human cell line (e.g., HEK293T).
Materials:
-
HEK293T cells
-
Mammalian expression vector (e.g., pcDNA3.1) with a secreted reporter (e.g., Gaussia Luciferase, GLuc)
-
High-quality plasmid DNA (midiprep or maxiprep)
-
Transfection reagent (e.g., Lipofectamine™ 3000, PEI)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (100 mM, sterile)
-
Luciferase assay reagent (e.g., BioLux® Gaussia Luciferase Assay Kit)
-
Luminometer or plate reader with luminescence capability
Procedure:
-
Vector Construction: a. Clone the aptazyme sequence into the 3'-UTR of the GLuc reporter gene in the mammalian expression vector. b. Control Construct: Create a control plasmid with an inactivated aptazyme. This is typically done by introducing a point mutation in the catalytic core of the ribozyme (e.g., an A-to-G mutation in the HHR) to demonstrate that repression is dependent on self-cleavage.[6] c. Prepare transfection-grade plasmid DNA for all constructs.
-
Cell Culture and Transfection: a. Plate HEK293T cells in a 24-well or 12-well plate such that they reach 70-90% confluency on the day of transfection. b. Transfect the cells with the aptazyme and control plasmids according to the manufacturer's protocol for your chosen transfection reagent. Include a mock-transfected control (reagent only).
-
Induction: a. 6-12 hours post-transfection, gently replace the medium with fresh complete medium. b. For each transfected construct, prepare replicate wells containing a dose-response of this compound (e.g., 0 mM, 0.25 mM, 0.5 mM, 1 mM). Replenish the induction medium daily if the experiment runs for multiple days.[15]
-
Sample Collection and Assay: a. 24-48 hours post-induction, collect a small aliquot (e.g., 20 µL) of the cell culture supernatant from each well. b. Perform the luciferase assay according to the manufacturer's protocol. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate the average luminescence for each condition. b. Correct for any non-specific effects of this compound by normalizing the results against a co-transfected constitutive reporter or by using the inactive aptazyme control. c. Calculate the repression ratio (fold-change) using the formula: Fold-Change = (Luminescence without this compound) / (Luminescence with this compound) d. A significant reduction in luminescence in the presence of this compound for the active aptazyme, but not the inactive control, validates the riboswitch's function.
Quantitative Data Summary
The performance of this compound riboswitches can vary significantly based on their design, sequence, and the biological context in which they are used.
| Riboswitch Type | Host Organism | Typical Mechanism | Reported Fold-Change | This compound Conc. (mM) | Reference |
| Translational ON | E. coli | RBS Sequestration | 5 - 150 | 0.5 - 2.0 | [2] |
| Translational ON | Cyanobacteria | RBS Sequestration | ~190 | 0 - 2.0 | [8] |
| Transcriptional OFF | E. coli | Intrinsic Terminator | 2 - 77 | ~2.0 | [2][10] |
| Aptazyme OFF | Mammalian Cells | HHR Self-Cleavage | 5 - 10 | 0.5 - 1.0 | [6][15] |
| Aptazyme OFF | Plants (Arabidopsis) | HHR Self-Cleavage | ~10 (90% knockdown) | 1.0 - 2.5 | [6][14] |
| Translational OFF | B. subtilis | Helix Slipping | ~8 | ~6.0 | [7] |
Note: Fold-change values are highly context-dependent and can be influenced by the promoter, reporter gene, and specific experimental conditions.
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Zhang, J., et al. (2023). Systematic Comparison and Rational Design of this compound Riboswitches for Effective Gene Repression. Microbiology Spectrum. [Link]
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Wachsmuth, M., et al. (2012). De novo design of a synthetic riboswitch that regulates transcription termination. ResearchGate. [Link]
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Li, S., et al. (2023). Hammerhead Ribozymes: Structural Insights, Catalytic Mechanisms, and Cutting-Edge Applications in Synthetic Biology. MDPI. [Link]
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Nakahira, Y., et al. (2013). This compound-Dependent Riboswitch as a Novel Genetic Tool for Strict Regulation of Protein Expression in Cyanobacterium Synechococcus elongatus PCC 7942. Plant and Cell Physiology | Oxford Academic. [Link]
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Mehrshahi, P., et al. (2020). Development of Novel Riboswitches for Synthetic Biology in the Green Alga Chlamydomonas. ACS Publications. [Link]
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Application Notes and Protocols for Theophylline-Based Riboswitches in Gene Expression Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of gene expression is a cornerstone of synthetic biology, enabling the development of sophisticated genetic circuits, novel therapeutic strategies, and advanced biotechnological applications. Among the diverse tools available for regulating gene expression, riboswitches have emerged as a powerful and versatile platform. These RNA-based regulatory elements directly bind to specific small molecules, inducing a conformational change that modulates gene expression at the transcriptional or translational level.[1][2][3][4] This guide focuses on theophylline-based riboswitches, which have been extensively engineered and characterized, offering a reliable and tunable system for controlling gene expression in a variety of contexts.[5][6]
This compound, a small molecule structurally similar to caffeine, is an ideal effector for synthetic riboswitches as it is not naturally present in most cellular systems, minimizing off-target effects.[1] The development of synthetic this compound-responsive riboswitches has provided researchers with a powerful tool to conditionally express or repress genes of interest with high specificity and a wide dynamic range.[7] This document provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound-based riboswitches to control gene expression.
Principles of this compound Riboswitch Function
This compound riboswitches are engineered RNA sequences that typically reside in the 5'-untranslated region (5'-UTR) of a messenger RNA (mRNA). They are composed of two key domains: an aptamer domain that specifically binds to this compound and an expression platform that controls gene expression. The binding of this compound to the aptamer induces a structural change in the expression platform, leading to either activation ("ON-switch") or repression ("OFF-switch") of the downstream gene.
Mechanisms of Action
There are two primary mechanisms by which this compound riboswitches regulate gene expression:
-
Translational Regulation: In this mechanism, the riboswitch controls the accessibility of the ribosome binding site (RBS) on the mRNA.
-
"ON-switches" : In the absence of this compound, the RBS is sequestered within a stable hairpin structure, preventing ribosome binding and translation. This compound binding induces a conformational change that exposes the RBS, allowing for translation to proceed.[1][2]
-
"OFF-switches" : Conversely, in an OFF-switch, the RBS is accessible in the absence of this compound. This compound binding causes a structural rearrangement that masks the RBS, inhibiting translation.[8]
-
-
Transcriptional Regulation: Here, the riboswitch controls the elongation of the transcript.
-
"ON-switches" : An intrinsic terminator hairpin is formed upstream of the gene of interest in the absence of this compound, leading to premature transcription termination. This compound binding disrupts this terminator structure, allowing transcription to proceed.
-
"OFF-switches" : In this configuration, this compound binding stabilizes a terminator hairpin, leading to transcriptional termination and gene repression.[9][10]
-
The choice between a translational or transcriptional riboswitch, as well as an "ON" or "OFF" configuration, depends on the specific experimental requirements, such as the desired level of basal expression and the required activation or repression fold-change.[6][10][11]
Core Experimental Workflow
The successful implementation of a this compound riboswitch system involves a series of well-defined steps, from the initial design and construction of the riboswitch-gene fusion to the final characterization of its regulatory performance.
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Application Notes & Protocols: Theophylline-Regulated CRISPR/Cas9 Gene Editing
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of theophylline as a small molecule regulator in CRISPR/Cas9 gene editing protocols. We will explore the underlying mechanism of this compound-inducible Cas9 systems, focusing on the design and implementation of this compound-responsive riboswitches integrated into guide RNAs (gRNAs). This guide offers comprehensive, step-by-step protocols for designing inducible gRNAs, delivering the CRISPR/Cas9 components to mammalian cells, and quantifying the resulting gene editing efficiency. By providing both the theoretical framework and practical methodologies, this application note aims to empower researchers to achieve precise temporal and dose-dependent control over their gene editing experiments, thereby enhancing specificity and minimizing off-target effects.
Introduction: Advancing Precision in Gene Editing with Chemical Inducibility
The advent of the CRISPR/Cas9 system has transformed the landscape of genetic engineering.[1] However, the constitutive activity of the Cas9 nuclease can lead to undesirable off-target mutations and potential cellular toxicity. To address these challenges, inducible systems that offer spatiotemporal control over Cas9 activity are of paramount importance.[2] Chemical induction, in particular, provides a straightforward and potent method for regulating gene editing.
This compound, a well-characterized and cell-permeable small molecule, has emerged as a key regulator in conditional CRISPR/Cas9 systems.[2][3][4][5] Its application is centered around a this compound-responsive riboswitch, an RNA aptamer that can be engineered into the guide RNA (gRNA) sequence.[2][3] This riboswitch acts as a molecular switch: in the absence of this compound, the gRNA adopts a conformation that prevents its association with the Cas9 protein, keeping the system in an "OFF" state. The introduction of this compound triggers a conformational change in the riboswitch, exposing the gRNA's guide sequence and activating the Cas9 nuclease for targeted gene editing (the "ON" state). This precise control mitigates the risks associated with continuous Cas9 expression and opens avenues for more sophisticated and safer gene editing applications.
The Molecular Mechanism: A this compound-Gated Riboswitch
The functionality of the this compound-inducible CRISPR/Cas9 system hinges on the allosteric regulation of the gRNA by a this compound-binding aptamer.[1][2][3] This aptamer is a short RNA sequence that undergoes a significant structural change upon binding to this compound.[6]
Several strategies exist for integrating the this compound aptamer into the gRNA scaffold. A common and effective approach is to insert the aptamer sequence into non-essential regions of the gRNA, such as the tetraloop or stem loop 2.[2] In its unbound state, the aptamer and flanking sequences are designed to form a secondary structure that masks the protospacer region of the gRNA, which is crucial for target DNA recognition. This sequestration prevents the formation of a functional Cas9-gRNA complex.
Upon introduction of this compound, the molecule binds with high specificity to the aptamer, inducing a conformational shift in the gRNA. This change resolves the inhibitory secondary structure, exposing the protospacer and allowing the gRNA to guide the Cas9 nuclease to the intended genomic locus for cleavage.
Caption: this compound-mediated activation of the CRISPR/Cas9 system.
Experimental Protocols and Methodologies
Design of this compound-Inducible Guide RNAs
The careful design of the this compound-responsive gRNA is crucial for achieving a high induction ratio (ON/OFF state).
-
Aptamer Integration: The this compound aptamer is typically inserted into either the tetraloop or the stem loop 2 of the sgRNA scaffold.[2]
-
Communication Module: Flanking sequences, often referred to as a "communication module," are engineered around the aptamer to ensure that this compound binding efficiently triggers the desired conformational change in the gRNA.[2]
-
Spacer Sequence Design: The 20-nucleotide spacer sequence that dictates the genomic target should be designed using standard bioinformatic tools to maximize on-target activity and minimize off-target effects.
Delivery of the Inducible CRISPR/Cas9 System
The components of the this compound-inducible CRISPR/Cas9 system can be delivered into cells using various methods, including plasmid transfection, viral transduction, or as ribonucleoprotein (RNP) complexes.[7][8][9][10][11]
Protocol: Plasmid-Based Delivery into Mammalian Cells
-
Vector Construction: Clone the Cas9 nuclease and the this compound-inducible gRNA into a single expression vector or two separate vectors. The gRNA is typically expressed from a U6 promoter.
-
Cell Culture: One day prior to transfection, seed mammalian cells (e.g., HEK293T) in a 24-well plate to achieve 70-90% confluency at the time of transfection.[12]
-
Transfection:
-
For each well, dilute 500 ng of the plasmid DNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofection-based) in the same medium.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes to allow for complex formation.[12]
-
Add the DNA-lipid complexes to the cells and incubate at 37°C.
-
This compound Induction and Analysis of Gene Editing
Protocol: Induction and Quantification
-
This compound Preparation: Prepare a sterile stock solution of this compound (e.g., 100 mM in water or DMSO).
-
Induction: 24 hours after transfection, replace the culture medium with fresh medium containing the desired final concentration of this compound. A titration from 0.5 mM to 2 mM is recommended to determine the optimal concentration for your system.
-
Incubation: Culture the cells for an additional 48-72 hours to allow for gene editing to occur.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit.
-
Quantification of Gene Editing:
-
T7 Endonuclease I (T7E1) Assay: Amplify the target genomic region by PCR. Denature and re-anneal the PCR products to form heteroduplexes, which are then cleaved by the T7E1 enzyme. The cleavage products can be visualized and quantified by agarose gel electrophoresis.[12]
-
Sanger Sequencing and TIDE/ICE Analysis: For a more quantitative assessment of insertion and deletion (indel) frequencies, the PCR amplicons can be subjected to Sanger sequencing, followed by analysis using web-based tools like TIDE or ICE.
-
Next-Generation Sequencing (NGS): For a comprehensive analysis of on-target and off-target editing events, deep sequencing of the target locus is the gold standard.[13]
-
Caption: A streamlined workflow for this compound-inducible CRISPR/Cas9 experiments.
Quantitative Data and Performance Metrics
The effectiveness of a this compound-inducible CRISPR/Cas9 system is determined by its dynamic range—the difference in gene editing activity between the induced and uninduced states.
Table 1: Representative Performance of a this compound-Inducible System
| Target Gene | Cell Line | This compound Concentration (mM) | Gene Editing Efficiency (%) | Fold Induction |
| AAVS1 | HEK293T | 0 | < 0.5 | - |
| AAVS1 | HEK293T | 1.0 | 28 ± 4 | > 56 |
| CXCR4 | Jurkat | 0 | < 1.0 | - |
| CXCR4 | Jurkat | 1.5 | 22 ± 3 | > 22 |
Note: These are representative data. Actual efficiencies and fold-induction may vary depending on the gRNA design, target locus, cell type, and delivery method.
Troubleshooting and Key Considerations
-
High Basal Activity: If significant editing occurs without this compound, redesigning the gRNA to enhance the masking of the protospacer region may be necessary.
-
Low Induction Levels: If induction is weak, consider optimizing the this compound concentration and ensuring high-efficiency delivery of the CRISPR components.
-
Cellular Health: While this compound is generally well-tolerated at effective concentrations, it is good practice to assess its impact on cell viability and proliferation in your specific cell line.[14]
Conclusion
This compound-inducible CRISPR/Cas9 systems offer a robust and accessible platform for precise control over gene editing. By incorporating a this compound-responsive riboswitch into the gRNA, researchers can regulate Cas9 activity in a dose- and time-dependent manner. The protocols and guidelines presented in this application note provide a comprehensive framework for the successful implementation of this technology, paving the way for more controlled and sophisticated genome engineering experiments.
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Xu, L., et al. (2021). This compound-induced synergic activation of guide RNA to control CRISPR/Cas9 function. Chemical Communications. [Link]
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Nikiforova, D., et al. (2022). Design of this compound Binding Guide RNA for Allosteric Regulation of CRISPR/Cas9 System. Preprints.org. [Link]
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Iwasaki, S., et al. (2016). Design, selection and screening of agRNA libraries. ResearchGate. [Link]
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Application Notes and Protocols: Formulating Theophylline for In Vivo Animal Studies
Introduction
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades.[1][2][3] Its primary mechanisms of action include nonselective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors, leading to bronchodilation and anti-inflammatory effects.[1][2][3][4][5] For researchers investigating novel therapeutic strategies for respiratory ailments or exploring the multifaceted roles of this compound, establishing robust and reproducible in vivo animal models is paramount.
A critical, yet often overlooked, aspect of successful animal studies is the appropriate formulation of the test compound. The physicochemical properties of this compound, particularly its limited aqueous solubility, present a challenge for achieving accurate and consistent dosing.[6][7][8][9] This guide provides a comprehensive overview of the principles and detailed protocols for formulating this compound for administration in common laboratory animal models, such as mice and rats. By understanding the causality behind formulation choices, researchers can ensure the scientific integrity and validity of their preclinical data.
Guiding Principles for Formulation Development
The primary objective when formulating this compound for in vivo studies is to create a delivery system that is safe, effective, and ensures accurate dosing.[10] Key considerations include the route of administration, the desired pharmacokinetic profile, and the overall well-being of the animal.[11] All procedures involving laboratory animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[10]
Pre-Formulation Analysis: Understanding this compound's Physicochemical Properties
A thorough understanding of this compound's properties is the foundation for rational formulation development.
| Property | Value | Significance for Formulation |
| Molecular Formula | C₇H₈N₄O₂ | - |
| Molecular Weight | 180.16 g/mol | Influences diffusion and absorption characteristics. |
| Appearance | White, crystalline powder | [6][7] |
| pKa | 8.6 | [7][9] this compound is a weak acid. Its solubility is pH-dependent, increasing in alkaline solutions. |
| Water Solubility | Slightly soluble (~8.3 g/L at 20°C) | [7] This is a primary challenge. Simple aqueous solutions may not be feasible for higher dose concentrations. |
| Solubility in other solvents | Sparingly soluble in alcohol.[6][7] Soluble in solutions of alkali hydroxides.[6] | Provides options for co-solvent systems or pH-adjusted solutions. |
| Stability | Stable in acidic solutions, but can degrade in alkaline conditions under thermal stress.[12] Solutions should be protected from light.[13][14] | Dictates appropriate storage conditions and preparation methods. |
Formulation Strategies and Vehicle Selection
The choice of vehicle is critical and depends on the intended route of administration and the required this compound concentration.[11][15]
Aqueous Formulations
For lower concentrations, simple aqueous vehicles can be utilized.
-
Sterile Water for Injection (WFI): Suitable for very low doses where this compound can be fully dissolved.
-
Phosphate-Buffered Saline (PBS): A common, physiologically compatible vehicle. The pH of PBS (~7.4) may not be optimal for high this compound concentrations.
-
pH-Adjusted Solutions: The solubility of this compound can be increased by raising the pH. The use of aminophylline, a complex of this compound and ethylenediamine, is a common strategy to enhance solubility for intravenous administration.[1] It's important to note that aminophylline is approximately 79-86% this compound by weight, and doses should be adjusted accordingly.[1] When preparing pH-adjusted solutions, care must be taken to avoid precipitation upon administration, as the physiological pH of the animal will neutralize the formulation.
Co-Solvent Systems
For higher concentrations, co-solvents can be employed to increase solubility.[16] However, the potential toxicity of the co-solvent must be carefully considered.[11][15]
-
Polyethylene Glycol (PEG): PEGs of various molecular weights (e.g., PEG 300, PEG 400) are commonly used.
-
Propylene Glycol (PG): Another frequently used co-solvent.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use should be minimized due to potential biological effects.[15][17][18] For most applications, the final concentration of DMSO should be kept low.[15][17][18]
-
Ethanol: Can be used in small quantities, but can also have physiological effects.
It is crucial to conduct pilot studies to assess the tolerability of any co-solvent system in the chosen animal model. [15]
Suspensions
For oral administration, particularly at high doses, a suspension may be necessary.
-
Carboxymethylcellulose (CMC): A common suspending agent that increases the viscosity of the vehicle, preventing the rapid settling of this compound particles.
-
Methylcellulose: Similar to CMC, it is used to create stable suspensions.
-
Corn oil: Can be used for oral gavage, especially for lipophilic compounds, though less common for this compound.[19]
When preparing suspensions, achieving a uniform particle size is critical for consistent dosing.
Routes of Administration and Recommended Protocols
The choice of administration route depends on the experimental goals, such as mimicking a particular clinical scenario or achieving a specific pharmacokinetic profile.[11][20]
Oral Administration (Gavage)
Oral gavage is a common method for administering a precise dose of a substance directly into the stomach.
Workflow for Oral Gavage Formulation Preparation
Caption: Workflow for oral gavage formulation and administration.
Protocol 1: this compound Suspension for Oral Gavage in Rats
This protocol is suitable for studies requiring higher oral doses of this compound.
-
Materials:
-
This compound powder (pharmaceutical grade)[21]
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Animal gavage needles (size-appropriate for rats)
-
Syringes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10-100 mg/kg) and the number of animals.[14][22][23] A typical dosing volume for rats is 5-10 mL/kg.[11]
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add a small amount of the 0.5% CMC solution to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonicate the suspension for a short period (e.g., 5-10 minutes) in a water bath sonicator.
-
Store the suspension at room temperature and protect it from light.[13][14] It is recommended to prepare the suspension fresh daily.
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the suspension to the rats using an appropriate-sized gavage needle.
-
Intraperitoneal (IP) Injection
IP injection is a common parenteral route that allows for rapid absorption.
Protocol 2: this compound Solution for Intraperitoneal Injection in Mice
This protocol is designed for systemic delivery of this compound.
-
Materials:
-
Procedure:
-
Determine the desired concentration of this compound. For mice, a typical IP injection volume is 10 mL/kg.[11]
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add the sterile saline to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but avoid excessive heat.[12]
-
Once dissolved, draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile tube or directly into the dosing syringes.[24][25] This step is critical to ensure the sterility of the injectable solution.[10][21][24]
-
Store the sterile solution at room temperature, protected from light.[13][14] Use within 24 hours of preparation.
-
Administer the solution via IP injection to the mice.
-
Intravenous (IV) Injection
IV administration provides immediate and complete bioavailability. Due to this compound's limited solubility, this route often requires the use of aminophylline or a carefully prepared pH-adjusted solution.
Workflow for Intravenous Formulation and Administration
Caption: Workflow for intravenous formulation and administration.
Protocol 3: Aminophylline Solution for Intravenous Injection in Rats
-
Materials:
-
Aminophylline powder (USP grade)
-
Sterile Water for Injection (WFI) or 5% Dextrose in Water (D5W)[26]
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles (appropriate for rat tail vein injection, e.g., 27-30 gauge)
-
-
Procedure:
-
Calculate the required dose of aminophylline, remembering to account for the this compound content (typically 79-86%).[1] A loading dose of 6-7 mg/kg is often used.[1] The maximum IV bolus injection volume for a rat is typically 5 ml/kg.[10]
-
Aseptically weigh the aminophylline powder and transfer it to a sterile vial.
-
Add the sterile WFI or D5W to the vial and gently swirl to dissolve.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial or into the final dosing syringes.[24][25]
-
Visually inspect the final solution for any particulates.
-
Administer the solution slowly via the tail vein. Rapid IV injection of this compound/aminophylline can cause adverse cardiovascular effects.
-
Closely monitor the animal during and after administration for any signs of distress.
-
Quality Control and Validation
To ensure the integrity of your study, it is essential to implement quality control measures for your formulations.
-
Visual Inspection: Always visually inspect formulations for signs of precipitation, crystallization, or phase separation before administration.
-
pH Measurement: For pH-adjusted solutions, verify the pH before administration.
-
Sterility: For parenteral formulations, sterility is paramount.[10][21] Prepare formulations in a laminar flow hood using aseptic techniques.
-
Concentration Verification: For long-term studies or when using complex formulations, it may be beneficial to periodically verify the concentration of this compound in the formulation using a validated analytical method (e.g., HPLC).
Conclusion
The successful formulation of this compound for in vivo animal studies is a critical determinant of experimental success. By carefully considering the physicochemical properties of this compound, selecting appropriate vehicles and routes of administration, and adhering to detailed, validated protocols, researchers can ensure accurate and reproducible dosing. This meticulous approach to formulation development is fundamental to generating high-quality, reliable data that will advance our understanding of this compound's therapeutic potential.
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Barnes, P. J. (2010). This compound. American Journal of Respiratory and Critical Care Medicine, 182(11), 1471-1472. [Link]
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Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]
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Diep, C., & Gerriets, V. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]
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Gaffney, L. (n.d.). Substance Administration. Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of Arizona. [Link]
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Hannon, J. P., & Ameredes, B. T. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 51(5), 575–582. [Link]
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Pohloudek-Fabini, R., Döge, G., & Kottke, D. (1984). [Stability of oxyethylthis compound solutions for injection]. Pharmazie, 39(1), 24–26. [Link]
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Rat Guide. (2023). This compound. [Link]
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Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
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West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. [Link]
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Wikipedia. (2024). This compound. [Link]
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Application Note & Protocols: Synthesis and Application of Fluorescently Labeled Theophylline for Cellular Imaging
Abstract
Theophylline, a methylxanthine drug, has been a cornerstone in the treatment of respiratory diseases for decades due to its bronchodilator and anti-inflammatory effects.[1] Understanding its subcellular distribution and target engagement is crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.[][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a fluorescently labeled this compound conjugate. We detail a robust synthetic strategy, thorough purification and characterization protocols, and a validated method for live-cell imaging to visualize the drug's uptake and localization. This guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability in drug discovery and cell biology.[4][5]
Guiding Principles: Rational Design of a this compound Fluorescent Probe
The development of a high-fidelity fluorescent probe requires careful consideration of three core components: the fluorophore, the site of conjugation on the drug molecule, and the linking chemistry.[6] An ideal probe must retain the pharmacological activity of the parent drug while providing a bright, stable signal for sensitive detection.[3]
Selecting the Optimal Fluorophore
The choice of fluorophore is dictated by the intended application and available imaging instrumentation. Key parameters include:
-
Quantum Yield & Molar Extinction Coefficient: These determine the intrinsic brightness of the fluorophore. Higher values are generally desirable.
-
Photostability: Resistance to photobleaching is critical for time-lapse and long-term imaging experiments.[7]
-
Spectral Properties (Excitation/Emission): The spectra should be compatible with the light sources and filters of the fluorescence microscope to maximize signal and minimize background. For multiplexing experiments, choose dyes with minimal spectral overlap.[7]
-
Size and Hydrophilicity: The fluorophore should be small enough to minimize steric hindrance that could alter the drug's biological activity. Hydrophilic dyes can improve the solubility of the final conjugate.[8]
Table 1: Comparison of Common Fluorophores for Small Molecule Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Advantages |
| FITC | ~495 | ~519 | ~75,000 | 0.92 | High brightness, cost-effective.[] |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15 | Good photostability, bright in the orange spectrum.[] |
| Alexa Fluor 488 | ~495 | ~519 | ~73,000 | 0.92 | Excellent photostability, pH insensitive. |
| BODIPY-FL | ~503 | ~512 | ~80,000 | 0.97 | Sharp emission peak, less sensitive to solvent polarity. |
For this protocol, we select Fluorescein Isothiocyanate (FITC) due to its high quantum yield, cost-effectiveness, and spectral compatibility with standard microscopy equipment (e.g., 488 nm laser lines).[]
Identifying the Conjugation Site on this compound
The point of attachment for the linker and fluorophore on the this compound scaffold is arguably the most critical decision. This compound's primary mechanisms of action involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1] To preserve this activity, the modification must be made at a position that does not interfere with these binding interactions.
Extensive structure-activity relationship (SAR) studies have shown that the N1, N3, and N7 positions of the xanthine core are critical for biological activity.[9] Conversely, the C8 position can be functionalized with various substituents without significantly diminishing the pharmacological effects.[10][11] Therefore, we will employ a synthetic strategy that introduces a reactive linker at the C8 position.
Linker Chemistry: Bridging Drug and Dye
The linker provides a spacer between this compound and the bulky fluorophore, further minimizing potential steric hindrance. It also introduces a reactive handle for the conjugation reaction. A common and effective strategy involves introducing an aminoalkyl linker , which provides flexibility and a primary amine group for reaction with an amine-reactive dye, such as an isothiocyanate (e.g., FITC) or an N-hydroxysuccinimide (NHS) ester.[12]
Synthetic & Application Workflow
The overall process involves a three-stage workflow: synthesis of a functionalized this compound precursor, conjugation to the fluorophore, and finally, application in live-cell imaging.
Figure 1: Overall experimental workflow from synthesis to cellular imaging.
Protocol I: Synthesis of 8-(6-aminohexyl)this compound
This protocol describes the synthesis of the key intermediate by attaching a six-carbon amino-linker to the C8 position of this compound.
Materials:
-
8-Bromothis compound
-
1,6-Hexanediamine
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-bromothis compound (1.0 eq) in anhydrous DMF.
-
Add Reagents: Add a significant excess of 1,6-hexanediamine (10 eq) to the solution. The large excess favors the mono-substituted product. Add triethylamine (3.0 eq) to act as a base to scavenge the HBr byproduct.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90°C with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 8-bromothis compound spot is consumed (typically 12-18 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing cold diethyl ether. This will precipitate the product while the excess diamine and other impurities remain in solution.
-
Stir vigorously for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with fresh diethyl ether to remove residual DMF and unreacted diamine.
-
-
Drying: Dry the resulting white solid under vacuum to yield 8-(6-aminohexyl)this compound. The product can be used in the next step without further purification, but its identity should be confirmed by Mass Spectrometry.
Protocol II: Conjugation of FITC to 8-(6-aminohexyl)this compound
This protocol details the coupling of the amine-functionalized this compound with fluorescein isothiocyanate.
Materials:
-
8-(6-aminohexyl)this compound (from Protocol I)
-
Fluorescein isothiocyanate (FITC, Isomer I)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolution: Dissolve 8-(6-aminohexyl)this compound (1.0 eq) in anhydrous DMF in a vial protected from light (wrap in aluminum foil).
-
Base Addition: Add triethylamine (2.0 eq) to the solution to deprotonate the primary amine, making it more nucleophilic.
-
FITC Addition: In a separate light-protected vial, dissolve FITC (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the this compound solution with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature in the dark with continuous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the desired conjugate.
-
Purification: The final product, this compound-FITC, must be purified from unreacted starting materials and byproducts. RP-HPLC is the method of choice.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 30 minutes) should be used to separate the highly fluorescent product from the less hydrophobic starting materials.
-
Detection: Monitor the elution at both 272 nm (for this compound) and 495 nm (for fluorescein).
-
-
Product Collection: Collect the fractions corresponding to the major fluorescent peak.
-
Solvent Removal: Remove the solvent from the collected fractions using a lyophilizer or rotary evaporator to yield the purified this compound-FITC conjugate as a bright orange/yellow solid. Store desiccated and protected from light at -20°C.
Protocol III: Characterization of this compound-FITC Conjugate
Proper characterization is essential to confirm the identity, purity, and functionality of the synthesized probe.[13]
Methods:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-TOF) to confirm the exact mass of the synthesized this compound-FITC conjugate.
-
UV-Visible Spectroscopy: Dissolve a small, known concentration of the conjugate in a suitable buffer (e.g., PBS, pH 7.4). Scan the absorbance from 250 nm to 600 nm.
-
Fluorescence Spectroscopy: Using the same sample, record the fluorescence emission spectrum by exciting at the absorbance maximum of the fluorescein moiety (~495 nm).
Table 2: Expected Characterization Data for this compound-FITC
| Analysis Method | Parameter | Expected Result | Purpose |
| LC-MS | [M+H]⁺ | ~678.26 g/mol | Confirms covalent conjugation |
| UV-Vis Spec. | Absorbance Maxima (λ_max) | ~272 nm and ~495 nm | Confirms presence of both this compound and fluorescein moieties |
| Fluorescence Spec. | Emission Maximum (λ_em) | ~519 nm | Confirms fluorescent properties of the conjugate |
Application Protocol: Live-Cell Imaging
This protocol provides a general method for labeling live cells with the this compound-FITC probe and visualizing its uptake.[14][15]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
This compound-FITC stock solution (10 mM in DMSO)
-
Confocal microscope with appropriate laser lines (e.g., 488 nm) and emission filters
Procedure:
-
Cell Seeding: Plate HeLa cells onto glass-bottom imaging dishes or chamber slides. Allow them to adhere and grow to 60-70% confluency.
-
Probe Preparation: Prepare a working solution of this compound-FITC by diluting the DMSO stock in pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to the desired final concentration (typically 1-10 µM).
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the this compound-FITC working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal time may need to be determined empirically.
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm imaging medium to remove extracellular probe and reduce background fluorescence.[7]
-
Imaging: Immediately transfer the dish to the confocal microscope.
-
Use a 488 nm laser for excitation.
-
Collect emission between 500-550 nm.
-
Acquire images, focusing on the subcellular localization of the fluorescent signal.
-
This compound's Putative Mechanism & Probe Visualization
This compound primarily acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes, which are responsible for degrading cyclic AMP (cAMP). By inhibiting PDEs, this compound increases intracellular cAMP levels, leading to smooth muscle relaxation and reduced inflammation. The fluorescent probe allows for the visualization of the drug's accumulation in cellular compartments where these targets may reside.
Figure 2: this compound's mechanism of action and probe visualization.
References
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MDPI. Recent Progress in Small Molecule Fluorescent Probes for Imaging and Diagnosis of Liver Injury. [Link]
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Royal Society of Chemistry. Small-molecule fluorescent probes and their design. [Link]
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National Center for Biotechnology Information (PMC - NIH). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. [Link]
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National Center for Biotechnology Information (PMC - NIH). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. [Link]
-
MDPI. Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. [Link]
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Creative Bioarray. Guides for Live Cell Imaging Dyes. [Link]
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MDPI. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. [Link]
-
Semantic Scholar. 8-(omega-aminoalkyl)theophyllines and their use in preparing fluorescently labeled derivatives for applications in immunoassay. [Link]
-
ResearchGate. Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer. [Link]
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National Center for Biotechnology Information (PMC - NIH). Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer. [Link]
-
National Center for Biotechnology Information (PMC - NIH). Recent advances in construction of small molecule-based fluorophore-drug conjugates. [Link]
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PubMed. [New biologically active this compound derivatives. Synthesis and pharmacologic properties of flufylline and fluprofylline]. [Link]
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ResearchGate. (PDF) Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of this compound: Synthesis of this compound Derivatives. [Link]
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National Center for Biotechnology Information (PMC - NIH). Discovery of a Series of this compound Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. [Link]
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ResearchGate. Design and Synthesis of Some New this compound Derivatives with Bronchodilator and Antibacterial Activities. [Link]
-
PubMed. Design and synthesis of some new this compound derivatives with bronchodilator and antibacterial activities. [Link]
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YouTube. Strategies for successful crosslinking and bioconjugation applications. [Link]
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National Center for Biotechnology Information (PMC - NIH). Preparation and Characterization of this compound Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study. [Link]
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National Center for Biotechnology Information (PMC - NIH). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. [Link]
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PubMed. This compound: recent advances in the understanding of its mode of action and uses in clinical practice. [Link]
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National Center for Biotechnology Information (PMC - NIH). Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. [Link]
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PubMed. Fluorescent and biotinylated analogues of docetaxel: synthesis and biological evaluation. [Link]
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Application Notes & Protocols: Nanoparticle-Based Delivery Systems for Theophylline
Abstract
Theophylline, a methylxanthine derivative, remains a cornerstone in the management of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) due to its potent bronchodilator and anti-inflammatory effects. However, its clinical utility is hampered by a narrow therapeutic index and a high incidence of dose-related side effects.[1] Nanoparticle-based drug delivery systems offer a transformative approach to overcome these limitations. By encapsulating this compound within carriers such as polymeric nanoparticles or solid lipid nanoparticles, it is possible to modulate its release profile, enhance its therapeutic efficacy, and reduce systemic toxicity.[2][3][] This guide provides detailed protocols for the formulation, characterization, and in-vitro evaluation of this compound-loaded nanoparticles, offering researchers a comprehensive framework for developing next-generation respiratory therapeutics.
Introduction: The Case for Nanoparticulate this compound
This compound's efficacy is directly tied to maintaining a plasma concentration between 10-20 µg/mL.[1] Concentrations below this range are often sub-therapeutic, while exceeding it can lead to adverse effects ranging from nausea and headache to severe cardiac arrhythmias and seizures. This delicate balance necessitates frequent dosing and therapeutic monitoring. Nanoparticle delivery systems address this challenge by:
-
Sustaining Drug Release: Encapsulation within a nanoparticle matrix allows for a prolonged and controlled release, maintaining the drug within its therapeutic window for an extended period and reducing dosing frequency.[5][6][7]
-
Improving Bioavailability: For pulmonary delivery, nanoparticles can protect the drug from rapid clearance mechanisms, enhancing its local concentration and retention time in the lungs.[8][9][10]
-
Reducing Side Effects: By minimizing sharp peaks in plasma concentration, nanoparticle formulations can significantly lower the incidence of dose-dependent toxicity.[1]
-
Enabling Combination Therapy: Nanoparticles can be engineered to co-encapsulate multiple drugs, such as this compound and a corticosteroid (e.g., budesonide), offering a synergistic therapeutic effect from a single formulation.[6][11][12]
This document will focus on two robust and widely studied platforms for this compound delivery: Poly(lactic acid) (PLA) nanoparticles and Solid Lipid Nanoparticles (SLNs).
Platform Selection: A Comparative Overview
The choice of nanoparticle carrier is critical and depends on the specific therapeutic goal. Polymeric nanoparticles, lipid-based nanoparticles, and liposomes are the most common choices. Each has distinct advantages and disadvantages for this compound encapsulation.
| Nanoparticle Platform | Core Advantages for this compound Delivery | Potential Limitations | Primary Application |
| Polymeric Nanoparticles (e.g., PLA, PLGA, Chitosan) | Excellent for sustained, long-term release. Biodegradable and biocompatible.[2][8] Well-established formulation methods. | Potential for initial burst release. Organic solvents required for some synthesis methods. | Chronic management of asthma/COPD, combination therapy.[11][12] |
| Solid Lipid Nanoparticles (SLNs) | High biocompatibility using physiological lipids.[13][14] Good drug loading capacity and stability.[1][] Avoidance of harsh organic solvents. | Potential for drug expulsion during storage due to lipid crystallization. Lower encapsulation for some hydrophilic drugs. | Sustained pulmonary and oral delivery.[10][15] |
| Liposomes | Biomimetic structure, excellent biocompatibility.[16] Can encapsulate both hydrophilic and hydrophobic drugs. Surface is easily modifiable. | Lower encapsulation efficiency for some drugs. Potential for instability and drug leakage. | Aerosolized delivery for acute and chronic conditions.[17][18] |
Protocol Suite I: this compound-Budesonide Co-Loaded PLA Nanoparticles
Application Focus: Development of a single inhaled formulation for combination therapy of asthma and COPD, delivering a bronchodilator (this compound) and an anti-inflammatory corticosteroid (budesonide).
Rationale: Double Emulsification for Dual Drug Loading
To co-encapsulate the hydrophilic this compound and the lipophilic budesonide, a double emulsification solvent diffusion (DESD) method is employed.[12][19] This technique creates a water-in-oil-in-water (W/O/W) emulsion. This compound is dissolved in the inner aqueous phase, while budesonide and the polymer (PLA) are dissolved in the oil phase. This entire mixture is then emulsified in an outer aqueous phase, ensuring both drugs are entrapped as the solvent evaporates and the nanoparticle hardens.
Diagram: Double Emulsification Solvent Diffusion (DESD) Workflow
Caption: Workflow for co-encapsulating this compound and budesonide in PLA nanoparticles.
Protocol: Formulation of PLA Nanoparticles (DESD Method)
Materials:
-
This compound
-
Budesonide
-
Poly(lactic acid) (PLA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Prepare Inner Aqueous Phase (W1): Dissolve 50 mg of this compound in 1 mL of deionized water.
-
Prepare Oil Phase (O): Dissolve 200 mg of PLA and 5 mg of budesonide in 4 mL of DCM.
-
Form Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the oil phase (O). Emulsify using a probe sonicator at 60% amplitude for 60 seconds in an ice bath. Causality: High-energy sonication is required to create fine, stable water droplets containing this compound within the oil phase.
-
Prepare Outer Aqueous Phase (W2): Prepare a 1% w/v solution of PVA in 10 mL of deionized water. Causality: PVA acts as a surfactant to stabilize the final W/O/W emulsion and prevent nanoparticle aggregation.
-
Form Double Emulsion (W1/O/W2): Immediately add the primary emulsion (W1/O) to the outer aqueous phase (W2) and sonicate again for 120 seconds at 60% amplitude in an ice bath.
-
Nanoparticle Hardening: Transfer the double emulsion to a beaker and stir at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid PLA nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Storage: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize (freeze-dry) for long-term storage.
Protocol: Characterization of this compound-PLA Nanoparticles
| Parameter | Method | Rationale & Key Steps | Typical Results[6][11][19] |
| Particle Size, Polydispersity Index (PDI), Zeta Potential | Dynamic Light Scattering (DLS) | Size and PDI are critical for predicting in vivo deposition and stability. Zeta potential indicates surface charge and colloidal stability.[11] Steps: 1. Suspend freeze-dried NPs in deionized water (1 mg/mL). 2. Vortex for 30s. 3. Analyze using a Zetasizer at 25°C. | Size: 190–400 nmPDI: < 0.3Zeta Potential: -10 to -16 mV |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug successfully encapsulated. Steps: 1. Weigh a known amount of lyophilized NPs (e.g., 5 mg). 2. Dissolve in a suitable solvent (e.g., DCM) to break the NPs and release the drug. 3. Evaporate the solvent and reconstitute the drug residue in the mobile phase. 4. Quantify this compound and budesonide content via a validated HPLC method against a standard curve.[11] | This compound EE: ~26%Budesonide EE: ~42%this compound DL: ~4.8% |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visually confirm the size, shape, and surface characteristics of the nanoparticles.[5] | Spherically-shaped particles with a smooth surface. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To confirm that the drug is molecularly dispersed within the polymer matrix rather than adsorbed on the surface. The disappearance of the drug's melting peak in the nanoparticle thermogram suggests successful encapsulation.[5][11] | Absence of crystalline this compound and budesonide melting peaks. |
Formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
Protocol: In Vitro Drug Release
Method: Franz Diffusion Cell Rationale: This system mimics physiological conditions to assess the rate and mechanism of drug release from the nanoparticles over time. A biphasic release is often observed: an initial "burst release" of surface-adsorbed drug, followed by a sustained release of the encapsulated drug.[5][7]
Procedure:
-
Setup: Assemble the Franz diffusion cells with a synthetic membrane (e.g., dialysis membrane) separating the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with a phosphate-buffered saline (PBS, pH 7.4) or simulated lung fluid. Maintain at 37°C with constant stirring.[11]
-
Donor Application: Accurately weigh and suspend a known quantity of this compound-loaded nanoparticles in a small volume of PBS and place it in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the this compound concentration in the collected samples using HPLC.
-
Data Plotting: Plot the cumulative percentage of drug released versus time.
Diagram: Drug Release & Kinetic Analysis Workflow
Caption: Workflow for assessing in vitro drug release and kinetic modeling.
Protocol Suite II: this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Application Focus: Developing a highly biocompatible carrier for sustained pulmonary delivery of this compound, leveraging physiological lipids to minimize toxicity.
Rationale: Hot Homogenization for Lipid Encapsulation
The hot high-pressure homogenization technique is a reliable and scalable method for producing SLNs.[1] The lipid matrix (e.g., Glyceryl behenate) is melted, and the drug is dissolved or dispersed within the molten lipid. This mixture is then emulsified in a hot surfactant solution using a high-shear homogenizer, followed by high-pressure homogenization. Cooling the resulting nanoemulsion causes the lipid to recrystallize, entrapping the drug within the solid lipid core.
Diagram: SLN Preparation via Hot Homogenization
Caption: Preparation of this compound-loaded SLNs using the hot homogenization method.
Protocol: Formulation of SLNs
Materials:
-
This compound
-
Glyceryl behenate (Compritol® 888 ATO)
-
Poloxamer 188 (Pluronic® F68)
-
Deionized Water
Procedure:
-
Prepare Lipid Phase: Melt 1.27 g of glyceryl behenate in a beaker at 80°C. Add 0.1 g of this compound and stir until fully dissolved or homogeneously dispersed.[1]
-
Prepare Aqueous Phase: Dissolve Poloxamer 188 in deionized water to create a 3% w/v solution and heat to 80°C. Causality: The surfactant stabilizes the lipid droplets and prevents aggregation during and after homogenization.
-
Create Pre-emulsion: Add the hot lipid phase to the hot aqueous phase while stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at 500 bar. Causality: This step is crucial for reducing the droplet size to the nanometer range.
-
Cooling and Crystallization: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to solidify and form SLNs.
-
Storage: The resulting SLN dispersion can be stored at 4°C or lyophilized for long-term stability.
Protocol: Characterization & Release Kinetics of SLNs
Characterization follows the same principles as for PLA nanoparticles (Section 3.3), including DLS, HPLC for EE% and DL%, and microscopy.
In Vitro Release & Kinetic Modeling: The drug release study is performed as described in Section 3.4. The data obtained should be fitted to various mathematical models to understand the release mechanism.[20]
-
Higuchi Model: Q = kH * t^0.5
-
Indication: Release is governed by Fickian diffusion. This is common when the drug diffuses through the solid lipid matrix.[21]
-
-
Korsmeyer-Peppas Model: Mt/M∞ = k * t^n
-
Indication: Helps elucidate the release mechanism. The value of the release exponent 'n' is indicative of the transport mechanism (n ≤ 0.5 for Fickian diffusion; 0.5 < n < 1.0 for anomalous, non-Fickian transport).
-
-
Zero-Order Model: Q = Q0 + k0 * t
-
Indication: The drug release rate is constant and independent of concentration, representing an ideal sustained-release profile.
-
Biological Evaluation: Assessing Biocompatibility and Efficacy
Protocol: In Vitro Cell Viability (MTT Assay)
Rationale: Before any in vivo application, it is essential to confirm that the nanoparticle formulation is not toxic to relevant cells. The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Line: Human bronchial epithelial cells (e.g., 16HBE14o- or A549).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of the nanoparticle suspension (and empty nanoparticles as a control) in cell culture medium. Replace the old medium with the nanoparticle-containing medium.
-
Incubation: Incubate the cells with the nanoparticles for a relevant period (e.g., 24 or 48 hours).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to untreated control cells. A formulation is generally considered non-toxic if cell viability remains above 80%.
Framework for In Vivo Evaluation
Rationale: In vivo studies are the definitive step to assess the pharmacokinetic profile and therapeutic efficacy of the developed formulation in a living system.
Animal Model: An ovalbumin (OVA)-sensitized mouse model of allergic asthma is commonly used to evaluate anti-inflammatory and bronchodilatory effects.[3]
Diagram: High-Level In Vivo Study Workflow
Caption: Generalized workflow for evaluating this compound nanoparticles in an asthma model.
Key Endpoints:
-
Pharmacokinetics: Measure this compound concentration in plasma and lung tissue over time to determine parameters like half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[22]
-
Efficacy:
-
Cellular Infiltration: Quantify eosinophils and other inflammatory cells in bronchoalveolar lavage (BAL) fluid.[3]
-
Histopathology: Stain lung tissue sections (e.g., with H&E and PAS) to assess inflammation and mucus hypersecretion.[3][23]
-
Airway Hyperresponsiveness: Measure changes in lung function in response to a bronchoconstrictor.
-
Conclusion and Future Directions
Nanoparticle-based delivery systems, particularly those based on PLA and solid lipids, present a highly effective strategy for optimizing this compound therapy. The protocols outlined in this guide provide a robust foundation for formulating and characterizing these advanced drug delivery systems. By enabling sustained release and improving the safety profile, these technologies can enhance patient compliance and therapeutic outcomes in the management of chronic respiratory diseases.
Future research should focus on surface functionalization of nanoparticles for active targeting to specific cells in the lung, further improving efficacy. Additionally, the development of these nanoparticle suspensions into stable dry powder inhaler (DPI) formulations is a critical step for clinical translation, offering improved stability and ease of use for patients.[8][24]
References
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Title: SOLID LIPID MICROPARTICLES FOR CONTROLLING this compound PULMONARY DELIVERY AND LOCAL RETENTION Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]
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Title: Development and Characterization of PLA nanoparticles for pulmonary drug delivery: Co-encapsulation of this compound and budesonide Source: University of Brighton URL: [Link]
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Title: Development and characterization of PLA nanoparticles for pulmonary drug delivery: Co-encapsulation of this compound and budesonide, a hydrophilic and lipophilic drug Source: ResearchGate URL: [Link]
-
Title: The development and characterization of this compound and budesonide co-encapsulated poly (lactic acid) (pla) nanoparticles Source: The University of Brighton URL: [Link]
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Title: Liposome: A Novel Aerosol Carrier of Doxophylline in Treatment of Chronic Asthma & Chronic Obstructive Pulmonary Disease Source: ResearchGate URL: [Link]
-
Title: Cumulative drug released against time for the this compound powder, this compound nanoparticles, and this compound agglomerates Source: ResearchGate URL: [Link]
-
Title: Development and characterization of PLA nanoparticles for pulmonary drug delivery: Co-encapsulation of this compound and budesonide, a hydrophilic and lipophilic drug Source: Journal of Drug Delivery Science and Technology URL: [Link]
-
Title: Solid lipid nanoparticle delivery of rhynchophylline enhanced the efficiency of allergic asthma treatment via the upregulation of suppressor of cytokine signaling 1 by repressing the p38 signaling pathway Source: PubMed Central URL: [Link]
-
Title: Nanoparticle-Based Drug Delivery Systems in Inhaled Therapy: Improving Respiratory Medicine Source: PubMed Central URL: [Link]
-
Title: Budesonide and this compound Co-encapsulated PLA Nanoparticles for Pulmonary Drug Delivery Source: ResearchGate URL: [Link]
-
Title: Nanoparticle-Based Drug Delivery Systems in Inhaled Therapy: Improving Respiratory Medicine Source: ResearchGate URL: [Link]
-
Title: Cumulative percent release of this compound from A) simple microspheres; B) nanoparticles; C) composite microparticles prepared with different drug-to-polymer ratio. Source: ResearchGate URL: [Link]
-
Title: Thiolated chitosan nanoparticles enhance anti-inflammatory effects of intranasally delivered this compound Source: PubMed URL: [Link]
-
Title: The use of chitosan as an effective carrier of this compound – an anti-asthmatic drug Source: Semantic Scholar URL: [Link]
-
Title: Development and characterization of PLA nanoparticles for pulmonary drug delivery: Co-encapsulation of this compound and budesonide, a hydrophilic and lipophilic drug Source: Semantic Scholar URL: [Link]
-
Title: Controlled Drug Release from Pharmaceutical Nanocarriers Source: PubMed Central URL: [Link]
-
Title: Solid Lipid Nanoparticles: Medical Applications Source: AZoNano URL: [Link]
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Title: Kinetic analysis of drug release from nanoparticles Source: PubMed URL: [Link]
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Title: this compound-encapsulated Nile Tilapia fish scale-based collagen nanoparticles effectively target the lungs of male Sprague–Dawley rats Source: ResearchGate URL: [Link]
-
Title: Solid Lipid Nanoparticles Source: MDPI URL: [Link]
-
Title: Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug Source: PubMed Central URL: [Link]
-
Title: Liposomes prolong the therapeutic effect of anti-asthmatic medication via pulmonary delivery Source: PubMed Central URL: [Link]
-
Title: Dry Powder Form of Polymeric Nanoparticles for Pulmonary Drug Delivery Source: PubMed URL: [Link]
-
Title: this compound release profiles from tablets (A) for different levels of nanoemulsion coating Source: ResearchGate URL: [Link]
-
Title: Advancements in Inhalable Nano-Drug Delivery Systems for Targeted Lung Therapy Source: Technology Networks URL: [Link]
-
Title: Inhalable Nanotechnology-Based Drug Delivery Systems for the Treatment of Inflammatory Lung Diseases Source: MDPI URL: [Link]
-
Title: Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) for pulmonary application: a review of the state of the art Source: PubMed URL: [Link]
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Title: In vitro and in vivo models for the study of oral delivery of nanoparticles Source: PubMed Central URL: [Link]
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Title: The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction Source: PubMed Central URL: [Link]
-
Title: Oral Controlled Drug Delivery of this compound Loaded Proniosome for Asthma Treatment Source: RSU Proceedings URL: [Link]
-
Title: Liposomes are Poorly Absorbed via Lung Lymph After Inhaled Administration in Sheep Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Liposomal Technology: A Voyage into the Future of Drug Delivery Source: WBCIL URL: [Link]
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Application Note & Protocol: Development and Evaluation of Sustained-Release Theophylline Hydrophilic Matrix Tablets
Audience: Researchers, scientists, and drug development professionals.
Abstract: Theophylline, a methylxanthine derivative used in the management of asthma and chronic obstructive pulmonary disease (COPD), possesses a narrow therapeutic index and a relatively short biological half-life.[1] These characteristics make it an exemplary candidate for sustained-release (SR) dosage forms. An SR formulation aims to maintain plasma drug concentrations within the therapeutic window for an extended period, thereby reducing dosing frequency, minimizing side effects associated with peak concentrations, and improving patient compliance.[1][2] This document provides a comprehensive scientific framework and detailed protocols for the formulation of this compound into a hydrophilic matrix tablet, a widely adopted and robust technology for achieving sustained drug delivery. We will explore the underlying principles of hydrophilic matrix systems, detail the step-by-step formulation process via wet granulation, and provide validated protocols for the comprehensive evaluation of the final product.
Section 1: Scientific Rationale and Development Strategy
The Hydrophilic Matrix System: A Mechanistic Overview
The core principle of this application is the use of a hydrophilic polymer matrix to control the release of this compound. Hydrophilic matrix tablets are among the most cost-effective and straightforward systems to develop for oral sustained drug delivery.[3][4] The mechanism is predicated on the physicochemical properties of high-molecular-weight hydrophilic polymers, such as Hydroxypropyl Methylcellulose (HPMC).
Upon ingestion and contact with gastrointestinal fluids, the HPMC on the tablet surface hydrates and swells, forming a viscous, gelatinous layer (gel layer).[5] This gel layer acts as a diffusion barrier. The release of this compound is then governed by two simultaneous processes:
-
Diffusion: The dissolved drug diffuses through the tortuous channels of the gel layer.
-
Erosion: The outer gel layer gradually erodes, releasing the embedded drug.
The interplay between diffusion and erosion dictates the overall release kinetics. The key to successful formulation lies in selecting a polymer of appropriate viscosity and concentration to achieve the desired 12-hour or 24-hour release profile. Higher viscosity grades of HPMC (e.g., K100M) create a more robust gel barrier, leading to slower drug release compared to lower viscosity grades.[6][7]
Overall Development Workflow
The development process is a systematic progression from initial formulation design through to comprehensive analytical validation. This workflow ensures that the final product is robust, reproducible, and meets all quality specifications.
Caption: High-level workflow for SR this compound tablet development.
Section 2: Formulation and Manufacturing Protocol
This section provides a detailed protocol for the preparation of this compound SR matrix tablets using the wet granulation method. Wet granulation is often chosen to improve the flow properties and compressibility of the powder blend.[6][7]
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound Anhydrous (USP Grade)
-
Release-Controlling Polymer: Hydroxypropyl Methylcellulose (HPMC K100M)
-
Diluent: Lactose Monohydrate
-
Binder/Granulating Fluid: Purified Water
-
Lubricant: Magnesium Stearate
-
Equipment: Analytical balance, planetary mixer or high-shear granulator, fluid bed dryer or tray dryer, oscillating granulator or cone mill, V-blender, rotary tablet press with appropriate tooling.
Example Formulation Table
The concentration of the release-controlling polymer is a critical variable. The following table provides example formulations to investigate the impact of HPMC K100M concentration on drug release.
| Ingredient | Function | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
| This compound Anhydrous | API | 30.0 | 30.0 | 30.0 |
| HPMC K100M | Release Control | 20.0 | 30.0 | 40.0 |
| Lactose Monohydrate | Diluent | 49.0 | 39.0 | 29.0 |
| Purified Water | Granulating Fluid | q.s. | q.s. | q.s. |
| Magnesium Stearate | Lubricant | 1.0 | 1.0 | 1.0 |
| Total | 100.0 | 100.0 | 100.0 |
Step-by-Step Manufacturing Protocol (Wet Granulation)
-
Weighing: Accurately weigh all required ingredients as per the formulation table for the desired batch size.
-
Dry Mixing: In a planetary mixer, blend this compound, HPMC K100M, and lactose monohydrate for 10 minutes at a moderate speed to ensure uniform distribution.
-
Granulation: While the mixer is running, slowly add purified water (granulating fluid) portion-wise until a suitable wet mass is formed. The endpoint is critical and can be identified when the powder forms a cohesive mass that breaks apart cleanly when pressed.
-
Wet Milling: Pass the wet mass through a 6-8 mm screen using an oscillating granulator to break up large agglomerates.
-
Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 50-60°C. The target loss on drying (LOD) should be between 1-2%.
-
Dry Milling: Mill the dried granules through a 1.0 mm screen to achieve a uniform particle size distribution.
-
Lubrication: Transfer the sized granules to a V-blender. Add the pre-sieved magnesium stearate and blend for 3-5 minutes. Causality Note: Over-blending with a lubricant can negatively impact tablet hardness and dissolution by forming a hydrophobic film around the granules.
-
Compression: Compress the final blend into tablets using a rotary tablet press. The target tablet weight, hardness, and thickness should be pre-determined based on the dose and tooling size.
Section 3: Analytical Protocols for Product Evaluation
Comprehensive testing is required to ensure the manufactured tablets meet pharmacopeial standards and exhibit the desired release characteristics.
Pre-Compression Granule Characterization
Good granule flow is essential for ensuring uniform tablet weight and content.
| Parameter | Method | Typical Acceptance Criteria |
| Angle of Repose | Fixed Funnel Method | ≤ 30° (Excellent), 31-35° (Good) |
| Carr's Index | Bulk/Tapped Density | ≤ 15% (Good), 16-25% (Fair) |
| Hausner Ratio | Bulk/Tapped Density | ≤ 1.18 (Good), 1.19-1.25 (Fair) |
Post-Compression Tablet Quality Control
These tests confirm the basic physical properties of the compressed tablets.[1]
-
Weight Variation: Weigh 20 individual tablets. The deviation from the average weight must comply with USP standards.
-
Hardness: Test 10 tablets using a calibrated hardness tester. A target hardness of 6-8 kg/cm ² is often suitable.[1]
-
Friability: Test a sample of tablets (typically 10-20) in a friabilator for 100 revolutions. The weight loss should be less than 1.0%.[1]
-
Drug Content (Assay): Determine the amount of this compound in a composite sample of finely powdered tablets using the HPLC method detailed below. The result should be within 90-110% of the label claim.
Protocol: In-Vitro Dissolution Testing
This is the most critical test for an SR formulation, as it simulates the drug release process in the gastrointestinal tract. The method should be discriminating enough to detect changes in formulation or manufacturing variables. This protocol is based on USP guidelines for extended-release this compound.[8][9]
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Media:
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours.
-
Procedure:
-
Place one tablet in each of the six dissolution vessels containing the 0.1 N HCl medium.
-
Begin the test and withdraw 10 mL samples at the 1-hour time point. Do not replace the media.
-
After 1 hour, carefully decant the acid and replace it with 900 mL of pre-warmed pH 6.8 phosphate buffer.
-
Continue the test, withdrawing 10 mL samples at each subsequent time point. Replace the withdrawn volume with fresh, pre-warmed pH 6.8 buffer.
-
Filter all samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using the validated HPLC method below.
-
Protocol: HPLC Method for this compound Quantification
A simple, buffer-free, isocratic HPLC-UV method is suitable for the quantification of this compound in both assay and dissolution samples.[11][12]
-
Chromatographic Conditions:
-
Standard Preparation (10 µg/mL):
-
Accurately weigh 100 mg of USP this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Stock A: 1000 µg/mL).
-
Dilute 10 mL of Stock A to 100 mL with mobile phase (Stock B: 100 µg/mL).
-
Dilute 10 mL of Stock B to 100 mL with the relevant dissolution medium (for dissolution samples) or mobile phase (for assay) to get the final working standard.
-
-
Sample Preparation (Assay):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to one tablet's dose into a suitable volumetric flask.
-
Add mobile phase to about 70% of the volume, sonicate for 15 minutes, and dilute to volume.
-
Filter an aliquot through a 0.45 µm filter and analyze by HPLC.
-
Section 4: Data Analysis and Mechanistic Interpretation
The data from the dissolution study should be plotted as the cumulative percentage of drug released versus time. To understand the underlying mechanism of release, the data can be fitted to various kinetic models.
Caption: Drug release mechanism from a hydrophilic HPMC matrix.
| Kinetic Model | Equation | Plot for Linear Fit | Interpretation |
| Zero-Order | Q = k₀t | Cumulative % Released vs. Time | Release rate is constant, independent of concentration. |
| First-Order | ln(100-Q) = ln(Q₀) - k₁t | Log Cumulative % Remaining vs. Time | Release rate is dependent on concentration. |
| Higuchi | Q = kHt¹/² | Cumulative % Released vs. Square Root of Time | Release is governed by Fickian diffusion. |
| Korsmeyer-Peppas | Q = ktⁿ | Log Cumulative % Released vs. Log Time | Helps characterize the release mechanism (n≈0.45 for Fickian diffusion, 0.45 |
By analyzing the correlation coefficient (R²) of the linear plots for these models, the predominant mechanism of drug release from the formulated tablets can be determined. For HPMC matrices, release often follows the Higuchi or Korsmeyer-Peppas models, indicating a diffusion-controlled process.[1]
References
-
Buffer-Free High Performance Liquid Chromatography Method for the Determination of this compound in Pharmaceutical Dosage Forms. Tropical Journal of Pharmaceutical Research. [Link]
-
The Analysis of this compound By HPLC. Journal of Liquid Chromatography. [Link]
-
Formulation and evaluation of this compound sustained release matrix tablets using synthetic polymers. Journal of Applied Pharmaceutical Research. [Link]
-
Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples. National Institutes of Health (NIH). [Link]
-
Simple HPLC–UV Method for the Quantification of this compound in Rabbit Plasma and its Pharmacokinetic Application. Journal of Chromatographic Science, Oxford Academic. [Link]
-
This compound Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Annals of the Romanian Society for Cell Biology. [Link]
-
Formulation development and evaluation of sustained release matrix tablets of this compound andEtophylline and study of polymers effect on dissolution rate. International Journal of Drug Delivery Technology. [Link]
-
A review article on Sustained Release tablets of this compound & Etophylline and its formulation Aspects. International Journal of Pharmaceutical Research and Applications. [Link]
-
Formulation and evaluation of this compound sustained release matrix tablets using synthetic polymers. ResearchGate. [Link]
-
Scholars Research Library Formulation and evaluation of this compound sustained release matrix tablet. Der Pharmacia Lettre. [Link]
-
Formulation and in-vitro evaluation of this compound sustained release tablet. Journal of Drug Delivery and Therapeutics. [Link]
-
Preparation and Evaluation of this compound Sustained-Release Tablets. Drug Development and Industrial Pharmacy. [Link]
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High-Throughput Screening Assays for Theophylline Derivatives: A Guide for Drug Discovery Professionals
An Application Note and Protocol Guide
Abstract
Theophylline, a methylxanthine found in tea and cocoa beans, has been a cornerstone in the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for decades.[1][2] Its therapeutic effects stem from a multifaceted mechanism of action, primarily as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][3][4][5][6] While effective, this compound's clinical use is hampered by a narrow therapeutic index and a range of side effects. This has spurred the development of this compound derivatives with improved potency, selectivity, and safety profiles.[7] High-Throughput Screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[8][9] This guide provides detailed technical insights and step-by-step protocols for robust HTS assays tailored to the primary molecular targets of this compound derivatives.
The Molecular Targets: A Duality of Action
The successful design of an HTS campaign hinges on a deep understanding of the drug's mechanism of action. This compound's biological activity is primarily attributed to two distinct molecular interactions:
-
Phosphodiesterase (PDE) Inhibition: this compound non-selectively inhibits PDEs, enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting their degradation, this compound increases intracellular cAMP/cGMP levels, leading to effects such as smooth muscle relaxation in the airways.[4][5] There are 11 families of PDEs, making isoform selectivity a key goal in developing novel derivatives.[10][11]
-
Adenosine Receptor Antagonism: this compound acts as a non-selective antagonist at A₁, A₂, and A₃ adenosine receptors.[3] Adenosine can cause bronchoconstriction in asthmatics, an effect that is blocked by this compound.[5] These receptors are G-protein coupled receptors (GPCRs); A₁ receptors are typically Gi-coupled (decreasing cAMP), while A₂ receptors are Gs-coupled (increasing cAMP).[12][13]
This dual mechanism necessitates a multi-pronged screening approach, with distinct assays designed to probe each target class independently.
Assays for Phosphodiesterase (PDE) Inhibition
The goal of these assays is to identify compounds that prevent the enzymatic breakdown of cAMP or cGMP. Homogeneous, "mix-and-read" formats are ideal for HTS due to their simplicity and speed.[14][15]
Fluorescence Polarization (FP) Immunoassay
Fluorescence Polarization (FP) is a robust, solution-based technique that measures changes in the rotational speed of a fluorescent molecule.[15][16] In this competitive immunoassay format, the displacement of a fluorescently labeled cyclic nucleotide (tracer) from a specific antibody is measured.
Causality of Experimental Choices: This assay is chosen for its low cost, simple protocol, and high sensitivity.[14][17] The competitive format allows for the detection of inhibitors that prevent the PDE from hydrolyzing the substrate, thereby leaving more substrate to compete with the tracer for antibody binding sites.
Caption: Fluorescence Polarization (FP) assay principle for PDE inhibitors.
Experimental Protocol: FP-Based PDE4 Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for PDE4 activity (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
PDE4 Enzyme: Dilute recombinant human PDE4 enzyme in Assay Buffer to the desired working concentration (e.g., 0.5 U/mL).
-
Substrate: Prepare a solution of cAMP in Assay Buffer (e.g., 200 nM).
-
Test Compounds: Prepare serial dilutions of this compound derivatives and control inhibitors (e.g., Rolipram) in 100% DMSO. Further dilute in Assay Buffer to a 4X final concentration.
-
Detection Mix: Prepare a mix containing an anti-cAMP antibody and a fluorescent cAMP tracer (e.g., fluorescein-cAMP) in Assay Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of test compound solution (or DMSO for controls) to the wells.
-
Add 5 µL of the PDE4 enzyme solution to all wells except the "no enzyme" control. Add 5 µL of Assay Buffer to the "no enzyme" wells.
-
Initiate the reaction by adding 10 µL of the cAMP substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the Detection Mix.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to high (no enzyme) and low (DMSO) controls.
-
Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Table 1: Typical Parameters for PDE FP Assay
| Parameter | Typical Value | Rationale |
| Z'-Factor | > 0.6 | Indicates a robust and screenable assay.[18] |
| Signal-to-Background | > 3 | Ensures a sufficient window to detect inhibition. |
| Rolipram (Control) IC₅₀ | 50 - 200 nM | Validates assay performance against a known PDE4 inhibitor.[19] |
| Tracer Concentration | 1 - 5 nM | Optimized for a reliable FP signal and sensitivity.[17] |
Assays for Adenosine Receptor Antagonism
Screening for adenosine receptor antagonists requires cell-based functional assays that measure the downstream consequences of receptor activation or blockade. The most common readout is the modulation of intracellular cAMP.[12][13][20]
TR-FRET cAMP Immunoassay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogeneous assay format ideal for quantifying intracellular cAMP.[21][22] It relies on the energy transfer between a long-lifetime europium (Eu) chelate donor and a ULight acceptor dye.[21]
Causality of Experimental Choices: This technology is selected for its high signal-to-background ratio, stability, and resistance to interference from library compounds.[21] It provides a direct measure of functional receptor activity (agonist or antagonist) by quantifying the key second messenger, cAMP.[23]
Caption: Signaling pathways for Gs-coupled (A2A) and Gi-coupled (A1) adenosine receptors.
Experimental Protocol: A2A Antagonist TR-FRET Assay
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human A2A adenosine receptor in appropriate media.
-
Plate cells into 384-well white assay plates (e.g., 5,000 cells/well) and incubate for 24 hours.
-
-
Assay Procedure:
-
Remove culture media from the wells.
-
Add 5 µL of test compound (this compound derivative) or control antagonist (e.g., ZM241385) diluted in stimulation buffer.
-
Add 5 µL of an A2A receptor agonist (e.g., NECA at an EC₈₀ concentration) to all wells except the "basal" control.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of Eu-cAMP tracer lysis mix.
-
Add 5 µL of ULight-anti-cAMP antibody lysis mix.[21]
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET capable reader (e.g., EnVision®), measuring emission at 665 nm and 615 nm after a 320 nm or 340 nm excitation.[21]
-
-
Data Analysis:
-
Calculate the 665 nm / 615 nm emission ratio.
-
Normalize the data relative to the stimulated (agonist only) and basal (buffer only) controls.
-
Plot the normalized response against compound concentration to determine the IC₅₀.
-
Table 2: Typical Parameters for A2A Receptor TR-FRET Assay
| Parameter | Typical Value | Rationale |
| Z'-Factor | > 0.5 | Ensures a suitable screening window for antagonist detection. |
| NECA (Agonist) EC₅₀ | 10 - 50 nM | Confirms cell line responsiveness and assay integrity. |
| ZM241385 (Control) IC₅₀ | 5 - 20 nM | Validates antagonist detection against a known A2A-selective antagonist.[24][25] |
| This compound (Control) IC₅₀ | 10 - 50 µM | Provides a benchmark for the parent compound's activity.[24] |
HTS Assay Validation and Workflow
Key Validation Parameters:
-
Z'-Factor: This statistical parameter is the gold standard for quantifying the suitability of an HTS assay. It measures the dynamic range and data variation. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[18][27]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the high control to the low control, indicating the magnitude of the assay window. A higher S/B is generally preferred.
-
DMSO Tolerance: The assay must be robust to the concentration of dimethyl sulfoxide (DMSO) used to solubilize the compound library, typically 0.5-1%.
Caption: A tiered workflow for a successful HTS campaign.[10][12]
Conclusion
The discovery of novel this compound derivatives with enhanced therapeutic properties is a highly attainable goal through the strategic application of HTS. By employing robust, validated assays targeting both phosphodiesterases and adenosine receptors, researchers can efficiently navigate vast chemical spaces. The FP and TR-FRET assays detailed in this guide represent field-proven, scalable solutions for primary screening. A tiered approach, moving from primary screening to orthogonal validation and selectivity profiling, is critical for identifying high-quality lead candidates worthy of further development.
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Theophylline-Dependent Apoptosis: A Comprehensive Guide to Induction and Measurement
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the protocols for inducing and measuring theophylline-dependent apoptosis. It offers a blend of theoretical understanding and practical, step-by-step methodologies to ensure robust and reproducible results.
Introduction: The Multifaceted Role of this compound in Apoptosis
This compound, a methylxanthine derivative traditionally used in the management of respiratory diseases, has garnered significant interest for its pro-apoptotic effects in various cell types.[1] Understanding the molecular mechanisms and having reliable protocols to study this process are crucial for exploring its therapeutic potential, particularly in oncology and inflammatory diseases.[2][3] this compound's ability to induce apoptosis is not mediated by a single pathway but rather through a complex interplay of several mechanisms. These include the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP), antagonism of adenosine receptors, and modulation of key apoptotic proteins.[4][5][6]
Mechanistic Insights: How this compound Triggers Programmed Cell Death
The induction of apoptosis by this compound is a complex process involving multiple signaling pathways. A comprehensive understanding of these pathways is essential for designing experiments and interpreting results accurately.
Several key mechanisms have been proposed for this compound's pro-apoptotic activity:[5]
-
Phosphodiesterase (PDE) Inhibition: this compound weakly inhibits PDEs, leading to an accumulation of intracellular cAMP.[4][5] This can, in some cell types, trigger apoptotic signaling.
-
Adenosine Receptor Antagonism: this compound acts as a non-selective antagonist of adenosine receptors, which can influence cell survival pathways.[5]
-
Modulation of Bcl-2 Family Proteins: A critical step in this compound-induced apoptosis is the downregulation of the anti-apoptotic protein Bcl-2.[4][5][6] This shifts the cellular balance towards apoptosis.
-
PARP-1 Inhibition: this compound can inhibit poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair.[4] Its inhibition can lead to cell death, especially in the context of DNA damage.
-
Histone Deacetylase (HDAC) Activation: In certain contexts, this compound can activate HDACs, which can influence gene expression related to cell survival and death.[4]
-
Caspase Activation: The terminal phase of apoptosis is executed by a family of proteases called caspases. This compound has been shown to activate caspase-3, a key executioner caspase.[7]
-
SRSF3 Downregulation: In some cancer cell lines, this compound has been shown to downregulate the splicing factor SRSF3, which in turn modulates the expression of p53 isoforms, promoting apoptosis.[2]
The following diagram illustrates a simplified model of the signaling pathways involved in this compound-induced apoptosis.
Caption: Experimental workflow for Annexin V/PI staining.
Protocol 3: Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, providing a functional measure of apoptosis. [8]Both colorimetric and fluorometric assays are available.
Materials:
-
This compound-treated and control cells
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric, e.g., Sigma-Aldrich, MP Biomedicals) [9][10]* Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric) [8]* Microplate reader
Procedure:
-
Cell Lysis: Lyse the cells using the provided lysis buffer. Incubate on ice for 10-20 minutes. [10]2. Centrifugation: Centrifuge the lysates to pellet the cellular debris. [10]3. Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate. [9]5. Incubation: Incubate the plate at 37°C for 1-2 hours. [9]6. Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. [8] Data Analysis: Compare the caspase activity in this compound-treated samples to the control samples. A significant increase in activity indicates the induction of apoptosis.
Protocol 4: Western Blot Analysis of Apoptotic Markers
Western blotting is a powerful technique to investigate the expression levels of key proteins involved in the apoptotic cascade. Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors [11]* Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST) [11]* Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibody [11]* Enhanced chemiluminescence (ECL) substrate [11]* Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration. 2. SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel for separation. [11]3. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [11]4. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. [11]5. Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. [11]6. Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [11]7. Detection: Wash the membrane and add the ECL substrate. Detect the signal using an imaging system. [11] Key Markers to Probe:
-
Cleaved Caspase-3: An increase in the cleaved form indicates caspase activation and apoptosis. [12]* Cleaved PARP: PARP is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis. [12]* Bcl-2: A decrease in the expression of this anti-apoptotic protein suggests a shift towards apoptosis. [4][5]
Data Presentation and Interpretation
| Assay | Parameter Measured | Expected Result in this compound-Induced Apoptosis |
| Annexin V/PI Staining | Phosphatidylserine exposure and membrane integrity | Increased percentage of Annexin V positive cells (early and late apoptosis) |
| Caspase Activity Assay | Enzymatic activity of caspases (e.g., caspase-3) | Increased colorimetric or fluorometric signal |
| Western Blot | Protein expression and cleavage | Increased cleaved caspase-3, increased cleaved PARP, decreased Bcl-2 |
Troubleshooting and Considerations
-
Cell Line Variability: The sensitivity to this compound can vary significantly between cell lines. It is essential to perform dose-response and time-course experiments for each new cell line.
-
This compound Solubility and Stability: Ensure that this compound is completely dissolved and prepare fresh dilutions for each experiment.
-
Controls: Always include appropriate controls, such as untreated and vehicle-treated cells, to ensure the observed effects are specific to this compound. For caspase assays, a positive control (e.g., cells treated with staurosporine) is recommended. [13][10]* Method Validation: It is advisable to use at least two different methods to confirm apoptosis to obtain more robust conclusions.
Conclusion
This application note provides a comprehensive framework for studying this compound-induced apoptosis. By understanding the underlying mechanisms and following these detailed protocols, researchers can effectively induce and measure this important cellular process. The provided methodologies, from cell treatment to data analysis, are designed to yield reliable and reproducible results, facilitating further exploration of this compound's therapeutic potential.
References
- Abcam. (n.d.). Apoptosis western blot guide.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Barnes, P. J. (2013). This compound. American Journal of Respiratory and Critical Care Medicine, 187(5), 570-572.
- Protocol Exchange. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Benchchem. (n.d.). Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment.
- Barnes, P. J. (2010). This compound. American Journal of Respiratory and Critical Care Medicine, 182(11), 1471-1473.
- Hansel, T. T., Tennant, R. C., Tan, A. J., Higgins, L. A., Neighbour, H., Erin, E. M., & Barnes, P. J. (2004). This compound: mechanism of action and use in asthma and chronic obstructive pulmonary disease. Drugs Today (Barc), 40(1), 55-69.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Invitrogen. (n.d.). The Annexin V Apoptosis Assay.
- Spicuzza, L., & Polosa, R. (2023). This compound. In StatPearls.
- Chen, C. H., Chen, Y. C., Yao, Y. C., Chen, Y. J., & Chen, Y. L. (2018). This compound exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 9(56), 30846–30858.
- Yasui, K., Hu, B., Nakazawa, T., Agematsu, K., & Komiyama, A. (1997). This compound accelerates human granulocyte apoptosis not via phosphodiesterase inhibition.
- Novus Biologicals. (n.d.). PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c.
- Iikura, M., Ebisawa, M., Hojo, M., Nagase, H., & Ohta, K. (1999). This compound induces apoptosis of the IL-3 activated eosinophils of patients with bronchial asthma. Apoptosis, 4(6), 461–468.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Al-Lamki, R. S., & Thiru, S. (2012). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 844, pp. 1-11). Humana Press.
- Mentz, F., Mossalayi, M. D., Ouaaz, F., Hivroz, C., Debre, P., & Merle-Beral, H. (1996). This compound synergizes with chlorambucil in inducing apoptosis of B-chronic lymphocytic leukemia cells. Blood, 88(6), 2172–2182.
- Lerner, A., Kim, D., & Lee, R. (2000). The cAMP Signaling Pathway as a Therapeutic Target in Lymphoid Malignancies. Leukemia & Lymphoma, 37(1-2), 39-51.
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- ResearchGate. (n.d.). This compound induced cell death and apoptosis in MCF-7 cells.
- ScienceDirect. (n.d.). Caspases activity assay procedures.
- Merle-Béral, H., & Mentz, F. (1997). [In vitro induction of apoptosis in chronic lymphoid leukemia B lymphocytes by this compound: therapeutic applications]. Bulletin du Cancer, 84(9), 863-867.
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- Sarin, A. (2012). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 844, pp. 13-22). Humana Press.
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Troubleshooting & Optimization
Navigating the Complexities of Theophylline Clinical Trials in COPD: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during clinical trials of theophylline for Chronic Obstructive Pulmonary Disease (COPD). As a senior application scientist, this guide synthesizes technical accuracy with field-proven insights to empower researchers in designing and executing robust and successful clinical investigations.
Introduction: The this compound Conundrum in COPD
This compound, a methylxanthine derivative, has a long history in the management of airway diseases due to its bronchodilator and anti-inflammatory properties.[1][2] However, its use in COPD is often considered third-line due to a narrow therapeutic index, significant inter-individual pharmacokinetic variability, and a challenging side-effect profile.[2][3] These inherent characteristics present a unique set of obstacles for clinical trials, demanding meticulous planning and execution. This guide is designed to be a practical resource for overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for patient refusal to participate or early dropout in this compound trials for COPD?
A1: Patient recruitment and retention are significant challenges. The primary reasons often revolve around:
-
Known Side-Effect Profile: this compound's reputation for causing nausea, headaches, and insomnia can deter potential participants.[3][4]
-
Burdensome Monitoring: The requirement for regular blood draws for therapeutic drug monitoring (TDM) can be a significant deterrent for many patients.[5][6]
-
Inconvenience of Study Visits: The time and travel commitment for frequent clinic visits can be a barrier, especially for an older population with comorbidities.[7]
-
Lack of Perceived Benefit: Given that this compound is often an add-on therapy with modest effects, patients may not be motivated to endure the potential downsides.[8]
Q2: How can we design a dosing and titration protocol to minimize side effects while achieving therapeutic levels?
A2: A carefully planned, individualized dosing strategy is crucial. Key considerations include:
-
Start Low and Go Slow: Initiate therapy with a low dose (e.g., 200 mg twice daily of an extended-release formulation) and titrate upwards gradually based on tolerability and serum concentrations.[3][9]
-
Consider Patient Characteristics: Factors such as age, smoking status, and co-morbidities (e.g., liver disease, heart failure) significantly impact this compound clearance and should guide initial dosing and titration schedules.[3][9]
-
Therapeutic Drug Monitoring (TDM) is Essential: Regular monitoring of serum this compound concentrations is non-negotiable to ensure levels are within the therapeutic range (typically 10-15 µg/mL) and to avoid toxicity.[3][9]
Q3: What are the best practices for managing common, non-toxic side effects like nausea and headache to prevent patient dropout?
A3: Proactive management of side effects is key to patient retention.
-
Nausea and Vomiting: Administering this compound with food can help mitigate gastrointestinal upset. If symptoms persist, antiemetics like ondansetron or metoclopramide may be considered.[10][11] It's crucial to rule out toxicity as the underlying cause.
-
Headache: Mild analgesics can be effective. However, persistent or severe headaches warrant a re-evaluation of the this compound dose and serum concentration.
-
Insomnia: Administering the last dose of this compound earlier in the evening may help. If sleep disturbances persist, a dose reduction should be considered.
Q4: Given the modest effects of this compound, how can we confidently assess efficacy endpoints like FEV1 and exacerbation rates?
A4: The modest treatment effects of this compound necessitate a robust statistical analysis plan and careful interpretation of endpoints.
-
FEV1 Changes: While statistically significant, the mean improvements in FEV1 with this compound are often small.[12] It is important to consider the clinical relevance of these changes and to supplement FEV1 data with patient-reported outcomes (PROs) such as the St. George's Respiratory Questionnaire (SGRQ) to capture the impact on quality of life.[13]
-
Exacerbation Rates: The effect of this compound on exacerbation rates can be variable.[14] Statistical models that account for between-patient variability in exacerbation rates, such as negative binomial regression, are recommended over simpler models.[15]
-
Responder Analyses: Given the heterogeneity of treatment response in COPD, conducting responder analyses can be insightful. This involves defining a clinically meaningful improvement in an outcome (e.g., a certain reduction in SGRQ score) and comparing the proportion of "responders" in the this compound and placebo groups.[13]
Q5: How can we maintain blinding in a placebo-controlled trial when this compound has such a distinct side-effect profile?
A5: Maintaining the blind is challenging but not impossible.
-
Active Placebo: The use of an active placebo, which mimics some of the common, non-therapeutic side effects of this compound (e.g., mild headache or a specific taste), can be an effective strategy.[16] The formulation of the active placebo should be carefully designed to be indistinguishable from the active drug in appearance, taste, and smell.[17]
-
Blinded Outcome Assessment: Ensuring that the individuals assessing the study outcomes are blinded to the treatment allocation is critical, even if patients or investigators become unblinded.
-
Centralized Assessment of Side Effects: Having a centralized system for reporting and evaluating side effects can help to maintain the blind by preventing site-level investigators from discerning treatment allocation based on adverse event patterns.
Troubleshooting Guides
Guide 1: Optimizing Patient Recruitment and Retention
Problem: Difficulty recruiting a sufficient number of eligible patients for a this compound COPD trial.
Root Causes:
-
Negative perception of this compound among patients and referring physicians.
-
High burden of participation (frequent visits, blood draws).
-
Strict inclusion/exclusion criteria.[18]
Troubleshooting Steps:
-
Patient and Physician Education: Develop clear and concise educational materials that accurately portray the potential benefits and risks of this compound in the context of the clinical trial. Emphasize the rigorous safety monitoring that will be in place.
-
Community Engagement: Partner with local healthcare providers, patient advocacy groups, and community leaders to raise awareness about the trial and build trust.[7]
-
Patient-Centric Trial Design:
-
Minimize the number of on-site visits by incorporating remote monitoring and telehealth where possible.[3]
-
Offer flexible scheduling and transportation assistance to reduce the travel burden.[7]
-
Provide clear and regular communication to participants about the trial's progress to make them feel valued.[3]
-
-
Review and Justify Exclusion Criteria: Carefully evaluate the necessity of each exclusion criterion to avoid unnecessarily limiting the eligible patient pool.[18]
Guide 2: Navigating Therapeutic Drug Monitoring (TDM)
Problem: Inconsistent or delayed TDM leading to sub-therapeutic or toxic this compound levels.
Root Causes:
-
Logistical challenges in scheduling and processing blood draws.
-
Lack of standardized protocols for TDM across trial sites.
-
Insufficient training of clinical staff on the importance and timing of TDM.
Troubleshooting Steps:
-
Develop a Detailed TDM Protocol:
-
Clearly define the timing of blood draws in relation to dosing (e.g., trough levels just before the next dose).[5]
-
Establish a centralized laboratory for sample analysis to ensure consistency.
-
Provide a clear algorithm for dose adjustments based on serum this compound concentrations.
-
-
Site and Staff Training: Conduct comprehensive training for all clinical staff on the TDM protocol, emphasizing the clinical significance of maintaining therapeutic levels.
-
Patient Education and Reminders: Educate patients on the importance of TDM for their safety and the study's integrity. Use reminder systems (e.g., text messages, phone calls) for upcoming blood draw appointments.
-
Real-Time Data Monitoring: Implement a system for real-time monitoring of TDM results to allow for prompt dose adjustments and to identify any sites with compliance issues.
Data Presentation
| Parameter | Typical Range/Value | Reference |
| Therapeutic Serum Concentration | 10-15 µg/mL | [3][9] |
| Initial Oral Dose (Extended-Release) | 200 mg twice daily | [3] |
| Maximum Daily Dose (Elderly) | 400 mg | [19] |
| Common Mild Side Effects | Nausea, headache, insomnia | [3][4] |
| Serious Adverse Events | Cardiac arrhythmias, seizures | [4] |
Experimental Protocols
Protocol 1: this compound Dosing and Titration
-
Initial Assessment: Before initiating this compound, obtain a thorough patient history, including smoking status, current medications, and any history of cardiac, or liver disease.[20]
-
Starting Dose: For most adults, begin with an extended-release formulation of this compound at a dose of 200 mg every 12 hours.[3]
-
Titration Schedule:
-
After 3-5 days of stable dosing, obtain a trough serum this compound level.
-
If the level is below the therapeutic range and the patient is tolerating the medication, increase the daily dose by approximately 25%.
-
Repeat the serum level measurement after another 3-5 days.
-
Continue this process until the serum this compound concentration is within the target therapeutic range (10-15 µg/mL).
-
-
Monitoring: Once the target range is achieved, monitor serum levels periodically (e.g., at each study visit) and whenever there are changes in the patient's clinical status or concomitant medications.
Protocol 2: Management of Mild to Moderate Nausea
-
Initial Assessment: When a patient reports nausea, first assess for other signs of this compound toxicity (e.g., vomiting, headache, tachycardia). If toxicity is suspected, obtain an immediate serum this compound level.
-
Non-Pharmacological Interventions: Advise the patient to take this compound with food or a full glass of milk to minimize gastric irritation.
-
Pharmacological Intervention (if necessary): If nausea persists and the this compound level is within the therapeutic range, consider prescribing an antiemetic such as ondansetron.
-
Dose Adjustment: If nausea remains problematic despite these interventions, consider a dose reduction and re-titration as tolerated.
-
Documentation: Thoroughly document all instances of nausea, the interventions taken, and the patient's response in the case report form.
Visualizations
Sources
- 1. Prospective Evaluation of Low-Dose this compound as an Add-On Therapy in Patients With Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind placebo-controlled trial of this compound in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. florencehc.com [florencehc.com]
- 4. thorax.bmj.com [thorax.bmj.com]
- 5. Standards of laboratory practice: this compound and caffeine monitoring. National Academy of Clinical Biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound monitoring [rxkinetics.com]
- 7. Strategies for recruitment and retention of underrepresented populations with chronic obstructive pulmonary disease for a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient adherence in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. This compound use—a conundrum in modern medicine: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, controlled trial of this compound in patients with severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Responder Analyses for Treatment Effects in COPD Using the St George’s Respiratory Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound as Adjunct to Inhaled Corticosteroids on Exacerbations in Patients With COPD: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eramol.com [eramol.com]
- 16. cytel.com [cytel.com]
- 17. Understanding the People Excluded from Chronic Obstructive Pulmonary Disease Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Theophylline Dosage in Preclinical Studies
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Welcome to the technical support center for the preclinical application of theophylline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing this compound dosage in your experimental models. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this compound's pharmacokinetics and pharmacodynamics, ensuring the integrity and success of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound that I should consider when designing my study?
A1: this compound has a multifaceted mechanism of action. Primarily, it acts as a nonselective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[1][2][3] This increase in cAMP results in the relaxation of bronchial smooth muscles and pulmonary blood vessels.[1][4] Additionally, this compound is a nonselective adenosine receptor antagonist, which may contribute to its cardiac effects and some of its anti-inflammatory properties.[1][3] More recent research has shown that at lower, anti-inflammatory concentrations, this compound can activate histone deacetylase-2 (HDAC2), which helps to switch off inflammatory gene expression.[2][5] This dual action as a bronchodilator and an anti-inflammatory agent is crucial when determining the target endpoints of your study.
Q2: How does this compound metabolism vary across different preclinical species, and how does this impact dose selection?
A2: this compound metabolism is primarily hepatic, involving the cytochrome P450 (CYP450) enzyme system, particularly CYP1A2.[6][7] The activity of these enzymes can vary significantly between species, leading to different rates of clearance and half-life. For instance, what is a therapeutic dose in one species could be toxic in another. It is imperative to consult species-specific pharmacokinetic data before initiating a study. For example, dogs are often dosed at 6 to 10 mg/kg three times daily, while cats are dosed at a lower 4 mg/kg one to three times daily.[8] Always start with a thorough literature review for the specific strain and species you are using and consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen for your model.
Q3: What are the most common signs of this compound toxicity in preclinical models, and how can they be mitigated?
A3: this compound has a narrow therapeutic index, meaning the therapeutic dose is close to the toxic dose.[9][10] Common signs of toxicity include central nervous system stimulation (e.g., tremors, restlessness, seizures), gastrointestinal upset (e.g., nausea, vomiting), and cardiovascular effects (e.g., tachycardia, arrhythmias).[9][11][12] To mitigate these risks, it is crucial to:
-
Start with a low dose: Gradually escalate the dose while closely monitoring for any adverse effects.[11]
-
Monitor plasma concentrations: Therapeutic drug monitoring is essential to ensure levels remain within the desired range (typically 10-20 mcg/mL in most species).[10][13]
-
Be aware of drug interactions: Many drugs can alter this compound clearance by inhibiting or inducing CYP450 enzymes.[14][15][16]
Q4: Can I administer this compound with food, and how might this affect its absorption?
A4: The effect of food on this compound absorption can depend on the formulation. For immediate-release formulations, administration with food can help maintain a more consistent serum concentration.[1] However, for some extended-release formulations, taking them with a high-fat meal can significantly increase the peak serum concentration and the extent of absorption, potentially leading to toxicity.[1] It is generally recommended to administer this compound on an empty stomach (1 hour before or 2 hours after a meal) for consistency, especially with long-acting forms.[17][18]
Troubleshooting Guides
Issue 1: High Variability in Plasma this compound Concentrations
Symptoms: Inconsistent and unpredictable plasma levels of this compound across subjects in the same dosing group.
Possible Causes & Solutions:
-
Cause: Inconsistent oral absorption.
-
Solution: Ensure a consistent fasting state for all animals before and after dosing.[17] If using an oral gavage, refine the technique to minimize variability in administration. Consider if the vehicle used for formulation is optimal for absorption.
-
-
Cause: Genetic variability in CYP450 enzymes.
-
Solution: If possible, use a genetically homogenous animal strain. Acknowledge this potential variability in your data analysis and consider genotyping for relevant CYP450 enzymes if the variability is extreme.
-
-
Cause: Drug-drug interactions.
Issue 2: Lack of Efficacy at Presumed Therapeutic Doses
Symptoms: this compound fails to produce the expected pharmacological effect (e.g., bronchodilation, anti-inflammatory response) at doses reported to be effective in the literature.
Possible Causes & Solutions:
-
Cause: Sub-therapeutic plasma concentrations.
-
Cause: Rapid metabolism in the chosen animal model.
-
Solution: The selected species or strain may be a rapid metabolizer of this compound. A pilot pharmacokinetic study is essential to determine the clearance rate and adjust the dosing frequency or dose level accordingly.
-
-
Cause: Inappropriate endpoint measurement.
-
Solution: Re-evaluate the methods used to assess efficacy. Ensure they are sensitive enough to detect the expected changes and that the timing of the measurements aligns with the peak effect of this compound.
-
Issue 3: Unexpected Adverse Events or Toxicity
Symptoms: Animals exhibit signs of toxicity such as seizures, severe tachycardia, or gastrointestinal distress at doses expected to be safe.
Possible Causes & Solutions:
-
Cause: Dosing error.
-
Solution: Immediately verify all dosing calculations, formulation concentrations, and administration volumes.
-
-
Cause: Impaired drug clearance.
-
Solution: Underlying health conditions in the animals, such as liver or kidney disease, can significantly reduce this compound clearance. Perform a health screen on all animals before study initiation.
-
-
Cause: Formulation issues.
-
Solution: An issue with a sustained-release formulation could lead to "dose dumping," where the entire dose is released at once.[14] Re-evaluate the formulation's in vitro release profile.
-
Methodologies and Protocols
Protocol: Dose-Finding Study for Oral this compound Administration
This protocol outlines a parallel-group, dose-escalation design to determine the optimal therapeutic dose of this compound in a rodent model.[19]
1. Animal Model and Acclimation:
- Select a suitable rodent species and strain (e.g., Sprague-Dawley rats).
- Acclimate animals for at least one week before the study begins.
2. Group Allocation:
- Randomly assign animals to several dose groups (e.g., 5, 10, 20 mg/kg) and a vehicle control group.
3. This compound Formulation and Administration:
- Prepare a fresh solution or suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer the assigned dose via oral gavage.
4. Monitoring and Sample Collection:
- Closely observe animals for any signs of toxicity.
- Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) for pharmacokinetic analysis.
5. Bioanalysis:
- Analyze plasma samples for this compound concentrations using a validated method such as HPLC-UV or LC-MS/MS.[20][21][22]
6. Data Analysis:
- Determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
- Correlate pharmacokinetic data with efficacy and toxicity endpoints to identify the optimal dose range.
Diagram: this compound Signaling Pathway
Caption: A typical workflow for a preclinical dose-finding study.
Quantitative Data Summary
Table 1: Recommended Starting Doses of this compound in Common Preclinical Species
| Species | Route of Administration | Recommended Starting Dose | Dosing Frequency | Reference |
| Dog | Oral | 6 - 10 mg/kg | Three times daily | [8] |
| Cat | Oral | 4 mg/kg | One to three times daily | [8] |
| Rat | Oral | 100 mg/kg (single dose for safety study) | Single Dose | [23] |
| Horse | Intravenous (as aminophylline) | 10 mg/kg | As needed | [24] |
Note: These are starting recommendations. The optimal dose must be determined experimentally for each specific study protocol and animal model.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes | Reference |
| Oral Bioavailability | ~96% | For immediate-release formulations. | [25] |
| Volume of Distribution | ~0.5 L/kg | Can be larger in neonates and individuals with certain diseases. | [25] |
| Plasma Protein Binding | ~40% | Primarily to albumin. | [25] |
| Therapeutic Range | 10 - 20 mcg/mL | Levels above 20 mcg/mL are associated with toxicity. | [10][13] |
| Elimination Half-life | Highly variable (3-13 hours in healthy adults) | Influenced by age, disease state, and concomitant medications. | [26] |
References
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This compound - StatPearls - NCBI Bookshelf - NIH. (2023, May 1). [Link]
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This compound (Theo-Dur®) for Dogs and Cats | PetPlace.com. (2015, July 18). [Link]
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This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed. [Link]
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This compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed. [Link]
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This compound | American Journal of Respiratory and Critical Care Medicine. (2013, February 26). [Link]
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This compound: Bronchodilator For Pets | Medi-Vet. [Link]
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Drugs Used in the Management of Respiratory Diseases - WSAVA2006 - VIN. [Link]
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Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples - NIH. [Link]
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Methods of this compound assay and therapeutic monitoring of this drug - PubMed. [Link]
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This compound and phosphodiesterase inhibitors - ERS Publications. [Link]
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A Quantitative Thin Layer Chromatography Method for Determination of this compound in Plasma - University of Alberta. [Link]
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This compound: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. [Link]
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This compound Extended-Release Tablets - Heartland Vet Supply. [Link]
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What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). [Link]
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This compound for Veterinary Use - Wedgewood Pharmacy. [Link]
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A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression | PNAS. [Link]
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The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects - NIH. [Link]
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This compound & Aminophylline in Veterinary Patients - SpaceCraft. [Link]
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This compound - Mechanism of Action - YouTube. (2017, August 1). [Link]
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This compound - VCA Animal Hospitals. [Link]
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Simple HPLC–UV Method for the Quantification of this compound in Rabbit Plasma and its Pharmacokinetic Application | Journal of Chromatographic Science | Oxford Academic. (2015, July 19). [Link]
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This compound Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. [Link]
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This compound: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
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Draft Guidance on this compound May 2022 - accessdata.fda.gov. [Link]
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This compound (drug interactions) | Research Starters - EBSCO. [Link]
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Safety Pharmacological Assessment of Oral this compound Administration on Respiratory Function in Sprague-Dawley Rats - PubMed. [Link]
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Some dynamic and toxic effects of this compound in horses. | Research Bank - Mad Barn. (1985, September 1). [Link]
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This compound toxicity • LITFL • Toxicology Library Toxicant. [Link]
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This compound - Mar Vista Animal Medical Center. (2022, February 2). [Link]
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This compound interactions - The Pharmaceutical Journal. (2014, July 10). [Link]
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This compound Toxicity - StatPearls - NCBI Bookshelf. [Link]
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Pharmacokinetic drug interactions with this compound - PubMed. [Link]
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An Overview on this compound Toxicity - The International Journal of Multiphysics. [Link]
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This compound – Pharmacokinetics. [Link]
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Pharmacokinetic interactions between this compound and other medication (Part I) - PubMed. [Link]
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Acute and chronic human toxicity of this compound - Semantic Scholar. [Link]
-
This compound Toxicity: Practice Essentials, Pathophysiology, Etiology - Medscape Reference. (2023, November 29). [Link]
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Optimizing the Dosing of Intravenous this compound in Acute Severe Asthma in Children. (2005, June 13). [Link]
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This compound Pathway, Pharmacokinetics - ClinPGx. [Link]
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This compound: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com. (2020, June 19). [Link]
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Prospective Evaluation of Low-Dose this compound as an Add-On Therapy in Patients With Chronic Obstructive Pulmonary Disease (COPD) - PMC - NIH. (2025, October 9). [Link]
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Clinical Pharmacokinetics of this compound - Semantic Scholar. [Link]
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This compound dosing review - RxKinetics. [Link]
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This compound: a review of population pharmacokinetic analyses - PubMed. (2016, August 31). [Link]
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(PDF) A Note on Pharmacokinetics Modelling of this compound Concentration Data on Patients with Respiratory Diseases - ResearchGate. (2025, August 7). [Link]
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4 Types of Dose Finding Studies Used in Phase II Clinical Trials - Rho, Inc. (2013, March 10). [Link]
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This compound (oral route) - Side effects & dosage - Mayo Clinic. (2025, September 30). [Link]
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This compound: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]
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- 4. This compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. ClinPGx [clinpgx.org]
- 8. This compound (Theo-Dur®) for Dogs and Cats [petplace.com]
- 9. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. themultiphysicsjournal.com [themultiphysicsjournal.com]
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Theophylline Solubility Troubleshooting: A Technical Resource
Welcome to the technical support center for troubleshooting theophylline solubility issues in experimental settings. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when working with this widely used methylxanthine compound. Here, we will delve into the physicochemical principles governing this compound's solubility and provide practical, step-by-step guidance to overcome common experimental hurdles. Our approach is grounded in scientific evidence to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water at the expected concentration?
This is a common issue stemming from this compound's inherently low aqueous solubility. At room temperature (around 20-25 °C), the solubility of this compound in water is quite limited, approximately 8.3 mg/mL.[1] Several factors could be contributing to this problem:
-
Temperature: this compound's solubility in water is temperature-dependent. As temperature increases, so does its solubility.[2] If you are working at a lower temperature, you will not be able to achieve the same concentration as at a higher temperature.
-
pH of the Solution: The pH of your aqueous solution plays a critical role. This compound is a weak acid with a pKa of approximately 8.6-8.77.[1][3] This means that in neutral or acidic solutions, it will primarily exist in its less soluble, non-ionized form.
-
Polymorphism: this compound can exist in different crystalline forms, known as polymorphs, which can have different solubilities.[4][5] It's possible that the specific polymorph you are using is less soluble.
-
Hydration State: this compound can exist as an anhydrous or monohydrate form. The anhydrous form generally has a higher solubility than the monohydrate form.[6][7]
Q2: How can I increase the aqueous solubility of this compound for my experiment?
Several strategies can be employed to enhance the solubility of this compound in aqueous media:
-
pH Adjustment: Increasing the pH of the solution above this compound's pKa will convert it to its more soluble ionized (salt) form. This compound is freely soluble in solutions of alkali hydroxides and ammonia.[1]
-
Use of Co-solvents: The addition of certain organic solvents, known as co-solvents, can significantly increase this compound's solubility in water.[8]
-
Complexation: this compound can form more soluble complexes with other molecules. A classic example is the formation of aminophylline, which is a 1:1 complex of this compound and ethylenediamine, greatly enhancing its aqueous solubility.
-
Hydrotropy: This technique involves using hydrotropes, which are compounds that can increase the solubility of poorly soluble substances in water.[9]
-
Salt Formation: Similar to pH adjustment, forming a salt of this compound with an organic base can improve its solubility.[1]
Q3: I'm observing precipitation after initially dissolving this compound. What is causing this?
Precipitation after initial dissolution can be due to a few factors:
-
Temperature Fluctuation: If you dissolved this compound at an elevated temperature and then allowed the solution to cool, you may have created a supersaturated solution. As the temperature drops, the solubility decreases, leading to precipitation.[2]
-
pH Shift: A change in the pH of the solution can cause this compound to revert to its less soluble form. For instance, if you dissolved this compound in a basic solution and then added an acidic component, the resulting pH drop could trigger precipitation.
-
Solvent Evaporation: If you are working with a volatile co-solvent, its evaporation over time will change the solvent composition and can lead to this compound precipitating out of the solution.
-
Polymorphic Transformation: It's possible for a more soluble, metastable polymorph to initially dissolve and then, over time, transform into a less soluble, more stable polymorph, which then precipitates.[5]
Troubleshooting Guides
Guide 1: Addressing Incomplete Dissolution in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and resolve issues of incomplete this compound dissolution in aqueous buffer systems.
Workflow for Troubleshooting Incomplete Dissolution
Caption: Key factors for maintaining a stable this compound solution.
Preventative Measures and Corrective Actions:
-
Temperature Control: If you need to heat the solution to dissolve this compound, ensure that the final experimental conditions will also be at that temperature. If the experiment must be conducted at a lower temperature, it is crucial to prepare a stock solution at a concentration that is stable at that lower temperature.
-
pH Buffering: To prevent pH shifts, prepare your this compound solutions in a well-buffered system. Choose a buffer with a pKa that is relevant to the desired pH of your final solution to ensure its stability.
-
Solvent System Stability: When using co-solvents, always work with sealed containers to minimize evaporation. If some evaporation is unavoidable, you may need to periodically replenish the solvent to maintain the correct ratio.
-
Fresh Preparations: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the chances of precipitation due to instability over time.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water (20 °C) | 8.3 | [1] |
| Ethanol | 12.5 | |
| Chloroform | 9.1 | |
| 0.1 M HCl | Soluble | |
| 0.1 M NaOH | Soluble | |
| 1 M NH4OH | 50 |
Table 2: Effect of Temperature on this compound Solubility in Water
| Temperature (°C) | Solubility (g/L) | Reference |
| 20 | 8.3 | [1] |
| 25 | 7.36 | [1] |
| General Trend | Increases with increasing temperature | [2] |
References
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This compound - ChemBK. [Link]
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This compound - Deranged Physiology. [Link]
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Solvent Screening for Solubility Enhancement of this compound in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PubMed Central. [Link]
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Solubility of anhydrous this compound in various solvents | Download Table - ResearchGate. [Link]
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This compound | C7H8N4O2 | CID 2153 - PubChem - NIH. [Link]
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Solubility of this compound at 25 °C, expressed as its mole fraction,... - ResearchGate. [Link]
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Measurement and Correlation of Solubility of Theobromine, this compound, and Caffeine in Water and Organic Solvents at Various Temperatures | Journal of Chemical & Engineering Data - ACS Publications. [Link]
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(PDF) Solubility and thermodynamic properties of sodium this compound salt in aqueous sodium hydroxide solution at different temperatures - ResearchGate. [Link]
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Solubility Enhancement of this compound Drug Using Mixed Solvency Approach | Kumar | International Journal of Chemical Separation Technology. [Link]
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Solvent Screening for Solubility Enhancement of this compound in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - ProQuest. [Link]
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Solubility enhancement of this compound drug using different solubilization techniques | Request PDF - ResearchGate. [Link]
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Theoretical Model and Experimental Investigations on Solution-Mediated Polymorphic Transformation of this compound: From Polymorph I to Polymorph II - MDPI. [Link]
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Effects of Dehydration Temperatures on Moisture Absorption and Dissolution Behavior of this compound. - ResearchGate. [Link]
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Recent advances in pharmaceutical cocrystals of this compound - PMC - NIH. [Link]
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Solid State Forms of this compound: Presenting a New Anhydrous Polymorph - ResearchGate. [Link]
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Effects of Dehydration Temperatures on Moisture Absorption and Dissolution Behavior of this compound - J-Stage. [Link]
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Analysis of the Dissolution Behavior of this compound and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging | Molecular Pharmaceutics - ACS Publications. [Link]
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Technical Support Center: Overcoming Theophylline Interference in Fluorescence-Based Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the interference caused by theophylline in fluorescence-based assays. Our goal is to equip you with the foundational knowledge and practical protocols to identify, understand, and mitigate these challenges effectively.
Understanding this compound Interference
This compound, a methylxanthine used in various therapeutic and research applications, presents a significant challenge in fluorescence-based assays due to its intrinsic spectroscopic properties.[1][2] Successful experimental design requires a clear understanding of the primary mechanisms of interference: the Inner Filter Effect (IFE) and Fluorescence Quenching.
1. The Inner Filter Effect (IFE)
The most common interference from this compound is the Inner Filter Effect, which leads to an artificial decrease in the measured fluorescence signal. This occurs when a substance in the sample absorbs either the excitation light or the emitted fluorescence light.[3][4] Even at seemingly low absorbance values (e.g., A = 0.06), the error in fluorescence intensity can be significant, around 8-10%.[3][4]
-
Primary IFE: this compound absorbs light in the UV range, potentially overlapping with the excitation wavelength of your fluorophore. This reduces the photons available to excite the fluorophore, leading to a lower-than-expected signal.
-
Secondary IFE: this compound can also absorb the light emitted by the fluorophore before it reaches the detector, again causing a reduction in the measured signal.
The UV-Vis absorbance spectrum of this compound is characterized by distinct peaks, which are critical to consider during assay development.
Table 1: Key Spectroscopic Properties of this compound
| Property | Wavelength | Source(s) |
|---|---|---|
| Primary Absorption Maximum | ~272-277 nm | [5][6][7] |
| Secondary Absorption Maximum | ~202 nm |[5] |
Note: The exact absorption maximum can be influenced by the solvent and pH.[5]
Caption: Mechanisms of the Inner Filter Effect (IFE) caused by this compound.
2. Fluorescence Quenching
Quenching is any process that decreases the fluorescence intensity of a fluorophore through non-radiative pathways, such as collisional de-excitation or the formation of a non-fluorescent complex.[8][9] this compound can act as a quencher for certain fluorescent dyes, particularly those with which it can interact directly.[10] This effect is distinct from IFE as it involves molecular interactions rather than light absorption.
Troubleshooting Guide
This section uses a question-and-answer format to address common issues encountered when working with this compound.
Q1: My fluorescence signal drops significantly when I add my this compound-containing sample. What is the most likely cause?
A: The most probable cause is the Inner Filter Effect (IFE), especially if your assay uses UV or near-UV excitation/emission wavelengths that overlap with this compound's absorbance spectrum (~272 nm).[5][11] While fluorescence quenching is possible, IFE is a more common and significant contributor to signal loss in this context.[12][13] The first step in troubleshooting is to determine the contribution of IFE.
Q2: How can I definitively test for and correct the Inner Filter Effect?
A: You must measure the absorbance of your samples at both the excitation (Aex) and emission (Aem) wavelengths of your fluorophore. Once you have these values, you can apply a correction factor to your measured fluorescence intensity (F_obs). This process is essential for accurate data interpretation, as even low absorbance values can introduce substantial error.[3][4]
See Protocol 1: Correcting for the Inner Filter Effect for a detailed, step-by-step methodology. The goal is to calculate the corrected fluorescence (F_corr) that estimates what the signal would be in the absence of this compound's absorption. Modern plate readers may also offer automated correction methods, such as using variable Z-axis focus positions to mitigate IFE.[12][13][14]
Q3: I've applied an IFE correction, but my signal is still lower than expected or shows non-linear behavior. What should I investigate next?
A: If IFE correction does not fully restore the expected signal or linearity, the residual signal loss may be due to:
-
Fluorescence Quenching: this compound may be directly interacting with your fluorophore and quenching its signal.[8] This can be investigated by performing a concentration-dependent study and analyzing the data with a Stern-Volmer plot, which can help distinguish between static (complex formation) and dynamic (collisional) quenching.[9]
-
Compound-Assay Interaction: this compound might be directly interfering with the biological components of your assay. For example, in enzymatic assays, it could act as an inhibitor or alter the enzyme's conformation, affecting its kinetics.[15][16] It is crucial to run appropriate controls (e.g., an enzyme activity assay in the presence and absence of this compound) to rule this out.
Caption: Troubleshooting workflow for this compound-induced signal loss.
Q4: What are the best practices for proactively designing an assay to be robust against this compound interference?
A: The most effective strategy is to minimize the spectral overlap between your assay's fluorophores and this compound.
-
Select Red-Shifted Fluorophores: Choose dyes with excitation and emission wavelengths well above 350 nm, moving into the visible spectrum (e.g., fluorescein derivatives, rhodamines, or cyanine dyes). This compound's absorbance is negligible in this range, which can completely eliminate the Inner Filter Effect.
-
Use the Lowest Possible Concentrations: If feasible, reducing the concentration of either this compound or the fluorophore can lessen the impact of both IFE and quenching.
-
Incorporate Proper Controls: Always include a "this compound only" control to measure any background signal or autofluorescence from the compound itself. Also, run a control with your fluorophore and this compound (without other assay components) to isolate quenching effects from biological interference.
-
Consider Alternative Assay Formats: For detecting this compound itself, highly specific aptamer-based "turn-on" or "turn-off" sensors have been developed that leverage fluorescence changes upon binding.[17][18][19]
Experimental Protocols
Protocol 1: Correcting for the Inner Filter Effect (IFE)
This protocol provides a standard method to mathematically correct for signal loss due to IFE. It requires absorbance measurements of the exact samples used in the fluorescence assay.
Materials:
-
UV-Vis Spectrophotometer or plate reader with absorbance capabilities.
-
Fluorometer or fluorescent plate reader.
-
Samples containing this compound and fluorophore as used in the assay.
Methodology:
-
Measure Fluorescence: Perform your fluorescence measurement as usual. Record the observed fluorescence intensity (F_obs) for each sample.
-
Measure Absorbance: Using the same plate and samples, measure the absorbance at the excitation wavelength (A_ex) and the emission wavelength (A_em) for your fluorophore.
-
Calculate the Correction Factor (CF): The correction factor is calculated using the Beer-Lambert law. The most common correction formula is:
CF = 10^((A_ex + A_em) / 2)
This formula assumes a standard 1 cm path length geometry and may need adjustment for microplate readers where the path length is different. More complex formulas exist, but this provides a strong first-pass correction.[3][4]
-
Calculate Corrected Fluorescence: Apply the correction factor to your observed fluorescence data:
F_corr = F_obs * CF
F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Analyze Corrected Data: Use the F_corr values for all subsequent data analysis, such as plotting dose-response curves. The corrected data should exhibit improved linearity compared to the raw, uncorrected data.[3]
Frequently Asked Questions (FAQs)
What is this compound? this compound is a methylxanthine drug and a structural relative of caffeine.[1] It is used clinically as a bronchodilator for respiratory diseases like asthma and COPD.[1][2] In research, it is often used in screening campaigns and pharmacological studies.
At what concentration does this compound interference become a concern? Interference is dependent on the specific assay conditions (e.g., path length, fluorophore choice). However, significant IFE can be observed even at absorbance values of 0.06 to 0.1, which can correspond to clinically relevant concentrations of this compound depending on the assay buffer and well volume.[3][4] It is always best practice to measure absorbance to be certain.
Are structurally similar molecules like caffeine also a problem? Yes. Caffeine and other xanthines have similar chemical structures and overlapping absorbance spectra, and they can cause similar interference.[7][20] If your samples may contain other xanthines, their potential contribution to IFE should also be considered. In immunoassays, these molecules can also lead to cross-reactivity.[20]
Can this compound itself be fluorescent? this compound is not considered significantly fluorescent and is unlikely to contribute a strong background signal through autofluorescence. The primary interference mechanisms are absorbance (IFE) and quenching.
References
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Weitner, T., Friganović, T., & Šakić, D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. [Link]
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SIELC Technologies. UV-Vis Spectrum of this compound. [Link]
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Weitner, T., Friganović, T., & Šakić, D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. [Link]
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Weitner, T., Friganović, T., & Šakić, D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. National Institutes of Health. [Link]
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Labbot. Automatic Correction of Inner Filter Effect – App Note. [Link]
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Fonseca, J. M. L. (1994). Experimental correction for the inner-filter effect in fluorescence spectra. Analyst. [Link]
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Morton, M. R., Parish, R. C., & Spruill, W. J. (1989). Lack of this compound Assay Interference From Pentoxifylline and Its Metabolites. Therapeutic Drug Monitoring. [Link]
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Al-Saad, Z. A. A., et al. (2022). Spectrophotometric Determination of this compound via Oxidation and Decomposition of the Iron (II)-bathophenanthroline Complex. Oriental Journal of Chemistry. [Link]
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Ali, A., et al. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (this compound, Theobromine and Caffeine) Binding with DNA. PLoS ONE. [Link]
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Cho, Y., et al. (2010). Ultrafast Dynamics Show That the this compound and 3-Methylxanthine Aptamers Employ a Conformational Capture Mechanism for Binding Their Ligands. Journal of the American Chemical Society. [Link]
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Feng, Y. L., et al. (2007). Determination of this compound concentration in serum by chemiluminescent immunoassay. Tropical Journal of Pharmaceutical Research. [Link]
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Hodgkinson, A. J., et al. (1985). Direct determination of this compound in serum by fluoroimmunoassay using highly specific antibodies. Annals of Clinical Biochemistry. [Link]
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Uges, D. R., & Glerum, J. H. (1986). Methods of this compound assay and therapeutic monitoring of this drug. Annales de Biologie Clinique. [Link]
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Zhang, L., et al. (2019). A fluorescence sensing platform of this compound based on the interaction of RNA aptamer with graphene oxide. RSC Advances. [Link]
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Shah, V. P., & Riegelman, S. (1974). Drug interference with the Schack and Waxler Plasma this compound assay. American Journal of Health-System Pharmacy. [Link]
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Zhang, Z., et al. (2020). The method for integrating dual-color fluorescence colocalization and single molecule photobleaching technology on the this compound sensing platform. MethodsX. [Link]
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Leslie, J., & Miller, A. K. (1982). Interferences in a high pressure liquid chromatographic assay of this compound. Therapeutic Drug Monitoring. [Link]
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Zhang, L., et al. (2019). A fluorescence sensing platform of this compound based on the interaction of RNA aptamer with graphene oxide. Semantic Scholar. [Link]
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Meola, J. M., Brown, H. H., & Swift, T. (1979). Fluorometric measurement of this compound. Clinical Chemistry. [Link]
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Fahlman, R. P., & Sen, D. (2001). A simple fluorescent biosensor for this compound based on its RNA aptamer. Journal of the American Chemical Society. [Link]
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Kelsey, H. C., Ball, M. J., & Kay, J. D. (1987). Interference by acetazolamide in this compound assay depends on the method. The Lancet. [Link]
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Greenwood, M. (2021). Fluorescence Quenching. News-Medical.Net. [Link]
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Butrimovitz, G. P., & Raisys, V. A. (1983). A fluorescent immunoassay for this compound: description and comparison to enzyme immunoassay, liquid chromatography and radioimmunoassay. Clinical Biochemistry. [Link]
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Butrimovitz, G. P., & Raisys, V. A. (1983). A fluorescent immunoassay for this compound: description and comparison to enzyme immunoassay, liquid chromatography and radioimmunoassay. CNGBdb. [Link]
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Scherpereel, P., et al. (1998). [Determination of this compound serum level: comparison between a rapid test (enzyme-immuno-chromatography) and conventional fluorescence polarization immunoassay]. Pathologie-Biologie. [Link]
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Yuan, L., Lin, W., Zheng, K., & He, L. (2020). Theranostic Fluorescent Probes. Chemical Reviews. [Link]
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Finlayson, J. S., et al. (1979). Adaptation of the EMIT this compound Assay to Kinetic Analyzers: The Relationship of Reaction Kinetics to Calculation Procedures. Clinical Chemistry. [Link]
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Jonkers, R. E., & van der Boon, W. J. (1982). Acetazolamide interference with this compound analysis by high-performance liquid chromatography. Clinical Chemistry. [Link]
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Di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]
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Chryssoulakis, Y., & Townshend, A. (1990). Selective determination of this compound in the presence of caffeine by sensitized luminescence of europium(III). Talanta. [Link]
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Enderlein, J., et al. (2004). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. Proceedings of the National Academy of Sciences. [Link]
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minimizing theophylline-induced cytotoxicity in primary cell cultures
A Guide to Minimizing Cytotoxicity and Ensuring Experimental Success
Welcome, researchers, to the dedicated support center for navigating the complexities of using theophylline in primary cell cultures. As a Senior Application Scientist, I've seen firsthand the challenges and breakthroughs that come with using this potent methylxanthine. This compound is a compound of dualities: at low concentrations, it's a powerful anti-inflammatory agent, but at higher concentrations, it can be cytotoxic, confounding experimental results.[1][2]
This guide is designed with full editorial control to move beyond simple protocols. It provides in-depth troubleshooting, answers frequently asked questions, and explains the causal mechanisms behind the recommended strategies. Our goal is to empower you with the knowledge to design robust, repeatable experiments by minimizing unintended cytotoxic effects.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is broken down into probable causes and actionable solutions grounded in scientific principles.
Issue 1: High Levels of Cell Death or Detachment After this compound Treatment
You've treated your primary cells with this compound, and the next day, you observe significant cell death, rounding, or detachment from the culture plate.
Probable Causes:
-
Concentration Overload: The most common cause is a this compound concentration that is too high for your specific primary cell type. Unlike immortalized cell lines, primary cells are often more sensitive to chemical stressors.[3] Cytotoxicity is a known effect of this compound, particularly at higher concentrations that lead to significant phosphodiesterase (PDE) inhibition or disruption of calcium homeostasis.[4][5][6]
-
Disruption of Intracellular Calcium ([Ca2+]i): this compound can induce rises in cytosolic Ca2+ by triggering its release from internal stores (like the endoplasmic reticulum) and promoting Ca2+ influx from the extracellular medium.[5] Sustained, unregulated elevation of [Ca2+]i is a well-established trigger for apoptotic pathways.[5]
-
Induction of Apoptosis: this compound can directly induce apoptosis (programmed cell death) in various cell types.[7][8][9][10] This can be mediated through mechanisms like the activation of tissue transglutaminase or caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[7][10][11]
-
Prolonged Exposure: The duration of treatment is as critical as the concentration. Continuous exposure, even at moderate concentrations, can lead to cumulative stress and eventual cell death.
Recommended Solutions:
-
Perform a Dose-Response Assay: This is a mandatory first step. Before any functional assay, determine the cytotoxic profile of this compound on your specific primary cells. This allows you to identify the sub-toxic concentration range suitable for your experiment.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a few selected concentrations from your dose-response curve. This will help you find the optimal window to achieve the desired biological effect without inducing significant cell death.
-
Chelate Intracellular Calcium: To test if Ca2+ disruption is the primary cause of cytotoxicity, pre-treat cells with a membrane-permeable Ca2+ chelator like BAPTA-AM. A reversal of the cytotoxic effect in the presence of the chelator strongly implicates calcium dysregulation as a key mechanism.[5]
-
Co-administer Antioxidants: this compound's activity can be associated with oxidative stress.[12][13] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity by reducing the burden of reactive oxygen species (ROS).[14][15]
Issue 2: Inconsistent or No Anti-Inflammatory Effect Observed
You are using this compound to study its anti-inflammatory properties, but your results are variable or show no effect on inflammatory markers (e.g., cytokine release).
Probable Causes:
-
Incorrect Concentration Range: The anti-inflammatory effects of this compound are most potent at low, non-toxic concentrations (typically in the 1-10 µM range).[1][2] This effect is primarily mediated by the activation of histone deacetylase-2 (HDAC2), a mechanism separate from the PDE inhibition and adenosine receptor antagonism seen at higher, more toxic concentrations.[1][16][17][18]
-
Overlooking Synergistic Effects: this compound's anti-inflammatory action is significantly enhanced in the presence of corticosteroids.[2][16] It works by activating and recruiting HDAC2, which boosts the ability of corticosteroids to suppress inflammatory gene expression.[18][19] If your experiment aims to mimic a physiological or therapeutic context, the absence of corticosteroids might lead to underwhelming results.
-
Cell Type Specificity: The expression levels of HDACs and the responsiveness of inflammatory pathways can vary significantly between different primary cell types (e.g., macrophages vs. epithelial cells).
Recommended Solutions:
-
Use Low-Dose this compound: For anti-inflammatory studies, focus on a concentration range of 1-10 µM, which corresponds to therapeutic plasma levels.[1] Avoid concentrations that cause even minor cytotoxicity, as this can trigger stress pathways that confound your results.
-
Consider Co-Treatment with Corticosteroids: To observe the maximal anti-inflammatory effect, consider designing experiments that include a low-dose corticosteroid (e.g., dexamethasone) in combination with this compound. This provides a more clinically relevant model and can unmask synergistic effects.[2][12]
-
Validate Your Cell Model: Confirm that your primary cell type is appropriate for studying the pathway of interest. For example, alveolar macrophages are a well-validated model for studying this compound's effects on HDAC activity in the context of respiratory inflammation.[18]
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of this compound's action and toxicity?
This compound has multiple, concentration-dependent mechanisms:
-
Low Concentrations (Anti-inflammatory): The primary mechanism is the activation of HDAC2 .[16][18] Activated HDAC2 removes acetyl groups from histones at the site of inflammatory genes, condensing the chromatin and suppressing transcription.[19] This action is distinct from its other effects and explains its synergy with corticosteroids.[2][17]
-
High Concentrations (Bronchodilation & Side Effects): At higher, often cytotoxic concentrations, this compound acts through two main pathways:
-
Non-selective Phosphodiesterase (PDE) Inhibition: This increases intracellular cyclic AMP (cAMP), leading to effects like smooth muscle relaxation but also contributing to cytotoxicity.[4][20][21]
-
Adenosine Receptor Antagonism: this compound blocks adenosine receptors, which is responsible for many of its side effects, including tachycardia and potentially seizures at toxic doses.[4][22][23][24]
-
Q2: How do I select a starting concentration for my primary cell experiments?
Always start by establishing a dose-response curve. Based on published literature, here are some validated starting points for your range-finding experiment:
| Experimental Goal | Suggested Concentration Range | Key Mechanism |
|---|---|---|
| Anti-inflammatory Effects | 1 µM - 50 µM | HDAC2 Activation[1][2][16] |
| Studying Cytotoxicity/Apoptosis | 100 µM - 2.5 mM | PDE Inhibition, [Ca2+]i flux, etc.[5][7] |
| General Screening | 1 µM - 1 mM | Covers both mechanisms |
Table 1: Recommended starting concentration ranges for this compound experiments based on the intended biological question.
Q3: Can the vehicle used to dissolve this compound affect my primary cells?
Yes. This compound is often dissolved in dimethyl sulfoxide (DMSO) or saline.[2] While saline is generally benign, high concentrations of DMSO can be toxic to primary cells. Always run a vehicle control (cells treated with the highest concentration of DMSO used in your experiment) to ensure that the observed effects are due to this compound and not the solvent. The final DMSO concentration in your culture medium should ideally be less than 0.1%.[2]
Q4: How can I confirm that the cell death I'm seeing is apoptosis?
To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), use one or more of the following standard assays:
-
Annexin V & Propidium Iodide (PI) Staining: This is the gold standard. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI only enters late apoptotic or necrotic cells with compromised membranes.
-
Caspase Activity Assays: this compound-induced apoptosis often involves the activation of executioner caspases like caspase-3.[10] Fluorometric or colorimetric assays can directly measure the activity of these enzymes in cell lysates.
-
DNA Fragmentation Analysis: A hallmark of late apoptosis is the cleavage of DNA into a characteristic "ladder" pattern, which can be visualized using gel electrophoresis.
Visualizing this compound's Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and a recommended experimental workflow.
Caption: The dual signaling pathways of this compound.
Caption: Workflow for optimizing this compound treatment.
Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using WST-1
This protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of this compound on your primary cells.
Materials:
-
Primary cells of interest
-
Complete, optimized cell culture medium[3]
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound (powder)
-
Vehicle (e.g., sterile DMSO or saline)
-
WST-1 cell proliferation reagent
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 450 nm
Methodology:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to adhere and recover.
-
-
This compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations. Aim for a final concentration range of 1 µM to 2 mM.
-
Prepare a vehicle control using the same dilution factor as your highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove 50 µL of medium from each well.
-
Add 50 µL of the 2X this compound working solutions to the respective wells. This will bring the final volume to 100 µL and the drug concentration to 1X.
-
Include "cells only" (medium only) and "vehicle control" wells.
-
Incubate the plate for the desired time (a 24-hour starting point is recommended).
-
-
WST-1 Assay:
-
After incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of your cells; monitor for color change (yellow to orange/red).
-
Gently shake the plate for 1 minute to ensure homogenous color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a plate reader. Use 650 nm as a reference wavelength if possible.
-
Subtract the background absorbance (medium only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
References
-
Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. PNAS. [Link]
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Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. Semantic Scholar. [Link]
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Barnes, P. J. (2006). This compound increases histone deacetylase-2 (HDAC2) via inhibition of phosphoinositide-3-kinase-d (PI3Kd). ResearchGate. [Link]
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Ito, K., et al. (2002). This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. Journal of Experimental Medicine, via PMC. [Link]
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Barnes, P. J. (2005). This compound in Chronic Obstructive Pulmonary Disease. ATS Journals. [Link]
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Hisada, T., et al. (2000). This compound attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle. PubMed. [Link]
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Hisada, T., et al. (2000). This compound attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle. British Journal of Pharmacology, via PMC. [Link]
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Pillarisetty, L. S. & Sharma, S. (2023). This compound Toxicity. StatPearls, via NCBI Bookshelf. [Link]
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Van Cromphaut, S. J., et al. (1991). This compound inhibits transcellular Ca transport in intestine and Ca binding by CaBP. Fundamental & Clinical Pharmacology. [Link]
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Gayan-Ramirez, G., et al. (1995). Mechanism of this compound-induced inotropic effects on foreshortened canine diaphragm. PubMed. [Link]
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Falasca, L., et al. (2002). This compound-induced apoptosis is paralleled by protein kinase A-dependent tissue transglutaminase activation in cancer cells. PubMed. [Link]
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O'Neill, S. C. & Eisner, D. A. (1990). Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes. PubMed. [Link]
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Yasui, K., et al. (2000). This compound induces neutrophil apoptosis through adenosine A2A receptor antagonism. PubMed. [Link]
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Lee, Y. J., et al. (2018). This compound exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncology Letters, via PMC. [Link]
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Chen, Y. T., et al. (2020). Mechanism of a methylxanthine drug this compound-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes. PeerJ, via PMC. [Link]
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Yasui, K., et al. (1997). This compound accelerates human granulocyte apoptosis not via phosphodiesterase inhibition. PubMed. [Link]
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Lee, Y. J., et al. (2018). This compound induced cell death and apoptosis in MCF-7 cells. ResearchGate. [Link]
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Yasui, K., et al. (1997). This compound accelerates human granulocyte apoptosis not via phosphodiesterase inhibition. The Journal of Clinical Investigation, via PMC. [Link]
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Gallelli, L., et al. (2017). This compound action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach. Dove Medical Press. [Link]
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Slotkin, T. A., et al. (2001). Antimitotic and cytotoxic effects of this compound in MDA-MB-231 human breast cancer cells. PubMed. [Link]
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Bergstrand, H. (1980). Phosphodiesterase inhibition and this compound. PubMed. [Link]
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Takeuchi, M., et al. (1999). This compound induces apoptosis of the IL-3 activated eosinophils of patients with bronchial asthma. PubMed. [Link]
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Hakin, R., et al. (1998). The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology, via PMC. [Link]
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Dent, G., et al. (1994). This compound suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition. PubMed. [Link]
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Giembycz, M. A., et al. (1996). Effect of this compound and specific phosphodiesterase IV inhibition on proliferation and apoptosis of progenitor cells in bronchial asthma. British Journal of Pharmacology, via PMC. [Link]
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Dragunova, E. & Dragunov, A. (2011). Adenosine Versus this compound Toxicity. Avento. [Link]
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Aydin, S., et al. (2020). The role of IL-6, NF-κB, and antioxidant enzymes this compound attenuates bleomycin-induced oxidative stress in rats. SciELO. [Link]
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Smits, P., et al. (1989). Caffeine and this compound as adenosine receptor antagonists in humans. PubMed. [Link]
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Stone, T. W. & Turski, L. (1988). This compound down-regulates adenosine receptor function. PubMed. [Link]
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Jasso-Salcedo, M. T., et al. (2023). Effect of this compound on the release of TNF-(A) and IL-6 (B) in human... ResearchGate. [Link]
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Schmeel, F., et al. (1997). Anti-oxidative effects of this compound on human neutrophils involve cyclic nucleotides and protein kinase A. PubMed. [Link]
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Wu, Z., et al. (2022). Optimization of this compound concentration by comparing transformation... ResearchGate. [Link]
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Macheras, P., et al. (1989). An in vitro model for exploring CR this compound-milk fat interactions. International Journal of Pharmaceutics. [Link]
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C, S., et al. (2015). A prospective randomized controlled study: this compound on oxidative stress and steroid sensitivity in chronic obstructive pulmonary disease patients. Journal of Natural Science, Biology and Medicine, via PMC. [Link]
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C, S., et al. (2015). A prospective randomized controlled study: this compound on oxidative stress and steroid sensitivity in chronic obstructive pulmonary disease patients. PubMed. [Link]
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Akhgari, A. & Farahmand, F. (2012). FORMULATION DEVELOPMMENT AND IN-VITRO EVALUATION OF this compound MICROCAPSULES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Cadogan, M. (2020). This compound toxicity. LITFL - Toxicology Library. [Link]
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Akhgari, A. & Farahmand, F. (2012). Formulation development and in vitro evaluation of this compound microcapsules. ResearchGate. [Link]
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Kumar, R., et al. (2006). Formulation and in vitro Evaluation of Floating Capsules of this compound. Indian Journal of Pharmaceutical Sciences, via PMC. [Link]
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Utami, R. N., et al. (2022). Optimization, In Vitro, and In Silico Characterization of this compound Inhalable Powder Using Raffinose-Amino Acid Combination as Fine Co-Spray-Dried Carriers. Pharmaceutics, via PMC. [Link]
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Gaillard, E. A., et al. (2020). Optimizing the Dosing of Intravenous this compound in Acute Severe Asthma in Children. Paediatric Drugs. [Link]
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Lifeline Cell Technology. (2023). Enabling Research Success with Optimized Primary Cell Culture Media. Lifeline Cell Technology. [Link]
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Navigating the Theophylline Tightrope: A Technical Guide for Experimental Success
Welcome to the technical support center for researchers, scientists, and drug development professionals working with theophylline. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the complexities arising from this compound's narrow therapeutic index (NTI) in your experimental designs. As you know, the small margin between therapeutic efficacy and toxicity demands meticulous planning and execution. This resource will equip you with the knowledge to design robust experiments, anticipate challenges, and interpret your results with confidence.
Understanding the Challenge: this compound's Narrow Therapeutic Window
This compound, a methylxanthine derivative, has been a valuable tool in respiratory medicine for its bronchodilator and anti-inflammatory effects.[1] However, its clinical utility is often hampered by a narrow therapeutic index, meaning that small fluctuations in its concentration can lead to either a loss of efficacy or the emergence of serious adverse effects.[1][2] This characteristic presents a significant challenge in experimental settings, where precise control and accurate measurement are paramount.
The therapeutic range for this compound is generally considered to be 10-20 mg/L (55-110 µmol/L) in plasma.[3][4] However, some beneficial anti-inflammatory effects may be observed at lower concentrations of 5-15 mg/L, while adverse effects can manifest even within the upper therapeutic range.[5] Concentrations exceeding 20 mg/L are associated with an increased risk of toxicity, which can include nausea, vomiting, cardiac arrhythmias, and seizures.[6][7][8]
This guide will address common questions and troubleshooting scenarios encountered during in vitro and in vivo experiments with this compound, providing a framework for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my in vitro cell-based assay results with this compound?
High variability in in vitro assays can stem from several factors related to this compound's properties and experimental technique.
-
Cell Line Sensitivity and Metabolism: Different cell lines exhibit varying sensitivities to this compound. Furthermore, some cell lines may possess metabolic capabilities, primarily through cytochrome P450 enzymes like CYP1A2, which can alter the effective concentration of this compound over time.[1] It is crucial to characterize the metabolic activity of your chosen cell line.
-
Inconsistent Dosing: Due to the steep concentration-response curve, even minor errors in preparing and dispensing this compound solutions can lead to significant variations in cellular response.
-
Assay Endpoint Selection: The choice of assay endpoint is critical. Assays measuring cytotoxicity, for example, may only show effects at higher, clinically toxic concentrations. Consider more sensitive assays that measure specific mechanistic endpoints, such as cAMP levels or phosphodiesterase (PDE) inhibition.[9]
Q2: My animal study shows unexpected toxicity at a dose that should be within the therapeutic range. What could be the cause?
This is a common and critical issue when working with NTI drugs in preclinical models.
-
Pharmacokinetic Differences: The pharmacokinetics of this compound can vary significantly between species and even between different strains of the same species. Factors such as absorption, distribution, metabolism, and excretion (ADME) can differ from humans, leading to higher than expected plasma concentrations.
-
Formulation and Bioavailability: The excipients used in your formulation can significantly impact the absorption and bioavailability of this compound.[10][11] Changes in formulation between studies can lead to inconsistent results.
-
Animal Health Status: Underlying health conditions in study animals, such as hepatic or renal impairment, can decrease this compound clearance and increase the risk of toxicity.[12]
Q3: How can I ensure the stability of my this compound stock solutions and samples?
This compound is generally stable, but improper storage can lead to degradation and inaccurate results.
-
Stock Solutions: this compound stock solutions prepared in methanol or water are typically stable when stored at -20°C for at least two months, protected from light.[13]
-
Biological Samples: this compound is stable in serum and whole blood for several days at room temperature (25°C) and for extended periods when refrigerated (4°C) or frozen (-20°C).[14] One study showed stability in frozen serum for up to 336 days.[14] However, it is always best practice to process and analyze samples as soon as possible or store them at -80°C for long-term studies.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in In Vitro Efficacy/Toxicity Screening
| Potential Cause | Troubleshooting Action | Rationale |
| Inaccurate Drug Concentration | Verify the accuracy of stock solution preparation and serial dilutions. Use calibrated pipettes and perform regular checks. | This compound's steep dose-response curve means small concentration errors can lead to large variations in effect. |
| Cell Density Variation | Ensure consistent cell seeding density across all wells and plates. | Variations in cell number can alter the drug-to-cell ratio, affecting the observed response. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, or fill them with a buffer to maintain humidity. | Evaporation from outer wells can concentrate the drug and affect cell viability, leading to skewed results. |
| Metabolism of this compound by Cells | Characterize the metabolic capacity of your cell line. If significant metabolism occurs, consider shorter incubation times or the use of metabolic inhibitors. | Cellular metabolism can reduce the effective concentration of this compound over the course of the experiment. |
Problem 2: Difficulty Establishing and Maintaining a Therapeutic Concentration in Animal Models
| Potential Cause | Troubleshooting Action | Rationale |
| Inappropriate Dosing Regimen | Conduct a pilot pharmacokinetic (PK) study to determine the optimal dose and dosing frequency for your specific animal model. | PK parameters for this compound can vary significantly between species, necessitating model-specific dose adjustments. |
| Formulation Issues | Use a consistent and well-characterized formulation. If using a custom formulation, assess its impact on bioavailability. | Excipients can alter drug dissolution and absorption, leading to variability in plasma concentrations.[10][11] |
| Inconsistent Food and Water Intake | Standardize feeding schedules and monitor food and water consumption, as these can affect drug absorption. | Food can delay the rate of this compound absorption.[15] |
| Stress-induced Physiological Changes | Acclimate animals to handling and experimental procedures to minimize stress. | Stress can alter physiological parameters that may influence drug metabolism and clearance. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Plasma
This protocol provides a general framework for the analysis of this compound in plasma samples. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of plasma, add 20 µL of an internal standard (e.g., hydroxyethyl this compound).[16] b. Add 1 mL of extraction solvent (e.g., a mixture of chloroform and isopropanol). c. Vortex for 1 minute to ensure thorough mixing. d. Centrifuge at 3500 rpm for 10 minutes to separate the layers. e. Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 50 mM sodium acetate, pH 6.5) in a ratio of approximately 15:85 (v/v).[17]
- Flow Rate: 1.0 mL/min.[17]
- Detection: UV detection at 270-280 nm.[13][17]
- Temperature: Ambient.
3. Calibration and Quantification: a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. b. Process the calibration standards alongside the unknown samples using the same extraction procedure. c. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the corresponding this compound concentration. d. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol describes a common colorimetric assay to assess the effect of this compound on cell viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
2. This compound Treatment: a. Prepare a series of this compound dilutions in cell culture medium. b. Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium without this compound). c. Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. b. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Key Concepts
Diagram 1: this compound's Narrow Therapeutic Index
Caption: A logical workflow for troubleshooting unexpected this compound toxicity.
Conclusion
References
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Technical Support Center: Optimizing Buffer Conditions for Theophylline Stability in Long-Term Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the long-term stability of theophylline in solution. My aim is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, empowering you to design robust and reliable stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound, or 1,3-dimethylxanthine, is generally a stable molecule.[1][2] However, under certain conditions, it can be susceptible to degradation. The primary pathways of concern in long-term storage are hydrolysis and oxidation.[3][4][5][6]
-
Hydrolysis: The imidazole ring of the this compound structure can undergo hydrolytic cleavage, particularly at extreme pH values.
-
Oxidation: this compound can be oxidized, especially in the presence of reactive oxygen species (ROS) or certain metal ions that can catalyze oxidative reactions.[3][4][5] This can lead to the formation of various byproducts, including 1,3-dimethyluric acid.[7][8][9]
Understanding these pathways is the first step in designing a buffer system that mitigates these risks.
Q2: How does pH influence the stability of this compound?
A2: The pH of the storage buffer is arguably the most critical factor influencing this compound's stability. This compound has a pKa of approximately 8.6-8.77.[7][10][11] This means that around this pH, there is an equilibrium between the ionized and non-ionized forms of the molecule. Stability is often optimal when the molecule is in its most stable form, which for many compounds is the neutral, non-ionized state. Extreme pH conditions, both acidic and alkaline, can accelerate hydrolytic degradation. For instance, in highly acidic conditions (e.g., pH 3), protonation of functional groups can lead to electrostatic repulsion and decreased stability.[4] Conversely, strongly alkaline conditions can also promote degradation.[12] Therefore, maintaining a pH within a stable range, typically near neutral, is crucial.
Q3: Can the choice of buffer species itself affect this compound's stability?
A3: Absolutely. While the primary role of a buffer is to maintain a stable pH, the chemical nature of the buffer components can also play a role. Some buffer species can interact with the drug molecule or catalyze degradation reactions. For example, phosphate buffers are generally considered inert and are widely used. However, it's essential to be aware of potential interactions. For instance, some inorganic compounds, like phosphates and nitrates, have been observed to scavenge hydroxyl radicals, which could paradoxically affect oxidative degradation pathways.[4][5] Citrate buffers, while effective, can sometimes chelate metal ions, which might be beneficial if metal-catalyzed oxidation is a concern. The key is to select a buffer system that is not only effective at the target pH but also chemically compatible with this compound.
Q4: What are the typical long-term storage conditions recommended for this compound solutions?
A4: Recommended storage conditions are determined through rigorous stability testing as outlined by regulatory bodies like the FDA and ICH.[13][14][15][16] For long-term stability studies, typical conditions are 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH, depending on the climatic zone for which the product is intended.[17][18] Accelerated stability studies are often conducted at higher temperatures (e.g., 40°C ± 2°C with 75% ± 5% RH) to predict the long-term stability in a shorter timeframe.[13][19] It is also crucial to protect this compound solutions from light to prevent photodegradation.[13][19]
Troubleshooting Guides
Issue 1: Precipitate Formation in this compound Buffer During Storage
Symptoms: You observe cloudiness or solid particles in your this compound solution after a period of storage, even at refrigerated or room temperatures.
Possible Causes & Troubleshooting Steps:
-
Solubility Limits Exceeded: this compound has limited aqueous solubility (approximately 8.3 g/L at 20°C).[7]
-
Verification: Re-calculate the concentration of your solution. Ensure it is below the saturation point at the storage temperature. Remember that solubility can decrease at lower temperatures.
-
Solution: If the concentration is too high, you may need to reformulate to a lower concentration.
-
-
pH Shift: The buffer capacity may have been exceeded, leading to a pH shift that reduces this compound's solubility.
-
Verification: Carefully measure the pH of the solution where precipitation has occurred.
-
Solution: If the pH has drifted, consider using a buffer with a higher buffering capacity or a different buffer system that is more effective at your target pH.
-
-
Polymorphic Transformation: Anhydrous this compound can convert to a less soluble monohydrate form in the presence of water.[20][21][22]
-
Verification: This can be challenging to confirm without advanced analytical techniques like X-ray powder diffraction (XRPD). However, if you started with anhydrous this compound, this is a strong possibility.
-
Solution: Consider starting with the stable monohydrate form for your formulation if consistent solubility is a primary concern.
-
Issue 2: Unexpected Decrease in this compound Concentration Over Time
Symptoms: HPLC analysis shows a significant drop in this compound concentration in your stability samples, exceeding acceptable limits.
Possible Causes & Troubleshooting Steps:
-
Chemical Degradation (Hydrolysis/Oxidation): The buffer is not adequately protecting the this compound from degradation.
-
Verification: Review your HPLC chromatogram for the presence of new peaks that could be degradation products. A stability-indicating HPLC method is essential for this.[23][24]
-
Solution: This is the core of your buffer optimization. You will need to systematically evaluate different buffer systems, pH levels, and the potential inclusion of antioxidants.
-
-
Adsorption to Container Surface: this compound may be adsorbing to the inner surface of the storage container.
-
Verification: This can be tested by preparing a solution in the container, removing it, and then rinsing the container with a strong solvent to recover any adsorbed drug.
-
Solution: Consider using different container materials (e.g., switching from certain plastics to glass, or using specially coated vials).
-
-
Evaporation of Solvent: If the container seal is not perfect, solvent evaporation can lead to an apparent increase in concentration, but in some cases, can also lead to precipitation and a decrease in the concentration of the dissolved drug.
-
Verification: Weigh the containers at the beginning and end of the stability study to check for any mass loss.
-
Solution: Ensure you are using high-quality, well-sealed storage containers appropriate for long-term studies.
-
Experimental Protocols
Protocol 1: Buffer System Screening for this compound Stability
This protocol outlines a systematic approach to screen different buffer systems to identify the optimal conditions for long-term storage.
1. Preparation of Buffer Solutions:
- Prepare a series of buffer solutions at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0).
- Commonly used buffer systems include:
- Phosphate buffer (e.g., sodium phosphate monobasic and dibasic)
- Citrate buffer (e.g., citric acid and sodium citrate)
- Acetate buffer (e.g., acetic acid and sodium acetate)[24]
- Ensure all buffers are prepared with high-purity water and filtered through a 0.22 µm filter.
2. Preparation of this compound Stock Solution:
- Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., purified water). This compound's water solubility is approximately 8.3 g/L at 20°C.[7]
3. Preparation of Stability Samples:
- Spike the this compound stock solution into each buffer to achieve the final target concentration.
- Aliquot the final solutions into appropriate, sealed storage vials (e.g., amber glass vials to protect from light).
4. Stability Study Conditions:
- Store the samples under both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[17][18][19]
- Include a control sample stored at a low temperature (e.g., 2-8°C) where degradation is expected to be minimal.[25]
5. Time Points for Analysis:
- Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).
6. Analytical Method:
- Use a validated, stability-indicating HPLC method to quantify this compound and detect any degradation products.[23][24] A typical method might use a C18 column with a mobile phase of acetonitrile and a buffer (e.g., sodium acetate) with UV detection at approximately 270-272 nm.[3][5][12][23]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to ensure your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[12][13]
1. Acid and Base Hydrolysis:
- Treat this compound solution with a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.[12]
- Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
- Expose the this compound solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[3][4][5]
3. Thermal Degradation:
- Store the solid this compound and this compound solution at a high temperature (e.g., 80°C) for several days.
4. Photodegradation:
- Expose the this compound solution to intense light, as specified in ICH Q1B guidelines.
Analysis: Analyze all stressed samples by your stability-indicating HPLC method to identify and separate degradation products from the parent this compound peak.
Data Presentation & Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄O₂ | [26] |
| Molecular Weight | 180.17 g/mol | [27] |
| pKa | 8.6 - 8.77 | [7][10][11] |
| Water Solubility | ~8.3 g/L (at 20°C) | [7] |
| Appearance | White crystalline powder | [7] |
Table 2: Example Buffer Systems for Screening
| Buffer System | pH Range | Molarity (mM) |
| Acetate | 3.6 - 5.6 | 50 |
| Phosphate | 5.8 - 8.0 | 50 |
| Citrate | 3.0 - 6.2 | 50 |
Diagram 1: this compound Degradation Pathways
Caption: Primary degradation pathways for this compound in aqueous solutions.
Diagram 2: Experimental Workflow for Buffer Optimization
Caption: Workflow for selecting an optimal buffer for this compound stability.
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Technical Support Center: Enhancing Theophylline-Responsive Riboswitch Efficiency
Welcome to the technical support center for the optimization and troubleshooting of theophylline-responsive riboswitches. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these powerful synthetic biology tools. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your experiments are both successful and self-validating.
Introduction to this compound Riboswitches
This compound riboswitches are synthetic RNA elements engineered to regulate gene expression in response to the small molecule this compound. They typically consist of two key domains: an aptamer that specifically binds to this compound and an expression platform that modulates downstream gene expression.[1][2] This regulation can occur at the level of transcription or translation.[3][4] The efficiency of these riboswitches is paramount for their application in complex gene circuits, biosensors, and therapeutic systems. However, achieving high activation ratios, low background expression (leakage), and a robust dynamic range can be challenging.[1][5][6] This guide provides a structured approach to troubleshooting and enhancing the performance of your this compound-responsive riboswitches.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the design, implementation, and testing of this compound riboswitches in a question-and-answer format.
Issue 1: Low Activation/Repression Ratio
Question: My this compound riboswitch shows a very low fold-change in gene expression upon induction. How can I improve the activation or repression ratio?
Answer: A low activation or repression ratio is a frequent challenge and can stem from several factors related to the riboswitch's sequence, structure, and the experimental context. The activation/repression ratio is a critical parameter, calculated as the fold change between the maximum and minimum output signals in the presence and absence of the inducer.[1][6]
Causality and Solutions:
-
Suboptimal Riboswitch Design: Not all riboswitch designs are created equal. Systematic comparisons have shown significant variability in the performance of different this compound riboswitches.[1][5][7] For instance, among 25 systematically evaluated this compound riboswitches in E. coli, only one "ON" switch exhibited a high activation ratio (63.6-fold) with low basal expression.[1][5]
-
Recommendation: If you are using a custom or less-characterized design, consider switching to a well-documented and optimized version. For example, the "E*" riboswitch has demonstrated robust performance in various systems.[8] A systematic evaluation of published riboswitch sequences can guide your selection.[1][9]
-
-
Inefficient Conformational Switching: The dynamic range of a riboswitch is intrinsically linked to the stability of its "ON" and "OFF" conformations.[10] If the unbound state is too stable, you may see high background expression. Conversely, if the ligand-bound state is not sufficiently stabilized, the activation will be weak.
-
Recommendation: Mutational analysis of the aptamer stem can modulate the conformational partitioning and improve the dynamic range.[10] Introducing mutations that destabilize the "OFF" state or further stabilize the "ON" state can be effective. However, excessive stabilization of the ligand-bound conformation can increase the this compound concentration required for switching (EC50).[10]
-
-
Host Strain and Temperature Effects: The performance of a riboswitch can be highly dependent on the host organism and environmental conditions.[1][6] Different cellular environments can affect RNA folding and stability. Temperature, in particular, influences the mobility and secondary structure of the RNA.[1]
-
Insufficient this compound Concentration: The concentration of this compound used for induction might be suboptimal.
-
Recommendation: Perform a dose-response curve to determine the optimal this compound concentration for your system. Concentrations typically range from 0 to 2 mM, with some studies showing continued dose-dependent increases up to this level.[8][11] Be aware that high concentrations of this compound can be toxic to some cell types.[6]
-
Issue 2: High Basal Expression (Leaky "OFF" State)
Question: My riboswitch exhibits significant gene expression even in the absence of this compound. How can I reduce this leakage?
Answer: High basal expression, or a "leaky" OFF state, compromises the dynamic range of the riboswitch and can be detrimental in applications requiring tight regulation. This issue often arises from an unstable OFF-state conformation.
Causality and Solutions:
-
Unstable Secondary Structure: In the absence of this compound, the ribosome binding site (RBS) or a transcriptional terminator should be sequestered within a stable RNA secondary structure.[1][9] If this structure is not thermodynamically stable, it can transiently unfold, allowing for leaky expression. The minimum free energy (MFE) of the riboswitch's secondary structure can be an indicator of its stability.[1][6]
-
Recommendation: Analyze the predicted secondary structure and MFE of your riboswitch sequence using RNA folding software like Mfold.[12] Redesigning the riboswitch to have a more stable OFF-state secondary structure can reduce leakage.
-
-
Tandem Riboswitches and Protein Degradation Tags: For repressive systems, a single riboswitch may not be sufficient to achieve tight repression.[1][5][6]
-
Recommendation: A powerful strategy is to use tandem riboswitches, where multiple riboswitches are placed in series to enhance the repressive effect.[6] Additionally, fusing a protein degradation tag (like the RepA tag) to your protein of interest can significantly reduce basal protein levels by shortening its half-life.[1][5][6] This dual-level regulation at both the transcriptional and post-translational levels can be highly effective.[1][5]
-
Issue 3: Inconsistent or Unreliable Experimental Results
Question: I am getting variable results between experiments, even when using the same protocol. What could be the cause?
Answer: Inconsistent results can be frustrating and often point to subtle variations in experimental execution or the stability of reagents.
Causality and Solutions:
-
RNase Contamination: RNA is highly susceptible to degradation by RNases, which are ubiquitous.[13]
-
In Vitro Transcription Issues: If you are characterizing your riboswitch in vitro, the transcription reaction itself can be a source of variability.
-
Recommendation: Ensure your DNA template is of high purity, as contaminants can inhibit RNA polymerase.[14][15] Verify the complete linearization of your plasmid template. Use a positive control to confirm the activity of your RNA polymerase.[14] For GC-rich templates that may cause premature termination, consider lowering the reaction temperature.[14][15]
-
-
Cellular Growth Phase: The physiological state of the cells can impact riboswitch performance.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration of this compound for induction?
A common starting concentration for this compound is 1-2 mM.[1][6] However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific riboswitch and experimental system, as the effective concentration can vary.[8]
Q2: How does temperature affect riboswitch function?
Temperature can significantly impact the folding and stability of the riboswitch's RNA structure.[1] Higher temperatures can increase the mobility of the RNA, potentially leading to a higher repression or activation ratio in some cases.[1] It is advisable to test your riboswitch at different temperatures to find the optimal condition.
Q3: Can I use this compound riboswitches in eukaryotic systems?
Yes, this compound-responsive riboswitches have been successfully adapted for use in eukaryotic systems, including yeast, mammalian cells, and plants.[16][17][18] These often employ different expression platforms, such as self-cleaving ribozymes, to regulate gene expression.[16]
Q4: How can I improve the dynamic range of my riboswitch?
Improving the dynamic range involves both increasing the "ON" state expression and decreasing the "OFF" state leakage. Strategies include:
-
Rational Design: Systematically comparing and selecting highly efficient riboswitch sequences.[1][5]
-
Tandem Riboswitches: Using multiple riboswitches in series to amplify the regulatory effect.[6]
-
Protein Degradation Tags: Reducing basal protein levels in the "OFF" state.[1][5][6]
-
Optimizing Experimental Conditions: Fine-tuning factors like temperature and host strain.[1]
Q5: What are the key differences between transcriptional and translational riboswitches?
-
Transcriptional riboswitches control gene expression by modulating the formation of a terminator or antiterminator hairpin in the nascent RNA transcript.[3] This determines whether RNA polymerase continues transcription or terminates prematurely.
-
Translational riboswitches regulate the initiation of protein synthesis, typically by controlling the accessibility of the ribosome binding site (RBS) on the mRNA.[4][19] In the "OFF" state, the RBS is sequestered in a hairpin structure, preventing ribosome binding.
Part 3: Experimental Protocols and Data
Protocol: Dose-Response Analysis of a this compound Riboswitch in E. coli
-
Preparation: Inoculate a single colony of E. coli harboring your riboswitch-reporter plasmid into 5 mL of appropriate liquid medium with antibiotics. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh medium.
-
Growth: Grow the culture at the desired temperature (e.g., 37°C) with shaking until it reaches the early exponential phase (OD600 of ~0.2-0.4).[1][9]
-
Induction: Aliquot the culture into a 96-well plate or separate tubes. Add this compound to final concentrations ranging from 0 µM to 2 mM. Include a no-theophylline control.
-
Incubation: Continue to incubate the cultures under the same conditions for a set period (e.g., 4-6 hours).[11]
-
Measurement: Measure the reporter gene expression (e.g., fluorescence for GFP/RFP, or perform a β-galactosidase assay).
-
Analysis: Plot the reporter expression as a function of this compound concentration to determine the EC50 and the optimal induction concentration.
Data Summary: Performance of Different this compound Riboswitch Types
| Riboswitch Type | Mechanism | Typical Activation/Repression Ratio | Key Characteristics |
| TL-ON | Translational Activation | 2 to >60-fold[1][5] | Generally well-optimized; performance varies significantly between designs. |
| TC-ON | Transcriptional Activation | ~2-fold[1] | Can be less efficient than the best TL-ON switches. |
| RZ-ON | Ribozyme-based Activation | Variable, can be low[1] | Ligand binding inhibits self-cleavage of a ribozyme. |
| TL-OFF | Translational Repression | Often < 2-fold[1][6] | Can be challenging to achieve high repression. |
| TC-OFF | Transcriptional Repression | Often < 2-fold[1][5][6] | Rational design and tandem repeats can improve efficiency. |
Part 4: Visualizing Riboswitch Mechanisms and Workflows
Diagram: General Mechanism of a Translational "ON" Riboswitch
Caption: Conformational change of a translational ON-riboswitch upon this compound binding.
Diagram: Troubleshooting Workflow for Low Riboswitch Efficiency
Sources
- 1. Systematic Comparison and Rational Design of this compound Riboswitches for Effective Gene Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A this compound responsive riboswitch based on helix slipping controls gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Comparison and Rational Design of this compound Riboswitches for Effective Gene Repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
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- 10. Design Principles for Riboswitch Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. go.zageno.com [go.zageno.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. A this compound-Responsive Riboswitch Regulates Expression of Nuclear-Encoded Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A this compound-Responsive Riboswitch Regulates Expression of Nuclear-Encoded Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A this compound responsive riboswitch based on helix slipping controls gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Theophylline Precipitation in Aqueous Solutions
Welcome to the technical support center for handling theophylline precipitation. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in aqueous media. Here, we will explore the underlying reasons for precipitation and provide robust, field-proven troubleshooting strategies and protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound's solubility in water is limited and highly dependent on the pH of the solution.[1][2] It is an amphoteric molecule, meaning it has both weakly acidic and weakly basic properties, with a pKa of approximately 8.6-8.77.[3][4][5] This means its charge state, and therefore its solubility, changes significantly with pH.
-
At acidic to neutral pH (below ~pH 7.5): this compound is predominantly in its neutral, un-ionized form. This form is less soluble in water, leading to precipitation, especially at higher concentrations.
-
At alkaline pH (above ~pH 9): this compound is primarily in its ionized (anionic) form, which is significantly more soluble in water.[1]
-
Hydrate Formation: Anhydrous this compound can convert to a less soluble monohydrate form when in contact with water, which can also contribute to precipitation.[6][7]
Q2: What is the general solubility of this compound in water?
This compound is described as slightly or sparingly soluble in water.[1] At 20-25°C, its solubility is approximately 8.3 g/L or about 1 gram in 120 ml of water.[4][5] However, this value can be influenced by temperature and the presence of other solutes.
Q3: Can temperature changes cause this compound to precipitate?
Yes. While this compound is more soluble in hot water, a decrease in temperature can lead to supersaturation and subsequent precipitation if the concentration exceeds the solubility limit at the lower temperature.[4] It is crucial to consider the temperature at which your final solution will be stored or used.
Q4: I'm using a buffer. Could that be the problem?
While buffers are essential for controlling pH, certain buffer salts can decrease this compound's solubility through a "salting-out" effect. This occurs when the buffer ions compete with this compound for water molecules, effectively reducing the amount of "free" water available to dissolve the drug. If you observe precipitation after adding a buffer, this could be a contributing factor.
Troubleshooting Guide: Resolving this compound Precipitation
This section provides a systematic approach to diagnosing and solving precipitation issues.
Issue 1: Precipitation observed immediately after dissolving this compound in water.
-
Probable Cause: You have exceeded the intrinsic solubility of this compound in its neutral form.
-
Solution Workflow:
-
Verify Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution. Refer to the solubility data in Table 1.
-
Increase pH: The most effective method to increase solubility is to raise the pH of the solution to above 9.0. This can be achieved by adding a small amount of a base like sodium hydroxide or by using an alkaline buffer system.[1]
-
Gentle Heating: Warming the solution can help dissolve the this compound, but be aware that it may precipitate again upon cooling if the solution is supersaturated at room temperature.
-
Issue 2: this compound precipitates after adding a buffer or other solution components.
-
Probable Cause: The pH of the final solution is in a range where this compound is poorly soluble (typically pH < 7.5), or a component is causing a salting-out effect.
-
Solution Workflow:
-
Measure Final pH: Always measure the pH of the final solution after all components have been added.
-
Adjust Final pH: If the pH is too low, adjust it upwards with a suitable base.
-
Consider Co-solvents: If pH adjustment is not an option for your experimental design, the addition of a co-solvent can increase solubility.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting this compound precipitation.
-
Advanced Solubilization Strategies
When simple pH adjustment is not sufficient or desirable, the following techniques can be employed.
Co-solvency
Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.
-
Common Co-solvents: Ethanol, propylene glycol, and Dimethyl Sulfoxide (DMSO) are effective.[6]
-
Synergistic Effects: Interestingly, mixtures of water and an organic solvent like DMSO can exhibit a synergistic effect, resulting in higher solubility than in either pure solvent.[6]
Table 1: this compound Solubility in Various Solvents at 25°C
| Solvent System | Solubility (mg/mL) | Fold Increase vs. Water | Reference |
| Water | ~8.3 | 1.0x | [5] |
| Ethanol | ~12.5 | ~1.5x | [4] |
| Methanol | ~15.2 | ~1.8x | [8] |
| DMSO/Water (unimolar) | - | >20x vs pure water | [6] |
Note: Data is compiled from multiple sources and should be used as a guideline. Exact solubility can vary with experimental conditions.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an "inclusion complex" with a hydrophilic exterior.[9][10] This complex is much more soluble in water.
-
Mechanism: The formation of a this compound-β-cyclodextrin complex has been shown to significantly enhance aqueous solubility and improve dissolution rates.[9][11] This is a powerful technique for creating stable, highly concentrated aqueous formulations.[11][12]
Mechanism of pH-Dependent Solubility
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a stable this compound solution by adjusting the pH.
Materials:
-
This compound (anhydrous powder)
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound for your target volume (e.g., 100 mg for a 10 mL final volume).
-
Add the this compound powder to a volumetric flask containing approximately 80% of the final volume of deionized water.
-
Begin stirring the suspension. This compound will not fully dissolve at this stage.
-
While stirring, slowly add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the pH is stable at ≥ 9.0.
-
Once fully dissolved, bring the solution to the final volume with deionized water.
-
Verify the final pH and adjust if necessary.
-
Filter the solution through a 0.22 µm filter to remove any potential particulates.
Self-Validation:
-
Visual Inspection: The final solution should be clear and free of any visible precipitate.
-
pH Stability: Re-check the pH after a few hours to ensure it remains stable.
-
Concentration Verification (Optional): The concentration can be verified using UV-spectrophotometry (λmax ≈ 277 nm in 0.1N NaOH) or a validated HPLC method.[13][14][15]
References
-
Gala, R., et al. (2022). Solvent Screening for Solubility Enhancement of this compound in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of anhydrous this compound in various solvents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Zhang, M., et al. (2022). Recent advances in pharmaceutical cocrystals of this compound. PubMed Central. Available at: [Link]
-
Kumar, D., et al. (2023). A review article on Sustained Release tablets of this compound & Etophylline and its formulation Aspects. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
ResearchGate. (n.d.). Solubility enhancement of this compound drug using different solubilization techniques. Available at: [Link]
-
Otsuka, M., et al. (2021). Analysis of the Dissolution Behavior of this compound and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. PubMed Central. Available at: [Link]
-
de Smidt, J. H., et al. (1986). Dissolution of this compound monohydrate and anhydrous this compound in buffer solutions. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kumar, A. (n.d.). Solubility Enhancement of this compound Drug Using Mixed Solvency Approach. International Journal of Chemical Separation Technology. Available at: [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB000453). Available at: [Link]
-
El-Gizawy, S. A., et al. (1993). Improvement of some pharmaceutical properties of drugs by cyclodextrin complexation. 5. This compound. Die Pharmazie. Available at: [Link]
-
Akay, C., et al. (2016). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of this compound at different pH values. Available at: [Link]
-
University of Alberta Libraries. (n.d.). A quantitative thin layer chromatography method for determination of this compound in plasma. Available at: [Link]
-
Das, S., et al. (2019). Spectroscopic and computational insights into this compound/β-cyclodextrin complexation: inclusion accomplished by diverse methods. Journal of Microencapsulation. Available at: [Link]
-
Tang-Liu, D. D., & Riegelman, S. (1982). Nonlinear this compound elimination. Clinical Pharmacokinetics. Available at: [Link]
-
Al-Rekabi, Z. Y. H., et al. (2022). Spectrophotometric Determination of this compound via Oxidation and Decomposition of the Iron (II)-bathophenanthroline Complex. Oriental Journal of Chemistry. Available at: [Link]
-
The Merck Index Online. (n.d.). This compound. Available at: [Link]
-
Co-Med. (n.d.). This compound – Pharmacokinetics. Available at: [Link]
-
National Institute of Technology, Rourkela. (n.d.). Inclusion Complex of this compound with β−Cyclodextrin: Influence of Method of Preparation. Available at: [Link]
-
Jonkman, J. H. (1981). Dose-dependent elimination kinetics of this compound. International Journal of Clinical Pharmacology, Therapy, and Toxicology. Available at: [Link]
-
Semantic Scholar. (n.d.). Spectroscopic and computational insights into this compound/β-cyclodextrin complexation: inclusion accomplished by diverse methods. Available at: [Link]
-
Kumar, A., et al. (2023). A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating this compound Utilizing UV Spectroscopic. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Wang, Y., et al. (2023). Optimization of physicochemical properties of this compound by forming cocrystals with amino acids. CrystEngComm. Available at: [Link]
-
AL-Salman, H. N. K., et al. (2022). This compound Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology. Available at: [Link]
-
Das, S., et al. (2019). Spectroscopic and computational insights into this compound/b-cyclodextrin complexation: inclusion accomplished by diverse method. Taylor & Francis Online. Available at: [Link]
-
Cusack, B. J., et al. (1985). This compound Kinetics: Dose Dependency and Single Sample Prediction of Clearance. Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Available at: [Link]
Sources
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- 2. Optimization of physicochemical properties of this compound by forming cocrystals with amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06804A [pubs.rsc.org]
- 3. Showing Compound this compound (FDB000453) - FooDB [foodb.ca]
- 4. This compound [drugfuture.com]
- 5. This compound | 58-55-9 [chemicalbook.com]
- 6. Solvent Screening for Solubility Enhancement of this compound in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolution of this compound monohydrate and anhydrous this compound in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of some pharmaceutical properties of drugs by cyclodextrin complexation. 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric Determination of this compound via Oxidation and Decomposition of the Iron (II)-bathophenanthroline Complex – Oriental Journal of Chemistry [orientjchem.org]
- 15. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Theophylline Delivery Across the Blood-Brain Barrier
Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of delivering theophylline to the central nervous system (CNS). The blood-brain barrier (BBB) is a formidable obstacle that restricts the entry of most therapeutic agents, including this compound, into the brain.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to support your research in developing effective brain delivery strategies for this compound.
The Fundamental Challenge: this compound and the Blood-Brain Barrier
This compound's access to the brain is primarily governed by a combination of passive diffusion and bulk flow, but its efficiency is limited.[2] To achieve therapeutic concentrations for neurological research without causing systemic toxicity, enhancing its transport across the BBB is critical. This guide focuses on leveraging advanced nanocarrier technologies to achieve this goal.
Diagram: Overcoming the Blood-Brain Barrier
Caption: Strategies for enhancing this compound transport across the BBB.
Nanoparticle-Based Delivery Systems: FAQs & Troubleshooting
Nanoparticles (NPs) offer a promising solution by encapsulating this compound, masking its inherent properties, and facilitating transport across the BBB.[3][4] Common systems include Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles (PNPs), which are biodegradable and have been extensively studied for CNS delivery.[5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) for my this compound-loaded nanoparticles? A1: The CQAs are the physical and chemical properties that dictate the safety, stability, and efficacy of your formulation. Monitoring these is essential for reproducible results.
| Critical Quality Attribute | Target Range | Rationale & Importance |
| Particle Size | 10 – 100 nm | Affects biodistribution and cellular uptake. Particles >200 nm show significantly reduced BBB permeability.[9] Renal clearance rapidly removes particles <5 nm.[9] |
| Polydispersity Index (PDI) | < 0.3 | Measures the uniformity of your nanoparticle population. A lower PDI indicates a more homogenous formulation, which is crucial for consistent performance.[10] |
| Zeta Potential | -10 mV to -30 mV | Indicates surface charge and stability. A moderately negative charge prevents aggregation and reduces non-specific interactions with negatively charged cell membranes.[11] |
| Encapsulation Efficiency (%EE) | > 70% (Ideal > 90%) | The percentage of this compound successfully loaded into the NPs. High %EE is vital for therapeutic potency and reduces the required dose.[12][13] |
| Drug Loading (%DL) | Varies (e.g., 5-10%) | The weight percentage of the drug relative to the total nanoparticle weight. This metric, along with %EE, determines the final drug concentration.[13] |
Q2: My nanoparticle formulation is aggregating immediately after synthesis or during storage. What's wrong? A2: Aggregation is a common issue often related to Zeta Potential and surface chemistry.
-
Insufficient Surface Charge: If the Zeta Potential is close to neutral (0 mV), the electrostatic repulsion between particles is too weak to prevent them from clumping together.
-
Solution:
-
Optimize Surfactants/Stabilizers: Ensure the concentration of your stabilizer (e.g., Poloxamer 188, PEG-lipid) is adequate. For polymeric NPs, increasing the PEG-lipid content can decrease particle size and improve stability.[10]
-
Check pH: The pH of your formulation buffer can influence the surface charge. Ensure it is optimized for your specific lipid or polymer composition.
-
Storage Conditions: Freeze-drying (lyophilization) can be an effective strategy to prevent early drug release and improve long-term storage stability.[13]
-
Q3: My drug Encapsulation Efficiency (%EE) is consistently low. How can I improve it? A3: Low %EE means the drug is not being effectively incorporated into the nanoparticle core. This can be due to several factors.
-
Poor Drug-Matrix Interaction: this compound may have low solubility in the lipid or polymer matrix.
-
Solution:
-
Optimize the Formulation Method: For hydrophilic drugs like this compound, a double emulsion (w/o/w) solvent evaporation technique may be more effective than single emulsion for polymeric NPs.[13]
-
Adjust pH: The ionization state of this compound can affect its partitioning into the matrix. Preparing the aqueous phase at a pH where this compound is less ionized can improve loading into a hydrophobic core.[13]
-
Modify the Matrix: For SLNs, using a mixture of solid and liquid lipids to create a less-ordered matrix (as in Nanostructured Lipid Carriers, or NLCs) can create more space to accommodate the drug, overcoming issues of drug expulsion.[5]
-
Check Drug-to-Carrier Ratio: An excessively high initial drug concentration can exceed the loading capacity of the carrier. Perform experiments with varying drug-to-lipid/polymer ratios to find the optimal loading concentration.
-
Protocol: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a high-shear homogenization and ultrasonication method, a widely applied technique for its scalability and efficiency.[14]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water (Milli-Q or equivalent)
-
High-Shear Homogenizer
-
Probe Sonicator
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., Compritol®) by heating it to 5-10°C above its melting point.
-
Drug Incorporation: Disperse the pre-weighed this compound into the molten lipid phase and maintain the temperature. Stir continuously until a clear, homogenous solution is formed.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase drop-wise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes). This forms a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately subject the hot pre-emulsion to probe sonication (e.g., at 70% amplitude for 15 minutes) to reduce the particle size to the nano-range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The cooling process allows the lipid to recrystallize, entrapping the this compound and forming solid lipid nanoparticles.
-
Purification (Optional but Recommended): Centrifuge the SLN dispersion to remove any unincorporated drug or excess surfactant. Resuspend the pellet in fresh purified water.
-
Characterization: Immediately analyze the formulation for its CQAs: particle size and PDI (using Dynamic Light Scattering), and Zeta Potential. Determine %EE and %DL using a validated analytical method (e.g., HPLC) after separating the free drug from the nanoparticles.
Leveraging Receptor-Mediated Transcytosis (RMT)
To move beyond passive uptake, nanoparticles can be "decorated" with ligands that bind to specific receptors on the surface of brain endothelial cells, such as the transferrin receptor (TfR) or low-density lipoprotein receptor (LDLR).[15][16] This process, known as Receptor-Mediated Transcytosis (RMT), hijacks the cell's natural transport machinery to shuttle the nanoparticle across the BBB.[17][18][19]
Diagram: Receptor-Mediated Transcytosis (RMT) Workflow
Caption: Mechanism of nanoparticle transport across the BBB via RMT.
Troubleshooting RMT-Based Delivery
Q1: My targeted nanoparticles show high binding to endothelial cells in vitro, but permeability is not significantly increased. Why? A1: This is a classic RMT challenge. High-affinity binding does not guarantee successful transcytosis.
-
Intracellular Trafficking Issues: The nanoparticle-receptor complex may be trafficked to lysosomes for degradation instead of being transported across the cell. This is a known issue, particularly with high-affinity anti-TfR antibodies.
-
Solution:
-
Modify Ligand Affinity: Use a ligand with lower affinity. A moderate affinity allows for binding at the luminal side and, crucially, dissociation at the abluminal (brain) side, completing the transcytosis process.
-
Change the Ligand: Explore different ligands that target other RMT pathways. For example, peptides like angiopep-2 target the LRP1 receptor and have shown success in enhancing BBB permeability.[5]
-
Visualize the Pathway: Use fluorescently labeled nanoparticles and confocal microscopy to track their intracellular journey. Co-stain with lysosomal markers (e.g., LysoTracker) to determine if your NPs are being trapped and degraded.
-
Q2: How do I confirm that the transport I'm observing is truly receptor-mediated? A2: It's essential to run control experiments to rule out non-specific uptake.
-
Solution:
-
Competition Assay: Pre-incubate the endothelial cells with an excess of the free ligand (the one you've attached to your NPs). This will saturate the target receptors. If the uptake of your targeted NPs is significantly reduced, it confirms a receptor-mediated process.
-
Use a Non-Targeted Control: Synthesize an identical batch of nanoparticles but without the targeting ligand attached. A significant difference in permeability between the targeted and non-targeted NPs provides strong evidence for RMT.
-
Use a Scrambled Peptide Control: If using a peptide ligand, a control with a scrambled amino acid sequence should be used to demonstrate the specificity of the binding interaction.
-
Assessing BBB Permeability: In Vitro Models
In vitro models are indispensable for the initial screening and mechanistic evaluation of your this compound delivery system.[20] The Transwell assay is the most common starting point.[21]
Diagram: In Vitro Transwell Assay Workflow
Caption: Workflow for assessing nanoparticle permeability using a Transwell BBB model.
Troubleshooting In Vitro BBB Models
Q1: The TEER (Trans-Endothelial Electrical Resistance) values in my Transwell model are consistently low, suggesting a "leaky" barrier. What can I do? A1: Low TEER is a frequent problem indicating that the tight junctions between endothelial cells have not formed properly.[22]
-
Causes & Solutions:
-
Cell Line Choice: Some immortalized cell lines, like hCMEC/D3, are known to form less tight barriers.[23][24] While convenient, primary cells or induced pluripotent stem cell (iPSC)-derived endothelial cells often yield higher TEER values.[25]
-
Lack of Co-Culture: Astrocytes and pericytes are crucial for inducing and maintaining the barrier properties of endothelial cells in vivo. Co-culturing your endothelial cells with these supporting cells can significantly increase TEER.[22][26]
-
Absence of Shear Stress: Static Transwell cultures lack the physiological shear stress from blood flow, which is known to enhance tight junction protein expression.[21][23] If TEER remains low, consider transitioning to a microfluidic "BBB-on-a-chip" model that incorporates flow.[24][27]
-
Culture Media Components: Ensure your media is optimized. Some components, like certain growth factors, can influence tight junction formation.
-
Q2: I'm seeing high variability in my permeability (Papp) values between experiments. How can I improve reproducibility? A2: High variability can undermine your conclusions. Consistency in your model is key.
-
Causes & Solutions:
-
Inconsistent Monolayer Integrity: Do not proceed with a permeability experiment until the TEER values have reached a stable and acceptable plateau for your specific cell model. Measure TEER immediately before and after each experiment to ensure the barrier was not compromised during the assay.
-
Cell Passage Number: Use endothelial cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered barrier function.[20]
-
Seeding Density: Precisely control the initial cell seeding density. Over- or under-confluent monolayers will lead to inconsistent barrier formation.[10]
-
Nanoparticle-Induced Toxicity: Your nanoparticle formulation itself could be damaging the cell monolayer, artificially increasing permeability. Run a cytotoxicity assay (e.g., MTT or LDH assay) at your target concentration to rule this out.
-
References
-
In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. PMC. [Link]
-
Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB. PubMed Central. [Link]
-
Polymeric Nanoparticles for Brain Drug Delivery - A Review. PubMed. [Link]
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Permeability studies on in vitro blood-brain barrier models: physiology, pathology, and pharmacology. PubMed. [Link]
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Validation & Comparative
A Comparative Guide for Neuro-Pharmacological Research: Theophylline vs. Caffeine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of neurological research, the methylxanthines theophylline and caffeine stand as two closely related yet functionally distinct molecules. Both are known for their stimulant effects on the central nervous system (CNS), primarily through the antagonism of adenosine receptors.[1][2][3] However, subtle differences in their chemical structure lead to notable variations in their pharmacological profiles, influencing their suitability for different research applications. This guide provides a comprehensive comparison of this compound and caffeine, offering insights into their mechanisms of action, experimental considerations, and potential therapeutic applications in neurology.
I. Core Pharmacological Profiles: A Tale of Two Methylxanthines
This compound (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) share a common xanthine backbone, but the presence of an additional methyl group on caffeine's structure significantly alters its properties.
Caffeine: The world's most widely consumed psychoactive substance, caffeine is a non-selective adenosine receptor antagonist with a broad range of pharmacological effects, including antioxidant and anti-inflammatory properties.[1][2] Its neuroprotective potential is an area of active investigation, with studies suggesting a link between caffeine consumption and a reduced risk of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][4]
This compound: While also a CNS stimulant, this compound is more commonly recognized for its therapeutic use in respiratory diseases due to its bronchodilatory effects.[5] In the context of neurology, its applications are being increasingly explored, particularly for its impact on alertness, attention, and potential in treating specific neurological disorders.[6][7]
II. Mechanism of Action: A Deeper Dive
The primary mechanism for the neurostimulatory effects of both compounds is the blockade of adenosine receptors, particularly the A1 and A2A subtypes, in the brain.[3][8] Adenosine is an inhibitory neurotransmitter, and by blocking its action, this compound and caffeine promote the release of excitatory neurotransmitters like dopamine and glutamate.
Adenosine Receptor Affinity: Studies have shown that this compound is a more potent inhibitor of adenosine receptor ligand binding compared to caffeine.[3] This suggests that at equivalent concentrations, this compound may exert a stronger antagonistic effect at these receptors. The rank order of binding affinity at both A1 and A2a receptors has been reported as this compound > paraxanthine (a caffeine metabolite) ≥ caffeine.[9]
Phosphodiesterase (PDE) Inhibition: Both methylxanthines can also inhibit phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP).[10][11] This leads to an increase in intracellular cAMP levels, which can have various downstream effects. However, this action typically requires higher concentrations than those needed for adenosine receptor antagonism.[11][12] The behavioral effects of xanthines are thought to be primarily determined by their relative activity as adenosine receptor antagonists versus their ability to inhibit brain calcium-independent PDEs.[10]
GABA Receptor Antagonism: At higher concentrations, caffeine has been shown to antagonize GABA-A receptors, which could contribute to its stimulant and anxiogenic effects.[12][13] this compound also exhibits weak antagonism at GABA-A receptors.[13]
III. Comparative Neurological Effects: Experimental Evidence
A number of studies have directly compared the neurological effects of this compound and caffeine, revealing key differences in their potency and efficacy.
| Neurological Effect | This compound | Caffeine | Key Findings & Citations |
| CNS Stimulation | Potent CNS stimulant.[6] | More potent CNS stimulant than this compound.[14] | In a study on elderly subjects, caffeine was found to be a more potent CNS stimulant than this compound, with subjects feeling significantly more alert on caffeine.[14][15] |
| Motor Function (Parkinson's Model) | Less potent and efficacious in reversing motor impairment. | More potent and efficacious in reversing motor impairment. | In a rat model of Parkinson's disease, caffeine demonstrated greater potency and efficacy in reversing motor deficits compared to this compound.[16] |
| Cognitive Function | Improves attention.[6] | Improves cognitive function, including alertness and mood.[4][8] | Both compounds have shown benefits in cognitive domains, though caffeine is more widely studied in this area. |
| Neuroprotection | Under investigation. | Associated with a reduced risk of neurodegenerative diseases.[1][4] | Epidemiological studies strongly suggest a neuroprotective role for caffeine.[1][2] |
| Apnea of Prematurity | Effective, but with a higher incidence of toxicity.[17][18] | Considered the preferred treatment due to a better safety profile.[17][18] | Caffeine is the approved methylxanthine for treating apnea of prematurity in many neonatal care facilities.[17] |
IV. Experimental Protocols: A Guide for Researchers
When designing experiments to compare this compound and caffeine, it is crucial to consider their distinct pharmacokinetic and pharmacodynamic profiles.
A. In Vitro Receptor Binding Assay
This protocol allows for the direct comparison of the binding affinities of this compound and caffeine to specific adenosine receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound and caffeine for adenosine A1 and A2A receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from brain tissue (e.g., rat striatum for A2A receptors, cerebral cortex for A1 receptors) known to express the target receptors.
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) in the presence of increasing concentrations of either this compound or caffeine.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the drug that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki values using the Cheng-Prusoff equation.
B. In Vivo Behavioral Assessment (Rodent Model)
This protocol assesses the stimulant effects of this compound and caffeine on locomotor activity.
Objective: To compare the dose-dependent effects of this compound and caffeine on spontaneous locomotor activity in mice.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment (e.g., open-field arena) for a set period.
-
Drug Administration: Administer either this compound, caffeine, or a vehicle control (e.g., saline) via intraperitoneal (IP) injection at various doses.
-
Locomotor Activity Monitoring: Immediately after injection, place the mice in the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using an automated tracking system.
-
Data Analysis: Analyze the locomotor activity data to determine the dose-response relationship for each compound.
V. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and caffeine and a typical experimental workflow for their comparative analysis.
Caption: Signaling pathways of this compound and caffeine.
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Comparative Efficacy of Theophylline and Roflumilast in COPD Models: A Guide for Researchers
This guide provides an in-depth comparison of theophylline and roflumilast, two oral medications for Chronic Obstructive Pulmonary Disease (COPD), focusing on their efficacy as demonstrated in preclinical models. As a senior application scientist, my goal is to dissect the mechanistic nuances and present the experimental data that underpins our understanding of these compounds, offering a valuable resource for researchers in respiratory drug development.
Introduction: The Challenge of COPD and the Role of Phosphodiesterase Inhibition
Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating inflammatory lung disease characterized by persistent airflow limitation. The underlying chronic inflammation involves a complex interplay of various cells, including neutrophils, macrophages, and CD8+ T-lymphocytes, leading to small airway fibrosis and emphysematous destruction of the lung parenchyma.[1]
Pharmacological intervention aims to manage symptoms, reduce the frequency and severity of exacerbations, and improve quality of life. Among the oral therapies available, this compound and roflumilast both target the phosphodiesterase (PDE) enzyme family, yet their distinct mechanisms of action, selectivity, and resulting efficacy profiles warrant a detailed comparison. This guide will explore these differences through the lens of preclinical data, providing the foundational knowledge necessary for designing and interpreting studies in COPD models.
Mechanisms of Action: A Tale of Two Inhibitors
The core therapeutic action of both drugs involves modulating intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses inflammation and promotes smooth muscle relaxation.[2][3] However, their approach to achieving this is fundamentally different.
This compound: The Non-Selective Veteran
This compound, a methylxanthine used for over 70 years, is a non-selective PDE inhibitor.[4][5][6] This lack of specificity is both a source of its broad therapeutic effects and its significant side-effect profile.
-
PDE Inhibition: this compound weakly inhibits multiple PDE isoenzymes, primarily PDE3 and PDE4.[4][7][8] Inhibition of PDE3 in airway smooth muscle is thought to be the primary mechanism for its bronchodilator effect.[8]
-
Histone Deacetylase (HDAC) Activation: At lower, sub-bronchodilator concentrations, this compound exhibits potent anti-inflammatory effects by activating HDAC2.[5][7] Reduced HDAC2 activity is a key feature of corticosteroid resistance in COPD. By restoring HDAC2 function, this compound can suppress inflammatory gene expression and potentially resensitize patients to corticosteroids.[5] This action is independent of PDE inhibition.[5]
-
Adenosine Receptor Antagonism: this compound also blocks A1, A2, and A3 adenosine receptors.[6][7][9] While this may contribute to some of its effects, it is also responsible for many of its dose-limiting toxicities, including cardiac arrhythmias and seizures.[5][8]
Roflumilast: The Selective Specialist
Roflumilast is the first and only selective PDE4 inhibitor approved for use in COPD.[10][11] Its targeted action provides a more focused anti-inflammatory effect.
-
Selective PDE4 Inhibition: Roflumilast and its active metabolite, roflumilast N-oxide, potently and selectively inhibit PDE4, the primary cAMP-metabolizing enzyme found in key inflammatory cells like neutrophils, eosinophils, monocytes, and macrophages.[11][12][13]
-
Targeted Anti-Inflammation: By increasing intracellular cAMP levels within these immune cells, roflumilast reduces their activation and suppresses the inflammatory cascade.[11][12] This attenuates the release of pro-inflammatory mediators, including TNF-α, and reduces the infiltration of neutrophils and eosinophils into the lungs.[3][10][14]
-
No Direct Bronchodilation: It is crucial to note that roflumilast is not a bronchodilator and should not be used for acute symptom relief.[10][11][13] Its benefits are derived solely from its anti-inflammatory properties.
Comparative Efficacy in Preclinical and Clinical Models
The distinct mechanisms of this compound and roflumilast translate to different efficacy profiles in experimental models and clinical studies.
| Parameter | This compound | Roflumilast | Key Findings & Citations |
| Primary Mechanism | Non-selective PDE inhibitor; HDAC activator; Adenosine antagonist. | Selective PDE4 inhibitor. | This compound has multiple mechanisms, while roflumilast is highly targeted.[5][7][11] |
| Bronchodilation | Yes. Relaxes airway smooth muscle, likely via PDE3 inhibition. | No. Not indicated for relief of acute bronchospasm. | A key functional differentiator between the two drugs.[4][8][10][11] |
| Anti-Inflammatory Effect | Yes. Reduces sputum neutrophils at low doses, likely via HDAC activation. | Yes. Reduces sputum neutrophils and eosinophils via PDE4 inhibition. | Both show anti-inflammatory activity, but through different primary pathways.[1][5][10][13] |
| Effect on Exacerbations | Associated with a reduction in the rate of COPD exacerbations. | Reduces the rate of moderate-to-severe exacerbations in specific patient populations. | A primary clinical endpoint for both, with roflumilast heavily studied for this indication.[15][16][17] |
| Mucus Hypersecretion | May improve mucociliary clearance. | May reduce mucus hypersecretion by decreasing MUC5AC expression. | Both show potential benefits on this feature of chronic bronchitis.[14][18] |
| Corticosteroid Resistance | May reverse steroid resistance by restoring HDAC2 activity. | May improve corticosteroid resistance in certain cellular models. | This compound has a more established and unique mechanism for this effect.[5][19] |
| Therapeutic Index | Narrow. Requires blood monitoring due to risk of toxicity. | Wider than this compound. Side effects are common but less severe. | Safety and tolerability are major distinguishing factors.[4][7][20] |
Experimental Methodologies for In Vivo Comparison
To rigorously compare these compounds, robust and reproducible animal models of COPD are essential. The choice of model and endpoints is critical for generating translatable data.
Workflow for a Typical COPD Animal Model Experiment
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A Head-to-Head Comparison of Theophylline and Other Methylxanthines: A Guide for Researchers
This guide provides an in-depth comparative analysis of theophylline and other key methylxanthines, including caffeine, theobromine, and this compound's salt derivative, aminophylline. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the nuanced differences in their mechanisms of action, pharmacokinetics, and physiological effects, supported by experimental data and validated protocols.
Introduction: The Xanthine Family
Methylxanthines are a class of purine alkaloids naturally present in common products like coffee, tea, and cocoa.[1][2] The three most prominent members—this compound (1,3-dimethylxanthine), caffeine (1,3,7-trimethylxanthine), and theobromine (3,7-dimethylxanthine)—share a core xanthine structure but differ in their methyl group substitutions.[3][4] These seemingly minor structural variations lead to significant differences in their pharmacological profiles, dictating their distinct clinical applications and side effects. While caffeine is primarily known as a central nervous system (CNS) stimulant, this compound has a long history as a therapeutic agent for respiratory diseases.[1][5] This guide will dissect these differences to provide a clear framework for their comparative evaluation.
Dueling Mechanisms of Action: A Molecular Perspective
The physiological effects of methylxanthines are primarily mediated through two well-established molecular mechanisms. The relative potency of each compound at these targets is a key determinant of its overall pharmacological effect.
Adenosine Receptor Antagonism
This is considered the primary mechanism of action at physiological concentrations achieved through dietary intake or standard therapeutic dosing.[1][6] Endogenous adenosine is a critical neuromodulator that, upon binding to its G protein-coupled receptors (A1, A2A, A2B, A3), typically exerts inhibitory effects, including sedation, bronchoconstriction, and vasodilation.[7] Methylxanthines act as non-selective competitive antagonists at these receptors, thereby blocking the effects of adenosine and leading to stimulatory outcomes.[8][9]
-
This compound and Paraxanthine (a caffeine metabolite) exhibit slightly higher binding affinities for A1, A2A, and A2B receptors compared to caffeine.[1]
-
Caffeine is also a potent antagonist at A1 and A2A receptors, which underlies its psychostimulant properties.[10][11]
-
Theobromine is a significantly weaker adenosine receptor antagonist compared to this compound and caffeine.[9][12]
The choice to investigate both A1 and A2A receptors is critical; A1 receptor antagonism is linked to cardiac stimulation and enhanced neurotransmitter release, while A2A antagonism in the brain is crucial for the anti-fatigue and locomotor-activating effects.[12]
Caption: Adenosine Receptor Antagonism by Methylxanthines
Phosphodiesterase (PDE) Inhibition
At higher, pharmacological concentrations, methylxanthines non-selectively inhibit phosphodiesterases, a family of enzymes responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][13] Inhibition of PDE3 and PDE4 is particularly relevant for respiratory applications.[13] By preventing cAMP breakdown, methylxanthines increase its intracellular concentration, leading to protein kinase A (PKA) activation and subsequent smooth muscle relaxation (bronchodilation) and reduced inflammation.[13][14]
This mechanism is thought to be central to this compound's bronchodilatory effects in asthma and COPD treatment, though it requires concentrations that are also associated with adverse effects.[1][6]
Caption: PDE Inhibition by Methylxanthines
Other Mechanisms
For this compound, an additional anti-inflammatory mechanism has been proposed: the activation of histone deacetylases (HDACs).[14][15] Activated HDACs can suppress the expression of inflammatory genes, contributing to this compound's therapeutic benefit in chronic airway diseases.[16]
Head-to-Head Pharmacological & Physiological Effects
The distinct affinities for adenosine receptors and PDE enzymes translate into unique physiological profiles for each methylxanthine.
| Effect Category | This compound | Caffeine | Theobromine | Aminophylline |
| CNS Stimulation | Moderate | Strongest [3][5] | Weakest[6] | Moderate (as this compound) |
| Bronchodilation | Strongest [1][13] | Moderate[5] | Weak[17] | Strong (less potent than this compound)[18][19] |
| Cardiac Stimulation | Strong | Moderate | Weak | Strong |
| Diuresis | Moderate[3] | Moderate[1] | Mild | Moderate |
| Skeletal Muscle | Enhances contractility[20] | Enhances performance | Less studied | Enhances contractility |
Respiratory System
This compound is the most potent bronchodilator among the naturally occurring methylxanthines and has been a cornerstone in asthma and COPD management for decades.[13][21] Its efficacy is attributed to both PDE inhibition and adenosine receptor antagonism.[1] Caffeine also exhibits bronchodilator properties, but they are weaker than this compound's.[5] Theobromine's effects on airways are considerably weaker, making it clinically irrelevant for this purpose.[17]
Aminophylline , a 2:1 complex of this compound and ethylenediamine, was developed to improve this compound's poor water solubility, enabling intravenous administration for acute asthma exacerbations.[14][18][22] It is important to note that aminophylline is a pro-drug that releases this compound; it is considered less potent and shorter-acting than an equivalent dose of pure this compound.[18][19]
Central Nervous System
Caffeine is the most potent CNS stimulant of the group.[3] A double-blind crossover study in elderly subjects demonstrated that 250 mg of caffeine produced significantly better performance on a continuous attention task and higher self-rated alertness compared to 250 mg of this compound, despite achieving lower plasma concentrations.[5][23] This suggests caffeine is a more potent CNS stimulant than this compound.[5][23] Theobromine has minimal stimulant effects on the CNS.[6]
Cardiovascular System
All methylxanthines can cause positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[3] These effects, along with a narrow therapeutic index, contribute to the significant side effects of this compound, such as tachycardia and arrhythmias, especially at serum concentrations exceeding 20 mcg/mL.[20][24] This risk necessitates careful therapeutic drug monitoring.[22]
Comparative Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profiles of methylxanthines dictate their onset and duration of action. All are primarily metabolized in the liver by the cytochrome P450 system, particularly the CYP1A2 isoenzyme, making them susceptible to numerous drug-drug interactions.[2][13][25]
| Parameter | This compound | Caffeine | Theobromine |
| Bioavailability (Oral) | High (>90%)[20] | High (~99%)[25] | Weakly absorbed[26] |
| Half-life (t½) | ~7-12 hours (adults)[20][26] | ~4-5 hours[1][26] | ~7-12 hours[1][26] |
| Volume of Distribution (Vd) | ~0.44 L/kg[1] | ~0.6-0.7 L/kg[1] | ~0.6-0.7 L/kg[1] |
| Metabolism | Hepatic (CYP1A2)[13] | Hepatic (CYP1A2)[2] | Hepatic |
| Primary Metabolites | 1,3-dimethyluric acid, 3-methylxanthine | Paraxanthine, Theobromine, this compound | 3-methylxanthine |
A critical aspect of this compound's clinical use is the marked inter-individual variation in its clearance rate, which can vary four-fold among similar patients.[22] Factors like age, smoking status, liver function, and concurrent medications can dramatically alter its half-life, underscoring the necessity of individualized dosing based on serum concentration measurements.[22][25]
Key Experimental Protocols for Comparative Analysis
To provide a framework for direct, quantitative comparison in a laboratory setting, the following validated protocols are described.
Protocol 1: In Vitro Adenosine Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for specific adenosine receptor subtypes, which is fundamental to understanding their potency as antagonists.
-
Objective: To quantitatively compare the binding affinity of this compound, caffeine, and theobromine for human A1 and A2A adenosine receptors.
-
Methodology:
-
Materials: Cell membrane preparations from HEK-293 cells stably expressing recombinant human A1 or A2A receptors; [³H]DPCPX (A1-selective radioligand); [³H]CGS 21680 (A2A-selective radioligand); test methylxanthines; filtration apparatus.
-
Procedure (Competitive Binding): a. Incubate a fixed concentration of cell membrane preparation and radioligand with serially diluted concentrations of the unlabeled methylxanthine competitor. b. Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C). c. Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. d. Wash filters rapidly with ice-cold buffer to reduce non-specific binding. e. Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
-
Experimental Rationale: This assay directly measures the interaction between the drug and its primary molecular target. By comparing Ki values, one can establish a rank order of potency for receptor antagonism, which is essential for correlating molecular activity with physiological effects like CNS stimulation or bronchodilation.[12]
Caption: Workflow for Adenosine Receptor Binding Assay
Protocol 2: In Vivo Bronchodilator Activity Assessment
This protocol provides a method for evaluating the functional consequence of methylxanthine administration on airway smooth muscle in a preclinical model.
-
Objective: To assess and compare the protective effect of this compound, caffeine, and aminophylline against a chemically-induced bronchoconstriction in a guinea pig model.[21]
-
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Procedure: a. Administer the test methylxanthine (e.g., via intraperitoneal injection) or vehicle control to different groups of animals. b. After a set pretreatment time (e.g., 30-60 minutes), expose the animals to an aerosolized bronchoconstrictor agent (e.g., histamine or acetylcholine) in a whole-body plethysmography chamber. c. Continuously measure respiratory parameters, particularly airway resistance or PenH (enhanced pause), to determine the onset of bronchoconstriction (pre-convulsion time).
-
Data Analysis: Compare the pre-convulsion time in the drug-treated groups to the vehicle-treated group. A significant increase in this time indicates a protective, bronchodilatory effect. Calculate the percentage of protection afforded by each compound at various doses.
-
-
Experimental Rationale: While in vitro assays are crucial for mechanistic understanding, in vivo models are necessary to confirm that a compound retains its activity and produces a therapeutically relevant physiological effect within a complex biological system. This assay integrates the compound's ADME properties with its pharmacological action to provide a functional readout of efficacy.[21]
Conclusion
This compound, caffeine, and theobromine, while structurally similar, are not interchangeable. Their distinct pharmacological and pharmacokinetic profiles, summarized below, are critical for guiding research and development.
-
This compound: A potent bronchodilator and anti-inflammatory agent, its clinical utility is primarily in respiratory disease.[1][13] Its narrow therapeutic index and high potential for toxicity necessitate careful patient monitoring.[22]
-
Caffeine: The most potent CNS stimulant of the group, with more moderate peripheral effects.[5][23] It is the preferred methylxanthine for treating apnea of prematurity due to a better safety profile than this compound.[27]
-
Theobromine: The least potent of the three, with weak diuretic and cardiovascular effects and minimal CNS or respiratory activity.[12][17]
-
Aminophylline: A water-soluble salt of this compound that serves as a pro-drug for intravenous delivery in acute clinical settings.[19][22]
A thorough understanding of these differences, from molecular interactions to clinical outcomes, is paramount for leveraging the therapeutic potential of this important class of compounds and for developing novel derivatives with improved efficacy and safety profiles.
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Oñatibia-Astibia, A., et al. (2016). Health Effects and Risks of Caffeine, Theobromine and this compound. Current Pharmaceutical Design, 22(1), 1-1. Available from: [Link]
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A Researcher's Guide to Validating the Synergistic Anti-Inflammatory Effects of Theophylline and Corticosteroids
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the synergistic anti-inflammatory effects of combining theophylline and corticosteroids. We will move beyond simple descriptions of protocols to an in-depth analysis of the underlying molecular mechanisms and the critical experimental choices that ensure robust and reliable data.
Introduction: The Rationale for Combination Therapy
Corticosteroids are potent anti-inflammatory agents, forming the cornerstone of therapy for chronic inflammatory airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] However, their efficacy can be limited by dose-dependent side effects and the development of corticosteroid insensitivity, particularly in severe asthma and COPD.[3][4][5]
This compound, a methylxanthine traditionally used as a bronchodilator at higher doses (10-20 mg/L), has been found to possess significant anti-inflammatory properties at lower, better-tolerated concentrations (1-5 mg/L).[4][6] Mounting evidence indicates that low-dose this compound can amplify the anti-inflammatory effects of corticosteroids, and more importantly, may even restore corticosteroid sensitivity in resistant patients.[1][3][7][8][9] This guide focuses on the experimental validation of this synergistic relationship.
The Molecular Basis of Synergy: A Focus on HDAC2
Understanding the mechanism of action is paramount to designing effective validation studies. The synergy between this compound and corticosteroids is not a simple additive effect but a sophisticated interplay at the molecular level, primarily revolving around Histone Deacetylase-2 (HDAC2) .[4][10][11]
Corticosteroid Action and a Key Limitation: Corticosteroids exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[12][13] This activated GR complex moves to the nucleus where it suppresses inflammatory gene expression. A key mechanism for this suppression is the recruitment of HDAC2.[13][14][15] HDAC2 removes acetyl groups from histones, compacting the chromatin structure and making it inaccessible to transcription factors like NF-κB, which drive the production of inflammatory proteins.[6][11][14]
In some chronic inflammatory states, particularly those associated with high oxidative stress (like COPD), the activity and expression of HDAC2 are markedly reduced.[3][6][8][11] This reduction is a primary driver of corticosteroid insensitivity; without sufficient HDAC2, the GR cannot effectively "switch off" inflammatory genes.[6][12]
This compound's Role as a Synergist: Low-dose this compound directly addresses this limitation by activating HDAC2.[8][14] This action is independent of its bronchodilator effects (phosphodiesterase inhibition) and is linked to the inhibition of phosphoinositide-3-kinase-delta (PI3K-δ), an enzyme activated by oxidative stress that normally inactivates HDAC2.[8][16]
By restoring HDAC2 activity, this compound provides the necessary molecular machinery for corticosteroids to function effectively.[10][14][17] The now-activated HDAC2 is available for recruitment by the GR to the site of inflammation, leading to a potent, synergistic suppression of inflammatory genes.[10][14][18] This interaction explains why this compound alone is not a highly effective anti-inflammatory agent; it activates HDAC2, but requires the corticosteroid-activated GR to target it to the correct genes.[10][18]
Signaling Pathway Diagram
The following diagram illustrates the molecular interplay between corticosteroids, this compound, and the inflammatory response.
Caption: Molecular mechanism of this compound and corticosteroid synergy.
Experimental Validation: Models and Protocols
To validate this synergy, a multi-faceted approach using relevant in vitro and in vivo models is required. The choice of model is critical and should be guided by the specific research question.
In Vitro Models
-
Cell Lines:
-
A549 (Human Lung Adenocarcinoma): An epithelial cell line commonly used for initial screening. It is readily available and easy to culture.
-
U937 (Human Monocytic Cell Line): Can be differentiated into macrophage-like cells, which are key players in airway inflammation.[1]
-
-
Primary Cells:
-
Alveolar Macrophages: Harvested from bronchoalveolar lavage (BAL) fluid from healthy donors or patients with COPD. These cells provide a more clinically relevant model but are more challenging to obtain and culture.[6]
-
Peripheral Blood Mononuclear Cells (PBMCs): Easily isolated from blood and can be used to study systemic inflammatory responses.[6]
-
Experimental Workflow
A typical in vitro validation workflow involves stimulating cells to create an inflammatory, corticosteroid-insensitive environment, followed by treatment with the drugs alone or in combination.
Caption: A generalized workflow for in vitro validation of drug synergy.
Key Experimental Protocols
Protocol 1: Quantifying Inflammatory Cytokine Release
This protocol measures the functional outcome of the drug combination on inflammation.
-
Objective: To measure the synergistic inhibition of pro-inflammatory cytokine (e.g., IL-8, GM-CSF) release from stimulated cells.
-
Methodology (ELISA):
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 2x10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate cells for 1 hour with:
-
Vehicle (e.g., 0.1% DMSO)
-
Dexamethasone (e.g., 10⁻¹⁰ M to 10⁻⁶ M)
-
This compound (e.g., 10⁻⁵ M)
-
Dexamethasone + this compound combination
-
-
Stimulation: Add an inflammatory stimulus (e.g., IL-1β at 1 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of the target cytokine in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Self-Validation & Causality: Including a dose-response for the corticosteroid allows for the calculation of IC50 values. A significant leftward shift in the dose-response curve in the presence of this compound demonstrates synergy. The HDAC inhibitor Trichostatin A can be used as a control to confirm the effect is HDAC-dependent.[10][18]
Protocol 2: Measuring HDAC Activity
This protocol directly assesses the molecular target of this compound.
-
Objective: To determine if this compound, alone and in combination with a corticosteroid, increases nuclear HDAC activity.
-
Methodology (Fluorometric Assay):
-
Cell Treatment: Treat cells in a 6-well plate with the four conditions described in Protocol 1 for a shorter duration (e.g., 4-6 hours).
-
Nuclear Extraction: Harvest cells and isolate nuclear proteins using a commercial nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
HDAC Assay: Use a commercial fluorometric HDAC activity assay kit.
-
Add equal amounts of nuclear protein to the wells of a black 96-well plate.
-
Add the HDAC substrate and developer as per the kit's instructions.
-
Incubate at 37°C for 30-60 minutes.
-
-
Measurement: Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
-
Self-Validation & Causality: An increase in fluorescence corresponds to higher HDAC activity. The combination of this compound and a corticosteroid is expected to show a greater increase in activity than either drug alone.[10] Comparing results to a known HDAC inhibitor (e.g., Trichostatin A) included in the kit validates the assay's performance.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The goal is to demonstrate that the effect of the combination is greater than the sum of the individual effects.
Table 1: Example Data on Inhibition of GM-CSF Release in A549 Cells
| Treatment Group (Stimulated with IL-1β) | GM-CSF Concentration (pg/mL) | % Inhibition |
| Vehicle Control | 1250 ± 80 | 0% |
| Dexamethasone (10⁻⁹ M) | 980 ± 65 | 21.6% |
| This compound (10⁻⁵ M) | 1100 ± 70 | 12.0% |
| Dexamethasone + this compound | 450 ± 50 | 64.0% |
Data are illustrative and based on trends reported in the literature.
This table clearly shows that the combination treatment results in a percent inhibition far greater than the additive effect of the individual drugs (21.6% + 12.0% = 33.6%), indicating a powerful synergistic interaction. Studies have shown that low-dose this compound can induce a 100- to 10,000-fold increase in the suppressive effect of corticosteroids.[6]
Conclusion
Validating the synergistic effect of this compound and corticosteroids requires a robust experimental design rooted in the molecular mechanism of HDAC2 activation. By employing relevant cellular models and quantitative assays for both functional outcomes (cytokine release) and target engagement (HDAC activity), researchers can generate compelling data. This evidence not only supports the clinical rationale for this combination therapy but also provides a framework for the development of novel drugs that can restore corticosteroid sensitivity in chronic inflammatory diseases.
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A Comparative Analysis of Theophylline's Engagement with Adenosine Receptor Subtypes: A Guide for Researchers
This guide provides an in-depth comparative study of the effects of theophylline, a classic methylxanthine compound, on the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. As a non-selective antagonist, this compound's multifaceted pharmacological profile stems from its interaction with these widely distributed G-protein coupled receptors (GPCRs). Understanding the nuances of its binding affinity and functional antagonism across these subtypes is critical for researchers in pharmacology, drug discovery, and molecular biology. This document synthesizes available experimental data, details relevant investigational protocols, and offers insights into the causal relationships that govern experimental design in this area.
Introduction to this compound and the Adenosine Receptor Family
This compound, a compound found naturally in tea and cocoa beans, has a long history of clinical use, primarily as a bronchodilator for respiratory diseases like asthma and COPD.[1] Its mechanism of action is complex, involving the inhibition of phosphodiesterase (PDE) enzymes and, pertinently to this guide, the antagonism of adenosine receptors.[1] Adenosine is a ubiquitous endogenous purine nucleoside that modulates a vast array of physiological processes by activating four receptor subtypes:
-
A₁ Receptor: Primarily coupled to Gᵢ/ₒ proteins, its activation inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. It is highly expressed in the brain, heart, and adipose tissue.
-
A₂ₐ Receptor: Coupled to Gₛ proteins, its activation stimulates adenylyl cyclase, leading to an increase in cAMP. It is found in high concentrations in the striatum, olfactory tubercle, and platelets.
-
A₂ₑ Receptor: Also coupled to Gₛ proteins, it increases cAMP levels upon activation. It is widely distributed throughout the body.
-
A₃ Receptor: Primarily coupled to Gᵢ/ₒ proteins, it inhibits adenylyl cyclase. It is expressed in various tissues, including the lungs, liver, and immune cells.
This compound's ability to block these receptors contributes significantly to its therapeutic and adverse effects. A thorough comparative analysis of its interaction with each subtype is therefore essential for targeted drug development and a deeper understanding of its physiological impact.
Comparative Pharmacological Profile of this compound
This compound is generally characterized as a non-selective adenosine receptor antagonist, exhibiting affinity in the micromolar range for A₁, A₂ₐ, and A₂ₑ receptors. However, its activity at the A₃ receptor appears to be species-dependent, with weak antagonism observed in humans. The following table summarizes the available experimental data on the binding affinity (Kᵢ) and functional antagonism (IC₅₀) of this compound at the different human adenosine receptor subtypes.
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Antagonism (IC₅₀) | Species/Tissue/Cell Line | Reference(s) |
| A₁ | ~14 µM - 30 µM | 20-30 µM | Rat Brain | [2][3] |
| A₂ₐ | ~14 µM - 70.9 µM | 20-60 µM | Human Lung, Rat Brain | [2][3][4] |
| A₂ₑ | Kₑ: 7 µM | - | Human Mast Cell Line | [1] |
| A₃ | Weak Antagonist | - | Human |
Kₑ: Equilibrium dissociation constant for an antagonist.
The data suggests that this compound possesses a relatively similar, albeit moderate, affinity for A₁ and A₂ₐ receptors. The affinity for the A₂ₑ receptor also falls within this micromolar range. The lack of robust, quantitative data for the human A₃ receptor highlights an area for further investigation.
Adenosine Receptor Signaling Pathways and this compound's Mechanism of Action
This compound exerts its effects by competitively blocking the binding of endogenous adenosine to its receptors, thereby inhibiting their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for each receptor subtype and the point of intervention by this compound.
A₁ and A₃ Receptor Signaling (Gᵢ/ₒ-coupled)
Activation of A₁ and A₃ receptors by adenosine leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This compound blocks this interaction, preventing the decrease in cAMP.
Caption: this compound antagonism of Gᵢ/ₒ-coupled A₁/A₃ receptors.
A₂ₐ and A₂ₑ Receptor Signaling (Gₛ-coupled)
Conversely, activation of A₂ₐ and A₂ₑ receptors stimulates adenylyl cyclase, increasing intracellular cAMP. This compound's blockade of these receptors prevents this rise in cAMP.
Caption: this compound antagonism of Gₛ-coupled A₂ₐ/A₂ₑ receptors.
Experimental Protocols for Characterizing this compound's Receptor Interactions
To empirically determine the binding affinity and functional potency of this compound at each adenosine receptor subtype, radioligand binding assays and functional cAMP assays are indispensable. The following sections provide detailed, step-by-step methodologies for these key experiments.
Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor. This allows for the calculation of the inhibition constant (Kᵢ), a measure of the antagonist's binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, a fixed concentration of a suitable radioligand for the specific receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ), and serially diluted concentrations of this compound.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-radioactive, potent adenosine receptor antagonist).
-
-
Incubation:
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
-
Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional cAMP Assay: Determining Functional Antagonism (IC₅₀)
This assay measures the ability of an antagonist to reverse the effect of an agonist on intracellular cAMP levels. For A₂ₐ and A₂ₑ receptors, this involves blocking agonist-induced cAMP production. For A₁ and A₃ receptors, it involves blocking agonist-induced inhibition of forskolin-stimulated cAMP production.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the human adenosine receptor subtype of interest in a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For A₂ₐ and A₂ₑ Receptors: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA) to stimulate cAMP production and incubate for a defined period.
-
For A₁ and A₃ Receptors: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate basal cAMP levels, followed by the addition of an adenosine receptor agonist to inhibit this stimulation. Incubate for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF®, ELISA, or luminescence-based). Follow the manufacturer's protocol for the chosen kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect on the agonist's response.
-
Conclusion and Future Directions
This compound's interaction with adenosine receptors is a cornerstone of its pharmacological activity. While it is broadly classified as a non-selective antagonist, this guide highlights the need for a more nuanced understanding of its affinity and functional effects at each of the four human adenosine receptor subtypes. The available data, though not from a single comprehensive study, indicates that this compound interacts with A₁, A₂ₐ, and A₂ₑ receptors with similar micromolar affinity. Its effect on the human A₃ receptor remains less defined and warrants further investigation.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Such research is essential for elucidating the precise contribution of each adenosine receptor subtype to the overall pharmacological profile of this compound and for the development of more selective and efficacious therapeutics in the future.
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A Senior Application Scientist's Guide to Assessing the Reproducibility of Theophylline's Effects Across Different Cell Lines
In the landscape of preclinical drug development, the reproducibility of experimental findings is the bedrock of scientific progression. Theophylline, a methylxanthine compound with a long history of clinical use for respiratory diseases, continues to be a subject of investigation for its potential anti-inflammatory and anti-cancer properties.[1][2] However, the translation of in vitro findings to clinical efficacy is often hampered by inconsistent results across different studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and understand the reproducibility of this compound's effects across various cell lines. We will delve into the compound's core mechanisms, provide detailed protocols for key validation experiments, and explore the underlying factors that contribute to experimental variability.
The Dual-Faced Mechanism of this compound: A Molecular Primer
To appreciate the potential for varied cellular responses, one must first understand this compound's multifaceted mechanism of action. It primarily functions through two well-established pathways.[1][3][4][5]
-
Non-selective Phosphodiesterase (PDE) Inhibition: this compound inhibits multiple PDE isoenzymes (primarily PDE3 and PDE4), which are responsible for degrading the second messenger cyclic adenosine monophosphate (cAMP).[1][6] This inhibition leads to an accumulation of intracellular cAMP, activating Protein Kinase A (PKA) and initiating a cascade of downstream signaling events that can influence inflammation, cell proliferation, and apoptosis.[1]
-
Adenosine Receptor Antagonism: this compound acts as a non-selective antagonist at A1, A2, and A3 adenosine receptors.[1][5] By blocking these receptors, it prevents the endogenous nucleoside adenosine from exerting its effects, which can include bronchoconstriction and modulation of inflammatory responses.[3][5]
The balance between these two primary actions, coupled with other proposed mechanisms like histone deacetylase-2 (HDAC2) activation and NF-κB inhibition, dictates the ultimate cellular outcome.[1][3][6] This complexity is a key reason why its effects can be highly cell-type dependent.
Caption: Standardized workflow for assessing this compound's effects.
Protocol 1: Foundational Cell Culture and Authentication
The root of much irreproducibility lies in the basics of cell culture. Genetic drift, cross-contamination, and mycoplasma infection can dramatically alter a cell's phenotype and drug response. [7]
-
Objective: To ensure the identity and purity of the cell lines being tested.
-
Methodology:
-
Source & Passage: Obtain cell lines from a reputable repository (e.g., ATCC). Record the passage number upon receipt and maintain a low passage number for all experiments.
-
Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of human cell lines upon receipt and before cryopreservation of a master stock. [8][9][10][11]This is the gold standard for authentication. [11][12] 3. Mycoplasma Testing: Regularly test all cell cultures for mycoplasma contamination using a PCR-based method. Perform this test monthly and before any critical experiment. [8] 4. Standardized Culture Conditions: Use the same batch of media, serum, and supplements for all cell lines in a comparative study to minimize extrinsic variability.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [13][14]
-
Objective: To quantify the dose-dependent effect of this compound on cell viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [15] 2. Treatment: Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.1 µM to 10 mM). Include a vehicle-only control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. [15] 4. MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours. [13][16]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [13][14] 5. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [13][15][17] 6. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [13][14] 7. Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Protocol 3: Intracellular cAMP Measurement
Directly measuring cAMP levels provides a mechanistic link between this compound treatment and the activation of the PKA pathway.
-
Objective: To quantify the change in intracellular cAMP levels following this compound treatment.
-
Methodology (ELISA-based):
-
Cell Culture and Treatment: Culture cells to near-confluence in 24- or 48-well plates. Pre-treat cells with a general PDE inhibitor like IBMX (0.1-0.5 mM) for 15-30 minutes to prevent cAMP degradation. [18]Then, treat with this compound for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Remove the medium and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit. [19] 3. ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. [20]This typically involves adding cell lysates and a fixed amount of HRP-labeled cAMP to wells pre-coated with an anti-cAMP antibody.
-
Standard Curve: Generate a standard curve using known concentrations of cAMP provided in the kit. [20][21] 5. Detection: After incubation and washing steps, add the substrate solution and measure the colorimetric or chemiluminescent signal. [19][20] 6. Data Analysis: Calculate the cAMP concentration in the samples by interpolating from the standard curve.
-
Interpreting Variability: A Root Cause Analysis
When results differ between cell lines, it is crucial to move beyond simple observation and dissect the underlying causes. This is where a deep understanding of cell biology and pharmacology becomes paramount.
Caption: Root causes of variability in this compound response.
-
Differential Gene Expression: The most significant source of intrinsic variability is the unique gene expression profile of each cell line. A cell line expressing high levels of PDE4 will likely show a more robust cAMP response to this compound than a cell line where other isoforms predominate. [6]Similarly, the density and subtype of adenosine receptors on the cell surface will dictate the efficacy of this compound's antagonistic action. [22][23]* Genetic and Epigenetic Drift: Cancer cell lines are inherently unstable. [7]With increasing passage number, cell lines can undergo significant genetic and epigenetic changes, leading to a shift in their drug response profile. [7]This underscores the importance of using low-passage cells and regular authentication.
-
Cellular Context: The overall signaling network within a cell can influence its response. For example, the status of tumor suppressor genes like p53 can affect the apoptotic potential of a cell following a drug-induced signal. [24]* Experimental Conditions: Seemingly minor variations in experimental protocol can lead to major differences in results. The choice of assay, incubation times, and even the brand of fetal bovine serum can introduce variability that confounds cross-study comparisons. [25][26]
Conclusion and Best Practices
Assessing the reproducibility of this compound's effects is not merely a validation exercise; it is a discovery process. By systematically comparing responses across well-characterized cell lines using standardized, self-validating protocols, researchers can uncover the specific cellular contexts in which this compound is most effective. This approach moves beyond a simple "works" or "doesn't work" paradigm to a more nuanced understanding of "where, why, and how" it works.
To ensure the integrity and impact of your research, adhere to these core principles:
-
Authenticate Rigorously: Always begin with authenticated, mycoplasma-free cell lines of a low passage number.
-
Standardize Everything: Control for extrinsic variables by using consistent reagents, densities, and incubation times across all comparative experiments.
-
Think Mechanistically: Go beyond phenotypic endpoints. Measure direct biochemical readouts, like cAMP levels, to link drug action to cellular response.
-
Embrace Heterogeneity: Use a panel of cell lines from different tissues of origin to define the spectrum of this compound's activity. Include non-cancerous cell lines as controls to identify tumor-specific effects.
-
Document Diligently: Keep meticulous records of all experimental parameters to aid in troubleshooting and ensure that your work can be faithfully reproduced by others.
By adopting this comprehensive and scientifically rigorous approach, the research community can build a more reliable and translatable body of knowledge on the therapeutic potential of this compound.
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Title: this compound - StatPearls Source: NCBI Bookshelf URL: [Link]
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Title: this compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma Source: PubMed URL: [Link]
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Title: A narrative review of this compound: is there still a place for an old friend? Source: Scurek URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]
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Title: A narrative review of this compound: is there still a place for an old friend? Source: PMC - NCBI URL: [Link]
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Title: Adenosine A2A receptor antagonist Source: Wikipedia URL: [Link]
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Title: Differential antagonism of cardiac actions of adenosine by this compound Source: ScienceDirect URL: [Link]
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Title: Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid and Reproducible Research Source: University of Colorado Cancer Center URL: [Link]
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Title: this compound: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE Source: Thorax URL: [Link]
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Title: Guide to Human Cell Line Authentication Source: ICLAC URL: [Link]
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Title: Antagonism of presynaptic adenosine receptors by this compound 9-β-D-riboside and 8-phenylthis compound Source: Canadian Science Publishing URL: [Link]
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Title: this compound exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines Source: Oncotarget URL: [Link]
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Title: this compound exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines Source: ResearchGate URL: [Link]
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Title: this compound and phosphodiesterase inhibitors Source: ERS Publications URL: [Link]
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Title: this compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants Source: PubMed URL: [Link]
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Title: The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects Source: NIH URL: [Link]
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Title: Best Practices for Cell Line Authentication Source: Cell Culture Dish URL: [Link]
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Title: Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria Source: Bio-protocol URL: [Link]
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A Preclinical Showdown: Theophylline vs. Selective PDE4 Inhibitors in Inflammatory Disease Models
A Senior Application Scientist's Guide to Mechanistic and Efficacy Comparisons
For decades, theophylline, a methylxanthine discovered in tea leaves, has been a cornerstone in managing respiratory diseases due to its bronchodilatory and anti-inflammatory properties.[1][2] However, its narrow therapeutic index and broad mechanism of action have paved the way for a new generation of targeted therapies: selective phosphodiesterase 4 (PDE4) inhibitors.[3][4] These agents promise potent anti-inflammatory effects with a potentially wider safety margin.
This guide provides an in-depth comparison of this compound and selective PDE4 inhibitors based on preclinical data. We will dissect their distinct mechanisms of action, compare their efficacy in relevant disease models, and provide the experimental frameworks necessary for their evaluation, empowering researchers to make informed decisions in drug development and discovery.
Part 1: The Fundamental Divide - A Tale of Two Mechanisms
The core difference between this compound and selective PDE4 inhibitors lies in their specificity. This compound is a non-selective agent, a pharmacological sledgehammer, while PDE4 inhibitors are molecular scalpels.
This compound: The Multi-Target Veteran
This compound exerts its effects through several mechanisms, making it a complex drug to characterize.[5] Its primary actions include:
-
Non-selective PDE Inhibition : this compound weakly inhibits multiple phosphodiesterase families, including PDE3, PDE4, and PDE5.[5][6] This leads to an increase in both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The bronchodilator effect is largely attributed to PDE3 inhibition in airway smooth muscle.[5]
-
Adenosine Receptor Antagonism : At therapeutic concentrations, this compound blocks A1, A2, and A3 adenosine receptors.[1][6] This action contributes significantly to its side effect profile, including cardiac arrhythmias and central nervous system (CNS) stimulation.[1][5]
-
Histone Deacetylase (HDAC) Activation : At lower, anti-inflammatory concentrations, this compound can enhance the activity of HDAC2.[1][7] This is a crucial mechanism for increasing the anti-inflammatory efficacy of corticosteroids, particularly in steroid-resistant conditions like COPD.[7]
-
Other Anti-inflammatory Pathways : this compound also inhibits pro-inflammatory transcription factors like NF-κB and phosphoinositide 3-kinase (PI3K), and promotes the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][6][7]
Selective PDE4 Inhibitors: The Anti-Inflammatory Specialists
Selective PDE4 inhibitors, such as roflumilast, were developed to specifically target the anti-inflammatory pathway mediated by PDE4, thereby avoiding the off-target effects associated with this compound.[3]
-
Selective PDE4 Inhibition : These drugs specifically inhibit the PDE4 enzyme family, which is the predominant PDE expressed in key inflammatory cells like neutrophils, eosinophils, macrophages, and T-lymphocytes.[8][9]
-
cAMP Accumulation : Inhibition of PDE4 prevents the breakdown of cAMP to AMP, leading to a significant accumulation of intracellular cAMP.[8]
-
Downstream Signaling : Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[8] This cascade ultimately suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory mediators, including TNF-α, interleukins, and leukotrienes.[10][11]
-
Subtype Specificity : The PDE4 family has four subtypes (PDE4A, 4B, 4C, 4D). PDE4B is considered the primary target for anti-inflammatory effects, while inhibition of PDE4D is strongly linked to the dose-limiting side effect of emesis (vomiting).[8] This has driven the development of newer inhibitors that selectively target PDE4B over PDE4D.[10]
| Feature | This compound | Selective PDE4 Inhibitors |
| Primary Target | Non-selective PDE, Adenosine Receptors | PDE4 Enzyme Family |
| PDE Selectivity | Inhibits PDE3, PDE4, PDE5, and others[6] | Highly selective for PDE4 (A, B, C, D)[8] |
| Key Second Messenger | ↑ cAMP & ↑ cGMP | ↑ cAMP |
| Anti-inflammatory MOA | PDE4 inhibition, HDAC activation, NF-κB inhibition[1][5] | Potent PDE4 inhibition in inflammatory cells[8] |
| Bronchodilator MOA | Primarily PDE3 inhibition[5] | Minimal direct bronchodilation[11] |
| Off-Target Actions | Adenosine receptor antagonism, PI3K inhibition[1][7] | Minimal; side effects linked to PDE4D subtype[8] |
Part 2: Preclinical Efficacy - A Head-to-Head Comparison
In preclinical models of inflammatory diseases, particularly asthma and COPD, both this compound and selective PDE4 inhibitors demonstrate anti-inflammatory activity, but their profiles differ in potency and specificity.
Effects on Inflammatory Cells and Cytokines
Selective PDE4 inhibitors generally exhibit more potent and targeted effects on inflammatory cells than this compound.
-
Eosinophils & Neutrophils : PDE4 is the predominant PDE isoform in eosinophils and neutrophils. Selective PDE4 inhibitors potently suppress key functions of these cells, including chemotaxis, degranulation, and superoxide generation.[11] While this compound also inhibits these cells, its effect is less pronounced.[12][13] Preclinical studies with roflumilast show significant reductions in both eosinophil and neutrophil counts in allergen-challenge models.[14]
-
T-Lymphocytes & Macrophages : Both drug classes can inhibit the activation and proliferation of T-lymphocytes and macrophages.[9][13]
-
Cytokine Production : Selective PDE4 inhibitors are potent inhibitors of TNF-α release from lipopolysaccharide (LPS)-stimulated monocytes.[15] Newer inhibitors like orismilast also potently inhibit IL-17A and IL-13.[10] this compound also reduces pro-inflammatory cytokines like TNF-α and IL-1, but a unique feature is its ability to increase the production of the anti-inflammatory cytokine IL-10.[16][17]
Performance in Animal Models of Respiratory Disease
In animal models mimicking asthma and COPD, selective PDE4 inhibitors often show superior anti-inflammatory efficacy.
-
Asthma Models : In allergen-sensitized and challenged animals (e.g., guinea pigs, mice), selective PDE4 inhibitors effectively inhibit both early and late asthmatic responses, reduce airway hyperresponsiveness, and decrease the influx of inflammatory cells into the lungs.[11] Roflumilast, for instance, has been shown to attenuate allergen-induced bronchoconstriction and inflammation. This compound also reduces these inflammatory responses but is generally less potent.[9][13]
-
COPD Models : In models of COPD (e.g., chronic smoke exposure), roflumilast has been shown to significantly reduce airway inflammation and symptoms like tracheal contraction.[18][19]
| Parameter | This compound | Selective PDE4 Inhibitors | Preclinical Model Reference |
| Eosinophil Infiltration | Moderate Inhibition | Potent Inhibition | Allergen-challenge models[13][14] |
| Neutrophil Infiltration | Moderate Inhibition | Potent Inhibition | LPS or smoke-exposure models[14][19] |
| TNF-α Production | Inhibition | Potent Inhibition | In vitro (PBMC/monocytes); in vivo (LPS challenge)[15][16] |
| IL-10 Production | Increased Production | No significant direct effect | In vitro (PBMC)[17] |
| Airway Hyperresponsiveness | Reduction | Potent Reduction | Allergen-challenge models[20] |
| Bronchodilation | Direct Effect (via PDE3) | Minimal Direct Effect | In vitro smooth muscle strips; in vivo lung function[5][11][21] |
Part 3: The Safety Profile - Balancing Efficacy and Tolerability
A major driver for the development of selective PDE4 inhibitors was to overcome the significant side-effect burden of this compound.[3][22]
-
This compound : Its narrow therapeutic window means that plasma concentrations required for efficacy are close to those causing toxicity.[5] Side effects are directly linked to its non-selective mechanism:
-
Selective PDE4 Inhibitors : These agents have a considerably safer profile, lacking the severe cardiac and CNS toxicities of this compound.[3][4] However, they have their own characteristic side effects:
| Side Effect | This compound | Selective PDE4 Inhibitors | Proposed Preclinical Mechanism |
| Nausea / Vomiting | Common | Common | General PDE inhibition (this compound); PDE4D inhibition (PDE4i)[5][24] |
| Headache | Common | Common | PDE inhibition in cerebral vasculature[6][23] |
| Cardiac Arrhythmias | High Risk | Low / No Risk | Adenosine A1 receptor antagonism[5] |
| Seizures | High Risk (at high doses) | Low / No Risk | Adenosine A1 receptor antagonism[2][5] |
Part 4: Essential Experimental Protocols
Validating and comparing these compounds requires robust and standardized preclinical assays.
Protocol 1: In Vitro Biochemical PDE4 Inhibition Assay
This assay determines the direct inhibitory potency (IC50) of a compound on the target enzyme.
Methodology: Scintillation Proximity Assay (SPA)
-
Compound Preparation : Prepare serial dilutions of the test compound (e.g., roflumilast) and a reference inhibitor in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup : In a 96-well plate, add components in order:
-
2 µL of diluted compound.
-
20 µL of assay buffer.
-
20 µL of [3H]-cAMP substrate.
-
10 µL of Yttrium Silicate SPA beads conjugated with a cAMP-specific antibody.
-
-
Enzyme Reaction : Pre-incubate the plate for 10 minutes. Initiate the reaction by adding 20 µL of purified, recombinant human PDE4 enzyme. Include "no enzyme" (negative control) and "no inhibitor" (positive control) wells.
-
Incubation : Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Signal Detection : During incubation, PDE4 hydrolyzes [3H]-cAMP to [3H]-AMP. [3H]-AMP does not bind to the antibody on the SPA beads. Unbound [3H]-cAMP binds, bringing it close to the scintillant in the bead, generating a light signal. The signal is inversely proportional to enzyme activity.
-
Data Analysis : Measure the signal using a microplate scintillation counter. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[8]
Protocol 2: In Vivo Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This is a standard mouse model to assess the efficacy of anti-inflammatory compounds for asthma.
-
Sensitization (Day 0 and 7) : Administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide (adjuvant) in saline to BALB/c mice.
-
Drug Administration (Day 14-16) : Administer the test compound (this compound, PDE4 inhibitor, or vehicle control) via the desired route (e.g., oral gavage, i.p.). Dosing regimen should be based on prior pharmacokinetic studies.
-
Aerosol Challenge (Day 14-16) : One hour after drug administration, place mice in a whole-body exposure chamber and challenge them with an aerosol of 1% OVA in saline for 30 minutes.
-
Endpoint Analysis (Day 18) :
-
Airway Hyperresponsiveness (AHR) : Measure changes in lung resistance and compliance in response to increasing concentrations of inhaled methacholine using a plethysmograph.
-
Bronchoalveolar Lavage (BAL) : Euthanize mice and perform a lung lavage with PBS. Collect the BAL fluid (BALF).
-
Cell Differentials : Centrifuge the BALF, resuspend the cell pellet, and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and stained cytospins.
-
Cytokine Analysis : Measure levels of cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BALF supernatant using ELISA or multiplex assays.
-
Lung Histology : Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Conclusion and Future Directions
The preclinical evidence clearly delineates the profiles of this compound and selective PDE4 inhibitors. This compound is a broad-acting agent whose efficacy is a product of multiple mechanisms, but this lack of specificity is also its greatest liability, leading to a narrow therapeutic window.[3][4]
Selective PDE4 inhibitors represent a mechanistically refined approach. By specifically targeting the PDE4 enzyme in inflammatory cells, they achieve potent anti-inflammatory effects with an improved safety profile, free from the severe off-target toxicities of this compound.[3] The primary challenge for this class remains the gastrointestinal side effects, which are mechanistically linked to PDE4D inhibition.[8]
The future of this field lies in further refining this selectivity. The development of PDE4B-selective inhibitors or inhaled formulations that deliver the drug directly to the lung tissue are promising strategies to maximize the therapeutic index, offering potent, targeted anti-inflammatory action with minimal systemic side effects.[10][25][26]
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A Comparative Guide to Validating the In Vivo Efficacy of Novel Theophylline-Based Compounds
Introduction: Reinvigorating a Classic Therapeutic
For over seven decades, theophylline has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic utility stems from a multi-faceted mechanism of action, including bronchodilation through phosphodiesterase (PDE) inhibition and anti-inflammatory effects.[3][4][5][6] However, the clinical application of this compound is often hampered by its narrow therapeutic index, leading to a significant risk of adverse effects, such as nausea, headaches, and in severe cases, cardiac arrhythmias and seizures.[7][8][9] This has propelled the development of novel this compound-based compounds, aiming to retain or enhance therapeutic efficacy while improving the safety profile.
This guide provides a comprehensive framework for the in vivo validation of these next-generation this compound derivatives. We will delve into the critical experimental models and methodologies required to rigorously assess their bronchodilatory, anti-inflammatory, and diuretic properties, providing a clear path for researchers and drug development professionals to generate robust and comparable data.
The Mechanistic Landscape of this compound and its Derivatives
A thorough understanding of this compound's mechanisms of action is paramount to designing effective in vivo studies for its novel analogs. The primary targets include:
-
Phosphodiesterase (PDE) Inhibition: this compound non-selectively inhibits PDEs, leading to increased intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation (bronchodilation).[3][5] Novel derivatives may exhibit greater selectivity for specific PDE isoforms, potentially reducing side effects.[6]
-
Adenosine Receptor Antagonism: this compound is a non-selective antagonist of adenosine receptors.[10][11][12] This action contributes to its bronchodilator effects but is also linked to some of its adverse effects.[2] Synthesizing derivatives with altered affinity for adenosine receptor subtypes is a key strategy for improving tolerability.[13][14]
-
Histone Deacetylase (HDAC) Activation: At lower, anti-inflammatory concentrations, this compound can activate HDACs, particularly HDAC2.[2][15] This enhances the anti-inflammatory effects of corticosteroids and may even reverse corticosteroid resistance in diseases like COPD.[16][17]
The following diagram illustrates the interconnected pathways influenced by this compound and its derivatives.
Caption: Key mechanisms of action for this compound-based compounds.
Part 1: Evaluating Bronchodilator Efficacy
The primary therapeutic indication for this compound is the relief of airway obstruction.[18] Therefore, robust in vivo models of bronchoconstriction are essential for comparing the efficacy of novel derivatives.
Experimental Workflow: Bronchodilator Efficacy Assessment
A standardized approach is crucial for obtaining reproducible data.[19] The following workflow outlines the key steps:
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A Comparative Guide to Theophylline and Pentoxifylline in Preclinical Sepsis Models
This guide provides a comprehensive comparative analysis of two methylxanthine derivatives, theophylline and pentoxifylline, as potential therapeutic agents in the context of sepsis. We will delve into their distinct and overlapping mechanisms of action, evaluate their efficacy as reported in preclinical sepsis models, and provide detailed experimental protocols for researchers aiming to conduct a direct, head-to-head comparison.
Sepsis: A Dysregulated Host Response and the Rationale for Methylxanthines
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] The pathophysiology is characterized by an initial hyperinflammatory phase, often termed a "cytokine storm," where an excessive release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β) leads to widespread endothelial damage, microvascular dysfunction, and ultimately, multiple organ failure.[3]
Methylxanthines, such as this compound and pentoxifylline, have garnered interest as potential adjunct therapies in sepsis. Their utility stems from their known anti-inflammatory and immunomodulatory properties, which offer a mechanism to temper the devastating systemic inflammation that defines the septic state.[4][5] While sharing a common chemical backbone, their subtle mechanistic differences may translate into distinct therapeutic profiles.
Comparative Mechanisms of Action
Both this compound and pentoxifylline exert their effects through multiple pathways, but the potency and primary mode of action differ significantly.
This compound is a well-established therapy for respiratory diseases like asthma and COPD.[6][7] Its anti-inflammatory effects are attributed to several mechanisms:
-
Non-selective Phosphodiesterase (PDE) Inhibition: this compound weakly inhibits PDEs, leading to an increase in intracellular cyclic AMP (cAMP).[6][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn can suppress the synthesis of inflammatory mediators.[6]
-
Adenosine Receptor Antagonism: A key feature of this compound is its role as a non-selective, competitive antagonist of adenosine receptors (A1, A2A, and A2B).[6][9][10] During sepsis, extracellular adenosine levels rise, acting as an immunosuppressive signal, primarily through the A2A receptor.[11] By blocking these receptors, this compound may counteract this immunosuppressive state, potentially enhancing the host's ability to clear pathogens.[12][13]
-
Other Immunomodulatory Effects: this compound can also promote the apoptosis of inflammatory cells (neutrophils, T-cells), activate histone deacetylase 2 (HDAC2) to switch off inflammatory genes, and inhibit the pro-inflammatory transcription factor NF-κB.[7][8][9]
Pentoxifylline (PTX) is primarily used to treat peripheral artery disease due to its effects on blood flow.[14] Its application in sepsis is supported by the following actions:
-
PDE Inhibition and Cytokine Suppression: Like this compound, PTX is a non-selective PDE inhibitor.[14][15] This action is strongly linked to its ability to inhibit the synthesis of TNF-α and other pro-inflammatory cytokines, a cornerstone of its therapeutic rationale in sepsis.[16][17]
-
Hemorheological Effects: A distinct advantage of PTX is its ability to improve the rheology of blood. It enhances the flexibility of red blood cells, reduces blood viscosity, and decreases platelet aggregation.[14][18] In the microcirculation-compromised state of sepsis, these effects can improve tissue perfusion and oxygenation.[4]
-
Weak Adenosine Antagonism: PTX is also a weak antagonist at adenosine A2 receptors, though this action is considered less prominent than that of this compound.[14]
Mechanistic Overview: this compound vs. Pentoxifylline
Caption: Key mechanistic pathways of this compound and Pentoxifylline.
Data Presentation: Summary of Mechanisms
| Feature | This compound | Pentoxifylline |
| Primary Mechanism | Adenosine Receptor Antagonism[6][9] | PDE Inhibition & Hemorheological Effects[14][18] |
| PDE Inhibition | Non-selective, weak[6][8] | Non-selective[14][15] |
| Adenosine Antagonism | Potent (A1, A2A, A2B)[6][9] | Weak (A2)[14] |
| Cytokine Suppression | Yes, via multiple pathways[7][8] | Yes, potent TNF-α suppression[16][17] |
| Hemorheological Effects | No | Yes (improves RBC flexibility, reduces viscosity)[18] |
| Other Key Actions | HDAC2 activation, NF-κB inhibition[7] | Downregulates leukotriene synthesis[14] |
Preclinical and Clinical Efficacy in Sepsis
While both drugs show promise, pentoxifylline has been more extensively studied specifically for sepsis.
Pentoxifylline has demonstrated beneficial effects in various sepsis models and clinical studies. In neonatal sepsis, adjunct therapy with PTX has been associated with a potential decrease in mortality.[15] In adult patients with septic shock, PTX administration significantly lowered TNF levels, although it did not stop the overall inflammatory overreaction.[16][19] Some studies have shown that PTX beneficially influences cardiopulmonary dysfunction and improves organ function scores without significant adverse effects.[20] In animal models, PTX attenuates inflammatory lung injury and prevents the deterioration of vascular responsiveness, which is critical for maintaining hemodynamic stability during sepsis.[15][17]
This compound's evidence in sepsis is more indirect, largely extrapolated from its known anti-inflammatory actions in other diseases.[10] However, its potent antagonism of adenosine receptors is a highly relevant mechanism. Preclinical studies have shown that blocking the A2A adenosine receptor can improve survival in sepsis by enhancing bacterial clearance, a process dependent on regulatory T-cells.[13] A retrospective study of COPD patients with sepsis found that pre-hospital this compound use was associated with lower mortality, suggesting a protective immunomodulatory effect.[5]
A direct comparison of the two drugs found that in asthmatics, pentoxifylline was more effective at inhibiting TNF-α release than this compound.[21] This suggests PTX may be a more potent direct anti-cytokine agent.
Data Presentation: Summary of Experimental Findings
| Study Focus | Model | Drug(s) | Key Outcomes | Reference |
| Organ Dysfunction | Human Severe Sepsis | Pentoxifylline | Improved cardiopulmonary function; no significant effect on mortality. | [20] |
| Cytokine Release | Human Asthmatics | This compound, Pentoxifylline | Pentoxifylline was twice as potent as this compound in inhibiting TNF-α release. | [21] |
| Neonatal Sepsis | Human Neonates (Review) | Pentoxifylline | May decrease mortality and length of hospital stay. | |
| Cytokine Modulation | Human Septic Shock | Pentoxifylline | Significantly lowered TNF levels after 24 hours. | [16][19] |
| Vascular Function | Rat CLP Sepsis | Pentoxifylline | Maintained vascular responsiveness and attenuated pro-inflammatory cytokines. | [17] |
| Sepsis Mortality | Human COPD with Sepsis | This compound | Pre-hospital use was associated with a lower risk of sepsis-related mortality. | [5] |
| Immune Regulation | Mouse CLP Sepsis | A2A Receptor Antagonist | Improved survival by inhibiting Treg activity and enhancing neutrophil function. |
Experimental Protocols for a Head-to-Head Comparison
To definitively compare the efficacy of this compound and pentoxifylline, a robust, controlled preclinical study is necessary. We propose a workflow utilizing two standard, complementary sepsis models.
Causality Behind Experimental Choices:
-
Cecal Ligation and Puncture (CLP): This is the gold-standard model for sepsis research because it closely mimics the pathophysiology of human polymicrobial peritonitis, involving a persistent infectious source and a complex host immune response.[1][22][23]
-
Lipopolysaccharide (LPS) Injection: This model induces a more controlled and reproducible state of endotoxemia by administering a major component of the Gram-negative bacterial cell wall.[3][24][25] It is ideal for studying the acute inflammatory response and the direct impact of drugs on cytokine cascades.[2][26]
Experimental Workflow Diagram
Caption: Workflow for a comparative study of this compound and Pentoxifylline.
Protocol 1: Cecal Ligation and Puncture (CLP) Model
This protocol is a self-validating system; the severity (and thus mortality in the vehicle group) can be modulated by adjusting the ligation length and needle gauge to ensure the model is sensitive enough to detect therapeutic effects.
-
Anesthesia: Anesthetize the mouse (e.g., C57BL/6, 8-10 weeks old) using inhaled isoflurane or an intraperitoneal (IP) injection of ketamine/xylazine.[22]
-
Surgical Preparation: Shave the abdomen and disinfect the area with betadine followed by 70% alcohol.[22]
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Isolation: Gently locate and exteriorize the cecum. Be careful not to disrupt the mesenteric blood vessels.
-
Ligation: Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated determines the severity of sepsis (e.g., ligate 50-60% for mid-grade sepsis).[23][27]
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle (through-and-through).[23][27]
-
Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity to ensure puncture patency.[22]
-
Closure: Return the cecum to the peritoneal cavity. Close the peritoneum and skin with sutures or wound clips.
-
Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[1][22]
-
Drug Administration: At a predetermined time point (e.g., 1 hour post-CLP), administer the vehicle, this compound, or pentoxifylline via the desired route (e.g., IP).
Protocol 2: Lipopolysaccharide (LPS) Endotoxemia Model
This model provides a highly reproducible inflammatory stimulus, allowing for precise measurement of anti-cytokine effects.
-
Animal Preparation: Use mice of the same strain, age, and sex as in the CLP model for consistency.
-
LPS Preparation: Reconstitute LPS from E. coli (e.g., serotype O55:B5) in sterile, pyrogen-free saline to the desired concentration.
-
Induction: Administer LPS via IP injection. A typical dose to induce sepsis is 10-20 mg/kg body weight, but this must be optimized for the specific animal strain and LPS lot.[26] Control animals receive an equivalent volume of sterile saline.
-
Drug Administration: Administer the vehicle, this compound, or pentoxifylline either as a pre-treatment (e.g., 30 minutes before LPS) or post-treatment (e.g., 1 hour after LPS) to model prophylactic or therapeutic intervention, respectively.
-
Monitoring: Monitor animals for clinical signs of sepsis (e.g., piloerection, lethargy, huddling). Sample collection for cytokine analysis is typically performed at peak inflammatory response times (e.g., 2, 6, and 24 hours post-LPS).[25]
Concluding Insights and Future Directions
Both this compound and pentoxifylline present compelling, albeit different, cases for use in sepsis.
-
Pentoxifylline offers a dual benefit of potent anti-inflammatory action, particularly against TNF-α, and unique hemorheological effects that can improve microcirculatory perfusion.[4][18] Its more extensive study history in sepsis provides a stronger foundation of evidence.
-
This compound's primary distinguishing feature is its potent antagonism of adenosine receptors.[6][9] This mechanism, which may reverse sepsis-induced immunosuppression, is a promising avenue for exploration but remains less characterized in sepsis compared to PTX.[13] However, this compound's narrow therapeutic window and potential for toxicity are significant clinical concerns that must be carefully managed.[7][21]
This comparative guide provides the mechanistic rationale and experimental framework for a rigorous head-to-head evaluation. Future studies should focus on the protocols outlined above to directly compare survival, organ protection, and immunological modulation. Such research will be critical in determining whether either of these methylxanthines, alone or in combination, holds a definitive place in the future of sepsis therapy.
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Zeni, F., Freeman, B., & Natanson, C. (1997). Effect of pentoxifylline in severe sepsis: results of a randomized, double-blind, placebo-controlled study. Critical Care Medicine. [Link]
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Saguil, A., & Self, W. H. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Theophylline
As researchers and developers, our focus is rightfully on the synthesis, analysis, and application of compounds like theophylline. However, our responsibility extends through the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper disposal of a pharmacologically active compound such as this compound can pose risks to personnel and the environment.[1][2]
This guide provides a procedural framework for the proper disposal of this compound waste streams commonly generated in a laboratory or drug development setting. It is designed to ensure safety, regulatory compliance, and environmental stewardship.
Part 1: Core Principle - Waste Characterization
Before any disposal action is taken, the waste must be characterized. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if their waste is hazardous.[3][4]
This compound itself is not specifically listed as a P- or U-listed hazardous waste by the EPA.[5] Therefore, its classification as hazardous depends on whether it exhibits one of the four characteristics:
-
Ignitability: Not applicable to this compound.
-
Corrosivity: Not applicable.
-
Reactivity: Not applicable.
-
Toxicity: This is the most likely characteristic a pharmaceutical waste might exhibit. However, pure this compound does not contain the specific heavy metals or chemicals at concentrations that would classify it as toxic waste under federal law.[5][6]
Key Insight: While federal RCRA regulations may not classify pure this compound as hazardous, state and local regulations can be more stringent.[7] Furthermore, as a matter of best practice, any pharmacologically active compound should be managed to prevent its release into the environment. Therefore, it is our core recommendation to handle all this compound waste through a licensed hazardous waste vendor.
Part 2: this compound Disposal Decision Workflow
The type of this compound waste dictates the precise handling and disposal pathway. The following decision workflow illustrates the process from characterization to final disposal.
Caption: Decision workflow for segregating and disposing of this compound waste streams.
Part 3: Standard Operating Procedures (SOPs) for Disposal
These protocols provide step-by-step instructions for the waste streams identified above.
SOP 1: Disposal of Bulk/Unused this compound Powder
This procedure applies to pure this compound (API), unused reagents, or significant residues collected from contaminated items.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.[4]
-
Containerization: Carefully transfer the this compound powder into a dedicated, sealable, and clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
Date of accumulation start.
-
-
Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. The container must remain closed except when adding waste.[8]
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor for disposal.[4][8] The preferred method of destruction for pharmaceuticals is incineration at a permitted facility to ensure the complete breakdown of the active ingredient.[7] Thermal analysis shows this compound's thermal decomposition begins around 298°C, ensuring its destruction in a chemical incinerator.[9]
SOP 2: Management of Contaminated Labware & PPE
This applies to items with incidental contact, such as glassware, weigh boats, and gloves.
-
Gross Decontamination: Remove as much this compound residue as possible. This collected residue should be managed according to SOP 1.
-
Assess "RCRA Empty" Status: A container that held a non-acute hazardous waste (which applies to this compound) is considered "RCRA empty" if all wastes have been removed using common practices like pouring or scraping.[6]
-
If "RCRA Empty": The item can be washed for reuse or disposed of in the regular trash.
-
If NOT "RCRA Empty": The item itself is considered hazardous waste and must be placed in the solid hazardous waste container described in SOP 1.
-
-
Aqueous Rinsate: If cleaning glassware for reuse, the initial rinsate may contain dissolved this compound. This should be collected as aqueous hazardous waste (see SOP 3).
SOP 3: Disposal of Aqueous Solutions Containing this compound
This applies to buffer solutions, HPLC mobile phases, or dissolution media containing this compound.
-
Prohibition of Sewer Disposal: Under no circumstances should pharmaceutical waste be disposed of down the drain.[7] This is a key component of the EPA's Subpart P rule for healthcare facilities and serves as a best practice for all research labs to prevent the introduction of active pharmaceutical ingredients into waterways.[2][10]
-
Collection: Pour aqueous waste containing this compound into a dedicated, clearly labeled hazardous waste container suitable for liquids.
-
Storage & Disposal: Manage the container as described in SOP 1, steps 3 and 4.
SOP 4: Disposal of Expired Pharmaceutical Formulations
This applies to expired or unused this compound tablets, capsules, or other dosage forms used in research.
-
Segregation: Do not discard these items in the regular or biohazardous trash.
-
Containerization: Collect all expired formulations in a dedicated, sealed, and labeled hazardous waste container. Do not crush tablets or open capsules.
-
Disposal: The container should be transferred to your institution's hazardous waste program for incineration.[11]
Part 4: Regulatory & Data Summary
The following table summarizes the key regulatory considerations and disposal pathways.
| Waste Type | RCRA Status (Federal) | Key Regulatory Driver | Recommended Disposal Pathway |
| Pure this compound | Typically Non-Hazardous | Generator Responsibility, State/Local Laws, Best Practices | Incineration via Licensed Vendor[7] |
| Contaminated Labware | Hazardous if not "RCRA Empty" | 40 CFR § 261.7 (RCRA Empty Rule)[6] | Manage as Hazardous Waste or Decontaminate |
| Aqueous Solutions | Typically Non-Hazardous | EPA Subpart P (Sewer Ban)[10], Clean Water Act | Collect for Incineration via Licensed Vendor |
| Expired Formulations | Typically Non-Hazardous | Best Practices, State/Local Laws | Incineration via Licensed Vendor[11] |
Part 5: Trustworthiness & Self-Validation
This protocol system is self-validating by adhering to the most stringent potential regulatory interpretation. By treating all this compound waste streams as if they were hazardous, you ensure compliance with federal, state, and local regulations, which is the cornerstone of a trustworthy laboratory safety program.[3] This approach eliminates ambiguity and protects both the researcher and the institution from non-compliance, while upholding our collective responsibility to protect the environment.[2]
References
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- Safety Data Sheet.
- Safety Data Sheet: this compound - Carl ROTH. (n.d.). Classifies this compound as toxic if swallowed.
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- Fisher Scientific Safety Data Sheet. (2009-09-22). Specifies disposal of contents/container to an approved waste disposal plant.
- Safety Data Sheet this compound - Metasci. (n.d.). Instructs users to consult local regulations for disposal and dispose of contents/container to an approved waste disposal plant.
- Medication & Pharmaceutical Waste Disposal Explained - Stericycle. (n.d.). Explains that most pharmaceutical waste is incinerated and that Subpart P bans sewer disposal of hazardous pharmaceutical waste.
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (n.d.). Discusses how improper disposal can lead to environmental pollution and health risks.
- Waste Management Requirements for Pharmaceutical Waste | MCF Environmental Services. (2023-12-13). Outlines the legal duty of care for organizations that handle pharmaceutical waste and the prohibition of sewering hazardous waste pharmaceuticals.
- Guidance for Disposal of Drugs Used in Clinical Research. (2011).
- EPA Subpart P Regulations - HW Drugs. (n.d.). Lists the criteria for what makes a pharmaceutical waste hazardous under RCRA.
- Is Your Pharmaceutical Waste also Hazardous Waste? - Missouri Department of Natural Resources. (n.d.).
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019-03-15). Announces the final rule prohibiting the sewering of hazardous waste pharmaceuticals.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Theophylline
As researchers and drug development professionals, our work with compounds like Theophylline is driven by the pursuit of scientific advancement. This compound, a methylxanthine derivative used in respiratory therapies, is a valuable tool in many research contexts. However, its utility is matched by a significant hazard profile that demands our utmost respect and rigorous adherence to safety protocols.[1] This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound, grounded in the principles of risk mitigation and scientific causality. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work and the safety of your laboratory environment.
Foundational Hazard Assessment: Understanding the 'Why'
Effective protection begins with a thorough understanding of the risks. This compound is not a benign substance; it is classified as toxic if swallowed and is suspected of damaging fertility or an unborn child.[2][3] The primary routes of occupational exposure are inhalation of airborne particles, dermal (skin) contact, accidental ingestion, and eye contact.[4][5]
-
Acute Toxicity: Ingestion can lead to symptoms including nausea, vomiting, headache, insomnia, and in severe cases, cardiac dysrhythmia and convulsions.[6][7] The oral LD50 in rats is approximately 272 mg/kg, underscoring its toxicity.[8]
-
Reproductive Toxicity: this compound is classified as a substance that may pose risks to fertility or an unborn child, making it a significant concern for all personnel of reproductive age.[4][9]
-
Inhalation Hazard: As a fine crystalline powder, this compound can easily become airborne, especially during weighing or transfer operations, creating a direct route for respiratory exposure.[7] While specific occupational exposure limits (OELs) are not universally established, minimizing dust generation is a critical control measure.[4][7]
Table 1: this compound Hazard Summary
| Hazard Classification | Description | Primary Routes of Exposure | Key Safety Consideration |
|---|---|---|---|
| Acute Oral Toxicity | Toxic if swallowed.[2][3][9] | Ingestion | Prohibit eating, drinking, and smoking in the lab; practice meticulous hand hygiene.[2][7] |
| Reproductive Toxicity | May damage fertility or the unborn child.[4][9] | Inhalation, Skin Contact, Ingestion | Strict adherence to PPE protocols to prevent any systemic absorption. |
| Inhalation Hazard | Powder form can be easily dispersed and inhaled.[7] | Inhalation | Use engineering controls (fume hood, VBE) and respiratory protection when handling powder.[2][10] |
| Eye/Skin Irritation | Direct contact can cause irritation.[4] | Skin Contact, Eye Contact | Wear appropriate gloves, lab coat, and eye protection at all times.[4][8] |
The Hierarchy of Controls: Engineering a Safe Environment
Before we even consider personal protective equipment, we must prioritize engineering and administrative controls. PPE is the last line of defense, not the first.
-
Engineering Controls: These are the most effective measures as they physically isolate the hazard.
-
Chemical Fume Hood: All procedures involving the handling of powdered this compound or the preparation of concentrated solutions must be performed inside a certified chemical fume hood.[2][3]
-
Vented Balance Enclosure (VBE): For accurately weighing the powder, a VBE (also known as a powder hood) is essential to contain airborne particles at the source.[10]
-
-
Administrative Controls: These are the work practices that reduce exposure.
-
Designated Areas: Clearly designate specific areas for handling this compound.[11]
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: Ensure all personnel are trained on the hazards, SOPs, emergency procedures, and proper use of PPE before handling the compound.[12]
-
Core PPE Protocol: Your Final Barrier to Exposure
When engineering and administrative controls are in place, the correct PPE provides the final, critical barrier. The selection of PPE is not arbitrary; it is a direct response to the specific hazards and exposure routes.
Hand Protection
-
Why: To prevent dermal absorption, which is a significant risk given this compound's reproductive toxicity.[5]
-
What to Use: Wear chemical-resistant, powder-free nitrile gloves.[13] Vinyl gloves are not recommended as they offer poor protection against many chemicals.[13] Always inspect gloves for tears or punctures before use.[8]
-
Field-Proven Protocol (Double Gloving): For any task involving open handling of the powder or concentrated solutions, double gloving is strongly recommended.[14]
-
Don the first pair of gloves.
-
Tuck the cuff of the inner glove under the sleeve of your lab coat.
-
Don the second, outer pair of gloves over the cuff of the lab coat.
-
This creates a robust seal. The outer glove can be removed and replaced immediately if contamination is suspected, preserving the integrity of the inner glove and your skin.[14]
-
Gloves should be changed frequently (e.g., every 30-60 minutes) or immediately upon known contact.[14]
-
Body Protection
-
Why: To protect skin and personal clothing from contamination with dust or splashes.
-
What to Use: A clean, buttoned lab coat is the minimum requirement.[15] For handling larger quantities or in situations with a higher risk of splashes, consider a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[13] Ensure sleeves are long with tight-fitting cuffs.[3]
Eye and Face Protection
-
Why: To protect sensitive eye tissues from airborne powder or splashes of solutions.
-
What to Use: The choice depends on the specific task.
-
Safety Glasses with Side Shields: Required as a minimum for any work in the laboratory.[4][15] They are sufficient when handling sealed containers of this compound.
-
Chemical Splash Goggles: Must be worn when handling this compound powder, preparing solutions, or performing any task with a splash hazard.[15]
-
Face Shield: A face shield, worn in addition to goggles, is required when handling larger volumes of solutions (>1 liter) or when there is a significant risk of splashing.[15][16]
-
Respiratory Protection
-
Why: To prevent the inhalation of airborne this compound powder, a primary route of exposure that can lead to systemic toxicity.[7]
-
When to Use: Respiratory protection is mandatory whenever you are working with this compound powder outside of a primary engineering control like a fume hood or VBE, or if there's a failure of these controls.[2] This most commonly applies to weighing the compound.
-
What to Use: A NIOSH-certified N95 respirator is the minimum requirement.[13] Users must be properly fit-tested and trained on the use, limitations, and maintenance of their specific respirator model, in accordance with your institution's respiratory protection program.[13] Surgical masks provide no protection against chemical dusts and must not be used for this purpose.[13]
Visualizing the Workflow: PPE Selection Guide
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task involving this compound.
Caption: PPE selection workflow based on the specific this compound handling task.
Emergency Protocols: Immediate & Effective Response
In the event of an accidental exposure, a swift and correct response is critical.[17]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the affected person to fresh air immediately.[2][8] If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical services.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[8] Call a poison control center and seek immediate medical attention.[3][9] Provide the Safety Data Sheet (SDS) to the responding medical personnel.[2]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.[18] All this compound waste is considered hazardous waste.[18][19]
Operational Disposal Plan
-
Segregation: All items contaminated with this compound must be segregated from regular trash.[18] This includes gloves, disposable gowns, pipette tips, and contaminated labware.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[18][20] The label must include the words "Hazardous Waste" and identify the contents (e.g., "this compound Contaminated Waste").[19]
-
PPE Disposal:
-
Outer Gloves: After handling the powder, remove the outer pair of gloves while still inside the fume hood or VBE and dispose of them directly into the hazardous waste container to prevent contaminating the lab.[14]
-
All Other PPE: At the end of the procedure, remove all PPE and place it in the designated hazardous waste container.
-
-
Bulk & Solution Disposal:
-
Decontamination: Clean the work area (fume hood, balance, benchtops) thoroughly after each use. Use a suitable deactivating agent if available, or clean with soap and water, ensuring the cleaning materials (e.g., paper towels) are also disposed of as hazardous waste.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.[20]
This comprehensive approach ensures that from the moment this compound enters your lab to the moment its waste is removed, every step is governed by a robust safety framework. By understanding the 'why' behind each piece of PPE and each procedural step, you can work confidently and safely, upholding the highest standards of laboratory practice.
References
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Carl ROTH. (2024). Safety Data Sheet: this compound. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - this compound monohydrate. Retrieved from [Link]
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DoveMed. (n.d.). First Aid for this compound Overdose. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2014). International Chemical Safety Cards - this compound. Retrieved from [Link]
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Holstege, C. P. (2023). This compound Toxicity Workup. Medscape. Retrieved from [Link]
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Thornton, S. L. (2023). This compound Toxicity Treatment & Management. Medscape. Retrieved from [Link]
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MedEdPORTAL. (n.d.). Emergency Medicine Pre-Code Scenario: this compound Overdose. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
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OSHA. (2021). US - OSHA Safety Data Sheet - this compound Anhydrous Extended Release Tablets. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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DynaMedex. (n.d.). This compound Toxicity - Emergency Management. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Standards. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]
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University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE). Retrieved from [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks. Retrieved from [Link]
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Indian Health Service (IHS). (n.d.). Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Retrieved from [Link]
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